molecular formula C9H20N2 B1272217 1-Pentylpiperazine CAS No. 50866-75-6

1-Pentylpiperazine

Katalognummer: B1272217
CAS-Nummer: 50866-75-6
Molekulargewicht: 156.27 g/mol
InChI-Schlüssel: MJWWNBHUIIRNDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentylpiperazine is a chemical compound of interest in medicinal chemistry and pharmacology research, valued as a versatile synthetic intermediate and scaffold for developing novel bioactive molecules. Piperazine derivatives, such as 1-phenylpiperazine, are extensively studied for their potential across multiple therapeutic areas. Research indicates these core structures can be modified to create compounds with anticancer properties, as seen in metal dithiocarbamate complexes that exhibit cytotoxic activity . Furthermore, piperazine derivatives have been investigated as potent insulin-like growth factor-1 receptor (IGF-1R) inhibitors with antiproliferative effects and have shown promise as intestinal permeation enhancers for improving oral drug delivery . The piperazine ring is also a key functional group in neuropharmacology, with studies showing that 1-phenylpiperazine and its analogs interact with monoamine transporters (for serotonin, dopamine, and norepinephrine), which is relevant for research into central nervous system targets . The pentyl side chain in this compound may influence its lipophilicity and biomolecular interactions, making it a point of diversification for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block to explore new chemical space in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-pentylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-3-4-7-11-8-5-10-6-9-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWWNBHUIIRNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371845
Record name 1-pentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50866-75-6
Record name 1-pentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50866-75-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Pivotal Role of the Phenylpiperazine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Phenylpiperazine: Synthesis, Applications, and Core Principles for Drug Development Professionals

The piperazine moiety is a frequently encountered heterocycle in the landscape of biologically active compounds and approved pharmaceuticals.[1] Its prevalence is not coincidental; it serves critical functions, from modulating physicochemical properties to acting as a versatile scaffold for arranging pharmacophoric groups to interact with biological targets.[1] Among the vast family of piperazine derivatives, 1-Phenylpiperazine (1-PP) stands out as a foundational chemical entity. It is not only a simple compound featuring a phenyl group bound to a piperazine ring but also a key precursor and a rigid analogue of amphetamine, exhibiting its own distinct pharmacological profile.[2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 1-Phenylpiperazine. We will delve into its fundamental chemical properties, established synthesis protocols, its significant role as a building block in the development of Central Nervous System (CNS) agents, and its intrinsic activity as a monoamine releasing agent.[2][3] Furthermore, this document provides critical safety, handling, and toxicological data to ensure its responsible application in a laboratory and industrial setting.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in synthesis and formulation. 1-Phenylpiperazine is typically a clear, colorless to yellow liquid under standard conditions.[2][4] Its key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 1-phenylpiperazinePubChem[5]
CAS Number 92-54-6PubChem, Sigma-Aldrich[5]
Molecular Formula C₁₀H₁₄N₂PubChem, Sigma-Aldrich[5]
Molar Mass 162.23 g/mol PubChem, Sigma-Aldrich[2][5]
Appearance Clear colorless to yellow liquidChemicalBook[4]
Density 1.062 g/mL at 25 °CSigma-Aldrich
Boiling Point 286-287 °CSigma-Aldrich, Wikipedia[2]
Melting Point 18.8 °CWikipedia[2]
Flash Point 138.3 °CWikipedia[2]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and chloroform.Wikipedia, Pipzine Chemicals[2][6]

Synthesis of 1-Phenylpiperazine: A Validated Protocol

The synthesis of N-aryl piperazines is a cornerstone reaction in medicinal chemistry. One of the most common methods involves the nucleophilic substitution reaction between piperazine and an activated aryl halide, such as chlorobenzene. The following protocol describes a general, reliable procedure for the laboratory-scale synthesis of 1-Phenylpiperazine.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This method is an adaptation of modern cross-coupling reactions, which are highly efficient for forming C-N bonds.

Materials:

  • Piperazine

  • Chlorobenzene

  • Potassium tert-butoxide (KOtBu)

  • Palladium-based catalyst (e.g., a pre-catalyst complex)

  • Dioxane (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Petroleum Ether/Ethyl Acetate)

Step-by-Step Procedure:

  • Reactor Setup: Into a dry Schlenk tube, add the palladium pre-catalyst (1 mol %).

  • Reagent Addition: Under an inert nitrogen atmosphere, sequentially add potassium tert-butoxide (1.3 mmol), piperazine (1.3 mmol), and anhydrous dioxane (2 ml).[7]

  • Substrate Addition: Add chlorobenzene (1.0 mmol) to the mixture.[7]

  • Reaction: Seal the Schlenk tube and stir the mixture vigorously at 90 °C for approximately 4 hours.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the pure 1-Phenylpiperazine product.[7]

G cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_purification Work-up & Purification Piperazine Piperazine Reaction Stir at 90°C Under N2 Atmosphere (4 hours) Piperazine->Reaction Chlorobenzene Chlorobenzene Chlorobenzene->Reaction Catalyst Pd Catalyst + KOtBu in Dioxane Catalyst->Reaction SolventRemoval Solvent Removal (Reduced Pressure) Reaction->SolventRemoval Crude Product Chromatography Silica Gel Column Chromatography SolventRemoval->Chromatography Product Pure 1-Phenylpiperazine Chromatography->Product Purified Product G cluster_derivatives Synthetic Diversification TPP 1-Phenylpiperazine (Core Scaffold) Deriv1 Aryl/Alkyl Substitution on N4 TPP->Deriv1 R1 Deriv2 Substitution on Phenyl Ring TPP->Deriv2 R2 Deriv3 Complex Side Chains TPP->Deriv3 R3 Target1 Serotonin Receptors Deriv1->Target1 Target2 Dopamine Receptors Deriv1->Target2 Deriv2->Target1 Target3 Adrenergic Receptors Deriv2->Target3 Deriv3->Target2 Outcome Development of CNS Agents (Antidepressants, Anxiolytics, etc.) Target1->Outcome Target2->Outcome Target3->Outcome

Sources

Spectroscopic Profile of 1-Pentylpiperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Piperazine derivatives, a cornerstone in the synthesis of a multitude of therapeutic agents, demand rigorous analytical scrutiny to ensure their structural integrity and purity. This guide provides an in-depth technical overview of the spectroscopic properties of 1-Pentylpiperazine, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this compound in public databases, this document leverages a predictive approach, grounded in the established spectral data of homologous N-alkylpiperazines, to offer a comprehensive and scientifically robust analytical profile. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of piperazine-based compounds.

Molecular Structure and its Spectroscopic Implications

This compound possesses a simple yet informative structure, comprising a piperazine ring N-substituted with a pentyl group. This combination of a cyclic diamine and a flexible alkyl chain gives rise to a distinct spectroscopic fingerprint. The piperazine ring protons and carbons exhibit characteristic chemical shifts, while the pentyl group introduces a series of signals corresponding to its methylene and methyl groups. The presence of two nitrogen atoms significantly influences the molecule's infrared absorption and its fragmentation pattern in mass spectrometry.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the piperazine ring and the pentyl chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the shielding effects of the alkyl group. The predictions are based on established chemical shift values for N-alkylpiperazines.[1]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Piperazine NH ~1.8 - 2.5br s1H
Piperazine CH ₂ (adjacent to NH)~2.7 - 2.9t4H
Piperazine CH ₂ (adjacent to N-pentyl)~2.3 - 2.5t4H
N-CH ₂-(CH₂)₃CH₃~2.3 - 2.5t2H
N-CH₂-CH ₂-(CH₂)₂CH₃~1.4 - 1.6m2H
N-(CH₂)₂-CH ₂-CH₂CH₃~1.2 - 1.4m2H
N-(CH₂)₃-CH ₂-CH₃~1.2 - 1.4m2H
N-(CH₂)₄-CH~0.8 - 1.0t3H

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in this compound. The chemical shifts of the piperazine carbons are in the range of 45-55 ppm, while the pentyl carbons appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Piperazine C H₂ (adjacent to NH)~46
Piperazine C H₂ (adjacent to N-pentyl)~54
N -CH₂-(CH₂)₃CH₃~58
N-CH₂-C H₂-(CH₂)₂CH₃~29
N-(CH₂)₂-C H₂-CH₂CH₃~27
N-(CH₂)₃-C H₂-CH₃~22
N-(CH₂)₄-C H₃~14

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and may vary depending on the solvent.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of piperazine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a standard pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-150 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by absorptions from C-H, N-H, and C-N bonds.

Predicted IR Spectral Data

The predicted IR spectrum of this compound will show characteristic absorption bands. These predictions are based on the analysis of IR spectra of analogous N-alkylpiperazines and general IR correlation tables.[2][3]

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3250 - 3350Medium, broad
C-H Stretch (Aliphatic)2850 - 3000Strong
C-H Bend (CH₂)1450 - 1470Medium
N-H Bend1590 - 1650Medium
C-N Stretch1050 - 1250Medium to Strong
Experimental Protocol for FTIR Analysis
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl).

    • KBr Pellet (for solid samples): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the sample in the spectrometer's beam.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectrum and Fragmentation Pathway

Upon electron ionization (EI), this compound is expected to form a molecular ion (M⁺) and undergo characteristic fragmentation. The fragmentation is likely to be dominated by cleavage of the C-C bonds in the pentyl chain and cleavage of the piperazine ring.

Predicted m/z values for major fragments:

  • m/z 156: Molecular ion [M]⁺

  • m/z 113: Loss of a propyl radical (•C₃H₇)

  • m/z 99: Loss of a butyl radical (•C₄H₉)

  • m/z 85: Piperazine ring fragment

  • m/z 71: Pentyl cation [C₅H₁₁]⁺

  • m/z 56: Piperazine ring fragment [C₃H₆N]⁺

1_Pentylpiperazine_Fragmentation M [C₉H₂₀N₂]⁺˙ m/z = 156 F1 [C₇H₁₅N₂]⁺ m/z = 127 M->F1 - C₂H₅• F2 [C₆H₁₃N₂]⁺ m/z = 113 M->F2 - C₃H₇• F3 [C₅H₁₁N₂]⁺ m/z = 99 M->F3 - C₄H₉• F4 [C₄H₉N₂]⁺ m/z = 85 M->F4 - C₅H₁₁• F6 [C₅H₁₁]⁺ m/z = 71 M->F6 - C₄H₉N₂• F5 [C₃H₆N]⁺ m/z = 56 F4->F5 - CH₂NH

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, a molecule of interest in pharmaceutical and chemical synthesis. By leveraging predictive methodologies and drawing comparisons with homologous structures, we have outlined the expected NMR, IR, and MS characteristics of this compound. The provided experimental protocols offer a standardized approach for the practical analysis and characterization of this compound and related derivatives. It is our hope that this guide will serve as a valuable tool for researchers, facilitating the confident identification and structural elucidation of this important chemical entity.

References

  • PubChem. 1-Methylpiperazine.
  • PubChem. 1-Ethylpiperazine.
  • NIST. Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link][2]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][1]
  • ResearchGate.
  • PubMed. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. [Link][9]

Sources

Introduction: The Piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Pentylpiperazine

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued structural motif in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system disorders, has earned it the designation of a "privileged scaffold."[1] The unique physicochemical characteristics of the piperazine moiety, such as its basicity, conformational rigidity, and capacity for N-functionalization, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[2]

N-alkylation of the piperazine ring is a common strategy to modulate these properties. The introduction of an alkyl chain, such as the n-pentyl group in N-pentylpiperazine, can significantly influence lipophilicity, membrane permeability, and metabolic stability, thereby affecting the overall drug-like characteristics of a compound.[3] A thorough understanding of the core physicochemical properties of N-alkylpiperazines is therefore a critical prerequisite for their rational incorporation into drug design and development programs. This guide provides a comprehensive overview of the key physicochemical properties of N-pentylpiperazine, detailed protocols for their experimental determination, a representative synthesis method, and essential safety information.

Core Physicochemical Properties of N-Pentylpiperazine

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. For N-pentylpiperazine, these properties are summarized below. It is important to note that while some properties have been experimentally determined, others, particularly those related to its behavior in aqueous solution, are based on high-quality computational predictions.

PropertyValueSource
Molecular Formula C₉H₂₀N₂Chem-Supply Pty Ltd
Molecular Weight 156.27 g/mol Chem-Supply Pty Ltd
CAS Number 21159-94-4Chem-Supply Pty Ltd
Appearance Colorless LiquidChem-Supply Pty Ltd
Boiling Point 213-215 °CChem-Supply Pty Ltd
Density 0.875 g/cm³Chem-Supply Pty Ltd
Refractive Index (n²⁰/D) 1.468Chem-Supply Pty Ltd
Predicted logP 1.99Mol-Instincts
Predicted pKa (Strongest Basic) 9.77Mol-Instincts
Water Solubility Low (Predicted)Inferred from logP
Melting Point Data not readily available
  • Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) of 1.99 indicates that N-pentylpiperazine is moderately lipophilic. This property is crucial for predicting its ability to cross biological membranes.[4]

  • Basicity (pKa): With a predicted pKa of 9.77 for the most basic nitrogen, N-pentylpiperazine is a moderately strong base.[5] This basicity is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic profile.[2]

  • Aqueous Solubility: While specific experimental data is scarce, the positive logP value suggests that N-pentylpiperazine has low solubility in water. Generally, for a homologous series of N-alkylpiperazines, aqueous solubility decreases as the length of the alkyl chain increases due to the growing hydrophobic character of the molecule.

Synthesis of N-Pentylpiperazine

N-alkylpiperazines are commonly synthesized via nucleophilic substitution, where piperazine acts as the nucleophile attacking an alkyl halide.[6] The following protocol describes a standard procedure for the preparation of N-pentylpiperazine.

Protocol: Synthesis via N-Alkylation

This method involves the direct reaction of piperazine with 1-bromopentane. To favor mono-alkylation, a large excess of piperazine is typically used.

1. Materials and Equipment:

  • Piperazine (anhydrous)
  • 1-Bromopentane
  • Potassium carbonate (K₂CO₃)
  • Acetonitrile (anhydrous)
  • Round-bottom flask
  • Reflux condenser
  • Magnetic stirrer and hotplate
  • Rotary evaporator
  • Separatory funnel
  • Standard glassware for extraction and distillation

2. Step-by-Step Procedure:

  • To a round-bottom flask, add piperazine (5 equivalents) and anhydrous acetonitrile.
  • Add potassium carbonate (2 equivalents) to the suspension to act as a base.
  • While stirring, add 1-bromopentane (1 equivalent) dropwise to the mixture.
  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
  • Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and any remaining salts.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • The crude product can be purified by fractional distillation under reduced pressure to yield pure N-pentylpiperazine.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using a large excess of piperazine increases the statistical probability of the alkyl halide reacting with an un-substituted piperazine molecule, thereby minimizing the formation of the di-substituted by-product (1,4-dipentylpiperazine).

  • Potassium Carbonate: This base neutralizes the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of piperazine which would render it non-nucleophilic.

  • Anhydrous Conditions: The use of anhydrous solvent is recommended to prevent unwanted side reactions involving water.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification Piperazine Piperazine (5 eq.) Reaction Reflux (12-24h) Monitor by TLC/GC-MS Piperazine->Reaction Bromopentane 1-Bromopentane (1 eq.) Bromopentane->Reaction K2CO3 K2CO3 (2 eq.) K2CO3->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filter to remove salts Reaction->Filtration Evaporation Concentrate filtrate Filtration->Evaporation Extraction Dissolve in DCM Wash with Water Evaporation->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Fractional Distillation (Reduced Pressure) Drying->Purification FinalProduct N-Pentylpiperazine Purification->FinalProduct

Caption: Workflow for the synthesis of N-pentylpiperazine.

Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is essential. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical testing.

Water Solubility Determination (OECD Test Guideline 105)

This guideline describes the flask method, which is suitable for substances with solubility above 10⁻² g/L.[7]

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate. After equilibration, the concentration of the substance in the aqueous phase is determined analytically.

1. Materials and Equipment:

  • N-pentylpiperazine
  • High-purity water
  • Constant temperature shaker bath (e.g., 20 ± 0.5 °C)
  • Centrifuge
  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
  • Volumetric flasks and pipettes

2. Step-by-Step Procedure:

  • Add an excess amount of N-pentylpiperazine to a known volume of water in a flask.

  • Place the flask in a constant temperature shaker bath and agitate for 24 hours to allow for equilibration.

  • After 24 hours, cease agitation and allow the mixture to stand for another 24 hours at the same temperature to allow for phase separation.

  • Carefully take an aliquot of the aqueous phase, ensuring no undissolved material is transferred.

  • Centrifuge the aliquot to remove any suspended micro-droplets.

  • Determine the concentration of N-pentylpiperazine in the clear supernatant using a validated analytical method (e.g., HPLC).

  • The experiment should be performed in triplicate.

    Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Mix Add excess N-pentylpiperazine to known volume of water Shake Agitate at constant T (24h) Mix->Shake Settle Let stand at constant T (24h) Shake->Settle Sample Sample aqueous phase Settle->Sample Centrifuge Centrifuge sample Sample->Centrifuge Quantify Quantify concentration (e.g., HPLC) Centrifuge->Quantify Result Solubility Value Quantify->Result

    Caption: OECD 105 Flask Method workflow for solubility.

Dissociation Constant (pKa) Determination (OECD Test Guideline 112)

For a basic substance like N-pentylpiperazine, potentiometric titration is a common and accurate method to determine the pKa.[8]

Principle: The substance is dissolved in water and titrated with a strong acid. The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated.[8]

1. Materials and Equipment:

  • N-pentylpiperazine
  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
  • High-purity water (CO₂-free)
  • Calibrated pH meter with electrode
  • Automatic titrator or burette
  • Thermostatted titration vessel

2. Step-by-Step Procedure:

  • Prepare a solution of N-pentylpiperazine of known concentration (e.g., 0.01 M) in CO₂-free water.

  • Place the solution in a thermostatted vessel (e.g., at 25 °C).

  • Immerse the calibrated pH electrode in the solution.

  • Titrate the solution with the standardized HCl solution, adding the titrant in small increments.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point on the titration curve. N-pentylpiperazine has two nitrogen atoms and will thus have two pKa values.

    pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis Solution Prepare known concentration of N-pentylpiperazine in water Titrate Add HCl titrant incrementally Solution->Titrate Titrator Calibrated pH meter & Titrator with Std. HCl Titrator->Titrate Record Record pH after each addition Titrate->Record Plot Plot pH vs. Volume of HCl Record->Plot Determine Determine pKa from half-equivalence point(s) Plot->Determine Result pKa Value(s) Determine->Result logP_Workflow cluster_calibration Calibration cluster_sample Sample Analysis cluster_result Result Determination Standards Inject reference compounds with known logP values Measure_tR Measure retention times (tR) Standards->Measure_tR Calc_k Calculate capacity factor (k) Measure_tR->Calc_k Plot Plot log(k) vs. logP to create calibration curve Calc_k->Plot Interpolate Interpolate logP from calibration curve using log(k) Plot->Interpolate Inject_Sample Inject N-pentylpiperazine Measure_Sample_tR Measure its retention time (tR) Inject_Sample->Measure_Sample_tR Calc_Sample_k Calculate its capacity factor (k) Measure_Sample_tR->Calc_Sample_k Calc_Sample_k->Interpolate Result logP Value Interpolate->Result

    Caption: HPLC method workflow for logP determination.

Applications in Drug Development

The piperazine scaffold is a key building block in numerous approved drugs, and N-alkylpiperazines are important intermediates and final compounds in pharmaceutical research.

  • Central Nervous System (CNS) Agents: Many antipsychotic and antidepressant drugs feature a piperazine moiety. The nitrogen atoms are crucial for interacting with serotonin (5-HT) and dopamine (D2) receptors. [1]* Anticancer Agents: In oncology, the piperazine ring is a core component of many kinase inhibitors, such as Imatinib. It often serves as a linker to correctly position other pharmacophoric elements within the ATP-binding pocket of the target kinase. [1]* Antihistamines and Antiviral Agents: The versatility of the piperazine ring has also led to its incorporation in drugs for allergies and viral infections.

The N-pentyl group, by increasing lipophilicity compared to smaller alkyl groups, can be used to enhance a drug candidate's ability to cross the blood-brain barrier or to improve its absorption and distribution profile. [3]

Safety and Handling Information

No specific Safety Data Sheet (SDS) for N-pentylpiperazine (CAS 21159-94-4) is readily available. The information below is based on the SDS for the structurally related compound N-phenylpiperazine and should be used as a guide for handling N-alkylpiperazines. Researchers must consult the specific SDS for N-pentylpiperazine once available and perform their own risk assessment before use.

  • Hazard Identification:

    • Acute Toxicity: Toxic if swallowed and may be fatal if it comes in contact with skin. * Corrosion/Irritation: Causes severe skin burns and serious eye damage.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles and/or a face shield. * Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

    • Respiratory Protection: Use only under a chemical fume hood.

  • First-Aid Measures:

    • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • After Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower.

    • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. * After Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. * Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
  • Wang, S. et al. (2018), Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties, Journal of Medicinal Chemistry, [Link]
  • Giacomelli, C. et al. (2022)
  • Chem-Supply Pty Ltd (N.D.)
  • Mol-Instincts (N.D.), 1-pentylpiperazine Chemical Properties, [Link]
  • Pittelkow, T. & Christensen, J.B. (2024)
  • Sai Life Sciences (N.D.), Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development, [Link]
  • OECD (2004), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
  • OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
  • OECD (N.D.), OECD Guidelines for the Testing of Chemicals, [Link]
  • Panda, S. S. et al. (2020)
  • Kumar, A. et al. (2023), The medicinal chemistry of piperazines: A review, Archiv der Pharmazie, [Link]

Sources

1-Pentylpiperazine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Pentylpiperazine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to clinical application. It is a cornerstone for synthetic route optimization, purification, formulation design, and ultimately, bioavailability. This technical guide provides a comprehensive exploration of the solubility of this compound, a substituted piperazine derivative of interest in medicinal chemistry. Given the scarcity of publicly available quantitative data, this document establishes an inferred solubility profile based on fundamental chemical principles and the behavior of structurally analogous compounds. More critically, it offers a detailed, field-proven experimental protocol for the precise determination of this compound's thermodynamic solubility, empowering researchers to generate reliable, in-house data. This guide is structured to blend theoretical understanding with practical, actionable methodology, ensuring scientific integrity and immediate applicability in a drug development setting.

Introduction: The Significance of this compound and its Solubility

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, lauded for its ability to impart desirable pharmacokinetic properties, such as improved solubility and bioavailability.[1] As a weak base, the piperazine moiety can be protonated at physiological pH, enhancing aqueous solubility, while also serving as a versatile synthetic handle for molecular elaboration.[2] this compound, which features a five-carbon alkyl chain appended to one of the piperazine nitrogens, represents a molecule with a dualistic nature: a polar, hydrophilic head (the piperazine ring) and a non-polar, lipophilic tail (the pentyl group).

This amphiphilic character makes understanding its solubility profile particularly crucial. For instance:

  • In Synthesis and Purification: Selecting an appropriate solvent is paramount for achieving high yields and purity. Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • In Formulation Development: For oral dosage forms, the drug must dissolve in the gastrointestinal tract to be absorbed. For parenteral formulations, solubility in non-aqueous, biocompatible solvents may be required.

  • In Preclinical Studies: Solubility in solvents like dimethyl sulfoxide (DMSO) is necessary for preparing stock solutions for in vitro biological assays.[3]

Therefore, a thorough characterization of this compound's solubility across a spectrum of organic solvents is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent.

Physicochemical Landscape and Inferred Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] The structure of this compound dictates its interactions with solvent molecules.

  • Polar Head: The piperazine ring contains two nitrogen atoms. The secondary amine (-NH-) is capable of both donating and accepting a hydrogen bond, while the tertiary amine (-N-) is a hydrogen bond acceptor.[6] These interactions are strongest with polar protic solvents.

  • Non-Polar Tail: The pentyl (C5H11) group is a non-polar hydrocarbon chain. It interacts with solvent molecules primarily through weak van der Waals forces (London dispersion forces). These interactions are favored in non-polar solvents.

This duality allows us to infer a qualitative solubility profile. The presence of the polar piperazine ring suggests some solubility in polar solvents, while the five-carbon chain will enhance its solubility in non-polar organic solvents compared to unsubstituted piperazine.[7] Generally, for aliphatic amines, water solubility decreases as the number of carbon atoms increases beyond five or six due to the growing influence of the hydrophobic alkyl part.[7]

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to ModerateThe hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms of the piperazine ring, and the oxygen can act as a hydrogen bond acceptor for the N-H proton. The pentyl group may slightly reduce solubility compared to piperazine itself.[4]
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)ModerateThese solvents are polar and can act as hydrogen bond acceptors, interacting with the N-H of the piperazine. However, the lack of a hydrogen bond-donating group on the solvent makes the interaction less favorable than with protic solvents.[4]
Moderately Polar Dichloromethane (DCM), Ethyl AcetateModerate to HighThese solvents offer a balance, capable of solvating both the polar piperazine ring and the non-polar pentyl chain effectively. Structurally similar compounds like 1-phenylpiperazine show high solubility in DCM.[8]
Non-Polar Toluene, Hexane, Diethyl EtherModerate to LowThe non-polar pentyl chain will interact favorably with these solvents via van der Waals forces. However, the polar piperazine head has poor interactions with non-polar solvents, likely limiting overall solubility. Piperazine itself is poorly soluble in diethyl ether.[9] Solubility is expected to be higher than that of unsubstituted piperazine but potentially limited.

Quantitative Determination of Thermodynamic Solubility: An Experimental Protocol

To move beyond inference to quantitative data, a robust and reliable experimental method is required. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[10][11] The protocol below details this method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate concentration measurement.

Causality and Experimental Design

This protocol is designed as a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. The extended equilibration time (24-48 hours) with continuous agitation ensures that this thermodynamic equilibrium is truly reached.[12] Centrifugation and filtration are critical steps to separate the saturated supernatant from any undissolved microparticles, as their presence would lead to an overestimation of solubility.[13] The use of a validated HPLC method for quantification ensures accuracy, precision, and specificity, allowing for the reliable measurement of the analyte even in the presence of potential impurities or degradants.[14][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis cluster_data Data Processing prep_vial Add excess this compound to vial add_solvent Add known volume of organic solvent prep_vial->add_solvent shake Agitate at constant temp. (e.g., 25°C) for 24-48h add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered supernatant to fall within calibration curve filter->dilute hplc Analyze by validated HPLC-UV method dilute->hplc calculate Calculate concentration using calibration curve hplc->calculate report Report solubility (e.g., mg/mL or mol/L) calculate->report

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents (analytical or HPLC grade)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Protocol:

Part A: Preparation of Saturated Solutions

  • Weighing: Add an excess amount of this compound (e.g., 10-20 mg, ensuring solid remains undissolved) into a glass vial. The exact mass is not critical, but it must be in excess.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Sealing: Tightly cap the vial to prevent solvent evaporation during incubation.

  • Replication: Prepare each sample in triplicate to ensure the reproducibility of the results.

Part B: Equilibration

  • Incubation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitation: Shake the vials at a constant speed for 24 to 48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[12]

Part C: Sample Separation and Preparation

  • Sedimentation: After equilibration, remove the vials and let them stand at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.

  • Centrifugation: Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solid particles.[13]

  • Filtration: Carefully withdraw the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the HPLC analysis or falsely elevate the measured solubility.[16]

  • Dilution: Accurately dilute a known volume of the filtered supernatant with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

Part D: Quantitative Analysis by HPLC

  • Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, and precision according to established guidelines (e.g., ICH Q2(R1)).[15][17]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Analysis: Inject the diluted sample solutions into the HPLC system.

  • Calculation: Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

  • Final Solubility Calculation: Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Conclusion

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Source: Dissolution Technologies
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Alsenz, J., & Kansy, M. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(2), E49.
  • Alves, M., et al. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 4(1), 55-74. Source: ADMET & DMPK
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? [ResearchGate post].
  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds.
  • CD Formulation. (n.d.). Method Development & Validation for Solubility and Dissolution Curves.
  • Solubility of Things. (n.d.). Validation of Analytical Methods.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 34-41. Source: American Pharmaceutical Review
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Palmer, D. S., et al. (2017). Physics-Based Solubility Prediction for Organic Molecules. Molecular Pharmaceutics, 14(8), 2634–2646.
  • NCERT. (n.d.). Amines.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?.
  • National Institutes of Health. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review.
  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.
  • National Institutes of Health. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • Wikipedia. (n.d.). Piperazine.
  • PubMed. (2012, November 2). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies.
  • ResearchGate. (n.d.). N–H···N hydrogen bonds between neighboring molecules, ac -view. The...
  • Wikipedia. (n.d.). Piperazine.
  • Khan Academy. (n.d.). Hydrogen bonding.
  • Cambridge MedChem Consulting. (2023, November 12). Molecular Interactions.
  • Royal Society of Chemistry. (n.d.). N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives.
  • NIST. (n.d.). Piperazine, 1-phenyl-. In NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Phenylpiperazine.

Sources

The Potential Pharmacological Profile of 1-Pentylpiperazine: A Predictive & Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with diverse therapeutic applications.[1][2][3][4] While many derivatives have been extensively studied, 1-Pentylpiperazine remains a largely uncharacterized molecule. This technical guide provides a predictive pharmacological profile of this compound, grounded in the established structure-activity relationships of the N-alkylated piperazine class. We will explore its potential as a modulator of central nervous system targets, outline detailed methodologies for its synthesis and characterization, and present a framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate novel piperazine-based compounds.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[4] Its unique physicochemical properties, including its typical basicity and ability to be substituted at the N1 and N4 positions, allow for the fine-tuning of pharmacological activity.[3][5] Many successful drugs targeting the central nervous system (CNS) incorporate this structure, demonstrating activities such as antipsychotic, antidepressant, and anxiolytic effects.[1][2]

The pharmacological effects of piperazine derivatives are often mediated through their interaction with monoamine neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors and transporters.[1][6] For instance, arylpiperazines are well-known for their interactions with serotonin and dopamine receptors, while benzylpiperazines can act as monoamine releasing agents.[1][7][8]

This compound, as a simple N-alkyl derivative, presents an intriguing yet under-investigated profile. The addition of the five-carbon pentyl chain at the N1 position is expected to significantly increase its lipophilicity compared to the parent piperazine molecule, potentially facilitating its passage across the blood-brain barrier. This guide will construct a hypothetical pharmacological profile based on these principles and outline the necessary experimental steps for its validation.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several established methods for N-alkylation of piperazine. A common and straightforward approach is the nucleophilic substitution of an alkyl halide.

Predicted Chemical Properties
PropertyPredicted ValueJustification
Molecular Formula C9H20N2Based on chemical structure
Molar Mass 156.27 g/mol Calculated from molecular formula
Boiling Point ~210-220 °CExtrapolated from similar N-alkylpiperazines
Solubility Limited in water, soluble in organic solventsIncreased lipophilicity due to the pentyl group[9]
pKa ~9.8 (for the secondary amine)Similar to the parent piperazine molecule[5]
Synthetic Protocol: N-Alkylation of Piperazine

This protocol describes a common method for the synthesis of this compound via direct alkylation.

Materials:

  • Piperazine (anhydrous)

  • 1-Bromopentane

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a solution of piperazine (4 equivalents) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopentane (1 equivalent) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and maintain for 12-18 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality: The use of excess piperazine minimizes the formation of the di-substituted product, 1,4-dipentylpiperazine. Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

Predicted Pharmacological Profile

Based on the pharmacology of related N-substituted piperazines, this compound is hypothesized to primarily interact with monoaminergic systems. The aliphatic pentyl group, lacking the aromaticity of phenyl or benzyl derivatives, suggests a potentially different binding profile.

Potential Molecular Targets

The primary targets for investigation should include:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, which are common targets for piperazine derivatives.[10]

  • Dopamine (D) Receptors: The D2 receptor family is a key target for antipsychotic piperazine drugs.[11]

  • Adrenergic (α) Receptors: Alpha-adrenergic receptors are known to be modulated by some phenylpiperazine derivatives.

  • Monoamine Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). Phenylpiperazine itself acts as a monoamine releasing agent.[12]

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a potential mechanism of action if this compound were to act as a 5-HT1A receptor agonist, a common activity for this class of compounds.

5HT1A_Signaling_Pathway Hypothetical 5-HT1A Receptor Agonist Pathway for this compound Pentylpiperazine This compound Receptor 5-HT1A Receptor Pentylpiperazine->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Neuronal_Activity Neuronal Hyperpolarization (Reduced Firing) G_protein->Neuronal_Activity Opens GIRK Channels cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: Hypothetical signaling cascade following this compound binding to 5-HT1A receptors.

Experimental Validation Workflow

A systematic, multi-tiered approach is required to elucidate the pharmacological profile of this compound. The workflow should progress from in vitro binding and functional assays to in vivo behavioral models.

Experimental_Workflow Pharmacological Characterization Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro ADME/Tox cluster_2 Tier 3: In Vivo Evaluation Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (EC50/IC50, Emax) Binding->Functional Prioritize hits ADME Metabolic Stability (Microsomes, Hepatocytes) Functional->ADME Select lead candidates Tox Cytotoxicity Assays (e.g., HEK293, HepG2) ADME->Tox PK Pharmacokinetics (Rodent model) Tox->PK Confirm safety & exposure Behavior Behavioral Models (e.g., Forced Swim Test, Open Field) PK->Behavior Determine dosing

Caption: A tiered approach for the pharmacological evaluation of this compound.

Tier 1: In Vitro Assays

4.1.1. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS targets.

Protocol:

  • Preparation of Membranes: Utilize commercially available cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2).

  • Assay Buffer: Prepare appropriate assay buffer for each target (composition varies).

  • Incubation: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Non-specific Binding: Include wells with a high concentration of a known unlabeled ligand (e.g., serotonin) to determine non-specific binding.

  • Incubation: Incubate plates at a specified temperature for a set duration (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash filters with ice-cold wash buffer.

  • Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation from IC50 values generated by non-linear regression analysis.

4.1.2. Functional Assays (Example: cAMP Assay for 5-HT1A)

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.

Protocol:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT1A receptor in 96-well plates.

  • Forskolin Stimulation: Treat cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

  • Compound Addition: Concurrently add varying concentrations of this compound.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curve. A decrease in cAMP indicates agonism. Calculate EC50 and Emax values. To test for antagonism, pre-incubate with this compound before adding a known agonist like 8-OH-DPAT.

Hypothetical In Vitro Data

The following table presents a hypothetical binding and functional profile for this compound, based on trends observed for similar aliphatic piperazine derivatives.

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
5-HT1A 85150Partial Agonist
5-HT2A >1000N/A-
D2 450>1000Weak Antagonist
α1-Adrenergic 600>1000-
SERT >2000N/A-
NET 950N/A-

This data is purely illustrative and requires experimental validation.

Proposed In Vivo Studies

Should in vitro data suggest a promising profile (e.g., selective 5-HT1A agonism), in vivo studies would be warranted.

Rodent Model of Depression: Forced Swim Test

Objective: To assess the potential antidepressant-like effects of this compound.

Protocol:

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

  • Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Pre-swim (Day 1): Place each mouse in a glass cylinder filled with water (24±1°C) for a 15-minute conditioning session.

  • Test (Day 2): Place the mice back in the water for a 6-minute test session.

  • Scoring: Video record the session and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • Analysis: Compare the immobility time between vehicle- and drug-treated groups using a one-way ANOVA. A significant reduction in immobility time suggests an antidepressant-like effect.

Conclusion and Future Directions

This compound represents an unexplored chemical entity within a pharmacologically rich class of compounds. Based on established structure-activity relationships, it is predicted to be a CNS-active agent, potentially modulating serotonergic and/or dopaminergic systems. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound. Experimental validation of this hypothetical profile is a critical next step to determine its true therapeutic potential. Future research could also explore the synthesis and testing of related N-alkyl derivatives to further delineate the structure-activity relationships of this chemical series.

References

  • de la Torre, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(5), 457-467. DOI: 10.1111/fcp.12408[1]
  • Rana, A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Elliott, J. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-436. DOI: 10.1002/dta.307[6]
  • Scafato, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6898. DOI: 10.3390/molecules28196898[3]
  • Wikipedia. (n.d.). Piperazine.
  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives.
  • Science.org. (n.d.). Phenylpiperazine.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • PubChem. (n.d.). 1-Phenylpiperazine.
  • Faquih, T. N., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(1), 1-18. DOI: 10.2298/JSC210517056F[10]
  • Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(16), 6299-6307. DOI: 10.1039/C4AY00912A[13]

Sources

The Piperazine Core: A Privileged Scaffold in Mono-Alkyl Substituted Derivatives for Targeted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow advantageous pharmacokinetic profiles upon molecules, such as enhanced water solubility and oral bioavailability.[2][3][4] This guide delves into the predicted and experimentally validated biological activities of mono-alkylated piperazine derivatives. We will explore their diverse therapeutic potential, focusing on anticancer, antiviral, and central nervous system (CNS) applications. This document will provide a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, synthetic strategies, and the computational and experimental workflows used for their evaluation, offering valuable insights for the design and development of novel therapeutics.

The Significance of the Piperazine Moiety in Drug Discovery

The piperazine scaffold is a recurring motif in a multitude of FDA-approved drugs, solidifying its status as a "privileged structure" in drug discovery.[2][5] The two nitrogen atoms within the ring are key to its versatility. They can be readily functionalized, allowing for the precise tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[3][4] Mono-alkylation, in particular, offers a strategic approach to modulate lipophilicity and basicity, which are critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The presence of the piperazine ring can also facilitate the formation of hydrogen bonds with target proteins, enhancing binding affinity and biological activity.[6]

Predicted and Validated Biological Activities of Mono-Alkylated Piperazines

Mono-alkylated piperazine derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several key therapeutic areas.

Anticancer Activity

The piperazine nucleus is a common feature in numerous anticancer agents.[7] Mono-alkylated piperazines, particularly arylpiperazines, have garnered substantial interest for their ability to induce cytotoxic effects in tumor cells through diverse mechanisms.[2]

Mechanisms of Action:

  • Cell Cycle Arrest and Apoptosis: Many piperazine derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase, and triggering apoptosis (programmed cell death).[2][8]

  • Inhibition of Signaling Pathways: These compounds can interfere with critical signaling pathways that are frequently dysregulated in cancer. A prominent example is the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation.[2]

  • Topoisomerase Inhibition: Some derivatives act as topoisomerase poisons, blocking the rejoining of DNA strands and leading to double-strand breaks, which are lethal to cancer cells.[8][9]

  • Tubulin Polymerization Inhibition: Certain arylpiperazine derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to mitotic arrest and cell death.[10]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the alkyl or aryl group attached to the piperazine nitrogen is crucial for anticancer activity. For instance, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents have shown significant antiproliferative activity.[11]

  • The presence of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or trifluoromethyl (CF3) on an aryl ring substituent, can enhance cytotoxic activity.[2][10]

  • The substitution pattern on the aryl ring of arylpiperazines plays a critical role in determining potency and selectivity against different cancer cell lines.[10]

Quantitative Data Summary: Anticancer Activity

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
Vindoline-piperazine conjugateMDA-MB-468 (Breast)GI501.00[11]
Vindoline-piperazine conjugateHOP-92 (Lung)GI501.35[11]
Quinoxalinyl–piperazine derivativeVariousIC50Varies[12]
Thiazolinylphenyl-piperazinesMCF-7 (Breast)IC50<25[12]
1,2-Benzothiazine-phenylpiperazineMCF7 (Breast)Lower than DoxorubicinVaries[8]
Antiviral Activity

The piperazine scaffold is also prevalent in antiviral drug development, with derivatives showing activity against a range of viruses.[13]

Mechanisms of Action:

  • Capsid Protein Binding: Piperazine and its derivatives can bind to the hydrophobic pocket of viral capsid proteins, interfering with viral assembly and uncoating. This has been demonstrated for alphaviruses like Chikungunya virus.[14]

  • Reverse Transcriptase Inhibition: Certain piperazine-1-yl-pyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[13]

  • Helicase Inhibition: Modifications of aromatic substituents, sulfonamide groups, and the alkyl chain on the piperazine ring have led to compounds with promising inhibition of the NS3 helicase of the Hepatitis C virus (HCV).[13]

Structure-Activity Relationship (SAR) Insights:

  • For anti-HCV activity, a central piperazine nucleus, two sulfonamide groups, and at least one propyl chain were found to be essential for activity.[13]

  • In some anti-HCV derivatives, an ethyl group at the nitrogen of the piperazine was found to be more active compared to methyl, propyl, isopropyl, and cyclobutyl substitutions.[13]

  • For activity against Coxsackie virus B3, specific piperazine-based compounds showed better activity and selectivity than the reference drug ribavirin.[13]

Central Nervous System (CNS) Activity

Piperazine derivatives are well-established as CNS-active agents, with applications as antipsychotics, antidepressants, and anxiolytics.[15][16] Their mechanism of action often involves modulation of neurotransmitter systems.[16][17]

Mechanisms of Action:

  • Receptor Modulation: Many CNS-active piperazine derivatives act as ligands for various receptors, including serotonin (5-HT) and dopamine (D2) receptors.[18][19] Their specific activity (agonist, antagonist, or partial agonist) depends on the substitution pattern.

  • Neurotransmitter Reuptake Inhibition: Some aryl alkanol piperazine derivatives exhibit antidepressant activity by inhibiting the reuptake of serotonin (5-HT) and noradrenaline (NA).[19]

Structure-Activity Relationship (SAR) Insights:

  • Quantitative structure-activity relationship (QSAR) studies have shown that descriptors like dipole moment and specific atomic contributions significantly influence the 5-HT and NA reuptake inhibition activity of aryl alkanol piperazine derivatives.[19]

  • For antidepressant activity, the length of an alkyl chain substituent can influence efficacy, with a C6-substituted compound showing better activity in one study.[20]

  • The nature of the substituent on a benzyl group can also modulate antidepressant activity.[20]

Synthetic Strategies for Mono-Alkylated Piperazines

The synthesis of mono-alkylated piperazines requires careful control to avoid the formation of di-substituted byproducts. Several effective strategies have been developed.

Protection-Deprotection Strategy

A common and reliable method involves the use of a protecting group on one of the piperazine nitrogens.[21][22]

Experimental Protocol: Mono-Boc-Protection and Alkylation

  • Protection: Dissolve piperazine in a suitable solvent like dichloromethane (DCM). Add a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to stir for several hours.

  • Purification: Evaporate the solvent and purify the resulting mono-Boc-piperazine, often by chromatography, to separate it from unreacted piperazine and di-Boc-piperazine.[22]

  • Alkylation: Dissolve the purified mono-Boc-piperazine in a solvent such as acetone or acetonitrile. Add a base, like potassium carbonate, followed by the desired alkyl halide. Reflux the mixture.[22]

  • Deprotection: After the alkylation is complete, remove the Boc protecting group by treating the product with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[22]

One-Pot, One-Step Synthesis from Protonated Piperazine

A more efficient method avoids the need for protecting groups by utilizing in-situ formed piperazine-1-ium cation.[21]

Experimental Protocol: One-Pot Synthesis

  • Formation of Protonated Piperazine: In a solvent like methanol, react free piperazine with piperazine dihydrochloride to form piperazine monohydrochloride in situ. Alternatively, dissolving piperazine in acetic acid forms piperazine monoacetate.[21]

  • Reaction with Alkylating Agent: To the solution of protonated piperazine, add the appropriate alkylating reagent (e.g., an alkyl halide or a Michael acceptor).[21]

  • Reaction Conditions: The reaction can often be carried out at room temperature or under reflux.[21] The protonated nitrogen is less reactive, favoring mono-substitution on the free secondary amine.[21]

Other Synthetic Methods
  • Reductive Amination: This involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.[23]

  • Nucleophilic Substitution: Direct reaction of piperazine with alkyl halides or sulfonates, often with an excess of piperazine to favor mono-alkylation.[23]

  • Flow Chemistry: Continuous flow reactors can offer precise stoichiometric control, leading to high selectivity for mono-alkylation.[22]

Experimental and Computational Workflows for Bioactivity Evaluation

A combination of in silico and in vitro methods is typically employed to predict and validate the biological activity of novel mono-alkylated piperazines.

Computational Prediction of Bioactivity
  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the piperazine derivative) when bound to a specific protein target. It helps to understand the binding mode and estimate the binding affinity.[9][24]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.[19]

Workflow for Computational Prediction

Caption: Workflow for computational prediction of bioactivity.

In Vitro Biological Evaluation

Anticancer Activity Workflow

Caption: Workflow for in vitro anticancer activity evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized piperazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) value.[2]

Antiviral Activity Workflow

Caption: Workflow for in vitro antiviral activity evaluation.

Experimental Protocol: Plaque Reduction Assay

  • Cell Monolayer: Grow a confluent monolayer of host cells in a multi-well plate.

  • Viral Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the piperazine derivative.

  • Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

  • Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize the plaques and count them.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (half-maximal effective concentration).[14]

Future Perspectives and Conclusion

The mono-alkylated piperazine scaffold continues to be a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on:

  • Late-Stage C-H Functionalization: Developing novel synthetic methods to directly modify the carbon atoms of the piperazine ring will enable the rapid generation of diverse analogues for SAR studies.[5][25]

  • Hybrid Molecules: Combining the piperazine moiety with other pharmacologically active scaffolds to create hybrid molecules with dual or synergistic activities is a promising strategy.[6]

  • Targeted Drug Delivery: Functionalizing piperazine derivatives to target specific tissues or cells could enhance efficacy and reduce off-target effects.

References

  • Kovács, L., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(10), 2389. [Link]
  • Carron, R., et al. (1999). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. Journal of Medicinal Chemistry, 42(13), 2386-2396. [Link]
  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]
  • Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5543. [Link]
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Khan, I., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(11), 105234. [Link]
  • Organic Chemistry Portal. Piperazine synthesis. [Link]
  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(2), 610-633. [Link]
  • Szczęśniak-Sięga, B. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282. [Link]
  • Various Authors. Results for piperazine and other N-monoalkyl-substituted piperazines.
  • Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(35), 22695-22714. [Link]
  • Kumar, A., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Antiviral Research, 146, 161-170. [Link]
  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. [Link]
  • Li, Y., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters, 20(10), 3042-3048. [Link]
  • Various Authors. Antiviral and Anticancer Activity of Aryl-Piperazine Derivates.
  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
  • Iacopetta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
  • Szczęśniak-Sięga, B. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282. [Link]
  • Iacopetta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
  • Schmidt, K. E., et al. (1995). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. Antimicrobial Agents and Chemotherapy, 39(8), 1735-1744. [Link]
  • Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Li, Y., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4049-4064. [Link]
  • Lee, S., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2292934. [Link]
  • de Oliveira, A. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. [Link]
  • Faizan, M., et al. (2024).
  • Svatunek, D., & Maulide, N. (2021).
  • Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Various Authors. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
  • Gevorgyan, A., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 3991. [Link]
  • Various Authors. (2021). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives.
  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics, 370(2), 235-245. [Link]
  • Various Authors. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Various Authors. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia. [Link]

Sources

In Silico Prediction of 1-Pentylpiperazine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of the receptor binding profile of 1-Pentylpiperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. By integrating established computational techniques with a self-validating framework, this guide aims to provide a robust and reproducible approach to virtual screening and lead characterization. We will explore a multi-faceted strategy encompassing ligand and target preparation, pharmacophore modeling, molecular docking, and post-docking analysis, all grounded in authoritative protocols and validated through rigorous computational-experimental correlation.

Introduction: The Rationale for In Silico Prediction

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the interaction between a small molecule and its biological targets is paramount.[1][2] this compound, a piperazine derivative, represents a scaffold of interest due to the prevalence of the piperazine ring in numerous approved pharmaceuticals. Its relatively simple structure belies a complex potential for interaction with a variety of receptor types, particularly G-protein coupled receptors (GPCRs), which are a major target class for therapeutics.[3][4]

Traditional high-throughput screening (HTS) methods, while powerful, are resource-intensive and can be limited by library size and compound solubility.[5] In silico approaches, or computational methods, offer a cost-effective and efficient alternative to narrow down the vast chemical space to a manageable number of high-probability candidates for experimental validation.[6][7][8] This guide will detail a workflow that leverages the power of computational chemistry to elucidate the likely receptor binding profile of this compound, thereby accelerating the drug discovery process.[9]

Foundational Concepts: Pillars of the In Silico Approach

Our predictive workflow is built upon three core computational techniques:

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific receptor.[10][11][12][13] It can be used in two primary ways: ligand-based, where the model is derived from a set of known active molecules, and structure-based, where the model is generated from the receptor's binding site.[13][14]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15][16] By employing scoring functions, docking algorithms can estimate the binding affinity, providing a quantitative measure of the interaction strength.[15]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and the characterization of key intermolecular interactions.[17][18][19][20]

The synergy of these methods provides a more comprehensive and reliable prediction than any single technique in isolation.[10]

The Predictive Workflow: A Step-by-Step Technical Protocol

This section details the experimental protocol for predicting the receptor binding profile of this compound. The workflow is designed to be a self-validating system, with checkpoints and validation steps integrated throughout.

Ligand and Target Preparation: Ensuring Data Integrity

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures.

Protocol 3.1.1: Ligand Preparation

  • Obtain 3D Structure: Retrieve the 3D structure of this compound from a reputable chemical database such as PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation.

  • Generate Conformers: Generate a diverse set of low-energy conformers to account for the ligand's flexibility.

Protocol 3.1.2: Target (Receptor) Preparation

  • Target Identification: Based on the structural features of this compound (a piperazine core), potential targets include aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptors). A preliminary literature and database search (e.g., ChEMBL) can help prioritize targets.[21][22][23][24][25]

  • Retrieve Receptor Structures: Download the 3D crystal structures of the selected target receptors from the Protein Data Bank (PDB).[26][27][28] Prioritize high-resolution structures with co-crystallized ligands.

  • Structure Preprocessing:

    • Remove water molecules and any non-essential co-factors.

    • Add hydrogen atoms, as they are typically absent in crystal structures.

    • Assign correct protonation states for titratable residues at physiological pH.

    • Repair any missing side chains or loops using protein structure modeling tools.

  • Binding Site Definition: Identify the binding pocket. If a co-crystallized ligand is present, its location defines the binding site. Otherwise, use pocket detection algorithms.[29]

Pharmacophore-Based Virtual Screening: Identifying Potential Scaffolds

A pharmacophore model can be used to rapidly screen large compound libraries for molecules with the desired chemical features for binding.[10][14]

Protocol 3.2.1: Pharmacophore Model Generation (Structure-Based)

  • Feature Identification: Based on the prepared receptor structure, identify key interaction points within the binding pocket (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

  • Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Model Validation: Validate the pharmacophore model by screening a test set of known active and inactive compounds. A good model should be able to distinguish between these two groups.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking will be used to predict the binding mode and estimate the binding affinity of this compound to the prioritized target receptors.[30]

Protocol 3.3.1: Docking Simulation

  • Grid Generation: Define a docking grid box that encompasses the entire binding site of the receptor.

  • Ligand Docking: Dock the prepared this compound conformers into the receptor's binding site using a validated docking program (e.g., AutoDock Vina, Glide).

  • Pose Analysis: Analyze the resulting docking poses. The top-ranked poses, based on the scoring function, represent the most likely binding modes.

  • Scoring: The docking score provides an estimation of the binding free energy. Lower scores generally indicate stronger binding.[15]

Table 1: Example Docking Results for this compound against Dopamine D2 Receptor

Docking PoseDocking Score (kcal/mol)Key Interacting Residues
1-8.5Asp114, Ser193, Phe389
2-8.2Asp114, Val115, His393
3-7.9Ser193, Phe389, Trp386
Post-Docking Analysis and Validation: Ensuring Predictive Accuracy

The results of molecular docking must be critically evaluated and validated.[15][31][32]

Protocol 3.4.1: Interaction Analysis and Visualization

  • Visualize Complexes: Use molecular visualization software (e.g., PyMOL, Chimera) to visually inspect the top-ranked docking poses.[33]

  • Analyze Interactions: Identify and analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the receptor.

Protocol 3.4.2: Molecular Dynamics (MD) Simulation

  • System Setup: Place the top-ranked ligand-receptor complex in a simulated aqueous environment with appropriate ions to neutralize the system.

  • Simulation: Run an MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to equilibrate and explore conformational space.[19][34]

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the binding pose and the persistence of key interactions over time. Calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).[19][34]

Visualizing the Workflow and Pathways

Clear visualization of the computational workflow and the biological pathways involved is crucial for understanding the predictive process.

Diagram 1: In Silico Receptor Binding Prediction Workflow A flowchart illustrating the sequential steps of the computational workflow, from data preparation to final analysis.

G cluster_prep 1. Preparation cluster_screen 2. Screening & Docking cluster_analysis 3. Analysis & Validation cluster_output 4. Output ligand_prep Ligand Preparation (this compound) pharm_model Pharmacophore Modeling ligand_prep->pharm_model docking Molecular Docking ligand_prep->docking target_prep Target Identification & Preparation (Receptors) target_prep->pharm_model target_prep->docking pharm_model->docking pose_analysis Pose & Interaction Analysis docking->pose_analysis md_sim Molecular Dynamics Simulation pose_analysis->md_sim binding_profile Predicted Binding Affinity & Profile md_sim->binding_profile

Caption: In Silico Prediction Workflow for this compound.

Diagram 2: Generic GPCR Signaling Pathway A simplified diagram illustrating the canonical G-protein coupled receptor signaling cascade upon ligand binding.

GPCR_Signaling Ligand This compound (Ligand) GPCR GPCR (Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified GPCR Signaling Cascade.[3][35][36][37][38]

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust framework for predicting the receptor binding profile of this compound. By combining pharmacophore modeling, molecular docking, and molecular dynamics simulations, we can generate high-confidence hypotheses about its biological targets, which can then be prioritized for experimental validation. This approach not only accelerates the drug discovery process but also provides deep molecular insights into the mechanisms of ligand-receptor recognition.[39][40][41]

Future work should focus on expanding the panel of receptor targets, including orphan GPCRs, and employing more advanced computational techniques such as free energy perturbation (FEP) for more accurate binding affinity predictions. The integration of machine learning and artificial intelligence models also holds significant promise for further refining these predictive workflows.[42]

References

  • ChEMBL. (n.d.). In Wikipedia.
  • European Bioinformatics Institute. (n.d.). ChEMBL. EMBL-EBI.
  • Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow.
  • Yang, Y., et al. (2025). Pharmacophore modeling in drug design. PubMed. [Link]
  • wwPDB. (n.d.). Worldwide Protein Data Bank.
  • Taha, E. A., & Atia, M. A. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • Protein Data Bank. (n.d.). In Wikipedia.
  • Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]
  • BioSolveIT. (n.d.). Virtual Screening Workflows: Your Drug Discovery Accelerators.
  • PatSnap. (2025, May 21). What is pharmacophore modeling and its applications?
  • Schumann, M., et al. (2011). A framework and workflow system for virtual screening and molecular docking.
  • Creative Biostructure. (n.d.). Pharmacophore Modeling.
  • GeeksforGeeks. (2023, February 6).
  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway.
  • D
  • Creative Diagnostics. (n.d.). GPCR Pathway.
  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway.
  • PubChem. (n.d.). RCSB Protein Data Bank (RCSB PDB).
  • ResearchGate. (2022, April 25).
  • ResearchGate. (n.d.). General scheme of a virtual screening workflow. [Link]
  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. [Link]
  • Ahmad, S., & Mizuguchi, K. (2018). ISLAND: In-Silico Prediction of Proteins Binding Affinity Using Sequence Descriptors. arXiv. [Link]
  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?[Link]
  • Grigera, J. R. (2002). Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions. Current Pharmaceutical Design. [Link]
  • NVIDIA. (2024, March 18). Building a Virtual Drug Screening Workflow with BioNeMo [Video]. YouTube. [Link]
  • Protein Data Bank (file format). (n.d.). In Wikipedia.
  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??[Link]
  • ResearchGate. (n.d.). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. [Link]
  • Gaulton, A., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research. [Link]
  • bio.tools. (n.d.). ChEMBL. [Link]
  • Roche, D. B., & McGuffin, L. J. (2016). In silico identification and characterization of protein-ligand binding sites. Methods in Molecular Biology. [Link]
  • Gapsys, V., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. International Journal of Molecular Sciences. [Link]
  • Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • ResearchGate. (n.d.). Molecular dynamic simulation results of receptor-ligand complexes.... [Link]
  • In silico Drug Design tools. (n.d.). Binding site prediction. [Link]
  • Al-Saleh, I., et al. (2022). Neonicotinoids and the Androgen Receptor: Structural Dynamics and Potential Signaling Disruption. International Journal of Molecular Sciences. [Link]
  • Różycki, B., & Lipowsky, R. (2023). Molecular Dynamics Simulations of Immune Receptors and Ligands. Methods in Molecular Biology. [Link]
  • Roche, D. B., & McGuffin, L. J. (2016). In silico identification and characterization of protein-ligand binding sites. CentAUR. [Link]
  • Yap, C. W. (2015). Maximizing computational tools for successful drug discovery. Expert Opinion on Drug Discovery. [Link]
  • AZoLifeSciences. (2021, March 18). Computational Methods in Drug Discovery. [Link]
  • Meiler Lab. (n.d.). G-Protein Coupled Receptor (GPCR) Model Building, Refinement, and Ligand Docking. Vanderbilt University. [Link]
  • Dr. Omics Education. (2024, September 24). Key Challenges in Computational Drug Discovery and How to Overcome Them. [Link]
  • Adegoke, R. (2022, September 27).
  • Ghosh, S., et al. (2019). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors.
  • Zhang, Y., et al. (2021). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. [Link]
  • Ribeiro, R., et al. (2023). pyGOMoDo: GPCRs modeling and docking with python.
  • BioTecNika. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Characterization of Novel Piperazine Derivatives

The piperazine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous active pharmaceutical ingredients (APIs).[1][2] Its unique physicochemical properties, however, necessitate a thorough understanding of its stability under various stress conditions. This guide focuses on 1-Pentylpiperazine, a representative N-alkyl derivative, to establish a comprehensive framework for assessing thermal stability and elucidating degradation pathways. As a Senior Application Scientist, my objective is not merely to present data but to provide a robust, scientifically-grounded strategy for the proactive characterization of such novel entities. The methodologies outlined herein are designed to be self-validating, ensuring the integrity and reliability of the data generated, which is paramount for regulatory submissions and ensuring drug product safety and efficacy.[3][4]

Physicochemical Profile and Predicted Stability of this compound

A foundational understanding of a molecule's intrinsic properties is critical before embarking on stability studies. This compound, with a molecular formula of C9H20N2, is a substituted piperazine featuring a five-carbon alkyl chain on one of the nitrogen atoms.

Known Physicochemical Properties:

PropertyValueSource
Molecular Weight 156.27 g/mol Inferred
Appearance Colorless to pale yellow liquidInferred from similar compounds[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform)Inferred from similar compounds[2][5]
pKa Expected to be basic, similar to other N-alkylpiperazinesInferred from piperazine[2]

The presence of the tertiary amine and the secondary amine within the piperazine ring, combined with the flexible pentyl group, suggests potential susceptibility to both oxidative and thermal degradation. The N-pentyl group, in particular, could be a site for metabolic or oxidative cleavage. Understanding these structural nuances allows for a more targeted approach to forced degradation studies.

A Multi-Faceted Approach to Thermal Analysis

A complete thermal stability profile cannot be ascertained by a single technique. A synergistic approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and forced degradation studies coupled with hyphenated analytical techniques is essential for a comprehensive assessment.

Thermogravimetric Analysis (TGA): Mapping Mass Loss Events

Expertise & Experience: TGA is the first-line technique for determining the overall thermal robustness of a compound.[1] It precisely measures mass changes as a function of temperature, revealing the onset of decomposition, the presence of residual solvents or water, and the number of degradation stages.[7]

Protocol: Thermogravimetric Analysis of this compound

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).[8]

  • Atmosphere and Flow Rate: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent thermo-oxidative degradation. A subsequent run in an oxidative (air or oxygen) atmosphere can be performed for comparison.[9]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.

  • Data Analysis: Plot the percentage of mass loss against temperature to generate the TG curve. The first derivative of this curve (DTG) identifies the temperatures of the maximum rates of decomposition.[10]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on melting points, phase transitions, and the energetics of decomposition.[11][12] For this compound, DSC can identify the melting point of any salt forms and characterize the endothermic or exothermic nature of its decomposition.

Protocol: Differential Scanning Calorimetry of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent evaporation before boiling or decomposition.

  • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition).[13] The onset temperature of the decomposition exotherm is a key stability indicator.

Forced Degradation Studies: Probing Chemical Liabilities

Expertise & Experience: Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) and a scientific necessity to understand the intrinsic stability of a drug substance.[3][4] By subjecting this compound to conditions more severe than those it would encounter during storage, we can rapidly identify likely degradation products and establish degradation pathways.[3][14] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[14]

Experimental Workflow for Forced Degradation

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acidic\n(0.1 M HCl, 60°C) Acidic (0.1 M HCl, 60°C) HPLC_UV HPLC-UV/DAD (Quantify Degradation) Acidic\n(0.1 M HCl, 60°C)->HPLC_UV Basic\n(0.1 M NaOH, 60°C) Basic (0.1 M NaOH, 60°C) Basic\n(0.1 M NaOH, 60°C)->HPLC_UV Oxidative\n(3% H2O2, RT) Oxidative (3% H2O2, RT) Oxidative\n(3% H2O2, RT)->HPLC_UV Thermal\n(80°C, Solid) Thermal (80°C, Solid) Thermal\n(80°C, Solid)->HPLC_UV Photolytic\n(ICH Q1B) Photolytic (ICH Q1B) Photolytic\n(ICH Q1B)->HPLC_UV LC_MS LC-MS/MS (Identify Degradants) HPLC_UV->LC_MS GC_MS GC-MS (Volatile Degradants) HPLC_UV->GC_MS Pathway Elucidate Degradation Pathways LC_MS->Pathway GC_MS->Pathway Method Develop Stability- Indicating Method Pathway->Method G A This compound B Piperazine A->B N-Dealkylation (Oxidative/Thermal) C Pentanal / Pentanoic Acid A->C N-Dealkylation (Oxidative/Thermal) D Ring-Opened Adduct (e.g., N-pentyl-N'-(2-aminoethyl)ethylenediamine) A->D Ring Opening (SN2 Mechanism) E This compound N-oxide A->E N-Oxidation

Sources

A Technical Guide to 1-Pentylpiperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Commercial Availability, Synthesis, and Characterization of a Key Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Pentylpiperazine (also known as N-Pentylpiperazine), a valuable building block in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document delves into the commercial landscape, synthetic methodologies, analytical characterization, and safety considerations for this versatile piperazine derivative. The piperazine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives, such as this compound, is crucial for the innovation of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2]

Commercial Availability and Sourcing

This compound, identified by CAS Number 4021-39-6 , is available from a range of chemical suppliers who specialize in research chemicals, fine chemicals, and pharmaceutical intermediates.

Key Identification Parameters:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₂₀N₂

  • Molecular Weight: 156.27 g/mol

Table 1: Representative Suppliers of this compound (CAS 4021-39-6)

SupplierPurity Levels OfferedTypical QuantitiesNotes
Sigma-Aldrich (Merck)≥97%Grams to KilogramsOften available for research and development purposes.
Thermo Fisher ScientificCustom synthesis may be availableInquire for detailsA key supplier of a wide range of laboratory chemicals.
TCI Chemicals>98% (GC)GramsKnown for a broad catalog of organic reagents.
Santa Cruz BiotechnologyInquire for detailsResearch quantitiesOffers a variety of biochemicals and research reagents.
Various Niche SuppliersVaryingGrams to bulkA number of smaller chemical synthesis companies list this product.

Procurement of this compound for research and development is typically straightforward, with the compound available in quantities ranging from grams to kilograms. For larger, commercial-scale manufacturing, establishing a stable supply chain with a reputable manufacturer is essential to ensure consistent quality and purity. When sourcing, it is imperative to obtain a Certificate of Analysis (CoA) to verify the identity and purity of the material.

Synthesis of this compound: A Guide to Methodologies

The synthesis of monosubstituted piperazines like this compound requires careful control to prevent the formation of the disubstituted product. The two primary and most effective strategies for its synthesis are direct N-alkylation of piperazine and a protecting group strategy.

Direct N-Alkylation of Piperazine

This is a direct approach but requires careful control of stoichiometry to favor mono-alkylation. Using a large excess of piperazine relative to the alkylating agent can statistically favor the desired product.

Reaction Scheme:

Figure 1: Direct N-Alkylation of Piperazine. This diagram illustrates the reaction of excess piperazine with a pentyl halide to yield this compound, with the potential for the formation of a disubstituted byproduct.

Experimental Protocol: Direct N-Alkylation

  • Reaction Setup: To a stirred solution of piperazine (5-10 equivalents) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: Slowly add 1-bromopentane (1 equivalent) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically heated to reflux to ensure completion.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the desired mono-pentylated product from unreacted piperazine and the di-pentylated byproduct.

Synthesis via a Protecting Group Strategy

For cleaner reactions and higher yields of the monosubstituted product, a protecting group strategy is often employed. The use of the tert-butyloxycarbonyl (Boc) group is common due to its stability and ease of removal.

G A Piperazine B N-Boc-piperazine A->B Boc₂O, Base C 1-Boc-4-pentylpiperazine B->C 1-Bromopentane, Base (e.g., K₂CO₃) D This compound C->D Acid (e.g., TFA or HCl)

Figure 2: Protected Synthesis of this compound. This workflow demonstrates the use of a Boc protecting group to ensure selective mono-alkylation of piperazine.

Experimental Protocol: Protected N-Alkylation

  • Protection of Piperazine: React piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to yield N-Boc-piperazine.

  • N-Alkylation of N-Boc-Piperazine:

    • To a stirred solution of N-Boc-piperazine (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 2 equivalents).

    • Add 1-bromopentane (1.0-1.2 equivalents) to the mixture at room temperature.

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor for completion by TLC or LC-MS.

  • Work-up and Purification of the Intermediate: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-Boc-4-pentylpiperazine. Purify by column chromatography if necessary.

  • Deprotection: Treat the purified 1-Boc-4-pentylpiperazine with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to remove the Boc group.

  • Isolation: After the deprotection is complete, neutralize the reaction mixture with a base (e.g., aqueous NaOH) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pentyl group and the piperazine ring protons.

    • The terminal methyl group of the pentyl chain will appear as a triplet around 0.9 ppm.

    • The methylene groups of the pentyl chain will appear as multiplets between approximately 1.2 and 2.4 ppm.

    • The protons on the piperazine ring will typically appear as two multiplets (or broad singlets) between 2.3 and 3.0 ppm.

    • A signal corresponding to the N-H proton of the secondary amine will also be present, which may be broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

    • The carbons of the pentyl group will resonate in the aliphatic region (approx. 14-60 ppm).

    • The carbons of the piperazine ring will typically appear in the range of 45-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak (M⁺) for this compound would be expected at m/z 156.

  • Fragmentation Pattern: The fragmentation of N-alkyl piperazines is characterized by cleavage of the piperazine ring and the alkyl substituent.[3] Common fragments would arise from the loss of the pentyl group or parts of it, as well as cleavage of the piperazine ring itself, leading to characteristic ions. The base peak is often the result of alpha-cleavage adjacent to a nitrogen atom.

Chromatographic Purity (GC and HPLC)
  • Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis, often using a non-polar or medium-polarity column. This technique is excellent for assessing purity and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for purity determination, typically with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Applications in Drug Development

Piperazine derivatives are a prevalent structural motif in a wide array of therapeutic agents, particularly those targeting the central nervous system.[4] The N-alkyl substituent can significantly influence the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.

  • CNS Agents: The piperazine ring is a common scaffold in drugs developed for psychiatric disorders. The N-alkyl group can modulate the interaction with various receptors, such as serotonin and dopamine receptors.[5]

  • Scaffold for Further Elaboration: this compound serves as a key intermediate where the secondary amine provides a reactive handle for further chemical modifications. This allows for the introduction of other pharmacophoric groups to build more complex drug candidates.

  • Modulation of Physicochemical Properties: The pentyl group introduces lipophilicity to the piperazine core, which can be crucial for tuning properties like membrane permeability and oral bioavailability of a potential drug molecule.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available in public databases, general safety precautions for N-alkyl piperazines and other corrosive amines should be strictly followed.

  • General Hazards: Based on similar compounds like 1-phenylpiperazine, this compound should be handled as a substance that is potentially toxic if swallowed or in contact with skin, and may cause severe skin burns and eye damage.[3][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6]

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • First Aid:

    • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its utility as a scaffold for the synthesis of novel therapeutic agents, particularly for CNS targets, is well-established within the broader class of N-alkyl piperazines. Researchers and drug development professionals can confidently source and utilize this compound, provided that appropriate synthetic strategies are employed to ensure purity and that stringent safety protocols are followed during its handling and use.

References

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). BenchChem.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Retrieved from a relevant scientific review article.
  • Ferreira, R., et al. (2018). Phenylpiperazine derivatives: a patent review (2006 - present).
  • da Silva, A. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Alkyl Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-alkyl piperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its prevalence, however, necessitates a deep and nuanced understanding of the associated handling precautions to ensure the safety of laboratory personnel and the integrity of research. This guide, designed for the experienced scientist, moves beyond rudimentary safety checklists to provide a technical exploration of the hazards associated with N-alkyl piperazines, the rationale behind specific handling protocols, and a framework for proactive risk mitigation.

Hazard Profile: Understanding the Reactivity and Toxicity of the N-Alkyl Piperazine Core

The parent piperazine structure is a corrosive, combustible solid that can cause severe skin burns, eye damage, and sensitization.[2][3] The introduction of an N-alkyl group can modulate these properties, influencing the compound's physical state, volatility, and biological interactions. While specific toxicity data for every N-alkyl piperazine derivative is not always available, a conservative approach based on the hazards of the parent compound and structurally related molecules is paramount.[4]

Key Hazards:
  • Corrosivity and Irritation: Like piperazine, N-alkylated derivatives are basic amines and can be corrosive or irritating to the skin, eyes, and respiratory tract.[3][5][6] Contact can lead to chemical burns and severe eye damage.[7]

  • Sensitization: A significant concern with piperazine and its derivatives is the potential for respiratory and skin sensitization upon repeated exposure.[8] This can lead to allergic reactions, including occupational asthma.[3] Individuals who have shown symptoms of asthma due to these substances should avoid any further contact.[8]

  • Neurotoxicity: High doses of piperazine have been associated with neurotoxic effects in humans.[3] While the influence of N-alkylation on this property varies, it remains a potential hazard to consider, particularly with novel derivatives.

  • Combustibility: Piperazine is a combustible solid, and its derivatives may also be flammable, especially those with lower molecular weights and higher volatility.[2][9] Handling these compounds near ignition sources should be strictly avoided.

Chemical Incompatibility:

N-alkyl piperazines, as organic bases, are incompatible with a range of substances. It is crucial to prevent contact with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[10]

  • Acids, Acid Anhydrides, and Acid Chlorides: Exothermic neutralization reactions can occur.[2][7]

  • Metals and Cyanides: Piperazine itself must be stored to avoid contact with these materials.[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling lies in a robust system of engineering controls supplemented by appropriate personal protective equipment. The primary goal is to minimize direct exposure through all potential routes: inhalation, skin contact, and ingestion.

Engineering Controls:

All manipulations of N-alkyl piperazines, particularly volatile or powdered forms, must be conducted within a certified chemical fume hood to control airborne concentrations.[4][9] For larger scale operations, closed systems are recommended.[8] Adequate ventilation is crucial to keep airborne concentrations low.[9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][11]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific compound and the procedure being performed.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][9]Protects against splashes and airborne particles that could cause serious eye damage.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Prevents skin contact, as piperazine derivatives can be corrosive and cause skin irritation or burns.[4] Gloves should be changed immediately if contaminated.[4]
Skin and Body Protection A lab coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[4] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[4]Minimizes skin exposure to the chemical.[4]
Respiratory Protection A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] The specific type of respirator will depend on the airborne concentration and the specific compound.Protects against the inhalation of potentially harmful vapors or solid particles.[4]

Standard Operating Procedures: From Benchtop to Disposal

A systematic and well-documented workflow is essential for minimizing the risk of exposure and ensuring the safe handling of N-alkyl piperazines from receipt to disposal.

Chemical Handling Protocol

A designated area within a chemical fume hood should be established for all work with N-alkyl piperazines.[4]

Step-by-Step Handling Protocol:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Assemble Equipment: Before opening the chemical container, assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) inside the fume hood.[4]

  • Chemical Handling: Carefully open the container within the fume hood to avoid creating dust or aerosols.[4] Use appropriate, non-sparking tools for transferring the chemical.[12]

  • Weighing: If weighing is required, perform this task within the fume hood or in a ventilated balance enclosure.

  • Closing and Storage: Securely seal the container immediately after use.[10] Store in a cool, dry, well-ventilated area away from incompatible materials.[2][10] Protect from light and moisture.[2]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Designate Handling Area in Fume Hood A->B C Assemble All Necessary Equipment B->C D Carefully Open Container C->D E Transfer Chemical D->E F Securely Seal Container E->F G Decontaminate Work Area F->G H Properly Dispose of Waste G->H I Remove and Dispose of PPE H->I

Emergency Procedures: Spill and Exposure Response

Prompt and correct action in the event of a spill or exposure is critical to minimizing harm.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb liquids with an inert material (e.g., sand, vermiculite) or carefully sweep up solid material.[10][13]

  • Collect: Place the collected material into a sealed, labeled container for hazardous waste.[13]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.[13] All cleanup materials must be disposed of as hazardous waste.[13]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with large amounts of soap and water.[2] Remove contaminated clothing and wash it before reuse.[11] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[12]

Spill_Response_Decision_Tree A Spill Occurs B Assess Spill Size and Hazard A->B C Small Spill B->C Small D Large Spill B->D Large F Contain Spill with Absorbent Material C->F E Evacuate Area Alert EHS D->E G Collect Waste in Sealed Container F->G H Decontaminate Spill Area G->H I Dispose of as Hazardous Waste H->I

Waste Disposal

All waste materials contaminated with N-alkyl piperazines, including empty containers, disposable PPE, and cleanup materials, must be treated as hazardous waste.[13]

Waste Segregation and Disposal:

  • Segregate Waste: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[13]

  • Labeling: Label each container with "Hazardous Waste," the chemical name, and associated hazards (e.g., "Corrosive," "Toxic").[13]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[13] Do not pour liquid waste down the drain.[13]

Conclusion: A Culture of Safety

The safe handling of N-alkyl piperazines is not merely a matter of following procedures but of fostering a deep-seated culture of safety. This requires a comprehensive understanding of the potential hazards, a commitment to meticulous experimental practice, and a proactive approach to risk mitigation. By integrating the principles outlined in this guide into daily laboratory operations, researchers can continue to harness the synthetic potential of this important class of molecules while ensuring the well-being of themselves and their colleagues.

References

  • New Jersey Department of Health. (2004, April). Hazardous Substance Fact Sheet: Piperazine.
  • International Programme on Chemical Safety & Commission of the European Communities. (1998). International Chemical Safety Cards: Piperazine (anhydrous).
  • Occupational Safety and Health Administration. OSHA Occupational Chemical Database: Piperazine Dihydrochloride.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Piperanine.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Piperazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: Piperazine.
  • Australian Government Department of Health. (2020, April 17). Piperazine: Human health tier II assessment.
  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
  • Cayman Chemical. (2023, September 24). Safety Data Sheet: 1-[(2,5-dimethoxyphenyl)methyl]-piperazine, monohydrochloride.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet: Piperazine.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride.
  • BenchChem. (n.d.). Proper Disposal of 1-(Piperidin-4-ylmethyl)piperazine: A Step-by-Step Guide.
  • Panneerselvam, P., et al. (2005). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 13(24), 6585-6590.
  • National Oceanic and Atmospheric Administration. CAMEO Chemicals: Piperazine.
  • Thermo Fisher Scientific. (2018, January 18).
  • Ataman Kimya. N-METHYL PIPERAZINE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Wikipedia. (n.d.). Piperazine.
  • Australian Government Department of Health. (2020, April 17). Piperazine salts: Human health tier II assessment.
  • Talley, J. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4047-4057.
  • Ataman Kimya. PIPERAZINES.
  • Taylor & Francis Online. (2023). Piperazines – Knowledge and References.
  • Reis, S., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 291, 199-206.
  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.

Sources

An In-Depth Technical Guide on the Reactivity of the Secondary Amine in 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the secondary amine in 1-pentylpiperazine, a key intermediate in contemporary drug discovery and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core principles governing its reactivity, focusing on the interplay of steric and electronic effects. We will explore the fundamental aspects of its nucleophilicity and basicity, and provide detailed, field-proven protocols for its most critical synthetic transformations, namely N-alkylation and N-acylation. This guide is designed to be a self-validating system, where the causality behind experimental choices is elucidated, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of this compound

The piperazine motif is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1] this compound, with its secondary amine, presents a strategic handle for molecular elaboration, allowing for the introduction of diverse functionalities that can modulate a compound's pharmacokinetic and pharmacodynamic properties. The pentyl group, while seemingly simple, imparts a degree of lipophilicity and steric bulk that can significantly influence the reactivity of the distal secondary amine and the overall properties of the resulting derivatives. Understanding the nuances of this reactivity is paramount for the efficient and predictable synthesis of novel chemical entities.

Core Reactivity Principles of the Secondary Amine

The reactivity of the secondary amine in this compound is fundamentally dictated by the lone pair of electrons on the nitrogen atom, which renders it both basic and nucleophilic.[2][3] The interplay of several factors, including steric hindrance and the electronic environment, governs the extent of its reactivity in various chemical transformations.

Basicity and pKa

Table 1: pKa Values of Piperazine and Selected N-Alkylpiperazines

CompoundpKa1pKa2Reference
Piperazine9.735.35[5]
1-Methylpiperazine9.654.95[4]
1-Ethylpiperazine9.825.36[4]
This compound (Estimated) ~9.8 ~5.4 -
Nucleophilicity: The Driving Force for Synthesis

The nucleophilicity of the secondary amine is its most synthetically useful characteristic. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds.[6] The presence of the electron-donating pentyl group enhances the nucleophilicity of the secondary amine compared to unsubstituted piperazine. However, the steric hindrance imposed by the pentyl chain can modulate this reactivity, particularly with bulky electrophiles.

Key Synthetic Transformations

The secondary amine of this compound is a versatile functional group that participates in a wide range of chemical reactions. The most common and synthetically valuable of these are N-alkylation and N-acylation.

N-Alkylation: Expanding the Molecular Scaffold

N-alkylation introduces a second organic substituent onto the piperazine ring, creating a tertiary amine. This reaction is crucial for building molecular complexity and is a cornerstone of drug discovery programs centered on the piperazine scaffold.[7]

This is a classical and widely used method for N-alkylation.[8] The reaction proceeds via a nucleophilic substitution mechanism where the secondary amine attacks the electrophilic carbon of an alkyl halide.

Experimental Protocol: Direct N-Alkylation of this compound

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile or DMF, add a suitable base (2.0-3.0 eq.), such as anhydrous potassium carbonate or triethylamine.

  • Addition of Alkyl Halide: Under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like acetonitrile or DMF are used to prevent side reactions with water and to effectively dissolve the reactants.

  • Base: A base is required to neutralize the hydrogen halide formed during the reaction, thus preventing the protonation and deactivation of the starting amine. Potassium carbonate is a common, cost-effective choice.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the amine, especially at elevated temperatures.

N_Alkylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product A This compound D Add Alkyl Halide (R-X) dropwise under N2 A->D B Anhydrous Solvent (e.g., ACN, DMF) B->D C Base (e.g., K2CO3) C->D E Heat (50-80°C) Monitor by TLC D->E F Cool & Filter E->F G Concentrate F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K N-Alkyl-N'-pentylpiperazine J->K

Caption: General workflow for the N-alkylation of this compound.

Reductive amination is a powerful alternative to direct alkylation, particularly for the synthesis of N-alkylated piperazines from aldehydes and ketones. This method often provides cleaner reactions and avoids the formation of quaternary ammonium salts.[9]

Experimental Protocol: Reductive Amination of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

N-Acylation: Introduction of Amide Functionality

N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This transformation is fundamental in medicinal chemistry for introducing functionalities that can participate in hydrogen bonding and other key interactions with biological targets.[7][10]

Experimental Protocol: N-Acylation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) and a base, such as triethylamine or pyridine (1.5-2.0 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the mixture in an ice bath (0 °C).

  • Addition of Acylating Agent: Add the acyl chloride or acid anhydride (1.0-1.2 eq.) dropwise to the cooled, stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Formation Amine R-NH-R' (this compound) Intermediate [R-N(H)(+)-R' - C(O-)-R'']Cl- Amine->Intermediate Nucleophilic Attack AcylChloride R''-COCl (Acyl Chloride) AcylChloride->Intermediate Amide R-N(Acyl)-R' (Amide) Intermediate->Amide Collapse of Intermediate HCl HCl Intermediate->HCl Elimination of Cl- and H+

Sources

A Technical Guide to the Derivatives and Analogs of 1-Pentylpiperazine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic routes to 1-pentylpiperazine and its potential derivatives, offering a technical resource for researchers, medicinal chemists, and professionals in drug development. We will delve into the strategic design of novel analogs, supported by an analysis of structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and characterization.

Introduction: The Piperazine Scaffold and the Significance of the N-Alkyl Substitution

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer effects.[1][2] The two nitrogen atoms at positions 1 and 4 of the six-membered ring offer crucial points for chemical modification, significantly influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[3] The N-alkylation of the piperazine moiety, in particular, has been a successful strategy for modulating receptor affinity, selectivity, and metabolic stability.[4][5]

This compound, with its simple N-alkyl substitution, serves as a foundational structure for exploring a vast chemical space with significant therapeutic potential. The pentyl group's lipophilicity can influence blood-brain barrier penetration and interactions with hydrophobic pockets of biological targets. This guide will explore rational modifications of this core structure to generate novel derivatives with potentially enhanced biological activities.

Part 1: Strategic Design of this compound Derivatives

The design of novel this compound derivatives is guided by established structure-activity relationships of N-substituted piperazines. The primary points of modification are the N-pentyl group and the second nitrogen atom (N4) of the piperazine ring.

Modification of the N-Pentyl Chain

The n-pentyl group can be modified to fine-tune lipophilicity, introduce new functional groups for additional interactions with target receptors, and alter the metabolic profile of the parent compound.

  • Chain Length Variation: Elongating or shortening the alkyl chain can modulate lipophilicity and, consequently, membrane permeability and target engagement.

  • Introduction of Unsaturation: Incorporating double or triple bonds can introduce conformational rigidity and potential for alternative binding modes.

  • Functionalization: The introduction of functional groups such as hydroxyl, amino, or carboxyl groups can create new hydrogen bonding opportunities and improve solubility.

  • Cyclization: Replacing the pentyl group with a cyclopentyl or cyclohexyl moiety can impose conformational constraints and explore different binding orientations.

Substitution at the N4 Position

The second nitrogen of the piperazine ring provides a key handle for introducing a wide variety of substituents to modulate the pharmacological profile.

  • Aryl and Heteroaryl Substituents: The introduction of aromatic or heteroaromatic rings at the N4 position is a common strategy in the design of CNS-active agents, targeting receptors such as serotonin and dopamine.[6][7]

  • Acyl and Sulfonyl Groups: Acylation or sulfonylation of the N4 nitrogen can introduce hydrogen bond acceptors and modulate the basicity of the piperazine ring.

  • Further Alkylation: The synthesis of unsymmetrical N,N'-dialkylpiperazines can lead to compounds with unique pharmacological properties.

Part 2: Synthetic Methodologies and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through robust and well-established synthetic methods. The two primary approaches are direct N-alkylation and reductive amination.[4] To ensure the synthesis of mono-substituted derivatives, it is often advantageous to use a protecting group strategy, with the tert-butoxycarbonyl (Boc) group being a common choice.[8][9]

Synthesis of the Core Moiety: this compound

Method 1: Direct N-Alkylation of Piperazine

This method involves the direct reaction of piperazine with a pentyl halide. To favor mono-alkylation, a large excess of piperazine is typically used.

Experimental Protocol: Synthesis of this compound via Direct Alkylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5.0 eq.) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromopentane (1.0 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Reductive Amination

Reductive amination of piperazine with pentanal offers an alternative route that avoids the formation of quaternary ammonium salts.[10]

Experimental Protocol: Synthesis of this compound via Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve piperazine (2.0 eq.) and pentanal (1.0 eq.) in a suitable solvent like methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures described in the direct alkylation protocol.

Synthesis of N4-Substituted Derivatives of this compound

For the synthesis of N4-substituted derivatives, it is highly recommended to start with a mono-protected piperazine, such as N-Boc-piperazine, to ensure regioselectivity.[8]

Step 1: Synthesis of 1-Pentyl-4-Boc-piperazine

The synthesis of this key intermediate can be achieved by following the direct alkylation or reductive amination protocols described above, using N-Boc-piperazine as the starting material.

Step 2: Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions.

Experimental Protocol: Boc Deprotection

  • Reaction Setup: Dissolve 1-pentyl-4-Boc-piperazine in dichloromethane.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x). The combined organic layers contain the deprotected this compound.

Step 3: N4-Functionalization of this compound

The resulting this compound can then be functionalized at the N4 position using various synthetic transformations.

  • N-Arylation: Buchwald-Hartwig amination or Ullmann condensation with an appropriate aryl halide.

  • N-Acylation: Reaction with an acyl chloride or anhydride in the presence of a base.

  • N-Sulfonylation: Reaction with a sulfonyl chloride in the presence of a base.

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent.

Data Presentation: Synthetic Routes to this compound Derivatives

Starting Material Reagent Method Intermediate/Product Key Considerations
Piperazine1-BromopentaneDirect AlkylationThis compoundUse of excess piperazine to minimize dialkylation.
PiperazinePentanal, NaBH₄Reductive AminationThis compoundMilder conditions, avoids over-alkylation.
N-Boc-piperazine1-BromopentaneDirect Alkylation1-Pentyl-4-Boc-piperazineControlled mono-alkylation.
1-Pentyl-4-Boc-piperazineTFABoc DeprotectionThis compoundClean and efficient deprotection.
This compoundAryl Halide, Pd catalystBuchwald-Hartwig Amination1-Aryl-4-pentylpiperazineVersatile method for C-N bond formation.
This compoundAcyl Chloride, BaseAcylation1-Acyl-4-pentylpiperazineStraightforward amide bond formation.

Part 3: Characterization and Purification

The synthesized compounds must be thoroughly characterized to confirm their identity and purity.

Purification Techniques
  • Column Chromatography: Silica gel column chromatography is a standard method for purifying piperazine derivatives, often using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a nonpolar solvent (e.g., hexanes or dichloromethane).[11][12]

  • Crystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective purification method. Piperazine derivatives can also be purified by forming their salts (e.g., hydrochloride or diacetate), which are often crystalline.[13][14]

  • Distillation: For liquid compounds, fractional distillation under reduced pressure is a common purification technique.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons on the piperazine ring and the pentyl chain provide key structural information.[15][16]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-N, C=O, and N-H bonds.

Mandatory Visualizations

Diagram 1: General Synthetic Strategies for this compound Derivatives

Synthesis cluster_0 Core Synthesis cluster_1 Key Intermediates cluster_2 Final Derivatives Piperazine Piperazine Pentyl_Piperazine This compound Piperazine->Pentyl_Piperazine Direct Alkylation or Reductive Amination Boc_Piperazine N-Boc-Piperazine Boc_Pentyl_Piperazine 1-Pentyl-4-Boc-piperazine Boc_Piperazine->Boc_Pentyl_Piperazine Direct Alkylation or Reductive Amination N4_Derivative N4-Substituted-1-pentylpiperazine Pentyl_Piperazine->N4_Derivative N4-Functionalization (e.g., Arylation, Acylation) Boc_Pentyl_Piperazine->Pentyl_Piperazine Boc Deprotection (TFA)

Caption: Synthetic pathways to this compound and its N4-derivatives.

Diagram 2: Experimental Workflow for Synthesis and Purification

Workflow Start Starting Materials (Piperazine/N-Boc-Piperazine + Pentyl Halide/Pentanal) Reaction Reaction (Alkylation or Reductive Amination) Start->Reaction Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Column Chromatography, Crystallization, or Distillation) Crude->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization

Caption: A typical workflow for the synthesis and purification of this compound analogs.

Part 4: Potential Therapeutic Applications and Future Directions

Based on the known pharmacology of N-alkyl and N-aryl piperazines, derivatives of this compound could be explored for a variety of therapeutic applications:

  • Central Nervous System (CNS) Disorders: Many N-substituted piperazines exhibit activity at serotonin and dopamine receptors, suggesting potential applications in the treatment of depression, anxiety, and psychosis.[18][19] The lipophilic pentyl group may facilitate entry into the CNS.

  • Oncology: The piperazine scaffold is present in several anticancer drugs, and novel derivatives could be designed to target various cancer-related pathways.[20][21][22]

  • Infectious Diseases: Piperazine derivatives have shown antimicrobial and antifungal activities, and new analogs could be developed to combat drug-resistant pathogens.[23]

Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in relevant biological assays. A thorough investigation of their structure-activity relationships will be crucial for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • BenchChem. (2025).
  • Catalano, A., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(16), 4785.
  • MDPI. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Fattorusso, C., & O'Hagan, D. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 988.
  • Hallas, G., & Sane, J. N. (1977). A Simple Synthesis of N-Alkylpiperazines.
  • Google Patents. (2014). Method for preparing n-alkyl-piperazines.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Google Patents. (1959).
  • Wang, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(48), 30299-30315.
  • Zhu, Y., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4071-4084.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • ResearchGate. (n.d.).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Google Patents. (1986). Production of 1-cyclopentylpiperazine.
  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(6), 835-842.
  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203.
  • Reddit. (2023).
  • de la Torre, B. G., et al. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Helvetica Chimica Acta, 107(1), e202300153.
  • ResearchGate. (n.d.). Structure of CNS active drugs bearing N‐methyl piperazine moiety.
  • Liu, H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Al-Hussain, T. M. (2020). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Lee, S., et al. (2017). Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl. Bulletin of the Korean Chemical Society, 38(2), 241-243.
  • Akyuz, S., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 18015.
  • ResearchGate. (n.d.). Structures of CNS-active drugs with common aryl-alkyl-amine groups....
  • ResearchGate. (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • ResearchGate. (n.d.). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • MDPI. (2022).
  • Zuba, D., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 436-447.
  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • PrepChem.com. (n.d.). Synthesis of N'-phenyl-piperazine.
  • Tarı, G., & Akyüz, S. (2010). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 229-238.
  • MDPI. (2021).

Sources

Literature review of long-chain N-alkyl piperazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Long-Chain N-Alkyl Piperazines: Synthesis, Pharmacology, and Drug Development Insights

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful drugs.[1][2] This guide focuses specifically on a versatile subclass: long-chain N-alkyl piperazines. The incorporation of an extended alkyl chain onto one of the piperazine nitrogens profoundly influences the molecule's physicochemical properties, modulating its lipophilicity, membrane permeability, and interaction with biological targets. This technical whitepaper provides an in-depth review for researchers and drug development professionals, exploring the core synthetic methodologies for these compounds, delving into their diverse pharmacological applications—from antipsychotics and antidepressants to potent anticancer agents—and detailing the essential analytical techniques for their characterization. By synthesizing field-proven insights with established scientific principles, this guide aims to serve as a comprehensive resource for the rational design and development of next-generation therapeutics based on the long-chain N-alkyl piperazine motif.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Piperazine Moiety

Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions.[3] This simple structure confers a unique and highly valuable set of properties for drug design. The two nitrogen atoms, with their respective pKa values (typically around 5.5 and 9.7), allow the molecule to act as a weak base.[4] This is fundamentally important for drug development, as the nitrogens can be protonated at physiological pH. This protonation enhances aqueous solubility, a critical factor for bioavailability, while the unprotonated form remains sufficiently lipophilic to cross cellular membranes.[1] Structurally, the piperazine ring typically adopts a stable chair conformation.[5] The presence of two reactive nitrogen sites allows for the straightforward introduction of two distinct substituents, making it a versatile linker or scaffold to orient different pharmacophoric groups in three-dimensional space to optimize interactions with biological targets.[6]

The Significance of the N-Alkyl Chain

While N-aryl piperazines have been extensively studied, particularly in CNS-acting drugs, the strategic incorporation of a long N-alkyl chain offers a distinct set of advantages and challenges. The length, branching, and saturation of this alkyl chain are critical modulators of a compound's properties:

  • Lipophilicity and Pharmacokinetics: The most direct effect of elongating an alkyl chain is the increase in lipophilicity (fat-solubility). This can enhance a molecule's ability to cross the blood-brain barrier and other lipid membranes. However, an excessive increase can lead to poor aqueous solubility, rapid metabolism, and non-specific binding. Therefore, achieving a precise balance is a key objective in the design process.[3]

  • Receptor and Target Interaction: The alkyl chain is not merely a passive linker. It can actively participate in binding by occupying hydrophobic pockets within a receptor or enzyme's active site. This can significantly enhance binding affinity and selectivity for the intended target over off-targets.

  • Modulation of Basicity: The electronic nature of the alkyl group can subtly influence the basicity of the adjacent nitrogen atom, which in turn affects ionization at physiological pH and interactions with acidic residues in protein targets.

Synthetic Strategies for Long-Chain N-Alkyl Piperazines

The synthesis of long-chain N-alkyl piperazines primarily revolves around forming a carbon-nitrogen bond at one of the piperazine's nitrogen atoms. The choice of method depends on the desired scale, the availability of starting materials, and the need to avoid di-alkylation.

Foundational Approach: N-Alkylation

Direct nucleophilic substitution is a common and straightforward method.[7] However, since piperazine has two nucleophilic secondary amines, the reaction with an alkyl halide can lead to a mixture of mono-alkylated, di-alkylated, and unreacted starting material, creating a purification challenge.

To overcome this, a stepwise approach using a mono-protected piperazine is often superior. By "capping" one nitrogen with a protecting group (like tert-butoxycarbonyl, Boc), the other nitrogen can be selectively alkylated. The protecting group is then removed in a subsequent step. This ensures a clean, predictable outcome. Another strategy involves using N-acetylpiperazine, which can be alkylated and subsequently hydrolyzed.[8]

Protocol 2.1.1: Stepwise Synthesis via N-Boc-Piperazine This protocol describes the selective mono-alkylation of piperazine using a Boc protecting group.

  • Protection: Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0°C. Add a solution of di-tert-butyl dicarbonate (Boc)2O (1 equivalent) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. The excess piperazine acts as a base to neutralize the acid formed. Work up the reaction by washing with water and brine, then purify by column chromatography to isolate N-Boc-piperazine.

    • Causality: Using excess piperazine is a cost-effective way to avoid adding an external base like triethylamine, simplifying the workup.

  • Alkylation: Dissolve N-Boc-piperazine (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF. Add a base, typically potassium carbonate (K2CO3, 1.5-2 equivalents), followed by the long-chain alkyl halide (e.g., 1-bromododecane, 1.1 equivalents). Heat the mixture (e.g., to 80°C) and monitor by TLC until the starting material is consumed.

    • Causality: K2CO3 is a mild and inexpensive base sufficient to deprotonate the secondary amine for the nucleophilic attack. Acetonitrile is a good solvent choice as it readily dissolves the reactants and is easily removed under vacuum.

  • Deprotection: Cool the reaction mixture, filter off the base, and concentrate the solvent. Dissolve the crude product in a solvent like DCM or 1,4-dioxane. Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature. The Boc group will be cleaved, releasing CO2 and tert-butanol.

    • Causality: The Boc group is specifically designed to be stable to bases and nucleophiles but labile under acidic conditions, allowing for its selective removal without disturbing other parts of the molecule.

  • Final Purification: Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) and extract the product into an organic solvent. Purify by column chromatography or distillation to yield the final long-chain N-alkyl piperazine.

Alternative Synthetic Route: Reductive Amination

Reductive amination is another powerful method for N-alkylation that involves the reaction of an amine with a long-chain aldehyde or ketone in the presence of a reducing agent.[9]

Protocol 2.2.1: Reductive Amination with a Long-Chain Aldehyde

  • Imine Formation: Dissolve piperazine (or a mono-protected piperazine, 1 equivalent) and a long-chain aldehyde (e.g., dodecanal, 1 equivalent) in a solvent like dichloroethane (DCE) or methanol. The initial reaction forms an iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents), to the mixture in portions. Stir at room temperature until the reaction is complete.

    • Causality: Sodium triacetoxyborohydride is the reagent of choice for reductive amination because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in-situ formed iminium ion. It is also more tolerant of mildly acidic conditions that can catalyze imine formation.

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product via column chromatography.

Diagram: Comparative Workflow of Synthetic Routes

G cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination start1 Piperazine prot Protect (Boc)₂O start1->prot alkyl Alkylate (Long-Chain R-X, Base) prot->alkyl deprot Deprotect (Acid) alkyl->deprot end1 Final Product deprot->end1 start2 Piperazine react React & Reduce (NaBH(OAc)₃) start2->react aldehyde Long-Chain Aldehyde (R-CHO) aldehyde->react end2 Final Product react->end2

Caption: Key synthetic pathways to long-chain N-alkyl piperazines.

Pharmacological Landscape and Therapeutic Applications

The structural versatility of long-chain N-alkyl piperazines has led to their exploration in numerous therapeutic areas.

Central Nervous System (CNS) Activity

The piperazine moiety is a classic pharmacophore for CNS-acting drugs.[6] The long alkyl chain serves as a linker to a second pharmacophoric element, often an aryl group, creating the "arylpiperazine" class of compounds.

  • 3.1.1. Antipsychotic Agents: Many atypical antipsychotics feature an arylpiperazine connected by a flexible alkyl chain to another cyclic system.[10][11] These molecules often exhibit polypharmacology, acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[10][12][13] The length of the alkyl chain is critical for optimal receptor occupancy and functional activity.

  • 3.1.2. Antidepressant Agents: Similarly, this scaffold is prominent in antidepressants.[14] Compounds have been designed as dual serotonin-norepinephrine reuptake inhibitors or as multi-target agents that also interact with sigma-1 receptors.[15][16] For instance, research has shown that aryl piperazine derivatives with long carbon chains connected to the nitrogen atom can be used to treat CNS diseases.[15]

Diagram: Simplified Signaling for a D2/5-HT1A Antagonist

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_pre Dopamine (DA) D2R D2 Receptor DA_pre->D2R Activates HT_pre Serotonin (5-HT) HT1AR 5-HT1A Receptor HT_pre->HT1AR Activates AC Adenylyl Cyclase D2R->AC Inhibits HT1AR->AC Inhibits cAMP ↓ cAMP AC->cAMP Effect Modulated Neuronal Activity cAMP->Effect Drug N-Alkyl Piperazine Drug Drug->D2R Blocks Drug->HT1AR Blocks/ Modulates

Caption: Drug action on postsynaptic D2 and 5-HT1A receptors.

Oncology: A Scaffold for Potent Anticancer Agents

The piperazine ring is a component of several FDA-approved anticancer drugs.[17] Attaching long-chain N-alkyl piperazines to other cytotoxic or natural product-derived scaffolds has yielded highly potent compounds.[1][18]

  • 3.2.1. Mechanism of Action: These derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and central nervous system.[18][19] Their mechanisms often involve inducing apoptosis (programmed cell death) and causing cell cycle arrest, frequently at the G2/M phase.[1][19]

  • 3.2.2. Structure-Activity Relationship (SAR) Insights: Studies have revealed key SAR trends. For example, linking a piperazine to the natural product vindoline via an N-alkyl side chain produced compounds with outstanding anticancer activity.[18] Similarly, the presence of electron-withdrawing groups (like trifluoromethyl) on an associated aryl ring can enhance cytotoxic activity.[19] The piperazine ring itself is often crucial, with its replacement by other heterocycles like morpholine leading to a noticeable decrease in activity.[1]

Table 1: Representative Anticancer Activity of Long-Chain N-Alkyl Piperazine Derivatives

Compound Class Linker/Chain Target Cell Lines Observed Effect Reference
Vindoline-Piperazine Conjugates N-alkyl side chain Colon, CNS, Melanoma, Breast Potent growth inhibition (-60% to -98%) [18]
Quinoxalinyl-Piperazines Flexible aliphatic chain Breast, Skin, Pancreas, Cervix G2/M cell cycle arrest, Bcl-2 inhibition [19][20]
Berberine-Piperazine Hybrids N-Mannich base linker Hepatocarcinoma Anti-angiogenic activity [1]

| Bergenin-Piperazine Hybrids | Arylsulfonyl linker | Tongue and Oral Cancer | G0/G1 cell cycle arrest, apoptosis |[21] |

Emerging Applications: CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that is upregulated in numerous cancer types.[22] A novel series of CXCR4 antagonists was developed using N-alkyl piperazine side chains to replace a simple butyl amine chain in a lead compound.[22][23] This modification led to the identification of compounds that retained potent CXCR4 activity while significantly improving their drug-like properties, including enhanced metabolic stability in liver microsomes and reduced inhibition of key cytochrome P450 enzymes like CYP2D6.[22] This demonstrates the power of the N-alkyl piperazine moiety to optimize pharmacokinetic and safety profiles.[22][23]

Analytical and Quality Control Methodologies

Accurate characterization and quantification of long-chain N-alkyl piperazines are essential for quality control in drug manufacturing and for pharmacokinetic studies.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for analyzing these compounds.[24]

  • 4.1.1. The Challenge of UV Detection: A significant analytical hurdle is that the simple piperazine ring and alkyl chains lack a chromophore—a part of the molecule that absorbs ultraviolet (UV) light.[24] Consequently, they are nearly invisible to standard HPLC-UV detectors. To solve this, a pre-column derivatization step is often employed, where the piperazine is reacted with a reagent to attach a UV-active tag.[25][26]

  • Protocol 4.1.1: HPLC-UV Analysis following Derivatization with NBD-Cl This protocol is based on a common method for making secondary amines like piperazine detectable by UV.[24][25]

    • Sample Preparation: Prepare a standard solution of the N-alkyl piperazine in a suitable solvent (e.g., acetonitrile).

    • Derivatization Reaction: In a vial, mix the piperazine solution with an excess of a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile. Add a small amount of base (e.g., sodium bicarbonate) to catalyze the reaction.

    • Reaction Completion: Heat the mixture (e.g., at 60°C for 30 minutes). The secondary amine of the piperazine displaces the chloride on NBD-Cl, forming a stable, highly UV-active product.

      • Self-Validation: The reaction's completeness can be verified by injecting a small aliquot over time until the peak area of the derivative no longer increases. A spiked recovery test can confirm that the derivatization is not hindered by the sample matrix.[26]

    • HPLC Analysis: Cool the solution and dilute with the mobile phase. Inject the solution onto a reversed-phase HPLC column (e.g., C18).

    • Detection and Quantification: Monitor the column effluent with a UV detector at the absorption maximum of the NBD-piperazine derivative. Quantify the analyte using a calibration curve generated from standards of known concentrations that have undergone the same derivatization process.[24]

  • 4.1.2. Alternative Detection Methods: To avoid the extra step of derivatization, other detection methods can be used. Hydrophilic Interaction Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) is an effective alternative.[27] ELSD does not rely on UV absorbance and can detect any non-volatile analyte, making it suitable for underivatized piperazines.[27]

Diagram: Workflow for Analytical Characterization

G cluster_0 HPLC-UV Method cluster_1 Alternative Method Sample1 API or Sample Deriv Derivatize (e.g., NBD-Cl) Sample1->Deriv HPLC_UV HPLC Separation (Reversed-Phase) Deriv->HPLC_UV Detect_UV UV Detection HPLC_UV->Detect_UV Quant1 Quantification Detect_UV->Quant1 Sample2 API or Sample HPLC_ELSD HPLC Separation (HILIC) Sample2->HPLC_ELSD Detect_ELSD ELSD Detection HPLC_ELSD->Detect_ELSD Quant2 Quantification Detect_ELSD->Quant2

Caption: Contrasting analytical workflows for piperazine derivatives.

Future Perspectives and Conclusion

Long-chain N-alkyl piperazines represent a remarkably versatile and enduringly relevant class of molecules in drug discovery. Their utility spans a wide therapeutic spectrum, from complex CNS disorders to oncology, underscoring the power of this scaffold to serve as a foundation for highly specific and potent agents. The synthetic routes are well-established and robust, allowing for extensive derivatization and optimization.

Future research will likely focus on several key areas:

  • Novel Therapeutic Targets: Applying this scaffold to new and challenging biological targets where modulating lipophilicity and providing a flexible linker are key to success.

  • Stereochemistry: Exploring the synthesis and activity of chiral piperazines, where substituents on the carbon atoms of the ring can introduce additional stereochemical complexity and potentially enhance selectivity.[3]

  • Drug Conjugates: Using the N-alkyl piperazine as a linker to attach potent payloads in antibody-drug conjugates (ADCs) or other targeted delivery systems.

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). National Institutes of Health (NIH).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2020). National Center for Biotechnology Information (NCBI).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2020). MDPI.
  • Piperazine skeleton in the structural modification of natural products: a review. (2021). National Center for Biotechnology Information (NCBI).
  • Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents. (1995). PubMed.
  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. (n.d.). Thieme Connect.
  • Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. (2000). PubMed.
  • Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. (n.d.). National Center for Biotechnology Information (NCBI).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). PubMed.
  • N-aryl-N'-benzylpiperazines as potential antipsychotic agents. (1995). PubMed.
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2022). National Center for Biotechnology Information (NCBI).
  • Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. (2002). PubMed.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TUBITAK.
  • SAR studies of piperazine derivatives as antidepressant compounds. (2022). ResearchGate.
  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2006). ResearchGate.
  • Synthesis and antidepressant effect of novel aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. (2019). PubMed.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
  • A Simple Synthesis of N-Alkylpiperazines. (2005). ResearchGate.
  • Method for preparing n-alkyl-piperazines. (2014). Google Patents.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). ResearchGate.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020). ResearchGate.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). PubMed.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2014). National Center for Biotechnology Information (NCBI).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2017). ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2013). ResearchGate.
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.

Sources

Methodological & Application

Application Notes and Protocols for the N-alkylation of Piperazine with Pentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Piperazines

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of blockbuster drugs.[1] Its symmetrical, diamine structure offers a versatile platform for introducing molecular diversity, profoundly influencing the pharmacological and pharmacokinetic profiles of therapeutic agents.[1][2] The N-alkylation of the piperazine ring is a fundamental and powerful transformation that allows for the precise installation of substituents to modulate properties such as receptor affinity, selectivity, and metabolic stability.[3][4]

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of piperazine with pentyl bromide, a representative primary alkyl halide. We will delve into the mechanistic underpinnings of this reaction, explore strategies to control selectivity for mono- versus di-alkylation, and provide field-proven, step-by-step methodologies suitable for researchers, scientists, and drug development professionals.

Mechanistic Insights: Controlling the Nucleophilic Substitution

The N-alkylation of piperazine with pentyl bromide proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on a piperazine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of pentyl bromide and displacing the bromide ion.

A primary challenge in this synthesis is controlling the degree of alkylation.[5] Piperazine possesses two secondary amine groups of similar reactivity, which can lead to a mixture of the desired mono-pentylpiperazine, the undesired 1,4-dipentylpiperazine, and unreacted starting material.[5]

SN2_Mechanism Piperazine Piperazine TS S N 2 Transition State Piperazine->TS Nucleophilic Attack PentylBromide Pentyl Bromide PentylBromide->TS MonoAlkylated 1-Pentylpiperazine TS->MonoAlkylated Bromide Br⁻ TS->Bromide DiAlkylated 1,4-Dipentylpiperazine MonoAlkylated->DiAlkylated Second Alkylation (with Pentyl Bromide) HBr HBr caption Figure 1: S N 2 mechanism for N-alkylation of piperazine.

Figure 1: SN2 mechanism for N-alkylation of piperazine.

The relative rates of the first and second alkylation reactions are influenced by several factors, including stoichiometry, reaction temperature, and the choice of base and solvent.[6] The mono-alkylated piperazine is often still basic enough to react with the remaining alkylating agent, leading to the di-substituted product.[6]

Strategic Approaches to Selective Mono-N-Alkylation

Achieving high selectivity for mono-alkylation is paramount for efficient synthesis and purification. Several robust strategies can be employed:

  • Stoichiometric Control: A common and effective method is to use a large excess of piperazine relative to the pentyl bromide.[6][7] This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[6]

  • Use of a Protecting Group: For the highest level of control, a mono-protected piperazine, such as N-Boc-piperazine, can be utilized.[5][7][8] The protecting group physically blocks one nitrogen atom, directing the alkylation to the other. The protecting group can then be removed in a subsequent step.

  • Formation of a Monopiperazinium Salt: The two nitrogen atoms of piperazine have different pKa values (pKa1 ≈ 9.73 and pKa2 ≈ 5.35).[5] By carefully controlling the pH or using one equivalent of a strong acid, a monopiperazinium salt can be formed. In this salt, one nitrogen is protonated and significantly less nucleophilic, thus favoring mono-alkylation at the free nitrogen.[5][9] This method offers an excellent one-step procedure to obtain high yields of the N-monoalkylated product, substantially free of the di-alkylated derivative.[9]

  • Slow Addition of the Alkylating Agent: Adding the pentyl bromide slowly or dropwise to the reaction mixture helps to maintain a low concentration of the electrophile.[6][8] This minimizes the probability of a second alkylation event occurring on the mono-substituted product.[5]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity for the mono-alkylated product.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the selective mono-alkylation and the exhaustive di-alkylation of piperazine with pentyl bromide.

Protocol 1: Selective Mono-N-Alkylation of Piperazine using a Large Excess

This protocol leverages a significant excess of piperazine to statistically favor the formation of this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Piperazine86.148.61 g10010
Pentyl Bromide151.041.51 g101
Dichloromethane (DCM)-100 mL--
Saturated Sodium Bicarbonate Solution-50 mL--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • In a 250 mL round-bottom flask, dissolve piperazine (10 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pentyl bromide (1 eq.) dropwise to the stirred solution over a period of 30 minutes.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product using column chromatography on silica gel to isolate the mono-alkylated product from the excess piperazine and any di-alkylated side product.[6]

Protocol 2: Selective Mono-N-Alkylation via a Monopiperazinium Salt

This elegant one-step method utilizes the differential basicity of the piperazine nitrogens to achieve high mono-selectivity.[9]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Piperazine Hexahydrate194.233.88 g202
11.4 M Hydrochloric Acid-1.75 mL202
Ethanol-18 mL--
Pentyl Bromide151.041.51 g101
5 M Sodium Hydroxide-As needed--
Diethyl Ether-As needed--

Procedure:

  • In a suitable reaction vessel, dissolve piperazine hexahydrate (2 eq.) in ethanol.

  • With stirring, add 11.4 M hydrochloric acid (2 eq.) to the solution.

  • Cool the mixture to 20 °C.

  • Slowly add n-amyl bromide (1 eq.).

  • Stir the reaction mixture for 1 hour at room temperature, followed by 30 minutes at 70 °C.[9]

  • Distill off the ethanol under reduced pressure.

  • Make the remaining residue basic by adding a small excess of 5 M sodium hydroxide.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Dry the organic layer, remove the solvent, and purify the N-n-amylpiperazine, which has a boiling point of 110-114 °C at approximately 30 mm Hg.[9]

Protocol 3: Synthesis of 1,4-Dipentylpiperazine (Di-Alkylation)

This protocol is designed to favor the formation of the di-substituted product by adjusting the stoichiometry.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Piperazine86.140.86 g101
Pentyl Bromide151.043.32 g222.2
Anhydrous Potassium Carbonate138.213.04 g222.2
Anhydrous Acetonitrile or DMF-50 mL--
Dichloromethane (DCM)-As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--

Procedure:

  • To a stirred solution of piperazine (1 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.2 eq.).[2]

  • Add pentyl bromide (2.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.[2]

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.[2]

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography to afford the desired 1,4-dipentylpiperazine.

Workflow and Purification

The general workflow for the N-alkylation of piperazine involves the reaction setup, monitoring, work-up, and purification.

Alkylation_Workflow Start Start: Dissolve Piperazine and Base (if applicable) in Solvent Reaction Reaction: Add Pentyl Bromide (Control Temperature & Addition Rate) Start->Reaction Monitor Monitor Progress: TLC / LC-MS Reaction->Monitor Workup Aqueous Work-up: Quench, Extract, Wash Monitor->Workup Reaction Complete Dry Dry & Concentrate Workup->Dry Purify Purification: Column Chromatography or Distillation Dry->Purify Characterize Characterization: NMR, MS Purify->Characterize

Figure 2: General workflow for the N-alkylation and purification of piperazine.

Purification is a critical step to isolate the desired product from unreacted starting materials, by-products, and inorganic salts.[10] For piperazine derivatives, which are often basic and polar, column chromatography on silica gel is a common and effective method.[3][7] In some cases, distillation can be employed for purification, especially if the product is a liquid with a suitable boiling point.[9] If the product is an oil and difficult to crystallize, converting the free base into a solid salt, such as a hydrochloride or diacetate, can facilitate purification.[11]

Safety and Handling

  • Piperazine: Can cause skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pentyl Bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood and away from ignition sources.

  • Solvents (DCM, Acetonitrile, DMF): These solvents are hazardous and should be handled with appropriate care in a fume hood.

  • Bases (Potassium Carbonate): Can cause skin and eye irritation. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The N-alkylation of piperazine with pentyl bromide is a versatile and fundamental reaction in synthetic and medicinal chemistry. By understanding the underlying SN2 mechanism and employing strategic control over reaction conditions, researchers can selectively synthesize either mono- or di-alkylated products. The protocols and insights provided in this guide offer a robust framework for the successful synthesis, purification, and characterization of N-pentylpiperazines, enabling the development of novel chemical entities for drug discovery and other applications.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
  • Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683.
  • Stauffer, F. E. (1959). Purification of piperazine. U.S.
  • Nicewicz, D. A., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025). Technical Support Center: Synthesis of Piperazine Derivatives.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives.
  • BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of piperazine.
  • Ciba Ltd. (1961). Process for the N-monoalkylation of piperazine.
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

Sources

Protocol for the Purification of 1-Pentylpiperazine by Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Pentylpiperazine is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development. The piperazine motif is a common scaffold in a variety of pharmacologically active compounds, and the N-pentyl substituent provides a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Given its role as a key intermediate, the purity of this compound is of paramount importance to ensure the integrity and reproducibility of subsequent synthetic steps and biological assays.

This application note provides a detailed, step-by-step protocol for the purification of this compound using normal-phase flash column chromatography. The inherent basicity of the piperazine nitrogens presents a significant challenge for purification on standard silica gel due to strong interactions with the acidic silanol groups, which can lead to peak tailing, poor separation, and potential product loss. To address this, the described protocol employs a mobile phase modified with a basic additive, triethylamine (TEA), to ensure high purity and recovery of the target compound.

Physicochemical Properties of this compound and Related Analogs

A thorough understanding of the physicochemical properties of the target compound is essential for developing a robust purification strategy. While specific experimental data for this compound is not extensively available, we can infer its properties from closely related analogs such as 1-phenylpiperazine.

Property1-Phenylpiperazine (CAS: 92-54-6)This compound (Estimated)Rationale for Estimation
Molecular Formula C₁₀H₁₄N₂[1][2][3]C₉H₂₀N₂Based on chemical structure
Molecular Weight 162.23 g/mol [1][2][3]156.27 g/mol Calculated from the molecular formula
Boiling Point 286 °C[4]Lower than 1-phenylpiperazineThe pentyl group is less bulky and has a lower boiling point contribution than the phenyl group.
pKa (conjugate acid) 8.71[5]~9-10The alkyl group is electron-donating, which should slightly increase the basicity of the piperazine nitrogens compared to the electron-withdrawing phenyl group.
Solubility Insoluble in water; soluble in ethanol, ether, chloroform[1][6][7]Sparingly soluble in water; soluble in common organic solventsThe pentyl group increases lipophilicity, likely leading to lower water solubility and good solubility in organic solvents.

Pre-Purification: Initial Purity Assessment by Thin-Layer Chromatography (TLC)

Before proceeding to flash chromatography, it is crucial to develop a suitable solvent system and assess the initial purity of the crude this compound using Thin-Layer Chromatography (TLC). This preliminary step will guide the selection of the mobile phase for the column purification.

Protocol for TLC Method Development
  • TLC Plate Preparation: Use commercially available silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved crude material onto the starting line of the TLC plate.

  • Mobile Phase Screening: Prepare a series of developing solvents with varying ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Crucially, to each of these solvent systems, add 0.5-1% (v/v) of triethylamine (TEA). The TEA will neutralize the acidic sites on the silica gel, preventing streaking and improving the spot shape of the basic this compound.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots under a UV lamp at 254 nm. If the compound is not UV-active, staining with a suitable reagent (e.g., potassium permanganate or iodine) can be employed.

  • Optimal Mobile Phase Selection: The ideal mobile phase will provide a retention factor (Rf) of approximately 0.2-0.3 for this compound and good separation from any impurities. The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Purification Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of material.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexanes (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (TEA), reagent grade

  • Glass column for flash chromatography (e.g., 40 mm diameter)

  • Compressed air or nitrogen source with a regulator

  • Fraction collector or test tubes

  • Rotary evaporator

Step-by-Step Purification Procedure
  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (approximately 50-100 g per gram of crude material) in the initial, least polar mobile phase identified during TLC analysis (e.g., 95:5 Hexanes:Ethyl Acetate with 1% TEA).

    • Pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it. Do not allow the column to run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase.

    • Apply gentle pressure from the compressed air or nitrogen source to achieve a steady flow rate (approximately 5-10 cm/min).

    • Collect fractions of a consistent volume (e.g., 20-25 mL).

    • Monitor the elution of the product by performing TLC analysis on the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the this compound.

  • Product Isolation:

    • Based on the TLC analysis, combine the fractions that contain the pure this compound.

    • Remove the solvents and triethylamine from the combined pure fractions using a rotary evaporator to yield the purified product.

Post-Purification Analysis: Purity Confirmation

To validate the success of the purification, the purity of the isolated this compound should be assessed using a high-resolution analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis Protocol

Given the volatility of N-alkylpiperazines, GC-MS is a suitable method for purity assessment[8].

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Detector: Mass Spectrometer (MS) scanning a suitable mass range (e.g., m/z 40-400).

HPLC Analysis Protocol

Reversed-phase HPLC can also be employed for the purity analysis of piperazine derivatives[9][10].

  • Sample Preparation: Dissolve the purified this compound in the mobile phase or a compatible solvent.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer at a slightly acidic to neutral pH) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm), as alkylpiperazines lack a strong chromophore.

    • Flow Rate: 1.0 mL/min.

Expected Results

The flash chromatography purification should yield this compound with a purity of >98% as determined by GC-MS or HPLC analysis. The TLC of the purified product should show a single spot with the expected Rf value.

ParameterExpected Outcome
Appearance Colorless to pale yellow oil or liquid
Yield Dependent on the purity of the crude material, typically >80%
Purity (by GC-MS or HPLC) >98%
TLC (in the optimized mobile phase) A single spot with an Rf of ~0.2-0.3

Troubleshooting

ProblemPossible CauseSuggested Solution
Significant peak tailing in TLC/column Insufficient triethylamine in the mobile phase.Increase the concentration of TEA in the mobile phase to 1-2%.
Poor separation of impurities The mobile phase polarity is not optimal.Re-screen different solvent systems for TLC to achieve better separation. Consider using a different solvent system (e.g., dichloromethane/methanol with TEA).
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase during elution (gradient elution).
Low product recovery Irreversible adsorption to the silica gel.Ensure an adequate amount of TEA is used throughout the purification process.

Visualizations

Workflow for Purification of this compound```dot

References

  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • Clarke, E. G. C. (n.d.). Thin layer chromatography. In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
  • Paw, B., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Biotage. (n.d.). Purifying Complex Reaction Mixtures via High-performance Flash Chromatography.
  • Biotage. (n.d.). Successful flash chromatography.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • Biotage. (n.d.). Organic purification systems, add-ons, accessories and consumables.
  • Sherma, J. (2012). Stationary Phases for Modern Thin-Layer Chromatography.
  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2017).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubChem. (n.d.). 1-Phenylpiperazine.
  • Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • NIST. (n.d.). Piperazine, 1-phenyl-. In NIST Chemistry WebBook.

Sources

Application Notes and Protocols for 1-Pentylpiperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique physicochemical properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—confer favorable characteristics such as improved aqueous solubility and oral bioavailability to drug candidates.[2] The ability to readily functionalize one or both nitrogen atoms allows for the precise tuning of a molecule's pharmacological and pharmacokinetic profile. 1-Pentylpiperazine, a mono-N-alkylated derivative, serves as a valuable lipophilic building block, enabling chemists to introduce a linear five-carbon chain to modulate properties like cell membrane permeability and target engagement.

This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its preparation and subsequent application in key C-N bond-forming reactions. We will explore field-proven protocols for its synthesis and its use as a nucleophile in both N-alkylation and N-arylation reactions, providing researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile building block.

Physicochemical Properties and Safety Data

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound1-Phenylpiperazine1-Cyclopentylpiperazine
CAS Number 40383-33-992-54-6[3]21043-40-3
Molecular Formula C₉H₂₀N₂C₁₀H₁₄N₂[3]C₉H₁₈N₂
Molecular Weight 156.27 g/mol 162.23 g/mol [3]154.26 g/mol
Boiling Point Not available286 °C[4]Not available
Density Not available1.062 g/mL at 25 °C[4]Not available
Safety and Handling

Based on the hazard profiles of analogous compounds, this compound should be handled with care in a well-ventilated laboratory or under a chemical fume hood.[3][4] It is anticipated to be toxic if swallowed or in contact with skin and may cause severe skin burns and eye damage.[3]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][4]

  • Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Spill Management: In the event of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be efficiently achieved through two primary and robust methods: direct N-alkylation of piperazine and reductive amination. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Method 1: Direct N-Alkylation of Piperazine with 1-Bromopentane

Direct alkylation is a straightforward approach for forging the C-N bond. To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is typically used. Alternatively, employing a mono-protected piperazine, such as N-Boc-piperazine, ensures selectivity, followed by a deprotection step.[5]

This protocol is adapted from general procedures for the mono-alkylation of piperazine.

Reaction Scheme:

Materials:

Reagent M.W. Amount Moles Equiv.
Piperazine 86.14 25.8 g 0.30 3.0
1-Bromopentane 151.04 15.1 g 0.10 1.0
Potassium Carbonate (K₂CO₃) 138.21 20.7 g 0.15 1.5

| Acetonitrile (MeCN) | - | 200 mL | - | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (3.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add 1-bromopentane (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane (DCM) and wash with water (3 x 50 mL) to remove excess piperazine and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Method 2: Reductive Amination of Pentanal with Piperazine

Reductive amination is a highly efficient, one-pot method for forming C-N bonds while minimizing over-alkylation.[6] The reaction proceeds through the in-situ formation of an iminium ion intermediate from the condensation of pentanal and piperazine, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

This protocol is based on a general procedure for the reductive amination of aldehydes with piperazine.[3]

Reaction Scheme:

Materials:

Reagent M.W. Amount Moles Equiv.
Piperazine 86.14 17.2 g 0.20 2.0
Pentanal 86.13 8.6 g 0.10 1.0
Sodium Triacetoxyborohydride 211.94 31.8 g 0.15 1.5
1,2-Dichloroethane (DCE) - 250 mL - -

| Acetic Acid (AcOH) | - | 6.0 mL | 0.10 | 1.0 |

Procedure:

  • To a 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add piperazine (2.0 eq.) and 1,2-dichloroethane.

  • Add pentanal (1.0 eq.) followed by acetic acid (1.0 eq.) to the stirred solution.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, controlling any temperature increase.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

This compound as a Nucleophilic Building Block

Once synthesized, this compound serves as a secondary amine nucleophile, ready for further functionalization at the N4 position. Its applications are prominent in the synthesis of N-arylpiperazines, a common motif in pharmacologically active compounds.

Application: Buchwald-Hartwig Amination for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for constructing C-N bonds between an aryl halide and an amine.[8] This reaction is widely used in drug discovery due to its broad substrate scope and functional group tolerance.[1][9] this compound can be effectively coupled with a variety of aryl or heteroaryl halides to generate a library of N-aryl-N'-pentylpiperazines.

This is a general protocol that may require optimization based on the specific aryl halide used.

Reaction Scheme:

Materials:

Reagent M.W. Amount Moles Equiv.
Aryl Bromide - - 0.10 1.0
This compound 156.27 18.7 g 0.12 1.2
Pd₂(dba)₃ 915.7 0.92 g 0.001 0.01
XPhos 476.6 1.91 g 0.004 0.04
Sodium tert-butoxide (NaOtBu) 96.1 13.5 g 0.14 1.4

| Toluene | - | 100 mL | - | - |

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.04 eq.).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of the synthetic processes described, the following diagrams have been generated using Graphviz.

Synthesis_of_1_Pentylpiperazine cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Reductive Amination A1 Piperazine C1 Reaction: + K₂CO₃ in MeCN, Reflux A1->C1 B1 1-Bromopentane B1->C1 D1 This compound C1->D1 A2 Piperazine C2 Reaction: + NaBH(OAc)₃, AcOH in DCE A2->C2 B2 Pentanal B2->C2 D2 This compound C2->D2

Caption: Synthetic routes to this compound.

Buchwald_Hartwig_Workflow A This compound C Setup Reaction: + Pd Catalyst + Ligand + Base (e.g., NaOtBu) in Toluene A->C B Aryl Halide (Ar-X) B->C D Heat (100-110 °C) C->D E Workup: - Dilute - Filter - Wash D->E F Purification: Column Chromatography E->F G N-Aryl-N'-pentylpiperazine F->G

Caption: Buchwald-Hartwig amination workflow.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its straightforward synthesis via direct alkylation or reductive amination makes it readily accessible. As a nucleophile, it undergoes efficient N-arylation through methods like the Buchwald-Hartwig amination, providing a gateway to a vast chemical space of pharmacologically relevant N,N'-disubstituted piperazines. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies, enabling the exploration of novel chemical entities with therapeutic potential.

References

  • Kowalski, P., Kowalska, T., Mokrosz, M. J., Bojarski, A. J., & Charakchieva-Minol, S. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784–795. [Link]
  • Sourcing 1-Phenylpiperazine: A Key Intermediate for Pharma and Chemical Industries. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1836–1843. [Link]
  • Chemistry Learner. (2023, March 5).
  • Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(1), 1-13. [Link]
  • Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Online forum post].
  • Aurobindo Pharma Ltd. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. U.S.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6393. [Link]
  • The Role of 1-Phenylpiperazine in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • The Role of 1-Acetylpiperazine in Drug Development & Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Horiguchi, A., et al. (2014). Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug. Medical Oncology, 31(10), 203. [Link]
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6393. [Link]
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]
  • Wikipedia contributors. (2023, December 29). Phenylpiperazine. In Wikipedia, The Free Encyclopedia.
  • Kowalski, P., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives... Molecules, 6(9), 784-795. [Link]
  • Sourcing 1-Phenylpiperazine: A Key Intermediate for Pharma and Chemical Industries. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Chimenti, F., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(11), 2893. [Link]
  • ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]
  • Tandon, M., et al. (2004). The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands. Bioorganic & Medicinal Chemistry Letters, 14(7), 1709-1712. [Link]
  • NIST. (n.d.). Piperazine, 1-phenyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-Phenylpiperazine.
  • Google Patents. (n.d.). Process for the N-monoalkylation of piperazine.
  • Yomo, T., et al. (1989). Synthesis and characterization of 1-substituted 5-alkylphenazine derivatives carrying functional groups. European Journal of Biochemistry, 179(2), 293-298. [Link]
  • Singh, R., et al. (2022). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Bioengineered, 13(3), 5916-5934. [Link]

Sources

Application Notes and Protocols: Characterization of 1-Pentylpiperazine as a Potential Ligand for G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous ligands targeting G-protein coupled receptors (GPCRs), particularly within the aminergic receptor families.[1][2] This guide provides a comprehensive framework for the initial characterization of novel piperazine derivatives, using 1-Pentylpiperazine as a representative example. While the specific GPCR targets of this compound are yet to be elucidated, this document hypothesizes its potential interaction with the human serotonin 1A (5-HT₁ₐ) receptor, a Gᵢ-coupled GPCR frequently modulated by piperazine-containing compounds.[3] We present a suite of detailed in vitro protocols, from initial synthesis and radioligand binding assays to functional characterization of G-protein activation, second messenger modulation, and β-arrestin recruitment. Furthermore, a protocol for assessing off-target liability at the sigma-2 (σ₂) receptor is included to underscore the importance of selectivity profiling. This guide is intended to serve as a practical, field-proven manual for researchers embarking on the pharmacological characterization of novel GPCR ligands.

Introduction: GPCRs and the Piperazine Moiety

G-protein coupled receptors constitute the largest superfamily of cell surface receptors and are the target of over 30% of all FDA-approved drugs.[4] Their ubiquitous expression and critical role in a vast array of physiological processes make them prime targets for therapeutic intervention. The identification of novel, selective, and potent GPCR ligands remains a cornerstone of modern drug discovery.

The piperazine ring is a versatile scaffold in drug design, prized for its ability to influence the physicochemical properties of a molecule and to orient pharmacophoric elements for optimal receptor interaction.[5] Arylpiperazine derivatives, in particular, have a rich history as ligands for aminergic GPCRs, including serotonin and dopamine receptors, leading to treatments for a range of central nervous system (CNS) disorders.[1][2] The exploration of N-alkylpiperazines, such as this compound, represents a logical extension of this research, probing the impact of aliphatic substitutions on receptor affinity and functional activity.

This document outlines a systematic approach to characterize this compound, using the human 5-HT₁ₐ receptor as a hypothetical, yet plausible, molecular target. The 5-HT₁ₐ receptor, a Gᵢ-coupled receptor, is a well-validated target for anxiolytics and antidepressants, and its activation leads to the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.[3][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several standard organic chemistry methodologies. Two common and effective approaches are direct N-alkylation and reductive amination.

Protocol 2.1: Synthesis via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for the N-alkylation of secondary amines like piperazine.[4]

  • Reaction Scheme: Piperazine + Pentanal → Imine Intermediate → this compound

  • Step-by-Step Protocol:

    • To a solution of piperazine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pentanal (1.0 equivalent).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

    • Continue stirring at room temperature overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2.2: Synthesis via Direct N-Alkylation

Direct alkylation with an appropriate alkyl halide is another common strategy for synthesizing N-substituted piperazines.[7]

  • Reaction Scheme: Piperazine + 1-Bromopentane → this compound

  • Step-by-Step Protocol:

    • Dissolve an excess of piperazine (3-5 equivalents) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

    • Add a base such as potassium carbonate (K₂CO₃) (2.0 equivalents).

    • Add 1-bromopentane (1.0 equivalent) dropwise to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • After cooling to room temperature, filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify via flash column chromatography or distillation under reduced pressure.

In Vitro Pharmacological Characterization at the Human 5-HT₁ₐ Receptor

The following protocols outline a comprehensive suite of assays to determine the binding affinity and functional profile of this compound at the human 5-HT₁ₐ receptor.

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This competitive binding assay measures the ability of this compound to displace a known high-affinity radioligand from the 5-HT₁ₐ receptor, allowing for the determination of its inhibitory constant (Kᵢ).[8]

  • Principle: The assay quantifies the competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the 5-HT₁ₐ receptor expressed in cell membranes.

  • Materials:

    • Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

    • Radioligand: [³H]8-OH-DPAT (a 5-HT₁ₐ agonist).[8]

    • Non-specific Binding Control: Serotonin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[8]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail.

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Workflow Diagram:

    Caption: Workflow for the 5-HT₁ₐ Radioligand Binding Assay.

  • Step-by-Step Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of [³H]8-OH-DPAT (final concentration ~1-2 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of [³H]8-OH-DPAT, 50 µL of 10 µM Serotonin, and 100 µL of membrane preparation.

      • Competition: 50 µL of [³H]8-OH-DPAT, 50 µL of the corresponding this compound dilution, and 100 µL of membrane preparation.

    • Incubate the plate at 37°C for 45 minutes.[9]

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

  • Hypothetical Data Summary:

CompoundIC₅₀ (nM)Kᵢ (nM)
Serotonin (Reference)8.54.2
This compound15074
[³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation

This functional assay directly measures the activation of Gᵢ proteins coupled to the 5-HT₁ₐ receptor upon ligand binding.[10][11]

  • Principle: Agonist activation of the 5-HT₁ₐ receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the α-subunit of the Gᵢ protein. The amount of incorporated [³⁵S]GTPγS is proportional to the level of receptor activation.

  • Materials:

    • Membrane Preparation: Same as for the binding assay.

    • Radioligand: [³⁵S]GTPγS.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

    • GDP: Guanosine 5'-diphosphate.

    • Positive Control: 8-OH-DPAT.

    • Antagonist (for validation): WAY-100635.

  • Workflow Diagram:

    Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

  • Step-by-Step Protocol:

    • Prepare serial dilutions of this compound and 8-OH-DPAT in assay buffer.

    • In a 96-well plate, add the following: 50 µL of membrane preparation, 25 µL of GDP (final concentration 10 µM), and 25 µL of the test compound or control.

    • Pre-incubate the plate at 30°C for 20 minutes.

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~100 pM).[9]

    • Incubate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and quantify radioactivity.

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximal response to 8-OH-DPAT) against the log concentration of the ligand. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

  • Hypothetical Data Summary:

CompoundEC₅₀ (nM)Eₘₐₓ (% of 8-OH-DPAT)Classification
8-OH-DPAT12100%Full Agonist
This compound25065%Partial Agonist
WAY-100635-0%Antagonist
cAMP Assay: Measuring Second Messenger Modulation

Since the 5-HT₁ₐ receptor is Gᵢ-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay quantifies this downstream effect.[6]

  • Principle: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites. The signal is inversely proportional to the amount of cAMP in the sample. To measure the inhibitory effect of a Gᵢ-coupled receptor agonist, cells are first stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

  • Materials:

    • Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

    • cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen-based kit.

    • Forskolin (FSK).

    • Positive Control: 8-OH-DPAT.

    • Antagonist: WAY-100635.

  • Workflow Diagram:

    Caption: Workflow for the Gᵢ-coupled cAMP Assay.

  • Step-by-Step Protocol:

    • Seed the 5-HT₁ₐ-expressing cells into a 384-well plate and incubate overnight.

    • Prepare serial dilutions of this compound and 8-OH-DPAT.

    • Aspirate the culture medium and add the diluted compounds to the cells. Incubate for 15-30 minutes.

    • Add forskolin to all wells (except for the negative control) at a final concentration that elicits a submaximal cAMP response (e.g., EC₈₀, typically 1-10 µM).

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit (e.g., by adding d2-labeled cAMP and anti-cAMP cryptate antibody for an HTRF assay).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible microplate reader.

    • Data Analysis: Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve. Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of the ligand. Fit the data to determine the EC₅₀ for cAMP inhibition.

  • Hypothetical Data Summary:

CompoundEC₅₀ (nM) for cAMP InhibitionClassification
8-OH-DPAT25Agonist
This compound480Partial Agonist
β-Arrestin Recruitment Assay

This assay measures another key signaling pathway downstream of GPCR activation, which is independent of G-protein coupling and is involved in receptor desensitization and signaling scaffolding.[6]

  • Principle: Ligand-induced activation of the 5-HT₁ₐ receptor leads to its phosphorylation and the subsequent recruitment of β-arrestin proteins. This interaction can be measured using various technologies, such as enzyme fragment complementation (EFC), where the receptor and β-arrestin are tagged with complementary fragments of an enzyme. Their interaction reconstitutes the enzyme's activity, generating a detectable signal.

  • Materials:

    • Cell Line: A commercially available cell line engineered for β-arrestin recruitment assays, such as a PathHunter® cell line co-expressing a ProLink™-tagged 5-HT₁ₐ receptor and an Enzyme Acceptor-tagged β-arrestin.

    • Assay Kit: Corresponding detection reagents for the chosen assay technology (e.g., PathHunter Detection Reagents).

    • Positive Control: Serotonin or 8-OH-DPAT.

  • Workflow Diagram:

    Caption: Workflow for the PathHunter® β-Arrestin Assay.

  • Step-by-Step Protocol:

    • Plate the PathHunter® 5-HT₁ₐ β-arrestin cells in a white, clear-bottom 384-well assay plate and incubate for the recommended time (typically 24 hours).

    • Prepare serial dilutions of this compound and the positive control agonist.

    • Add the compounds to the cells and incubate at 37°C for 90 minutes.

    • Equilibrate the plate to room temperature for 15-20 minutes.

    • Prepare and add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes.

    • Read the chemiluminescent signal on a plate reader.

    • Data Analysis: Plot the relative light units (RLU) against the log concentration of the ligand. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

  • Hypothetical Data Summary:

CompoundEC₅₀ (nM)Eₘₐₓ (% of Serotonin)Classification
Serotonin15100%Agonist
This compound65045%Partial Agonist

Selectivity Profiling: Sigma-2 (σ₂) Receptor Binding Assay

Given that many piperazine-based CNS ligands show affinity for sigma receptors, it is prudent to assess the selectivity of this compound. The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a relevant off-target to consider.

  • Principle: This is a competitive radioligand binding assay performed on tissues rich in σ₂ receptors, such as rat liver. The assay uses a non-selective sigma ligand, [³H]DTG, in the presence of a selective σ₁ receptor ligand to "mask" the σ₁ sites, thereby allowing for the specific measurement of binding to σ₂ receptors.[1]

  • Materials:

    • Membrane Preparation: Homogenates from rat liver.

    • Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG).

    • σ₁ Masking Agent: (+)-Pentazocine.[1]

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Step-by-Step Protocol:

    • Prepare rat liver membrane homogenates as described in the literature.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, set up the following in a final volume of 100-200 µL:

      • Total σ₂ Binding: Rat liver membranes, [³H]DTG (final concentration ~5-10 nM), and (+)-pentazocine (final concentration 100-300 nM).

      • Non-specific Binding: Same as total binding, but with the addition of 10 µM haloperidol.

      • Competition: Same as total binding, but with the addition of varying concentrations of this compound.

    • Incubate at room temperature for 120 minutes.

    • Terminate the reaction by rapid filtration through PEI-soaked GF/B filters.

    • Wash filters with ice-cold buffer.

    • Quantify radioactivity by scintillation counting.

    • Data Analysis: Calculate the specific binding to σ₂ receptors and determine the IC₅₀ and Kᵢ of this compound as described in Protocol 3.1.

  • Hypothetical Data Summary:

CompoundKᵢ at 5-HT₁ₐ (nM)Kᵢ at σ₂ (nM)Selectivity (σ₂ Kᵢ / 5-HT₁ₐ Kᵢ)
This compound74>10,000>135-fold

Data Interpretation and Next Steps

The collective data from these assays will provide a comprehensive initial pharmacological profile of this compound.

  • Binding Affinity (Kᵢ): The Kᵢ value from the radioligand binding assay indicates the affinity of the compound for the receptor. A lower Kᵢ signifies higher affinity.

  • Functional Activity (EC₅₀ and Eₘₐₓ): The GTPγS, cAMP, and β-arrestin assays reveal the functional nature of the ligand.

    • An agonist will stimulate a response (increase in GTPγS binding, decrease in cAMP, increase in β-arrestin recruitment) with an Eₘₐₓ comparable to the full agonist control (e.g., 80-100%).

    • A partial agonist will elicit a submaximal response (Eₘₐₓ < 80%).

    • An antagonist will produce no response on its own but will competitively inhibit the response of an agonist.

    • An inverse agonist will decrease the basal (agonist-independent) activity of the receptor, which can be observed in assays with high constitutive receptor activity.

  • Selectivity: Comparing the Kᵢ values for the primary target (5-HT₁ₐ) and the off-target (σ₂) provides a selectivity ratio. A high ratio (>100-fold) is generally desirable for a drug candidate.

Based on the hypothetical data presented, this compound could be classified as a moderately potent 5-HT₁ₐ partial agonist with good selectivity over the σ₂ receptor. This profile could warrant further investigation, including screening against a broader panel of GPCRs to establish a more complete selectivity profile and subsequent evaluation in in vivo models of anxiety or depression.

Conclusion

This guide provides a structured and detailed roadmap for the initial in vitro characterization of novel piperazine-based compounds as potential GPCR ligands, using this compound and the 5-HT₁ₐ receptor as a working example. By systematically applying these robust binding and functional assay protocols, researchers can efficiently determine the affinity, potency, efficacy, and selectivity of their compounds, generating the critical data needed to advance promising candidates in the drug discovery pipeline.

References

  • Abbas, A., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [³H]DTG and [¹²⁵I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]
  • Bożejewicz, A. A., & Szymański, P. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545. [Link]
  • Bożejewicz, A. A., & Szymański, P. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. [Link]
  • DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. DiscoveRx. [Link]
  • Fornal, C. A., et al. (1996). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. The Journal of pharmacology and experimental therapeutics, 278(3), 1363–1375. [Link]
  • Azmitia, E. C., & Whitaker-Azmitia, P. M. (2004). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain research, 1030(2), 201–220. [Link]
  • Sharif, N. A., et al. (1999). The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. Journal of ocular pharmacology and therapeutics, 15(4), 307–322. [Link]
  • Alon, A., et al. (2017). Identification of the gene that codes for the σ₂ receptor. Proceedings of the National Academy of Sciences of the United States of America, 114(27), 7179–7184. [Link]
  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
  • Abbas, A., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
  • Rueter, L. E., & Chapin, D. S. (2003). Selective 5-HT1A antagonists WAY 100635 and NAD-299 attenuate the impairment of passive avoidance caused by scopolamine in the rat. Neuropsychopharmacology, 28(2), 253–264. [Link]
  • M. J. Bishop, et al. (2009). 5-HT1A receptor antagonism reverses and prevents fluoxetine-induced sexual dysfunction in rats. Neuropsychopharmacology, 34(6), 1599-1608. [Link]
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1–1.21.17. [Link]
  • Alon, A., et al. (2017). Structural analysis of TMEM97 and mapping of the ligand-binding site.
  • Taylor, L. P., et al. (2024). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions.
  • Kandasamy, R., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of visualized experiments, (83), e51114. [Link]
  • Hensler, J. G., & Durgam, H. (2001). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British journal of pharmacology, 132(3), 605–611. [Link]
  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(4), 101740. [Link]
  • Watson, J., et al. (2003). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 138(7), 1278–1284. [Link]
  • Lanza, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of pharmacological and toxicological methods, 69(2), 165–172. [Link]
  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current protocols in pharmacology, Chapter 1, Unit 1.12. [Link]
  • Heveker, N., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of biomolecular screening, 20(10), 1269–1275. [Link]
  • Kogel, U., et al. (2019). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International journal of molecular sciences, 20(24), 6292. [Link]
  • Sahlholm, K. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Zhang, Z., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of medicinal chemistry, 61(9), 4057–4073. [Link]
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Yang, W. C., et al. (2007). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Molecules, 12(4), 844–851. [Link]
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Hansen, J. B., & Nielsen, S. F. (1994). A Simple Synthesis of N-Alkylpiperazines.
  • Cisbio. (n.d.). How to run a cAMP HTRF assay. Cisbio. [Link]
  • Bertozzi, S. M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 118. [Link]
  • Sun, T., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
  • Schering AG. (1961). Process for the N-monoalkylation of piperazine.

Sources

Authored by: Senior Application Scientist, Neuropharmacology Division

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Neuropharmacological Investigation of 1-Pentylpiperazine and its Analogs

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in the design of numerous drugs targeting the central nervous system (CNS).[1][2] Its prevalence is due to favorable pharmacokinetic properties and the ability to be chemically modified to interact with a wide array of neuroreceptors and transporters.[2][3] This guide introduces this compound, a novel, uncharacterized derivative, as a case study for a systematic neuropharmacological investigation. We provide a comprehensive framework of detailed protocols and theoretical considerations for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to elucidate the compound's receptor binding profile, functional activity, and potential therapeutic applications, establishing a robust pathway from initial screening to preclinical evaluation.

Introduction: The Piperazine Scaffold in Neuropharmacology

Piperazine and its derivatives are integral to the development of treatments for a range of CNS disorders, including anxiety, depression, and psychosis.[1][4] Many successful drugs, such as the antipsychotic aripiprazole and the anxiolytic buspirone, feature this six-membered heterocyclic ring.[5] The two nitrogen atoms at opposite positions allow for strategic chemical modifications that can fine-tune a compound's affinity and selectivity for specific biological targets, particularly dopaminergic and serotonergic receptors.[5][6]

This compound represents a structurally simple yet unexplored iteration of this scaffold. The addition of a pentyl group introduces lipophilicity, which may influence its ability to cross the blood-brain barrier (BBB) and its interaction with receptor binding pockets.[3] This document provides a logical, multi-stage workflow to systematically characterize the neuropharmacological profile of this compound, serving as a template for the investigation of other novel piperazine-based compounds.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Analysis & Optimization Compound This compound (Test Compound) Binding Receptor Binding Assays (Affinity & Selectivity) Compound->Binding Functional Functional Assays (Agonist/Antagonist Profile) Binding->Functional Transporter Monoamine Transporter Interaction Assays Functional->Transporter PK Pharmacokinetics (ADME/BBB Penetration) Transporter->PK Promising Candidate Behavior Behavioral Models (Efficacy & Side Effects) PK->Behavior SAR Structure-Activity Relationship (SAR) Behavior->SAR LeadOpt Lead Optimization SAR->LeadOpt

Figure 1: A generalized workflow for the neuropharmacological investigation of novel piperazine derivatives.

In Vitro Characterization: Defining the Molecular Target Profile

The initial phase of investigation focuses on cell-free and cell-based assays to determine how this compound interacts with key CNS targets. This step is critical for identifying its primary mechanism(s) of action and guiding further studies.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[7] By measuring the displacement of a known high-affinity radioligand, we can determine the equilibrium dissociation constant (Kᵢ) of our unlabeled test compound (this compound). A lower Kᵢ value indicates higher binding affinity. A selectivity panel is crucial for identifying the primary target(s) and predicting potential off-target effects. Based on the pharmacology of related arylpiperazines, the initial screening should prioritize dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[5][8]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them in-house from cell lines (e.g., HEK293, CHO-K1) stably expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ).[5]

  • Assay Buffer Preparation: Prepare an appropriate assay buffer. For example, for D₂ receptor binding, use 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • 50 µL of radioligand at a concentration near its Kₑ value (e.g., -Pentazocine for Sigma-1 receptors).[9]

    • 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle (for total binding).

  • Nonspecific Binding: In separate wells, add a high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol for D₂ receptors) to determine nonspecific binding.[9]

  • Incubation: Incubate the plates for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to reach equilibrium.[9]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Hypothetical Binding Profile for this compound

Receptor Target Radioligand Kᵢ (nM)
Dopamine D₂ [³H]-Spiperone 45
Serotonin 5-HT₁ₐ [³H]-8-OH-DPAT 15
Serotonin 5-HT₂ₐ [³H]-Ketanserin 350
Adrenergic α₁ [³H]-Prazosin >1000

| Sigma-1 (S1R) | -Pentazocine | 85 |

This hypothetical data suggests this compound has the highest affinity for the 5-HT₁ₐ receptor, followed by the D₂ receptor, indicating a potential dual-target profile.

Functional Assays: Characterizing Intrinsic Activity

Scientific Rationale: After identifying high-affinity targets, it is essential to determine the functional consequence of binding. Is this compound an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by the endogenous ligand), or a partial agonist?[10] Many CNS receptors, including D₂ and 5-HT₁ₐ, are G-protein coupled receptors (GPCRs) that modulate intracellular second messenger levels, such as cyclic AMP (cAMP).[11]

G Ligand Agonist (e.g., Dopamine) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered ion channel activity) PKA->Response Phosphorylates Targets

Figure 2: Simplified signaling pathway for the Gαi-coupled Dopamine D₂ receptor, a common target for piperazine derivatives.

Experimental Protocol: cAMP Accumulation Assay (for Gαi-coupled receptors like D₂/5-HT₁ₐ)

  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-hD₂). Plate cells in a 96-well plate and grow to near confluency.

  • Agonist Mode:

    • Treat cells with various concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes.

    • Include a known full agonist (e.g., Quinpirole for D₂) as a positive control.

    • Measure cAMP levels. A dose-dependent decrease in forskolin-stimulated cAMP indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate cells with various concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., Quinpirole at its EC₈₀).

    • Measure cAMP levels. A dose-dependent reversal of the agonist-induced cAMP decrease indicates antagonist activity.

  • cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist: Plot the response against the log concentration of this compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

    • Antagonist: Plot the response against the log concentration of this compound to determine the IC₅₀.

Hypothetical Functional Data for this compound

Receptor Target Assay Mode Result Potency (EC₅₀/IC₅₀, nM) Efficacy (Eₘₐₓ)
Dopamine D₂ Antagonist Competitive Antagonist IC₅₀ = 98 N/A

| Serotonin 5-HT₁ₐ | Agonist | Partial Agonist | EC₅₀ = 35 | 60% (vs. 8-OH-DPAT) |

This hypothetical data suggests this compound acts as a 5-HT₁ₐ partial agonist and a D₂ antagonist, a profile reminiscent of some atypical antipsychotic drugs.[5][8]

In Vivo Evaluation: Assessing CNS Effects in Preclinical Models

Once an in vitro profile is established, in vivo studies are necessary to understand how the compound behaves in a complex biological system. These studies assess its ability to reach the CNS and exert a physiological or behavioral effect.

Spontaneous Locomotor Activity

Scientific Rationale: This is a fundamental test to assess a compound's general effect on motor function.[12] It can reveal potential stimulant effects (hyperlocomotion), often associated with dopaminergic agonism, or sedative effects (hypolocomotion), which can be a result of various mechanisms, including D₂ antagonism.[13]

Experimental Protocol: Open Field Test

  • Animals: Use male Swiss mice or Wistar rats.[14][15] Acclimate them to the testing room for at least 1 hour before the experiment.

  • Apparatus: Use an open field arena (e.g., 40x40 cm) equipped with infrared beams or a video tracking system to automatically record movement.

  • Administration: Administer this compound via intraperitoneal (I.P.) injection at several doses (e.g., 5, 10, 20 mg/kg). Include a vehicle control group (e.g., saline or DMSO/saline mixture).

  • Testing: Place the animal in the center of the arena immediately after injection (or after a pre-treatment period, e.g., 30 minutes) and record activity for 60 minutes.

  • Parameters Measured: Key parameters include total distance traveled, horizontal activity, and time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).

  • Data Analysis: Compare the mean distance traveled for each dose group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Models for Antidepressant and Anxiolytic-Like Activity

Scientific Rationale: Given the compound's hypothetical high affinity for the 5-HT₁ₐ receptor, a target implicated in depression and anxiety, it is logical to test for relevant behavioral effects.[15][16] The Forced Swim Test (FST) and Tail Suspension Test (TST) are common screening tools for antidepressant-like activity, based on the principle that antidepressant compounds reduce the duration of immobility in rodents when placed in an inescapable, stressful situation.[4]

Experimental Protocol: Forced Swim Test (FST)

  • Animals: Use male mice.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Administration: Administer this compound or a positive control (e.g., Fluoxetine) I.P. 30-60 minutes before the test. Include a vehicle control group.

  • Procedure: Place each mouse individually into the cylinder for a 6-minute session. The session is typically video-recorded.

  • Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time for each treatment group to the vehicle control. A significant reduction in immobility time suggests a potential antidepressant-like effect.[16]

Conclusion and Future Directions

This guide outlines a foundational strategy for the neuropharmacological characterization of this compound. The hypothetical data generated from these protocols suggest a profile of a 5-HT₁ₐ partial agonist and D₂ antagonist. This profile warrants further investigation into its potential as an atypical antipsychotic or anxiolytic with antidepressant properties.

Subsequent steps would involve expanding the receptor screening panel, conducting pharmacokinetic studies to determine brain penetration and metabolic stability, and evaluating the compound in more complex behavioral models of psychosis or anxiety.[3][17] Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, would be crucial for optimizing potency, selectivity, and drug-like properties.[2] By following this systematic and self-validating approach, researchers can efficiently and rigorously evaluate the therapeutic potential of novel piperazine derivatives in neuropharmacology.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Efficacy Testing of Piperazine Derivatives.
  • Daksh Chemicals. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
  • American Chemical Society. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
  • PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
  • PubMed Central. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.
  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.
  • PubMed Central. (n.d.). MDMA-like behavioral effects of N-substituted piperazines in the mouse.
  • PubMed. (n.d.). Behavioural and radioligand analysis of the effect of two new piperazine derivatives with anxiolytic properties.
  • Benchchem. (n.d.). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.
  • Benchchem. (n.d.). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.
  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • ResearchGate. (2025). MDMA-like behavioral effects of N-substituted piperazines in the mouse.
  • ResearchGate. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.
  • PubMed. (n.d.). New 1-aryl-4-(biarylmethylene)piperazines as Potential Atypical Antipsychotics Sharing Dopamine D(2)-receptor and Serotonin 5-HT(1A)-receptor Affinities.
  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways.
  • PubMed. (n.d.). Specific labelling of serotonin 5-HT(1B) receptors in rat frontal cortex with the novel, phenylpiperazine derivative, [3H]GR125,743. A pharmacological characterization.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubMed Central. (n.d.). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats.

Sources

Application Notes and Protocols for Assay Development: Testing the Biological Activity of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and the Quest for Novel Bioactivity

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities.[1][2] Its versatile structure allows for substitutions at the 1 and 4 positions, leading to significant modulation of pharmacological properties.[1] Derivatives of piperazine have been developed as anticancer, anthelmintic, anti-inflammatory, anticonvulsant, antimicrobial, and psychotropic agents.[1][2] Specifically, N-arylpiperazines are well-known for their interactions with central nervous system targets, including serotonin and dopamine receptors.[3][4][5]

This document provides a detailed guide for the initial investigation of 1-Pentylpiperazine , a novel derivative for which the specific biological activity is yet to be characterized. The addition of a lipophilic pentyl group suggests potential for good membrane permeability, warranting a broad and systematic screening approach.

As Senior Application Scientist, my directive is not to provide a single, rigid protocol, but to present a logical, tiered strategy for uncovering the compound's potential therapeutic value. We will proceed from broad, pan-cellular assessments to more focused, target-based assays, explaining the scientific rationale behind each experimental choice. This guide is designed for researchers, scientists, and drug development professionals to establish a robust preliminary profile of this compound.

Tier 1: Foundational Screening for General Bioactivity

The first step in characterizing a novel compound is to determine if it has any effect on cell viability and to screen for broad-spectrum antimicrobial properties. These foundational assays are cost-effective, high-throughput, and provide a critical baseline for directing further investigation.

Diagram: Tiered Assay Development Workflow

Assay_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Exploratory Target-Focused Assays cluster_2 Tier 3: Mechanism of Action & Lead Optimization T1_Cytotoxicity General Cytotoxicity (MTT Assay) T2_GPCR GPCR Binding Assay (e.g., 5-HT Receptors) T1_Cytotoxicity->T2_GPCR If NOT Cytotoxic (Proceed to Neuro) T2_Anticancer Apoptosis / Cell Cycle Assay T1_Cytotoxicity->T2_Anticancer If Cytotoxic T1_Antimicrobial Antimicrobial Screening (MIC Assay) T3_InVivo In Vivo Model Testing T1_Antimicrobial->T3_InVivo If Active T3_Enzymatic Enzymatic Assays (e.g., Kinase, Topo II) T2_GPCR->T3_Enzymatic T2_Transporter Neurotransmitter Uptake Assay T2_Transporter->T3_Enzymatic T2_Anticancer->T3_Enzymatic T3_Enzymatic->T3_InVivo Start This compound Start->T1_Cytotoxicity Start->T1_Antimicrobial

Caption: A logical workflow for characterizing this compound.

Application Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[6][7] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells. This assay serves as an excellent first-pass screen for potential anticancer activity or general toxicity.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung)).[6]

  • Non-tumorigenic cell line (e.g., MCF10A) to assess cancer cell selectivity.[8]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom plates.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[7]

ParameterDescription
Cell Lines MCF-7, HeLa, A549, MCF10A
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Endpoint Absorbance at 570 nm
Application Protocol 2: Antimicrobial Activity Screening (Broth Microdilution)

Rationale: The piperazine core is found in several antimicrobial agents.[2][9] Therefore, screening this compound for activity against a panel of pathogenic bacteria and fungi is a logical starting point. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Fungal Strains: Candida albicans, Aspergillus niger.

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Positive Controls: Ciprofloxacin (antibacterial), Amphotericin B (antifungal).

  • Sterile 96-well plates.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (known antibiotic/antifungal), a negative control (broth only), and a vehicle control (broth with DMSO).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Tier 2: Exploratory Assays for Neurological and Anticancer Activity

Based on the results from Tier 1, the investigation can proceed down two main paths. If significant cytotoxicity is observed, especially with selectivity for cancer cells, further anticancer assays are warranted. If the compound is not cytotoxic at reasonable concentrations, its potential as a neurologically active agent should be explored, given the prevalence of this activity in N-substituted piperazines.[5]

Application Protocol 3: GPCR Target Engagement (Radioligand Binding Assay)

Rationale: Many arylpiperazine derivatives are potent ligands for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.[3][4] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. This protocol outlines a general procedure using commercially available membranes expressing a receptor of interest (e.g., human 5-HT₁A receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., h5-HT₁A).

  • Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A).

  • Non-specific binding control (e.g., high concentration of unlabeled serotonin).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its K_d, and varying concentrations of this compound.

  • Controls: Prepare wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + excess unlabeled ligand).

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀, which can then be used to calculate the inhibitory constant (K_i).

Diagram: Competitive Radioligand Binding Principle

Binding_Assay cluster_0 Without Competitor cluster_1 With this compound Receptor Receptor Radioligand [³H] Ligand Receptor->Radioligand High Signal Receptor2 Receptor Competitor This compound Receptor2->Competitor Low Signal Radioligand2 [³H] Ligand

Caption: Competition for receptor binding sites.

Trustworthiness: A Self-Validating System

Every protocol described herein incorporates essential controls to ensure data integrity.

  • Vehicle Controls: In all cell-based assays, a vehicle (e.g., DMSO) control is used to ensure that the solvent itself is not causing the observed effect.

  • Positive Controls: Using a known active compound (e.g., Doxorubicin, Ciprofloxacin, Serotonin) validates that the assay is performing as expected.

  • Counter-Screening: If activity is found at a specific target (e.g., 5-HT₁A), it is crucial to test against a panel of related receptors to determine selectivity, a key parameter in drug development.

  • Orthogonal Assays: A positive result in a binding assay should be confirmed with a functional assay (e.g., cAMP measurement for Gs/Gi-coupled GPCRs) to determine if the compound is an agonist or antagonist.

By systematically applying these principles, researchers can build a reliable and comprehensive biological profile for this compound, paving the way for more advanced mechanistic studies and potential lead optimization.

References

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubChem. (n.d.). 1-Phenylpiperazine.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • Ayurveda Journals. (2023). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • PubMed. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues.
  • PubMed. (2010). Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors.
  • PubMed. (1987). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP).
  • MDPI. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • Brazilian Journal of Pharmaceutical Sciences. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • ResearchGate. (2019). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.
  • PubMed. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens.
  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

Sources

Application Notes & Protocols: Investigating 1-Pentylpiperazine as a Novel Antimicrobial and Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with a multitude of derivatives demonstrating a broad spectrum of pharmacological activities, including potent antibacterial and antifungal effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-Pentylpiperazine, a simple N-alkyl derivative, as a potential antimicrobial and antifungal candidate. While extensive research exists for various piperazine-containing compounds, this guide establishes a foundational framework for the initial characterization of this compound, for which specific public data is not yet available. We present detailed protocols for determining its efficacy against a panel of clinically relevant bacteria and fungi, assessing its cytotoxic profile, and interpreting the resulting data to ascertain its therapeutic potential.

Introduction: The Rationale for Investigating this compound

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in the design of numerous clinically significant drugs.[4] Its structural versatility allows for substitutions at the N1 and N4 positions, enabling the fine-tuning of physicochemical properties and biological activity.[3][5] Several studies have demonstrated that N-alkylation of the piperazine moiety can lead to derivatives with promising antimicrobial properties.[6][7]

This compound, with its simple pentyl chain, presents an intriguing candidate for investigation. The lipophilic nature of the pentyl group may enhance the compound's ability to interact with and disrupt microbial cell membranes, a common mechanism for antimicrobial action. This document outlines the necessary experimental workflows to rigorously assess this hypothesis and characterize the compound's spectrum of activity and safety profile.

Potential Mechanisms of Action

Based on the established activities of other piperazine derivatives, this compound may exert its antimicrobial and antifungal effects through several potential mechanisms. The following pathways are proposed as primary areas for future investigation.

  • Disruption of Fungal Cell Wall Integrity: Some piperazine derivatives have been shown to inhibit 1,3-beta-D-glucan synthase, a key enzyme in fungal cell wall synthesis.[8]

  • Inhibition of Ergosterol Biosynthesis: The ergosterol pathway is a critical target for many antifungal drugs. Alkylated piperazine-azole hybrids have been demonstrated to inhibit the 14α-demethylase enzyme in this pathway.[7]

  • Direct Membrane Damage: The lipophilic pentyl group may facilitate the insertion of the molecule into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Potential_Mechanisms_of_Action cluster_fungal Antifungal Mechanisms cluster_bacterial Antimicrobial Mechanism 1_Pentylpiperazine 1_Pentylpiperazine Ergosterol_Pathway Ergosterol Biosynthesis (14α-demethylase) 1_Pentylpiperazine->Ergosterol_Pathway Inhibition Glucan_Synthase 1,3-beta-D-Glucan Synthase Inhibition 1_Pentylpiperazine->Glucan_Synthase Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol_Pathway->Fungal_Cell_Membrane Component of Fungal_Cell_Wall Fungal Cell Wall Glucan_Synthase->Fungal_Cell_Wall Synthesis of Fungal_Cell_Death Fungal_Cell_Death Fungal_Cell_Wall->Fungal_Cell_Death Weakening leads to Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to Bacterial_Membrane Bacterial Cell Membrane Bacterial_Cell_Death Bacterial_Cell_Death Bacterial_Membrane->Bacterial_Cell_Death Increased Permeability 1_Pentylpiperazine_B This compound 1_Pentylpiperazine_B->Bacterial_Membrane Direct Disruption Experimental_Workflow Start This compound Stock Solution MIC_Antimicrobial Antimicrobial MIC Assay (Broth Microdilution) Start->MIC_Antimicrobial MIC_Antifungal Antifungal MIC Assay (Broth Microdilution) Start->MIC_Antifungal Cytotoxicity Cytotoxicity Assay (e.g., MTT on HEK293) Start->Cytotoxicity MBC MBC Determination MIC_Antimicrobial->MBC MFC MFC Determination MIC_Antifungal->MFC Data_Analysis Data Analysis MBC->Data_Analysis MFC->Data_Analysis Cytotoxicity->Data_Analysis SI Selectivity Index (SI) Calculation Data_Analysis->SI Conclusion Assess Therapeutic Potential SI->Conclusion

Caption: Overall experimental workflow for evaluating this compound.

Protocol 1: Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of bacteria.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute in CAMHB to achieve a starting concentration for serial dilutions.

  • Inoculum Preparation: From a fresh culture plate, select 3-5 colonies and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [9]Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the starting this compound solution to the first column of wells and perform a two-fold serial dilution across the plate. c. Add 100 µL of the prepared bacterial inoculum to each well. d. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. [10]6. MBC Determination: a. From the wells showing no visible growth, plate 10-100 µL onto MHA plates. b. Incubate the MHA plates at 35-37°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of fungi.

Materials:

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of this compound Stock: Prepare as described in Protocol 1, using RPMI-1640 as the diluent.

  • Inoculum Preparation:

    • Yeasts: Adjust a suspension in sterile saline to a 0.5 McFarland standard and then dilute in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL. [11] * Molds: Prepare a spore suspension and count using a hemocytometer. Dilute in RPMI-1640 to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL. [11]3. Broth Microdilution: Perform serial dilutions in a 96-well plate as described in Protocol 1, using RPMI-1640 medium.

  • Incubation: Incubate plates at 35°C for 24-48 hours (yeasts) or as appropriate for the growth rate of the mold. [10]5. MIC Determination: The MIC endpoint is read as the lowest concentration that results in a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control well. [10][12]6. MFC Determination: a. Plate 10-100 µL from clear wells onto SDA plates. b. Incubate at 35°C until growth is seen in the control subcultures. c. The MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Cytotoxicity Assay

This protocol assesses the in vitro toxicity of this compound against a mammalian cell line to determine its selectivity.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and replace the existing medium in the wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

  • IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, using a dose-response curve.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Antimicrobial and Antifungal Activity of this compound (Hypothetical Data)

OrganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213816
Escherichia coliATCC 2592232>64
Candida albicansATCC 9002848
Aspergillus fumigatusATCC 2043051632
Control Drug
Ciprofloxacin(vs. S. aureus)0.51
Fluconazole(vs. C. albicans)14

Selectivity Index (SI):

The therapeutic potential of a compound is often assessed by its selectivity index, which compares its cytotoxicity to its antimicrobial activity.

SI = IC₅₀ (mammalian cells) / MIC (microbial cells)

A higher SI value indicates greater selectivity for the microbial target over host cells, suggesting a more favorable safety profile. For example, if the IC₅₀ for this compound against HEK293 cells is 100 µg/mL and the MIC against C. albicans is 4 µg/mL, the SI would be 25.

Safety and Handling

While specific toxicity data for this compound is not available, related N-substituted piperazines are classified as toxic if swallowed or in contact with skin, and can cause severe skin and eye damage. [13][14][15][16]Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for the compound once available.

Conclusion

The piperazine scaffold remains a highly promising starting point for the development of new antimicrobial and antifungal agents. [1][2]this compound represents a logical and synthetically accessible candidate for investigation. The protocols detailed in this guide provide a robust and standardized framework for its initial evaluation. By systematically determining its spectrum of activity (MIC, MBC/MFC) and assessing its selectivity (IC₅₀, SI), researchers can effectively gauge the therapeutic potential of this compound and determine if it warrants further preclinical development.

References

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate.
  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(18), 4889-4893.
  • Otsuka, T., et al. (2005). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Biological & Pharmaceutical Bulletin, 28(11), 2138-2141.
  • Wiederhold, N. P., et al. (2018). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Infectious Diseases, 4(11), 1595-1605.
  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry.
  • Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19.
  • Thompson, G. R., & Wiederhold, N. P. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(8), ofz311.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Ingenta Connect. Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities.
  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39.
  • Sahu, N., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15857-15877.
  • Bio-protocol. Methodologies for Antimicrobial Susceptibility Testing.
  • Wang, B., et al. (2014). Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety. Molecules, 19(8), 11334-11350.
  • Tenover, F. C. (2017). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing.
  • WOAH. Laboratory methodologies for bacterial antimicrobial susceptibility testing.
  • Revie, N. M., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 12(4), 177-188.
  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • de-Souza-Silva, C. M., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (186), e57127.
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • Sahu, N., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15857-15877.
  • Wang, B., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(8), 11334-11350.
  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Medicinal Chemistry, 16(5), 681-693.

Sources

Application Note: High-Throughput Screening of Novel Piperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of modern medicinal chemistry, often hailed as a "privileged scaffold".[1] Its prevalence in FDA-approved drugs is a testament to its versatile physicochemical properties, which can be finely tuned to optimize pharmacokinetic and pharmacodynamic profiles.[2][3] Piperazine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, antimalarial, and central nervous system (CNS) effects, making them a rich source for novel therapeutic development.[4][5][6] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of such derivatives, identifying "hit" compounds that modulate a biological target of interest and paving the way for the next generation of medicines.[7] This guide provides an in-depth, workflow-centric approach to designing and executing a robust HTS campaign for novel piperazine derivatives.

Section 1: The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process designed to systematically reduce a large compound library to a small number of validated, promising hits.[8] The process demands meticulous planning, robust assay design, and stringent quality control to minimize false positives and ensure reproducibility.

The workflow begins with assay development, where a biologically relevant assay is miniaturized and optimized for a high-throughput format (e.g., 384- or 1536-well plates).[9] This is followed by a pilot screen to validate the assay's performance before committing to the full-scale primary screen. Hits from the primary screen are then subjected to a confirmation screen and dose-response analysis to verify their activity and determine potency. Finally, a series of secondary and counter-assays are employed to eliminate artifacts and confirm the desired mechanism of action, leading to a set of validated hits ready for lead optimization.[10]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Validation AssayDev Assay Development & Miniaturization Pilot Pilot Screen (~2k compounds) AssayDev->Pilot HTS Primary HTS (Full Library @ 10µM) QC QC Check: Z'-Factor > 0.5 Pilot->QC QC->HTS Proceed HitID Primary Hit Identification HTS->HitID Confirm Hit Confirmation (Fresh Compound) HitID->Confirm Triage DoseResp Dose-Response (IC50/EC50) Confirm->DoseResp Secondary Secondary/Counter Assays DoseResp->Secondary Validated Validated Hits (To Lead Op) Secondary->Validated

Fig 1. A comprehensive workflow for HTS of piperazine derivatives.

Section 2: Assay Selection and Development: Asking the Right Questions

The choice of assay is the most critical decision in an HTS campaign. Given that many piperazine derivatives target G-protein coupled receptors (GPCRs), a cell-based functional assay measuring downstream signaling is often the most physiologically relevant approach.[6][11] GPCRs that couple through Gq proteins trigger a release of intracellular calcium (Ca2+) upon activation, a transient event that can be measured with high sensitivity and temporal resolution.[12][13]

Focus: GPCR Calcium Flux Assays

Calcium flux assays are a mainstay of GPCR screening due to their robustness and amenability to automation.[14] The principle involves pre-loading cells expressing the target GPCR with a calcium-sensitive fluorescent dye. When an agonist activates the receptor, intracellular Ca2+ levels rise, causing a significant increase in fluorescence that can be detected in real-time by instruments like a Fluorescence Imaging Plate Reader (FLIPR).[12]

GPCR_Pathway Ligand Piperazine Derivative (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_Cyto [Ca2+]i ↑ ER->Ca_Cyto Release Ca_ER Ca2+ Response Cellular Response Ca_Cyto->Response Triggers

Fig 2. Gq-coupled GPCR signaling pathway leading to calcium mobilization.
Assay Quality Control: The Z'-Factor

Before embarking on a full screen, the assay's quality must be rigorously validated. The Z'-factor (Z-prime) is the gold standard for quantifying assay performance.[15] It is a statistical parameter that measures the separation between the distributions of positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[16]

Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay ClassificationFeasibility for HTS
> 0.5ExcellentIdeal for HTS.[15][17]
0 to 0.5MarginalMay be acceptable but requires optimization.[17]
< 0UnacceptableThe assay is not suitable for screening.[15]

An assay with a Z'-factor consistently greater than 0.5 is considered robust and reliable for a full-scale HTS campaign.[9]

Section 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for a primary screen to identify GPCR agonists and a secondary counter-screen to eliminate cytotoxic compounds.

Protocol 3.1: Primary HTS - Cell-Based Calcium Flux Assay (Agonist Mode)

Objective: To identify piperazine derivatives that act as agonists for a target Gq-coupled GPCR by measuring intracellular calcium mobilization.

Materials:

  • Cells: HEK293 cells stably expressing the target GPCR.

  • Reagents: Calcium-sensitive dye kit (e.g., Fluo-8), Probenecid, Assay Buffer (e.g., HBSS with 20 mM HEPES), Reference Agonist, DMSO.

  • Plates & Equipment: 384-well black-walled, clear-bottom assay plates, automated liquid handlers, Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Methodology:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in appropriate growth medium.

    • Dispense 20 µL of cell suspension (e.g., 10,000 cells/well) into 384-well assay plates.[18]

    • Incubate plates overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's protocol, often including probenecid to prevent dye leakage.[13]

    • Remove growth medium from the cell plates.

    • Add 20 µL of dye loading solution to each well.

    • Incubate plates for 60 minutes at 37°C, followed by 20 minutes at room temperature in the dark.[13]

  • Compound Addition & Screening:

    • Prepare compound source plates containing the piperazine library, typically at 10 mM in DMSO.[18]

    • Using an acoustic liquid handler or pin tool, transfer ~20-50 nL of compound from the source plate to the assay plate for a final screening concentration of 10 µM.

    • Controls: Dedicate specific wells on each plate for:

      • Negative Control: DMSO vehicle only (0% activation).

      • Positive Control: A known reference agonist at its EC₈₀ concentration (100% activation).

  • Signal Detection:

    • Place the assay plate into the FLIPR instrument.

    • Initiate the reading protocol: record a baseline fluorescence for 10-20 seconds.

    • The instrument will automatically add compounds to the wells while continuing to read fluorescence kinetically for an additional 2-3 minutes.[13]

  • Data Analysis:

    • Calculate the response for each well (e.g., maximum fluorescence intensity minus baseline).

    • Normalize the data on a plate-by-plate basis:

      • % Activation = 100 * (Signal_compound - Mean_neg_control) / (Mean_pos_control - Mean_neg_control)

    • Identify primary hits based on a pre-defined activity threshold (e.g., >50% activation or >3 standard deviations above the mean of the negative controls).

Protocol 3.2: Counter-Screen - Resazurin Cell Viability Assay

Objective: To identify and eliminate compounds from the primary hit list that exhibit cytotoxicity, as cell death can be a source of false positives in the primary assay.

Rationale: The Resazurin (AlamarBlue) assay is a robust, fluorescence-based method to measure cell metabolic activity, which is an indicator of cell viability.[19] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[20] This assay is non-lytic and ideal for HTS.[21][22]

Materials:

  • Cells: Same cell line used in the primary screen.

  • Reagents: Resazurin solution (e.g., 0.15 mg/mL in DPBS), Doxorubicin or Staurosporine (positive control for cytotoxicity), DMSO.

  • Plates & Equipment: 384-well black-walled, clear-bottom assay plates, standard plate reader with fluorescence capabilities (Ex/Em ~560/590 nm).

Methodology:

  • Cell Plating:

    • Plate cells as described in Protocol 3.1 (Step 1).

  • Compound Treatment:

    • Add primary hit compounds to the cells at the same concentration used in the primary screen (10 µM).

    • Include negative (DMSO) and positive (Doxorubicin) controls.

    • Incubate for a duration relevant to the primary screen or longer (e.g., 24 hours) to detect slow-acting cytotoxicity.

  • Resazurin Addition:

    • Add 5 µL of Resazurin solution to each well.[19]

    • Incubate for 2-4 hours at 37°C, protected from light.[20]

  • Signal Detection:

    • Measure the fluorescence intensity of each well using a plate reader (Excitation: 530-570 nm, Emission: 580-620 nm).[19]

  • Data Analysis:

    • Normalize the data to the DMSO control:

      • % Viability = 100 * (Signal_compound / Mean_DMSO_control)

    • Flag any compound that reduces cell viability below a certain threshold (e.g., <80%) as cytotoxic and deprioritize it for further follow-up.

Section 4: Data Triage and Hit-to-Lead Progression

Following the primary screen and counter-screens, a systematic data triage process is essential to progress the most promising compounds.

Hypothetical Screening Data Summary:

StageDescriptionCompounds
Library Size Total piperazine derivatives screened200,000
Primary Hits Compounds with >50% activation @ 10 µM1,250 (0.63% Hit Rate)
Confirmed Hits Activity confirmed with fresh powder1,075
Cytotoxic Hits Hits showing >20% cytotoxicity150
Potent Hits Confirmed hits with EC₅₀ < 1 µM85
Validated Hits Potent, non-cytotoxic hits70

The journey from a validated hit to a clinical candidate is a multi-parameter optimization challenge. The initial validated hits form the starting point for medicinal chemistry efforts.

Hit_To_Lead ValidatedHits Validated Hits (70 Compounds) SAR Structure-Activity Relationship (SAR) Analysis ValidatedHits->SAR Selectivity Selectivity Profiling (vs. Related Receptors) ValidatedHits->Selectivity ADME Initial ADME/ Tox Profiling ValidatedHits->ADME LeadSeries Lead Series (2-3 Scaffolds) SAR->LeadSeries Selectivity->LeadSeries ADME->LeadSeries LeadOp Lead Optimization LeadSeries->LeadOp Optimize for Potency, Selectivity, PK/PD Candidate Preclinical Candidate LeadOp->Candidate

Fig 3. Decision-making workflow from validated hits to a preclinical candidate.

Key steps in this phase include:

  • Structure-Activity Relationship (SAR) Analysis: Grouping hits by chemical structure to identify common features required for activity.[10]

  • Selectivity Screening: Testing potent hits against a panel of related receptors to ensure target specificity and minimize potential off-target side effects.[18]

  • Computational and Biophysical Methods: Using techniques like molecular docking or surface plasmon resonance (SPR) to confirm direct target engagement and guide medicinal chemistry efforts.[23]

  • Preliminary ADME/Tox: Assessing early absorption, distribution, metabolism, excretion, and toxicity properties to ensure the chemical series has "drug-like" potential.[23]

Conclusion

The piperazine scaffold remains a highly valuable starting point for the discovery of new medicines. A well-designed HTS campaign, grounded in robust assay biology, stringent quality control, and a logical hit triage cascade, is the most effective strategy for unlocking its therapeutic potential. By integrating sensitive primary assays with informative counter-screens, researchers can efficiently navigate vast chemical libraries to identify novel, potent, and selective piperazine derivatives, accelerating the journey from initial hit to life-changing therapeutic.

References

  • Rana, K., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
  • Rana, K., et al. (2022).
  • BIO Pharma Production. Resazurin Cell Viability Assay. BIO Pharma Production. [Link]
  • Mini Rev Med Chem. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]
  • Preprints.org. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Preprints.org. [Link]
  • Creative Bioarray. Resazurin Assay Protocol.
  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]
  • University of Washington. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]
  • LinkedIn. (2023). On HTS: Z-factor. LinkedIn. [Link]
  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]
  • NCBI. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets.
  • Wikipedia. Z-factor. Wikipedia. [Link]
  • Wikipedia. Piperazine. Wikipedia. [Link]
  • RxList. (2021). Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]
  • Oxford Academic. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Canvax Biotech. Resazurin Cell Viability Assay. Canvax Biotech. [Link]
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
  • NCBI. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies. [Link]
  • PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Gaceta Médica de México. [Link]
  • Eurofins DiscoverX. GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]
  • chemeurope.com. Piperazine. chemeurope.com. [Link]
  • Evotec. (2024).
  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]
  • Eurofins Discovery.
  • MDPI. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. [Link]
  • PubMed. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Advanced Science. [Link]

Sources

Topic: Analytical Techniques for the Advanced Quantification of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust analytical methodologies for the quantitative determination of 1-Pentylpiperazine. As a piperazine derivative, this compound serves as a crucial structural motif in medicinal chemistry and can be a key intermediate or target analyte in pharmaceutical development and toxicology.[1][2][3] The primary analytical challenge associated with piperazine-containing molecules is their lack of a native chromophore, complicating detection by conventional HPLC-UV methods.[3] This document provides detailed, field-tested protocols for three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide not only step-by-step instructions but also the scientific rationale behind key methodological choices, empowering researchers to adapt and validate these methods for their specific applications, from purity analysis of active pharmaceutical ingredients (APIs) to trace-level quantification in biological matrices.

Introduction: The Analytical Imperative for this compound

The piperazine ring is a foundational scaffold in modern pharmacology, present in drugs spanning antihistamines, antipsychotics, and anthelmintics.[3][4] this compound, as a specific derivative, presents unique analytical considerations due to the addition of the non-polar pentyl group. Accurate quantification is essential for controlling the purity of raw materials, monitoring synthesis progression, performing pharmacokinetic studies, and ensuring final product quality in regulated environments.[2]

The selection of an analytical method is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. While GC-MS and LC-MS/MS offer high specificity and sensitivity, HPLC-UV remains a workhorse in many QC labs due to its reliability and cost-effectiveness, provided the detection challenge can be overcome.[2][5] This guide will address all three approaches.

Core Methodologies: A Comparative Overview

The optimal technique for quantifying this compound is dictated by the analytical objective. The following is a top-level comparison of the recommended methods, with detailed protocols provided in subsequent sections.

Parameter GC-MS HPLC-UV (with Derivatization) LC-MS/MS
Principle Separation of volatile compounds with mass-based detection.Separation by liquid phase with UV absorbance detection.Separation by liquid phase with mass-based detection.
Primary Use Case Purity testing, identification of volatile impurities.Routine QC, purity analysis in non-complex matrices.Bioanalysis (plasma, urine), trace impurity analysis.
Sensitivity Moderate (ng range)[5]Low to Moderate (ppm/µg/mL range)[3]Very High (pg/mL to ng/mL range)[3][6]
Sample Prep May require derivatization for improved peak shape.[7]Requires derivatization to add a chromophore.Often requires protein precipitation or extraction.[8]
Pros High resolving power, excellent for isomer separation.[5][9]Widely available, cost-effective, robust.Unmatched sensitivity and selectivity.[6]
Cons Potential for thermal degradation of analyte.[10]Indirect method, extra derivatization step.Higher instrument cost and complexity.

Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is crucial for removing interfering matrix components, thereby enhancing data quality, sensitivity, and instrument robustness.[11][12] The choice of technique depends entirely on the sample matrix.

Workflow: General Analytical Approach

cluster_0 Pre-Analysis cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Sample Matrix (API, Plasma, Urine) Prep Sample Preparation (Extraction / Derivatization) Sample->Prep Isolate & Purify Analysis Chromatographic Separation (GC or LC) Prep->Analysis Inject Detection Detection (MS, MS/MS, UV) Analysis->Detection Elute Quant Quantification (Peak Area vs. Curve) Detection->Quant Generate Signal Result Final Concentration Quant->Result Calculate

Caption: General workflow for the quantification of this compound.

Protocol 1: Protein Precipitation (For Plasma/Serum Samples)

This method is a rapid and effective technique for removing the majority of proteins from biological fluids prior to LC-MS/MS analysis.[8][13]

Rationale: Acetonitrile is a water-miscible organic solvent that denatures and precipitates proteins, releasing the analyte into the supernatant. This is a simple, high-throughput method ideal for bioanalysis.[13]

  • Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).[8]

  • Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge the mixture at high speed (e.g., >13,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

Workflow: Protein Precipitation

Plasma 50 µL Plasma Sample Add_ACN Add 150 µL Acetonitrile + Internal Standard Plasma->Add_ACN Vortex Vortex for 30s Add_ACN->Vortex Centrifuge Centrifuge at 13,000 rpm for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Pellet Discard Protein Pellet Centrifuge->Pellet Analysis Inject into LC-MS/MS Supernatant->Analysis

Caption: Step-by-step protein precipitation workflow for bio-samples.

Detailed Analytical Protocols

Protocol 2: Quantification by GC-MS

This method is suitable for the analysis of this compound in relatively clean matrices, such as in the context of API purity assessment.[1][2] Derivatization is often recommended for piperazine compounds to reduce peak tailing and improve thermal stability.[7]

  • Instrumentation: Standard Gas Chromatograph with a Mass Selective Detector.[7]

  • Reagents: Methanol (HPLC grade), Ethyl Acetate, Trifluoroacetic Anhydride (TFAA).

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution in methanol to cover the expected concentration range.

  • Sample Preparation & Derivatization:

    • Dissolve the sample to a known concentration in methanol.

    • Evaporate 50 µL of the sample or standard to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue.[7]

    • Cap the vial and heat at 70°C for 30 minutes.[7]

    • Cool to room temperature, evaporate to dryness again, and reconstitute the residue in 100 µL of ethyl acetate for injection.[7]

  • GC-MS Conditions:

Parameter Setting Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds.[7]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.[7][14]
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte without degradation.
Oven Program 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)A typical temperature program to separate the analyte from solvent and potential impurities.[2]
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.[14]
Ion Source Temp. 230°CStandard temperature for electron ionization.[14]
Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for identification and quantification.
Acquisition Selected Ion Monitoring (SIM)Enhances sensitivity by monitoring only specific, characteristic ions of the derivatized analyte.
  • Expected Performance:

Parameter Expected Value
Linearity (r²) > 0.99
LOD 0.002 - 0.150 µg/mL[7]
LOQ 0.008 - 0.312 µg/mL[7]
Precision (%RSD) < 15%
Protocol 3: Quantification by HPLC-UV with Derivatization

For labs without access to mass spectrometry, this method provides a reliable alternative for quantifying this compound by rendering it UV-active.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine, 4-chloro-7-nitrobenzofuran (NBD-Cl).

  • Derivatization Reaction:

cluster_0 A This compound (No Chromophore) B NBD-Cl A->B + C UV-Active Derivative (Detectable at 340 nm) B->C Heat

Caption: Derivatization of this compound with NBD-Cl.

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a suitable diluent (e.g., acetonitrile).

    • The derivatization reagent is prepared by dissolving NBD-Cl in acetonitrile (e.g., 1 mg/mL).

    • To a known volume of sample or standard, add an equal volume of the NBD-Cl solution.

    • Heat the mixture (e.g., 60°C for 30 minutes) to facilitate the reaction.[3]

    • Cool and inject directly into the HPLC system.

  • HPLC Conditions:

Parameter Setting Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column providing good retention for the derivatized, non-polar analyte.[10]
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v)The high organic content is suitable for eluting the hydrophobic derivative. Diethylamine is a modifier that improves peak shape for basic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature reduces viscosity and can improve peak efficiency.
Detection UV at 340 nmThe wavelength of maximum absorbance for the NBD-Cl derivative, ensuring high sensitivity.
Injection Vol. 10 µLA typical injection volume.
  • Expected Performance:

Parameter Expected Value
Linearity (r²) > 0.99
LOD ~30 ppm (0.03 µg/mL)[3]
LOQ ~90 ppm (0.09 µg/mL)[3]
Accuracy (% Recovery) 98 - 108%
Precision (%RSD) < 2.0%[10]
Protocol 4: Quantification by LC-MS/MS

This is the definitive method for trace-level quantification, especially in complex biological matrices, offering superior sensitivity and selectivity.[6]

  • Instrumentation: HPLC or UFLC system coupled to a triple quadrupole mass spectrometer.[3][6]

  • Reagents: Formic Acid, Acetonitrile (LC-MS grade), Water (LC-MS grade).

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in 50:50 acetonitrile:water.[8]

    • Prepare samples as described in the Sample Preparation section (e.g., Protein Precipitation).

  • LC-MS/MS Conditions:

Parameter Setting Rationale
Column C18, 50 x 2.1 mm, 3.5 µm (or similar)A shorter column is suitable for fast gradient elution common in high-throughput LC-MS/MS.[8]
Mobile Phase A 0.1% Formic Acid in Water[8]Formic acid is a common modifier that aids in the protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]Acetonitrile is a strong organic solvent for eluting the analyte in reversed-phase.
Flow Rate 0.4 mL/min[8]Appropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 2 min, hold 0.5 min, re-equilibrateA rapid gradient allows for fast analysis times, crucial for high-throughput screening.[8]
Ionization Mode Electrospray Ionization, Positive (ESI+)This compound contains basic nitrogen atoms that are readily protonated in the ESI source.
Acquisition Multiple Reaction Monitoring (MRM)Provides ultimate selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
  • MRM Transition (Hypothetical):

    • Q1 (Precursor Ion): The protonated molecular ion [M+H]⁺ of this compound.

    • Q3 (Product Ion): A stable fragment ion generated by collision-induced dissociation of the precursor. This would need to be determined experimentally via infusion.

  • Expected Performance:

Parameter Expected Value
Linearity Range 1 - 1000 ng/mL[6][8]
Correlation (r²) ≥ 0.995[8]
LLOQ 1 ng/mL (or lower)[6]
Intra/Inter-day Accuracy Within ±15% (±20% at LLOQ)[8]
Intra/Inter-day Precision < 15% CV (< 20% at LLOQ)[8]

Conclusion

The quantification of this compound can be successfully achieved using a variety of analytical techniques. For high-sensitivity bioanalysis, LC-MS/MS is the unequivocal method of choice due to its specificity and low detection limits. For routine quality control of bulk materials where cost and accessibility are factors, HPLC-UV with NBD-Cl derivatization provides a robust and validated alternative. GC-MS remains a powerful tool, particularly for identifying and quantifying volatile impurities, though it may require derivatization for optimal performance. The protocols and performance data presented in this guide, derived from established methods for analogous piperazine compounds, provide a solid and authoritative foundation for researchers to develop and validate their own analytical procedures for this compound.

References

  • Jankowska, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (NIH).
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Reddy, G. S., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.
  • Ferreira, B., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
  • Unknown Author. (n.d.). Analytical Methods. Royal Society of Chemistry Publishing.
  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. PubMed.
  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage.
  • Baron, M., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry Publishing.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • de Freitas, J. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Institutes of Health (NIH).
  • Unknown Author. (2024). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research.
  • Jankowska, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Lee, S. Y., et al. (2013). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed.
  • Das, A., & Suhail, M. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect.
  • D'Avolio, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
  • Mardal, M., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central.

Sources

Application Notes & Protocols: A Framework for the In Vitro Characterization of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the in vitro experimental design and execution of studies involving the novel compound 1-Pentylpiperazine. Given the scarcity of published data on this specific molecule, we propose a logical, tiered approach grounded in the known pharmacology of related phenylpiperazine compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a systematic workflow from initial cytotoxicity assessment to target engagement and downstream signaling analysis. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.

Section 1: Guiding Principles of the Experimental Strategy

The piperazine moiety is a common scaffold in neuropharmacology, frequently associated with activity at G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptor families.[2][3][4] Therefore, our investigative framework is built upon the hypothesis that this compound is a potential GPCR ligand. The experimental design follows a three-tiered progression:

  • Tier 1: Foundational Assessment. Establish the compound's cytotoxic profile to define a viable concentration range for all subsequent cell-based assays.

  • Tier 2: Primary Functional Screening. Screen the compound against a panel of relevant GPCRs (focusing on serotonergic and adrenergic subtypes) by measuring second messenger modulation (cAMP and intracellular calcium).

  • Tier 3: Downstream Pathway Analysis. Validate receptor engagement by examining a key downstream signaling event, such as the phosphorylation of Extracellular signal-regulated kinase (ERK).[5]

This structured approach ensures that resources are used efficiently and that each experimental stage logically informs the next, building a comprehensive pharmacological profile of the compound. Good experimental design, including appropriate replicates and controls, is paramount for generating valid and reproducible in vitro data.[6][7]

Logical Workflow for this compound Characterization

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Screening cluster_2 Tier 3: Pathway Validation Cytotoxicity Cytotoxicity Profiling (MTT Assay) Concentration Determine Max Non-Toxic Concentration (MTC) Cytotoxicity->Concentration Calculate CC50 GPCR_Screen GPCR Functional Assays (cAMP & Ca2+ Flux) Concentration->GPCR_Screen Inform Assay Concentrations Agonist Agonist Mode GPCR_Screen->Agonist Antagonist Antagonist Mode GPCR_Screen->Antagonist Downstream Downstream Signaling (p-ERK Western Blot) GPCR_Screen->Downstream Validate Positive Hits Quantify Quantify p-ERK/Total ERK Ratio Downstream->Quantify

Caption: A tiered workflow for the in vitro analysis of this compound.

Section 2: Tier 1 Protocol - Cell Viability and Cytotoxicity

Rationale: The Imperative of Viability Assessment

Before assessing the pharmacological activity of this compound, it is crucial to determine its inherent cytotoxicity. Cell-based functional assays are only meaningful if the observed effects are a result of specific molecular interactions (i.e., receptor modulation) rather than non-specific toxicity leading to cell death. The MTT assay is a robust, colorimetric method for evaluating cellular metabolic activity, which serves as a reliable indicator of cell viability. In this assay, metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.[9][10]

Materials:

  • Cell line(s) of interest (e.g., HEK293, CHO, or a neuronally-derived line like SH-SY5Y)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[10]

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical starting range would be from 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24-48 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and Presentation

The data should be analyzed to determine the 50% cytotoxic concentration (CC₅₀).

  • Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other readings.

  • Express the viability of treated cells as a percentage of the vehicle control cells: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

  • Plot % Viability against the log concentration of this compound and fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the CC₅₀.

Table 1: Example Cytotoxicity Data for this compound

Concentration (µM) Mean Absorbance (570 nm) % Cell Viability
Vehicle Control 1.250 100%
0.1 1.245 99.6%
1 1.230 98.4%
10 1.150 92.0%
30 0.875 70.0%
50 0.630 50.4%
100 0.250 20.0%

This data is illustrative. The CC₅₀ would be determined as approximately 50 µM.

Section 3: Tier 2 Protocols - GPCR Functional Screening

Rationale: Identifying Molecular Targets

GPCRs are a major class of drug targets, and their activation initiates intracellular signaling cascades via different G-protein families.[11][12]

  • Gαs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP).

  • Gαi-coupled receptors inhibit adenylyl cyclase, decreasing intracellular cAMP.[13]

  • Gαq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[14][15]

By measuring these second messengers, we can determine if this compound acts as an agonist (activator) or antagonist (blocker) at specific receptors.[16] We will use cell lines stably expressing specific human receptors of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, α₁, α₂, β₁, β₂).

GPCR Signaling Overview

GPCR_Signaling cluster_Gi Gαi Pathway cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway Gi_Receptor Gi-Coupled Receptor (e.g., 5-HT1A) Gi_Protein Gi Protein Gi_Receptor->Gi_Protein Agonist AC_inhibit Adenylyl Cyclase Gi_Protein->AC_inhibit Inhibits cAMP_down [cAMP] ↓ AC_inhibit->cAMP_down Gs_Receptor Gs-Coupled Receptor (e.g., β-adrenergic) Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Agonist AC_activate Adenylyl Cyclase Gs_Protein->AC_activate Activates cAMP_up [cAMP] ↑ AC_activate->cAMP_up Gq_Receptor Gq-Coupled Receptor (e.g., 5-HT2A) Gq_Protein Gq Protein Gq_Receptor->Gq_Protein Agonist PLC Phospholipase C Gq_Protein->PLC Activates Ca_up [Ca2+]i ↑ PLC->Ca_up

Caption: Major GPCR signaling pathways and their second messengers.

Protocol 3.1: cAMP Assay for Gs and Gi-Coupled Receptors

This protocol is based on a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).[17][18] An increase in intracellular cAMP leads to a decrease in the HTRF signal.[19]

Materials:

  • Cell line stably expressing the Gs or Gi-coupled receptor of interest.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).[20]

  • HTRF cAMP Assay Kit (e.g., from Cisbio or PerkinElmer).[21]

  • Known reference agonist and antagonist for the receptor.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure (Agonist Mode):

  • Cell Preparation: Harvest cells and resuspend in assay buffer to the desired density.

  • Dispensing: Dispense 5 µL of cells into each well of the 384-well plate.[19]

  • Compound Addition: Add 5 µL of this compound at various concentrations (in assay buffer).

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes.[19]

  • Detection: Add 5 µL of the HTRF d2-labeled cAMP and 5 µL of the HTRF cryptate-labeled antibody to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader (emission at 665 nm and 620 nm).

Procedure (Antagonist Mode):

  • Follow steps 1 and 2 above.

  • Compound Addition: Add 5 µL of this compound at various concentrations.

  • Agonist Challenge: Immediately add 5 µL of a known reference agonist at its EC₈₀ concentration (pre-determined).

  • Proceed with steps 4-7 as in the agonist mode.

Protocol 3.2: Calcium Flux Assay for Gq-Coupled Receptors

This protocol measures changes in intracellular calcium using a fluorescent dye.

Materials:

  • Cell line stably expressing the Gq-coupled receptor (e.g., CHO-K1-5HT2A).[22]

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Known reference agonist and antagonist.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed cells into the black-walled plate and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium dye solution. Incubate for 1 hour at 37°C.

  • Plate Reading: Place the plate in the fluorescence reader.

  • Compound Addition: The instrument will measure a baseline fluorescence, then inject the this compound solution and continue reading the fluorescence intensity over time (typically 2-3 minutes) to detect a response.

  • For antagonist mode, pre-incubate the cells with this compound for 15-30 minutes before injecting the reference agonist.

Data Analysis and Presentation
  • Agonist Activity: Plot the response (e.g., HTRF ratio or peak fluorescence) against the log concentration of this compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Antagonist Activity: Plot the inhibition of the reference agonist's signal against the log concentration of this compound to determine the IC₅₀.

Table 2: Example GPCR Screening Results for this compound

Receptor Target G-Protein Assay Type Agonist EC₅₀ (nM) Antagonist IC₅₀ (nM)
5-HT₁ₐ Gi cAMP >10,000 85
5-HT₂ₐ Gq Ca²⁺ Flux 150 >10,000
α₂-adrenergic Gi cAMP >10,000 250
β₂-adrenergic Gs cAMP >10,000 >10,000

This illustrative data suggests this compound is a potent 5-HT₁ₐ antagonist and a moderate 5-HT₂ₐ agonist.

Section 4: Tier 3 Protocol - Downstream Signaling Validation

Rationale: Confirming Functional Cellular Response

Activation of many GPCRs, including 5-HT₂ₐ, leads to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][23] Measuring the ratio of phosphorylated ERK (p-ERK) to total ERK via Western blot provides robust confirmation that the receptor engagement observed in Tier 2 translates into a downstream cellular signaling event.[24][25] This assay validates the functional consequence of receptor activation.

Protocol: Western Blot for p-ERK/Total ERK

This protocol is a standard method for detecting protein phosphorylation.[5][23][24]

Materials:

  • Cell line expressing the target receptor (e.g., 5-HT₂ₐ).

  • Serum-free medium.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • ECL substrate and imaging system.

  • Stripping buffer.

Procedure:

  • Cell Culture and Starvation: Plate cells and allow them to attach. Before treatment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[23]

  • Compound Stimulation: Treat cells with various concentrations of this compound for a defined time course (e.g., 5, 10, 30 minutes). Include a vehicle control.[24]

  • Cell Lysis: Place the plate on ice, wash cells with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge to pellet debris.[24]

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay to ensure equal loading.[5]

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting (p-ERK):

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.[24]

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[24]

  • Stripping and Re-probing (Total ERK):

    • To ensure accurate normalization, strip the primary and secondary antibodies from the same membrane using a stripping buffer.[23]

    • Wash, re-block, and then probe the membrane with the anti-total-ERK1/2 antibody, following the same immunoblotting steps (6-7). This is a critical self-validating step.

Data Analysis and Presentation
  • Use densitometry software to quantify the band intensity for both p-ERK and total ERK for each sample.

  • Calculate the p-ERK/Total ERK ratio for each condition.

  • Normalize the ratios to the vehicle control to determine the fold-change in ERK phosphorylation.

Table 3: Example p-ERK/Total ERK Quantification

Treatment (5 min) p-ERK Signal (Densitometry Units) Total ERK Signal (Densitometry Units) p-ERK/Total ERK Ratio Fold Change vs. Vehicle
Vehicle Control 150 3000 0.05 1.0
This compound (10 nM) 300 2980 0.10 2.0
This compound (100 nM) 950 3050 0.31 6.2

| this compound (1 µM) | 1500 | 2990 | 0.50 | 10.0 |

References

  • Roche. (n.d.).
  • Bhatnagar, A., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]
  • Li, S., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. [Link]
  • Li, S., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]
  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA.
  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]
  • PAASP GmbH. (n.d.).
  • Liu, M., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
  • Wang, H., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
  • Wang, H., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
  • PerkinElmer. (2024). How to run a cAMP HTRF assay. YouTube. [Link]
  • Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. [Link]
  • Thongpraditchote, S., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. [Link]
  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk.
  • PubChem. (n.d.). 1-Phenylpiperazine. PubChem. [Link]
  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]

Sources

Application Notes & Protocols: The Use of 1-Pentylpiperazine in the Development of Novel CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1] This guide focuses on the 1-pentylpiperazine moiety, a substructure of interest for developing novel CNS agents. The addition of a pentyl group significantly modulates the lipophilicity of the piperazine core, a critical parameter for traversing the blood-brain barrier (BBB) and achieving desired pharmacokinetic profiles.[2] These application notes provide an in-depth, experience-driven framework for researchers engaged in the synthesis, characterization, and preclinical evaluation of novel this compound derivatives. We will detail robust protocols for chemical synthesis, in vitro pharmacological profiling, and in vivo assessment in relevant animal models, explaining the scientific rationale behind each experimental step to empower researchers to not only execute but also adapt these methods for their specific discovery programs.

The this compound Scaffold: Rationale for CNS Drug Design

The therapeutic success of piperazine-containing drugs, such as olanzapine and vortioxetine, stems from the scaffold's unique physicochemical properties.[1][3] The two nitrogen atoms offer tunable basicity (pKa), enhancing aqueous solubility and allowing for salt formation, which is crucial for formulation.[1] The piperazine ring also serves as a versatile linker, capable of positioning key pharmacophoric elements for optimal interaction with multiple CNS targets, including dopamine and serotonin receptors.[1][4][5]

The strategic incorporation of a 1-pentyl group is a deliberate design choice aimed at optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for CNS penetration.

  • Causality of Design: The five-carbon alkyl chain increases the molecule's lipophilicity (logP). This is a critical modification because a moderate degree of lipophilicity is essential for passive diffusion across the lipid-rich membranes of the BBB. However, excessive lipophilicity can lead to non-specific binding, poor solubility, and rapid metabolism. The pentyl group often represents a balance in this optimization process.

  • Expert Insight: The goal is not merely to increase lipophilicity but to achieve an optimal range that facilitates BBB crossing without compromising other drug-like properties. This initial modification sets the stage for a comprehensive screening cascade to validate its functional consequences.

Below is a generalized workflow for the discovery and preclinical evaluation of novel CNS agents based on this scaffold.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment A Scaffold Selection (this compound) B Analog Synthesis A->B C Receptor Binding Assays (Affinity & Selectivity) B->C D Functional Assays (Agonism/Antagonism) C->D E BBB Permeability Assay D->E F Initial Safety/Tox E->F G Pharmacokinetics (PK) (Brain Penetration) F->G H Behavioral Models (Efficacy) G->H I Safety Pharmacology H->I J J I->J Lead Candidate Selection G cluster_0 Controls A Prepare Reagents: - Membrane homogenate (receptor source) - Radioligand ([3H]-Spiperone) - Test Compound (this compound analog) - Buffer B Incubate Reagents (Allow binding to reach equilibrium) A->B C Separate Bound from Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis: - Calculate IC50 - Convert to Ki using Cheng-Prusoff D->E F F E->F Determine Affinity (Ki) & Selectivity Profile Total Total Binding (No Competitor) NSB Non-Specific Binding (NSB) (Excess unlabeled ligand) G A Animal Acclimation (e.g., 7 days) B Habituation to Test Arena (e.g., 30-60 min) A->B C Administer Test Compound (PZP-003) or Vehicle B->C D Pre-treatment Period (e.g., 30 min) C->D E Administer Amphetamine (or Saline for control) D->E F Record Locomotor Activity (e.g., 60-90 min via automated tracking) E->F G Data Analysis (Total distance traveled, stereotypy counts) F->G H H G->H Assess Efficacy

Sources

Application Note: A Dual-Assay Approach for Determining the Cytotoxicity of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1] 1-Pentylpiperazine is a novel synthetic compound belonging to the piperazine class. Piperazine derivatives are known to exhibit a wide range of pharmacological and toxicological effects, often interacting with the central nervous system and demonstrating potential for off-target toxicities.[2][3][4][5] Some derivatives have been shown to induce hepatotoxicity by altering cholesterol and lipid biosynthesis, while others can cause cardiotoxicity by disrupting mitochondrial function and calcium homeostasis.[5][6] Therefore, a thorough in vitro toxicological assessment of this compound is imperative to characterize its safety profile.

This guide provides a comprehensive, dual-assay framework for assessing the cytotoxicity of this compound. We will detail protocols for two robust, cell-based assays that measure distinct cytotoxicity endpoints:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity as an indicator of overall cell viability and metabolic health.[7][8]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][10][11]

By combining these two methods, researchers can gain a more complete understanding of the compound's cytotoxic mechanism—whether it primarily inhibits metabolic function or induces direct membrane damage.

Expertise & Experience: The Rationale for a Dual-Assay Strategy

Relying on a single cytotoxicity assay can be misleading. A compound might, for instance, inhibit mitochondrial respiration without immediately lysing the cell membrane. In this scenario, an MTT assay would show a potent cytotoxic effect, while an LDH assay might initially show none. Conversely, a compound causing rapid necrosis would lead to a strong signal in the LDH assay. Using both assays provides a more nuanced picture of the cytotoxic mechanism and reduces the likelihood of false-negative results. This dual approach strengthens the data's trustworthiness and provides a self-validating system for initial toxicity screening.

Cell Line Selection: Choosing the Right Model

The choice of cell line is critical and should be guided by the intended application of this compound.[12][13] Since many piperazine derivatives exhibit hepatotoxicity or neurotoxicity, the following cell lines are recommended as starting points:[2][3][6]

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential drug-induced liver injury.[13]

  • SH-SY5Y (Human Neuroblastoma): A common model for neurotoxicity studies.

  • HEK293 (Human Embryonic Kidney): A general-purpose, robust cell line for initial toxicity screening.[13]

For this protocol, we will use the HepG2 cell line as the primary example. It's crucial to use well-characterized, continuously cultured cell lines for reproducibility.[14][15]

Experimental Workflow Overview

The overall experimental process follows a logical sequence from cell culture preparation to data analysis.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Assay Endpoints cluster_analysis Phase 3: Analysis A 1. Culture HepG2 Cells B 2. Prepare this compound Stock & Dilutions A->B D 4. Treat Cells with Compound (24, 48, 72h) B->D C 3. Seed Cells in 96-Well Plates C->D E 5. Perform Assays D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H 6. Measure Absorbance (Plate Reader) F->H G->H I 7. Calculate % Viability / % Cytotoxicity H->I J 8. Determine IC50 Value I->J

Caption: General experimental workflow for cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8][16] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[7] A decrease in signal indicates a reduction in cell viability.[7]

MTT_Principle cluster_cell Metabolically Active Cell Mito Mitochondria (NAD(P)H-dependent oxidoreductases) Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito Uptake Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Dissolution Reader Measure Absorbance (~570 nm) Solubilized->Reader DMSO Solubilizing Agent (e.g., DMSO) DMSO->Formazan

Caption: Principle of the MTT colorimetric assay.

Materials
  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., 100% DMSO or 0.01M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[17]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1][17]

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells.[1]

    • Crucial Controls:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.

      • Blank Control: Medium only, no cells (for background subtraction).

  • Incubation:

    • Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.

  • MTT Assay Execution:

    • After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.[7]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[17]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]

Protocol 2: LDH Cytotoxicity Assay

Principle

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[18] When the plasma membrane is damaged, LDH is released into the cell culture medium.[9][10] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9] The amount of color produced is proportional to the number of lysed cells.[1]

LDH_Principle cluster_cells Cell Population cluster_medium Culture Supernatant cluster_reaction Assay Reaction Healthy Viable Cell (Intact Membrane) LDH Retained Damaged Damaged Cell (Compromised Membrane) LDH Released LDH Released LDH Damaged->LDH Leakage Reaction Lactate + NAD⁺ ⟶ Pyruvate + NADH LDH->Reaction Catalysis Color NADH + Tetrazolium Salt ⟶ Formazan (Color) Reaction->Color Coupled Reaction Reader Measure Absorbance (~490 nm) Color->Reader

Caption: Principle of the LDH release assay.

Materials
  • Treated cell culture plates (from the same experiment as MTT)

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for reagent quality and consistency)

  • 96-well flat-bottom plates (optically clear)

  • Microplate reader (absorbance at ~490 nm)

Step-by-Step Protocol
  • Prepare Controls and Samples:

    • Use the same treated plates prepared for the MTT assay.

    • Crucial Controls:

      • Spontaneous LDH Release: Untreated cells (measures background cell death).

      • Maximum LDH Release: Untreated cells lysed with a detergent (provided in the kit) 15 minutes before the assay (represents 100% cytotoxicity).[10]

      • Vehicle Control: Cells treated with vehicle.

      • Medium Background: Medium only.

  • Sample Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[1][19]

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[19]

  • LDH Assay Execution:

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.[1]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[19][20]

  • Stop Reaction & Data Acquisition:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.[20]

    • Measure the absorbance at 490 nm using a microplate reader.[1][20]

Data Analysis and Interpretation

Calculations
  • MTT Assay - % Cell Viability:

    • First, subtract the average absorbance of the blank control from all other wells.

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • LDH Assay - % Cytotoxicity:

    • First, subtract the average absorbance of the medium background control from all other wells.

    • % Cytotoxicity = ((Treated Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100[20]

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% reduction in cell viability.[21]

  • Normalize Data: Convert raw data to percentage viability or cytotoxicity.[21]

  • Plot a Dose-Response Curve: Use graphing software (e.g., GraphPad Prism) to plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).[22]

  • Non-linear Regression: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).[22][23] The software will calculate the precise IC50 value.[21][22]

Example Data Presentation

Summarize the calculated IC50 values in a clear, concise table.

AssayCell LineTreatment Duration (hours)IC50 (µM)
MTTHepG224150.2
MTTHepG24885.5
MTTHepG27242.1
LDHHepG224> 1000
LDHHepG248210.8
LDHHepG27295.3

This is example data and does not reflect actual results for this compound.

Interpretation of Example Data: The MTT assay shows a time-dependent decrease in cell viability, suggesting an impact on metabolic function. The LDH assay shows a significant increase in cytotoxicity only at later time points (48 and 72h), indicating that membrane damage occurs secondary to the initial metabolic inhibition. This suggests a primary cytotoxic mechanism that is not immediate membrane lysis.

Trustworthiness: A Self-Validating System

  • Positive Control: For each assay, include a known cytotoxic compound (e.g., Doxorubicin for MTT, Triton™ X-100 for LDH lysis) to ensure the assay system is working correctly.

  • Replicates: Run all treatments and controls in at least triplicate to ensure statistical validity.

  • Data Correlation: Compare the results from both assays. If the MTT assay shows 80% loss of viability, but the LDH assay shows only 10% cytotoxicity, it points towards a non-necrotic cell death pathway (e.g., apoptosis or metabolic arrest). This cross-validation is key to building a trustworthy toxicological profile.

By following these detailed protocols, researchers can generate robust and reliable data to characterize the cytotoxic potential of this compound, providing critical insights for its future development.

References

  • Zaria, S., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis.
  • O'Mathúna, D. P., et al. (2015). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology.
  • ResearchGate. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica.
  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex.
  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Terry, C., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?
  • Balls, M., & Fentem, J. H. (1992). Toxicity Tests with Mammalian Cell Cultures. In Vitro Cellular & Developmental Biology.
  • Science Gateway. (n.d.). How to calculate IC50.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Protocolsonline.net. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • Menezes, C., et al. (2018). Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells. Toxicology in Vitro.
  • National Institutes of Health. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • National Institutes of Health. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells.
  • ResearchGate. (n.d.). Permeating-enhancing and cytotoxic effects of 1-phenylpiperazine in isolated rat colonic mucosa.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives.

Sources

The Versatility of 1-Pentylpiperazine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the architecture of numerous therapeutic agents. Its prevalence in U.S. FDA-approved drugs underscores its status as a "privileged scaffold" in medicinal chemistry. The unique physicochemical properties of the piperazine moiety—including its basicity, which enhances aqueous solubility, and its ability to participate in hydrogen bonding—render it a highly valuable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Modifications at its nitrogen atoms allow for the fine-tuning of a molecule's biological activity, making it a versatile building block in drug discovery and development. This guide focuses on 1-pentylpiperazine, an N-alkyl derivative of piperazine, exploring its synthesis, applications, and the rationale behind its use in constructing novel therapeutic agents.

Physicochemical Properties and Structural Rationale

The introduction of a pentyl group to the piperazine ring significantly alters its lipophilicity compared to the parent molecule. This modification is a critical consideration in drug design, as it can influence a compound's ability to cross cellular membranes, including the blood-brain barrier. The pentyl chain provides a balance between aqueous solubility, conferred by the piperazine nitrogens, and lipid solubility, which is essential for interacting with hydrophobic pockets in biological targets.

PropertyValue (Predicted/Reported)Significance in Drug Design
Molecular Formula C₉H₂₀N₂Provides the basic atomic composition.
Molecular Weight 156.27 g/mol Influences diffusion and transport properties.
LogP (Predicted) ~1.5 - 2.0Indicates moderate lipophilicity, suggesting potential for good oral absorption and cell permeability.
pKa (Predicted) ~9.5 (for the N4-nitrogen)The basicity of the second nitrogen is crucial for salt formation, improving solubility and handling.

Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of this compound is typically achieved through the N-alkylation of piperazine. A common and efficient method involves the reaction of piperazine with a pentyl halide. To favor mono-alkylation over di-alkylation, it is crucial to use an excess of piperazine or to employ a protecting group strategy.

Protocol 1: Direct N-Alkylation of Piperazine

This protocol describes a straightforward method for the synthesis of this compound via direct alkylation.

Materials:

  • Piperazine (anhydrous)

  • 1-Bromopentane (or 1-iodopentane)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in anhydrous acetonitrile.

  • Add potassium carbonate (2 equivalents) to the solution.

  • To this stirred suspension, add 1-bromopentane (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using a large excess of piperazine statistically favors the mono-alkylation of the amine, minimizing the formation of the di-substituted byproduct.

  • Potassium Carbonate: This base acts as a proton scavenger, neutralizing the hydrobromic acid formed during the reaction and driving the equilibrium towards the product.

  • Acetonitrile: As a polar aprotic solvent, it effectively dissolves the reactants and facilitates the SN2 reaction.

A doctoral thesis has reported the synthesis of this compound, confirming its preparation and characterization using 1H NMR spectroscopy.[1]

Applications of this compound in Medicinal Chemistry

While specific approved drugs containing a this compound moiety are not prevalent, its utility as a building block is evident in patent literature and research focused on various therapeutic areas. The pentyl group can serve as a lipophilic anchor or a spacer to correctly orient other pharmacophoric elements for optimal target interaction.

Central Nervous System (CNS) Agents

The piperazine scaffold is a common feature in many CNS-active drugs, including antipsychotics and antidepressants, due to its ability to interact with serotonin and dopamine receptors.[2] The N-alkyl substituent plays a crucial role in modulating the affinity and selectivity for these receptors. The lipophilicity of the pentyl group in this compound can enhance blood-brain barrier penetration, a critical requirement for CNS-targeting drugs.[3]

Workflow for CNS Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Compound This compound Derivative Incubate Incubate Compound, Receptor, and Radioligand Compound->Incubate Receptor Receptor Preparation (e.g., cell membrane homogenates) Receptor->Incubate Radioligand Radioligand (e.g., [3H]Spiperone for D2) Radioligand->Incubate Filter Rapid Filtration (to separate bound from free radioligand) Incubate->Filter Scintillation Scintillation Counting (to quantify bound radioactivity) Filter->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a typical CNS receptor binding assay.

Antimicrobial Agents

Piperazine derivatives have been extensively investigated for their antimicrobial properties.[4][5] The N-alkyl chain length can influence the compound's ability to disrupt microbial cell membranes. Research into piperazine-azole hybrids has demonstrated that N-pentylpiperazine can be incorporated into molecules with significant antifungal activity.[5]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a this compound-containing compound against a fungal strain like Candida albicans.

Materials:

  • This compound derivative

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to approximately 1-5 x 10³ colony-forming units (CFU)/mL in RPMI-1640.

  • Add the fungal inoculum to each well containing the diluted compound. Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by reading the optical density at a specific wavelength (e.g., 530 nm).

Self-Validation:

  • The positive control should show robust fungal growth.

  • The negative control should show no growth.

  • A known antifungal agent (e.g., fluconazole) should be run in parallel as a reference standard.

Anticancer Agents

The piperazine scaffold is present in several FDA-approved anticancer drugs.[6] It often acts as a linker connecting different pharmacophoric groups or interacts with specific residues in the active site of target proteins like kinases. Patent literature indicates the use of this compound in the synthesis of compounds designed as histone deacetylase 6 (HDAC6) inhibitors, which are a promising class of anticancer agents.

Structure-Activity Relationship (SAR) Insights for N-Alkylpiperazines

SAR cluster_sar Influence of N-Alkyl Chain Length on Biological Activity node1 Short Chain (C1-C3) - Increased polarity - May favor interactions with polar residues node2 Medium Chain (C4-C6, e.g., Pentyl) - Balanced lipophilicity - Potential for enhanced membrane permeability - Can access hydrophobic pockets node1->node2 Increasing Chain Length node3 node3 node2->node3 Increasing Chain Length

Caption: Generalized SAR for N-alkylpiperazines.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its balanced lipophilicity and the inherent properties of the piperazine ring make it an attractive scaffold for the design of novel therapeutic agents targeting a wide range of diseases, including CNS disorders, microbial infections, and cancer. The straightforward synthesis of this compound further enhances its utility in drug discovery programs. Future research will likely continue to explore the incorporation of the this compound moiety into more complex molecules to fine-tune their biological activity and pharmacokinetic properties, leading to the development of next-generation therapeutics.

References

  • Jain, A., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(6), 1819-26. [Link]
  • Pugh, O. (n.d.). Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids. Nottingham ePrints. [Link]
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • Younes, S., et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107-21. [Link]
  • Kumar, A., et al. (2024).
  • Gao, Y., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Malawska, B., et al. (2003). Synthesis and 5-HT1A/5-HT2A Activity of Some Butyl Analogs in the Group of Phenylpiperazine Alkyl pyrimido[2,1-f]theophyllines. PubMed. [Link]
  • Al-Mousawi, S. M., et al. (2019). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. Molecules, 24(23), 4256. [Link]
  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43, 1-23. [Link]
  • Google Patents. (2021). CN113874369A - 1,3, 4-oxadiazole homophthalimide derivative compounds as histone deacetylase 6 inhibitors and pharmaceutical compositions comprising the same.
  • Google Patents. (2008). ES2293354T3 - Derivados de pteridina sustituidos por heterociclos y su uso en terapia.
  • Google Patents. (2021). CN113874369B - 1,3,4-oxadiazole homophthalimide derivative compounds as histone deacetylase 6 inhibitors and pharmaceutical compositions comprising the same.
  • Google Patents. (2021). WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders.
  • Google Patents. (2020). WO2020240493A1 - 1,3,4-oxadiazole homophthalimide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same.
  • Google Patents. (2012). CN102300844B - Sulfamoyl-phenyl-urea benzamidine derivatives as antimalarials.
  • Google Patents. (2023).
  • Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
  • G. Baziard-Mouysset, et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107-21. [Link]
  • J. L. Mokrosz, et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203. [Link]
  • M. H. Paluchowska, et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 328(7-8), 604-8. [Link]
  • M. D. Sharma, et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
  • P. R. Patel, et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]
  • R. S. K. Kumar, et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • R. W. Chapman, et al. (2022). Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. Scientific Reports, 12(1), 1-14. [Link]
  • T. P. Jerabek, et al. (2018). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens.
  • X. L. Zhao, et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Zhejiang University. Science. B, 13(1), 33-47. [Link]
  • Y. Labssita, et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107-21. [Link]
  • Z. A. Khan, et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. [Link]
  • Scribd. (n.d.). Che Menu. Scribd. [Link]
  • Synthink. (n.d.). 2-Nitroso-1-Pentylpiperazine. Synthink. [Link]
  • Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. (2019). [Journal Name]. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 1-Pentylpiperazine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in opposing positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 100 FDA-approved drugs is a testament to its unique and favorable physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding, impart aqueous solubility, and can be readily functionalized to fine-tune a molecule's pharmacological profile.[2][3] These attributes often lead to compounds with excellent oral bioavailability and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3]

This guide focuses on 1-pentylpiperazine , a mono-substituted piperazine that serves as an ideal starting scaffold. The presence of the pentyl group on the N1 nitrogen leaves the N4 nitrogen as a reactive secondary amine, ripe for strategic modification. The objective of this document is to provide a comprehensive framework for the derivatization of this compound. We will detail robust synthetic protocols, explain the rationale behind key experimental choices, and outline methodologies for evaluating the biological activity of the resulting novel compounds.

Rationale for Derivatization: A Strategy for Lead Optimization

The process of derivatizing a core scaffold like this compound is a fundamental strategy in lead optimization.[4] By systematically introducing a variety of chemical moieties at the N4 position, researchers can modulate several critical parameters to enhance therapeutic potential.

  • Exploring Structure-Activity Relationships (SAR): The primary goal is to understand how specific structural changes impact biological activity.[4] Introducing different functional groups (e.g., aromatic rings, alkyl chains, heterocyclic systems) allows for the mapping of chemical space to identify substituents that increase potency and selectivity for a given biological target.[3][5]

  • Improving Physicochemical Properties: Modifications can significantly alter properties like lipophilicity (logP), polarity, and solubility. For instance, adding a polar group can increase water solubility, while appending a lipophilic moiety can enhance membrane permeability.[2]

  • Enhancing Pharmacokinetic Profiles: Derivatization is a key tool to overcome metabolic liabilities. The piperazine ring itself can sometimes be susceptible to metabolism; altering its substituents can block these metabolic "soft spots" and improve the compound's half-life and overall exposure in the body.[2]

  • Targeting Diverse Biological Activities: The piperazine core is found in drugs with a vast range of applications, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents.[1][6][7][8] This versatility suggests that a library of this compound derivatives could be screened against multiple biological targets to discover novel therapeutic leads.

The overall workflow for this process, from initial synthesis to lead identification, is visualized below.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start This compound (Starting Material) Synth N4-Derivatization (Alkylation / Reductive Amination) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Char Characterization (NMR, MS, HPLC) Purify->Char Screen In-Vitro Screening (e.g., MTT, MIC Assays) Char->Screen Submit Pure Derivatives SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead Lead Compound Identification SAR->Lead Lead->Synth Iterative Optimization

Caption: Workflow from synthesis to lead identification.

Synthetic Strategies for N4-Functionalization of this compound

Two highly reliable and versatile methods for functionalizing the secondary amine of this compound are Direct N-Alkylation and Reductive Amination.[9][10]

Caption: Key synthetic routes for N4-derivatization.

Method 1: Direct N-Alkylation via Nucleophilic Substitution

This is a classic SN2 reaction where the nucleophilic N4-nitrogen attacks an electrophilic alkyl or benzyl halide.

  • Causality & Experimental Choices:

    • Base: Anhydrous potassium carbonate (K₂CO₃) is an excellent choice. It is a mild, inexpensive base, strong enough to deprotonate the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, driving the equilibrium forward. Its insolubility in solvents like acetonitrile (MeCN) simplifies workup, as it can be removed by simple filtration.[9][11]

    • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are ideal polar aprotic solvents. They effectively dissolve the reactants without participating in the reaction and promote the SN2 mechanism.[11]

    • Temperature: Heating the reaction (e.g., 60-80°C) is often necessary to overcome the activation energy, especially for less reactive halides like alkyl chlorides.[11] Reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]

Method 2: Reductive Amination

This powerful method forms a C-N bond by reacting the piperazine with an aldehyde or ketone, followed by reduction of the intermediate iminium ion.

  • Causality & Experimental Choices:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the carbonyl starting material. Unlike stronger reducing agents like NaBH₄, it is not readily hydrolyzed by the trace acid catalyst and can be added in one pot with the amine and carbonyl compound.[9]

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents. They are non-protic and effectively solubilize the reactants and the reducing agent.[11]

    • Catalyst: A catalytic amount of acetic acid (AcOH) is often added to protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine and facilitating the formation of the iminium ion intermediate.[9]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation of this compound with Benzyl Bromide

Objective: To synthesize 1-benzyl-4-pentylpiperazine.

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC supplies (silica plates, developing chamber, UV lamp)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and anhydrous acetonitrile (10-15 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.5 eq.) to the suspension.

  • Under a nitrogen atmosphere, add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 70°C and stir.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM eluent system) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting crude residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer with saturated aq. NaHCO₃ solution (1x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-benzyl-4-pentylpiperazine.[9]

  • Characterize the final product using NMR, MS, and assess purity by HPLC.[13]

Protocol 2: Reductive Amination of this compound with 4-Chlorobenzaldehyde

Objective: To synthesize 1-((4-chlorophenyl)methyl)-4-pentylpiperazine.

Materials:

  • This compound (1.0 eq.)

  • 4-Chlorobenzaldehyde (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic, ~0.1 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC and column chromatography supplies as in Protocol 1.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and 4-chlorobenzaldehyde (1.1 eq.) in anhydrous DCE (15-20 mL per gram of starting material).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 45-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-12 hours).[11]

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-((4-chlorophenyl)methyl)-4-pentylpiperazine.[9][11]

  • Characterize the final product using NMR, MS, and assess purity by HPLC.[13]

Biological Evaluation: Screening for Anticancer Activity

Arylpiperazine derivatives have shown significant potential as anticancer agents by inducing cytotoxicity in tumor cells.[1][14] A standard method to screen for this activity is the MTT assay, which measures cell viability.

Protocol 3: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against a cancer cell line (e.g., HepG2 human liver cancer cells).[7]

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized piperazine derivatives (dissolved in DMSO to create stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (DMSO) and a negative control (medium only).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]

  • Crystal Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Data Presentation and SAR Analysis

The quantitative data from synthesis and biological screening should be summarized for clear comparison and to facilitate structure-activity relationship (SAR) analysis.

Table 1: Summary of Synthetic Yields and Anticancer Activity of N4-Substituted this compound Derivatives

Compound IDN4-Substituent (R)Synthesis MethodYield (%)HepG2 IC₅₀ (µM)
Parent -H-->100
DP-01 BenzylAlkylation8245.2
DP-02 4-ChlorobenzylReductive Amination7812.7
DP-03 4-MethoxybenzylReductive Amination8538.9
DP-04 2-NaphthylmethylAlkylation759.8

Data is hypothetical and for illustrative purposes only.

From this illustrative data, a preliminary SAR can be deduced:

  • Substitution at the N4 position is crucial for activity (Parent vs. DP-01 to DP-04).

  • Adding an electron-withdrawing group (Cl) to the benzyl ring (DP-02) enhances potency compared to the unsubstituted benzyl (DP-01) or an electron-donating group (MeO) (DP-03).

  • Increasing the aromatic surface area, as with the naphthylmethyl group (DP-04), appears to further increase potency.

These initial findings would guide the next round of synthesis to further explore the chemical space and optimize for higher potency and better drug-like properties.[4]

Conclusion

This compound is a versatile and accessible starting material for the development of novel bioactive compounds. The synthetic protocols for direct N-alkylation and reductive amination described herein are robust, high-yielding, and allow for the creation of a diverse chemical library. By coupling these synthetic strategies with systematic biological evaluation, researchers can efficiently navigate the process of lead discovery and optimization. The structure-activity relationships derived from these studies are critical for rationally designing next-generation derivatives with enhanced therapeutic potential across a wide spectrum of diseases.[3][4]

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. [Online PDF].
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. [Online PDF].
  • BenchChem. (2025). A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. [Online PDF].
  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. [Online PDF].
  • Asif, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 20(8), 753-780.
  • Yamashita, T., et al. (1996). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Chemical & Pharmaceutical Bulletin, 44(4), 856-9.
  • Laturwale Shital Kour Jaspal Singh et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Petrucci, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(11), 2568.
  • BenchChem. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. [Online PDF].
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Ayurveda Journal of Health. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. [Online PDF].
  • Jadhav, P. D., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073.
  • Almehmadi, M., et al. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry, 22(1), 65-84.
  • Sagan, F., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10077.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Mono-N-Alkylated Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of mono-N-alkylated piperazines. The symmetrical nature of the piperazine ring, with its two secondary amines of near-equal reactivity, presents a persistent challenge in synthetic chemistry: achieving selective mono-functionalization while avoiding the formation of di-substituted byproducts.[1] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these complexities and achieve clean, high-yield synthesis of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and strategic considerations for planning your synthesis.

Q1: Why is the selective mono-alkylation of piperazine so inherently difficult?

A1: The core challenge lies in the symmetrical structure of piperazine, which features two secondary amine groups with very similar reactivity and pKa values (pKa1 ≈ 9.73, pKa2 ≈ 5.35).[1] Once the first alkylation occurs, the remaining secondary amine on the mono-substituted product is often still sufficiently nucleophilic to react with the alkylating agent, leading to the formation of a 1,4-di-substituted byproduct.[2] Controlling the reaction to stop cleanly after the first addition requires careful strategy.

Q2: What are the primary strategies to achieve selective mono-alkylation?

A2: There are three main strategies, each with its own advantages and disadvantages:

  • Protecting Group Strategy: This is the most reliable method for achieving high selectivity.[1][3] One nitrogen is temporarily blocked with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. Alkylation is directed to the unprotected nitrogen, after which the protecting group is removed.[1]

  • Stoichiometric Control: This method involves using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent.[4][5] Statistically, this makes it more probable for the alkylating agent to encounter an unreacted piperazine molecule rather than a mono-alkylated one, thus favoring the desired product.[4]

  • In Situ Mono-Protonation: By using one equivalent of an acid, a mono-piperazinium salt can be formed. The protonated nitrogen is deactivated and significantly less nucleophilic, directing alkylation to the free nitrogen base.[3][6]

Q3: When should I choose direct alkylation versus reductive amination?

A3: The choice depends on your electrophile and desired outcome.

  • Direct Alkylation with alkyl halides is a classic SN2 reaction. It is straightforward but carries the risk of over-alkylation to form quaternary ammonium salts, especially with highly reactive alkyl halides like methyl iodide.[7][8]

  • Reductive Amination involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[3][9] This method is highly effective and completely avoids the formation of quaternary ammonium salts, making it a cleaner alternative for many substrates.[3][7]

Q4: What is the Buchwald-Hartwig amination and when is it used for piperazines?

A4: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds, specifically for creating N-aryl piperazines.[10][11] It is the method of choice when you need to attach a piperazine ring to an aromatic or heteroaromatic system, a transformation that is difficult to achieve with traditional nucleophilic substitution methods.[11] The reaction typically involves coupling a mono-protected piperazine (like N-Boc-piperazine) with an aryl halide (bromide, chloride, or triflate).[10][12]

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction is producing a high percentage of the di-substituted product.

Potential CauseRecommended Solution
Incorrect Stoichiometry If not using a protecting group, increase the excess of piperazine to 5-10 equivalents relative to the alkylating agent. This statistically favors mono-alkylation.[1][5]
Rapid Addition of Electrophile The concentration of the alkylating agent is too high. Add the electrophile slowly and dropwise, ideally using a syringe pump. This maintains a low concentration, reducing the chance of a second alkylation event.[3][4]
High Reaction Temperature Elevated temperatures can provide the activation energy needed for the less reactive mono-alkylated piperazine to react again.[4] Try lowering the reaction temperature to see if selectivity improves.[4]
Unprotected Piperazine Used For the highest level of control and the cleanest reaction, the most robust solution is to switch to a mono-protected piperazine, such as N-Boc-piperazine.[1][2] This physically blocks one nitrogen, forcing the reaction to occur at the other site.

Problem 2: The reaction is very slow or stalls completely.

Potential CauseRecommended Solution
Insufficient Base Strength For direct alkylations, a base is needed to neutralize the acid byproduct (e.g., HBr, HCl). Ensure you are using a sufficiently strong, non-nucleophilic base like anhydrous K₂CO₃ or Cs₂CO₃ in at least 1.5-2.0 equivalents.[3]
Poor Solubility of Reagents Ensure all reagents are fully dissolved. If you observe solids, consider switching to a more polar aprotic solvent like DMF or NMP to improve solubility.[1]
Inactive Alkylating Agent Confirm the stability and reactivity of your alkylating agent. If it is unstable, it may be degrading before it can react.[7] Consider switching to a more reactive halide (I > Br > Cl) if possible.
Deactivated Catalyst (Buchwald-Hartwig) For N-arylations, ensure you are using a high-quality catalyst and maintaining a strictly inert (argon or nitrogen) atmosphere to prevent catalyst oxidation.[3] Ensure your solvent is anhydrous.[5]

Problem 3: I am having difficulty isolating my mono-substituted product during work-up.

Potential CauseRecommended Solution
Product is Water-Soluble as a Salt Mono-alkylated piperazines are basic and will readily form salts in the presence of acid. During an aqueous work-up, the protonated product can be highly soluble in the aqueous layer.[7][13] To recover it, basify the aqueous layer to a pH >10 with NaOH or K₂CO₃ and then extract with an organic solvent like dichloromethane or ethyl acetate.[13]
Difficulty Removing Excess Piperazine When using the stoichiometric control method, removing the large excess of piperazine can be challenging. Purification options include: 1. Acid-base extraction: Carefully extract the product into a dilute acid solution, wash away the neutral impurities, then basify and re-extract the product. 2. Column chromatography: This is often necessary but can be difficult due to the polarity of piperazines. Using a polar solvent system (e.g., DCM/MeOH with a small amount of NH₄OH) can help. 3. Distillation or Sublimation: If the product is volatile and the excess piperazine is not, these methods can be effective.[8][13]
Product is an Oil and Won't Crystallize The presence of residual solvents or impurities can prevent crystallization.[14] Ensure the solvent is completely removed under high vacuum. If the product is still an oil, attempt to form a crystalline salt (e.g., a hydrochloride or diacetate salt) which often have better crystalline properties.[14]

Core Methodologies & Experimental Protocols

Here are detailed, step-by-step protocols for three common and effective approaches to mono-N-alkylation.

Method 1: The Protecting Group Strategy (N-Boc-Piperazine Alkylation)

This is the most reliable method for achieving high selectivity. The workflow involves protection, alkylation, and deprotection.

Part A: Mono-Boc Protection of Piperazine

  • Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.[6]

  • Reaction: Allow the reaction to stir for 20-24 hours.

  • Work-up & Purification: Evaporate the solvent. The residue will contain a mixture of piperazine, mono-Boc, and di-Boc-piperazine. Purify the desired 1-Boc-piperazine by column chromatography on silica gel.

Part B: Alkylation of 1-Boc-Piperazine

  • Setup: Dissolve 1-Boc-piperazine (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile (MeCN) or DMF.[1]

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Electrophile Addition: Slowly add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the mixture (typically 50-80°C) and monitor by TLC or LC-MS until the starting material is consumed.[15]

  • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude N-alkyl-N'-Boc-piperazine by column chromatography.[1]

Part C: Boc Deprotection

  • Setup: Dissolve the purified N-alkyl-N'-Boc-piperazine in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction: Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Work-up: Evaporate the solvent and excess acid. The product will be the corresponding salt. To obtain the free base, dissolve the residue in water, basify to pH >10, and extract with an organic solvent.

Method 2: Stoichiometric Control (Excess Piperazine)

A direct, one-step method that is cost-effective but may require more rigorous purification.[6]

  • Setup: In a round-bottom flask, dissolve piperazine (5-10 eq) in acetonitrile. Add potassium carbonate (2 eq).[5]

  • Reagent Addition: Slowly add the alkyl halide (1 eq) to the vigorously stirred mixture at room temperature.[1]

  • Reaction: Stir the mixture for 12-24 hours, monitoring by TLC.[6]

  • Work-up: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: This is the critical step. The crude product contains the desired mono-alkylated piperazine, a large amount of unreacted piperazine, and some di-alkylated byproduct. Purify via acid-base extraction or column chromatography.[1]

Method 3: Reductive Amination

An excellent method for preventing over-alkylation, especially when starting with aldehydes or ketones.

  • Setup: Dissolve piperazine (or mono-Boc-piperazine for guaranteed selectivity) (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[15]

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[15]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the mixture.[15] Be aware of potential gas evolution.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[15]

Data Summary: Comparison of Mono-Alkylation Strategies

StrategySelectivityProsConsTypical Yield
Mono-Boc Protection Excellent (>80% for alkylation step)[6]High selectivity, clean reaction, applicable to a wide range of electrophiles.[6]Multi-step process (protection/deprotection), higher cost.[6]High
Excess Piperazine Moderate (70-80%)[6]One-step reaction, cost-effective.[6]Difficult removal of excess piperazine, risk of di-alkylation.[6]Moderate-High
Mono-Protonation Good (60-89%)[6]One-pot synthesis, good yields.[6]May require longer reaction times or activation of the alkylating agent.[6]Moderate-High
Reductive Amination ExcellentAvoids quaternary salt formation, mild conditions, high yields.[3][7]Limited to aldehyde/ketone electrophiles.High

Visualizations: Reaction and Troubleshooting Workflows

Diagram 1: The Core Challenge of Piperazine Alkylation

G cluster_0 Undesired Pathway piperazine Piperazine (Symmetrical) mono_sub Desired Product (Mono-alkylated) piperazine->mono_sub k1 (Fast) electrophile Alkyl Halide (R-X) electrophile->mono_sub di_sub Byproduct (Di-alkylated) electrophile->di_sub mono_sub->di_sub k2 (Competitive Reaction)

Caption: Competitive reaction pathways in piperazine alkylation.

Diagram 2: Troubleshooting Workflow for High Di-substitution

G start High Di-substitution Observed in Reaction? q1 Was a protecting group (e.g., Boc) used? start->q1 q2 Was a large excess of piperazine used? q1->q2 No sol1 SOLUTION: Check deprotection conditions. Protecting group may be labile. q1->sol1 Yes q3 Was the electrophile added slowly? q2->q3 No sol2 SOLUTION: Increase piperazine to 5-10 equivalents. q2->sol2 Yes sol3 SOLUTION: Add electrophile dropwise using a syringe pump. q3->sol3 Yes final_sol If issues persist, consider switching to a protecting group strategy. q3->final_sol No

Caption: A logical workflow for diagnosing and solving di-alkylation issues.

References

  • Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem.
  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. E-Journal of Chemistry.
  • Optimizing reaction conditions for the N-alkylation of piperazine - Benchchem.
  • Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.
  • Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
  • Purification of piperazine - Google Patents.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters.
  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc - Benchchem.
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem.
  • Technical Support Center: Synthesis of Substituted Piperazines - Benchchem.
  • Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central.
  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters.
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.
  • Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives - Benchchem.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Method for the preparation of piperazine and its derivatives - Google Patents.

Sources

Technical Support Center: Navigating Side Reactions in the N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of N-alkylation of piperazine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex side reactions encountered during synthesis. As your virtual Senior Application Scientist, my goal is to not only provide protocols but to illuminate the chemical principles behind them, empowering you to make informed decisions in your laboratory work.

The symmetrical nature of piperazine, with its two secondary amines of similar reactivity, presents a classic challenge in synthetic chemistry: achieving selective mono-N-alkylation while minimizing the formation of di-substituted and other undesired byproducts.[1] This guide will dissect these challenges and offer field-proven strategies to steer your reactions toward the desired outcome.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific problems you might be observing in your reaction outcomes. Each issue is followed by an analysis of potential causes and a series of recommended solutions grounded in chemical principles.

Problem 1: My reaction is yielding a high percentage of the di-substituted product.

This is the most frequent side reaction in piperazine N-alkylation.[2] The mono-alkylated piperazine is often still nucleophilic enough to react with the remaining alkylating agent, leading to the undesired 1,4-disubstituted product.[3]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale & Recommended Solution
Incorrect Stoichiometry The ratio of piperazine to the alkylating agent is the primary determinant of the product distribution. When the alkylating agent is not the limiting reagent, the probability of the mono-substituted product undergoing a second alkylation increases significantly.[3] Solution: Employ a large excess of piperazine (5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[1][3]
Rapid Addition of Alkylating Agent A high local concentration of the alkylating agent increases the likelihood of di-alkylation. Solution: Add the alkylating agent dropwise to the reaction mixture over an extended period, using a syringe pump for precise control. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.[1][3]
High Reaction Temperature Elevated temperatures can provide the necessary activation energy for the less reactive mono-substituted piperazine to undergo a second alkylation.[3][4] Solution: Lower the reaction temperature. This can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[3]
Strongly Basic Conditions A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and making it more susceptible to further alkylation.[4] Solution: Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize the acid byproduct of the reaction without significantly increasing the nucleophilicity of the mono-alkylated intermediate.[4]

Troubleshooting Workflow for Di-substitution:

G start High Di-substitution Observed q1 Was a large excess of piperazine used (5-10 eq.)? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Increase piperazine to 5-10 equivalents. a1_no->s1 q2 Was the alkylating agent added slowly? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Add alkylating agent dropwise over time. a2_no->s2 q3 Was the reaction temperature controlled? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes s3 Lower the reaction temperature. a3_no->s3 s4 Consider using a protecting group strategy. a3_yes->s4

Caption: Troubleshooting workflow for high di-substitution.

Problem 2: My reaction is forming a water-soluble byproduct that is difficult to remove.

This is often indicative of the formation of a quaternary ammonium salt due to over-alkylation on the same nitrogen atom.[2][4] This side reaction is more prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale & Recommended Solution
Over-alkylation The nitrogen in the mono-alkylated piperazine can react with a second molecule of the alkylating agent, forming a quaternary ammonium salt. This is especially true if the initial alkylation product is not sterically hindered. Solution: Instead of direct alkylation with an alkyl halide, consider using reductive amination. This involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method inherently prevents the formation of quaternary ammonium salts.[5][6]
Product is a Salt The mono-alkylated piperazine product is basic and can form a salt with the acidic byproduct of the reaction (e.g., HBr or HCl), rendering it water-soluble.[7] Solution: During the work-up, adjust the pH of the aqueous layer to be basic (pH > 9.5) using a base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine product, making it less water-soluble and extractable into an organic solvent.[7]

Reaction Pathway Comparison:

G cluster_0 Direct Alkylation cluster_1 Reductive Amination Piperazine Piperazine Mono-alkylated Mono-alkylated Piperazine->Mono-alkylated R-X Di-alkylated Di-alkylated Mono-alkylated->Di-alkylated R-X Quaternary Salt Quaternary Salt Mono-alkylated->Quaternary Salt R-X Piperazine_RA Piperazine Mono-alkylated_RA Mono-alkylated Product Piperazine_RA->Mono-alkylated_RA 1. RCHO 2. Reducing Agent No_Quat No Quaternary Salt Formation

Sources

Technical Support Center: Optimization of 1-Pentylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Pentylpiperazine. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of piperazine derivatives. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction conditions, improve yield, and ensure the highest purity of your final product. Our guidance is structured in a practical question-and-answer format to directly address the issues you may encounter.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis of this compound, focusing on the most common and effective synthetic strategies.

Q1: What is the most common and direct synthetic route for preparing this compound?

The most prevalent method for synthesizing this compound is through a direct nucleophilic substitution (SN2) reaction. This involves the N-alkylation of piperazine with a suitable pentyl halide, such as 1-bromopentane or 1-chloropentane. The reaction requires a base to neutralize the hydrogen halide (HX) formed as a byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.[1]

Q2: How do I prevent the formation of the major byproduct, 1,4-dipentylpiperazine?

The formation of the di-substituted byproduct is the primary challenge in this synthesis.[2][3] The mono-alkylated product, this compound, is still a nucleophile and can react with a second molecule of the pentyl halide.[4][5] Several strategies are highly effective in favoring mono-alkylation:

  • Stoichiometric Control: The most straightforward method is to use a large excess of piperazine (e.g., 5-10 equivalents) relative to the pentyl halide.[2][6][7] This statistically ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a this compound molecule.

  • Slow Addition of Alkylating Agent: Adding the pentyl halide dropwise or via a syringe pump over an extended period maintains a low concentration of the electrophile in the reaction mixture. This kinetic control significantly reduces the probability of a second alkylation event.[2][6][8]

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[2]

Q3: What is the best choice of solvent and base for this reaction?

The selection of an appropriate solvent and base system is critical for reaction efficiency.

  • Solvent: Polar aprotic solvents are ideal as they can dissolve the reagents and stabilize the SN2 transition state without participating in the reaction. Acetonitrile (MeCN), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are excellent choices.[7][9] It is crucial to use anhydrous (dry) solvents to prevent unwanted side reactions.[9]

  • Base: A non-nucleophilic inorganic base is preferred to avoid competition with the piperazine for the alkylating agent. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and widely used choice.[7][9] It is strong enough to neutralize the generated acid but mild enough to minimize side reactions.[3] Other options include sodium carbonate (Na₂CO₃) or, for more challenging substrates, cesium carbonate (Cs₂CO₃).[9][10]

Q4: My product seems to be lost in the aqueous layer during work-up. How can I recover it?

This is a very common issue. This compound is a basic compound and can form a water-soluble ammonium salt in the presence of acid.[7][11] If the aqueous layer is not sufficiently basic during extraction, the product will remain protonated and partitioned in the aqueous phase.

Solution: During the work-up, ensure the pH of the aqueous layer is adjusted to be strongly basic (pH > 12) using a base like sodium hydroxide (NaOH) before extracting with an organic solvent.[11][12] This deprotonates the product, converting it to its free base form, which is significantly more soluble in organic solvents like dichloromethane, ethyl acetate, or toluene.

Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental problems.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Piperazine is Protonated: Insufficient or no base was used, leading to the formation of piperazine salts which are not nucleophilic.[1][3] 2. Inactive Alkylating Agent: The 1-pentyl halide has degraded. 1-bromopentane is generally more reactive than 1-chloropentane.[13] 3. Suboptimal Temperature: Reaction temperature is too low, resulting in a very slow reaction rate.1. Ensure at least one equivalent of base (e.g., K₂CO₃) per equivalent of acid produced is used. Typically, 1.5-2.0 equivalents of base relative to the limiting reagent are recommended.[7] 2. Use a fresh bottle of the alkylating agent or distill it before use. Consider switching from 1-chloropentane to the more reactive 1-bromopentane.[13] 3. Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor progress by TLC or LC-MS.[7]
High Percentage of 1,4-dipentylpiperazine 1. Incorrect Stoichiometry: The molar ratio of pentyl halide to piperazine is too high (near 1:1 or greater).[2] 2. High Reaction Temperature/Time: Promotes the less favorable second alkylation reaction.[2] 3. Rapid Addition of Alkyl Halide: A high local concentration of the electrophile favors di-alkylation.[6]1. Use a large excess of piperazine. A ratio of 5:1 to 10:1 (piperazine:pentyl halide) is highly effective.[7] 2. Conduct the reaction at a lower temperature (e.g., room temperature or slightly above) and monitor carefully to stop the reaction after the starting material is consumed. 3. Add the pentyl halide dropwise over several hours using a syringe pump or an addition funnel.[8]
Reaction Stalls (Incomplete Conversion) 1. Poor Reagent Solubility: The base or piperazine salt may not be sufficiently soluble in the chosen solvent.[7] 2. Insufficient Base Strength/Amount: The base may be too weak or all consumed, allowing the product to become protonated and halting the reaction.1. Switch to a more polar solvent like DMF to improve the solubility of all reaction components.[7] 2. Ensure an adequate amount of a sufficiently strong base like K₂CO₃ is present. If needed, add more base to the stalled reaction.
Difficulty in Product Purification 1. Similar Polarity: The boiling points and polarities of piperazine, this compound, and 1,4-dipentylpiperazine can be close, making distillation or chromatography challenging. 2. Presence of Salts: Unreacted piperazine salts or inorganic bases can interfere with purification.1. Acid/Base Extraction: Before final purification, wash the organic layer thoroughly with water to remove piperazine. Then, perform an acid wash (e.g., with dilute HCl) to extract the basic products into the aqueous layer, leaving non-basic impurities behind. Finally, basify the acidic aqueous layer and re-extract the pure product. 2. Fractional Distillation: Purify the final product by vacuum distillation. Mono-alkylated piperazines typically have boiling points between 100-150 °C at 20 mmHg.[11]

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram illustrates the standard workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification prep Combine Piperazine (excess), Base (K₂CO₃), and Anhydrous Solvent (ACN/DMF) add Slowly add 1-Bromopentane (Limiting Reagent) prep->add react Stir at RT or heat (e.g., 60°C) Monitor by TLC/LC-MS add->react filter Filter to remove inorganic salts react->filter concentrate Concentrate filtrate (Rotary Evaporation) filter->concentrate extract Dissolve residue in solvent. Wash with water. Adjust aqueous pH > 12 & extract. concentrate->extract dry Dry organic layer (e.g., Na₂SO₄) and concentrate extract->dry purify Purify by Vacuum Distillation or Column Chromatography dry->purify

Caption: Standard laboratory workflow for this compound synthesis.

Troubleshooting Logic Flow

This decision tree provides a logical path for diagnosing and solving the common problem of low product yield.

G start Problem: Low Yield of this compound check_sm Is unreacted Piperazine the main component in crude? start->check_sm check_byproduct Is Di-substituted Byproduct (1,4-dipentylpiperazine) observed? start->check_byproduct check_sm->check_byproduct No sol_conditions Solution: Check base (add more if needed). Increase temperature moderately. Increase reaction time. check_sm->sol_conditions Yes sol_stoich Solution: Increase excess of Piperazine (5-10 eq). Add pentyl halide slowly. check_byproduct->sol_stoich Yes sol_workup Solution: Check work-up procedure. Ensure aqueous layer pH > 12 before final extraction. check_byproduct->sol_workup No

Caption: Troubleshooting decision tree for low product yield.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for achieving high-yield, selective mono-alkylation.

Protocol 1: Mono-N-alkylation using Excess Piperazine (Stoichiometric Control)

This is a direct, one-step method that relies on statistical probability to achieve selectivity.[2][7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (5.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN).

  • Reagent Addition: While stirring the suspension, slowly add 1-bromopentane (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 1-bromopentane is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ACN.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove the excess piperazine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Mono-N-alkylation using a Boc Protecting Group

This is a highly reliable, multi-step method that ensures mono-substitution by chemically blocking one of the nitrogen atoms.[3][6][14]

  • Protection: To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[6]

  • Alkylation: Dissolve N-Boc-piperazine (1.0 eq) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 1.5 eq) followed by 1-bromopentane (1.1 eq). Stir the mixture at room temperature or heat gently (50 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture to remove salts and concentrate the filtrate. Purify the crude N-Boc-N'-pentyl-piperazine by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the Boc group is cleaved.

  • Final Isolation: Neutralize the reaction mixture with a strong base (e.g., NaOH solution) until pH > 12, and extract the final product, this compound, with an organic solvent. Dry, concentrate, and distill if necessary.

References

  • BenchChem Technical Support Team. (2025).
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.
  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • BenchChem Technical Support. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
  • Bienz, S. et al. (2013). Discussion on monoalkylation of piperazine.
  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
  • BenchChem Technical Support. (2025).
  • Pearson Education. The reaction between ammonia and alkyl halides produces a low yield of a primary amine. Explain. Pearson+.
  • Christensen, J. B. et al. (2001). A Simple Synthesis of N-Alkylpiperazines.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Klages, F. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
  • Sumitomo Chem Co Ltd. (1986). Production of 1-cyclopentylpiperazine.
  • LibreTexts Chemistry. (2020). Reactions of Amines.
  • BenchChem Technical Support. (2025).
  • Organic Chemistry Portal. (2023). Piperazine synthesis.
  • Iannazzo, D. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. Benchchem.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?
  • Cymerman Craig, J. & Young, R. J. 1-benzylpiperazine. Organic Syntheses.

Sources

Preventing di-alkylation during the synthesis of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-pentylpiperazine. The N-alkylation of piperazine is a foundational reaction in medicinal chemistry, yet it presents a significant and recurring challenge: controlling selectivity to prevent the formation of the undesired 1,4-dipentylpiperazine byproduct.[1] The symmetrical nature of piperazine, with its two equally reactive secondary amine nitrogens, is the root of this difficulty.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and offers robust, field-tested strategies to troubleshoot and optimize your synthesis for high yields of the desired mono-alkylated product.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to di-alkylation of piperazine?

A1: Di-alkylation is the primary competing reaction where both nitrogen atoms of the piperazine ring are alkylated by the pentyl halide. The main factors driving this outcome are:

  • Stoichiometry: Using an insufficient excess of piperazine relative to the alkylating agent (e.g., 1-bromopentane) is the most common cause. If the concentration of the mono-alkylated product becomes significant while the alkylating agent is still present, the second nitrogen can act as a nucleophile.[2]

  • Reactivity: The mono-pentylpiperazine product is still a nucleophilic secondary amine, often basic enough to react with any remaining alkylating agent.[2]

  • Reaction Conditions: Higher temperatures and prolonged reaction times increase the probability of the second, generally slower, alkylation occurring.[2]

  • Rate of Addition: The rapid addition of the alkylating agent creates localized areas of high concentration, increasing the likelihood of a single piperazine molecule reacting twice before the agent can disperse.[1]

Q2: What are the main strategies to achieve selective mono-alkylation?

A2: There are three primary strategies to favor mono-alkylation, each with its own advantages and trade-offs:

  • Stoichiometric Control: This is the most direct method. It involves using a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent.[1] This statistically ensures that the alkylating agent is far more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

  • Protecting Group Strategy: This is often the cleanest and most reliable method for achieving high selectivity.[3] It involves temporarily "blocking" one of the piperazine nitrogens with a protecting group, such as a tert-Butoxycarbonyl (Boc) group.[1][4] Alkylation is directed to the unprotected nitrogen, after which the protecting group is removed.

  • Protonation/Salt Formation: By using one equivalent of acid, it is possible to form a mono-piperazinium salt.[5] The protonated nitrogen is no longer nucleophilic, which deactivates it and directs alkylation to the free nitrogen base.[1][3]

Diagram: Core Strategies for Mono-Alkylation

This diagram illustrates the decision-making process for selecting a synthetic strategy.

start Goal: Synthesize This compound strategy Select Primary Strategy start->strategy stoch Stoichiometric Control (Excess Piperazine) strategy->stoch Directness & Cost protect Protecting Group Strategy (e.g., N-Boc-Piperazine) strategy->protect Selectivity & Purity reductive Alternative Method (Reductive Amination) strategy->reductive Avoid Halides stoch_adv Advantage: - One step - Lower cost stoch->stoch_adv stoch_dis Disadvantage: - Requires rigorous purification - Lower selectivity stoch->stoch_dis protect_adv Advantage: - High selectivity - Cleaner reaction protect->protect_adv protect_dis Disadvantage: - Multiple steps (protect/deprotect) - Higher cost protect->protect_dis reductive_adv Advantage: - Avoids over-alkylation - No quaternary salt formation reductive->reductive_adv

Caption: Decision matrix for synthesizing this compound.

Q3: Can I use reductive amination instead of direct alkylation?

A3: Absolutely. Reductive amination is an excellent alternative that inherently avoids di-alkylation.[4][6] The process involves reacting piperazine with pentanal (the aldehyde equivalent of the pentyl group) to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB).[4][6] This method is highly effective and prevents the formation of quaternary ammonium salts, which can be a side product in direct alkylation with alkyl halides.[4][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Diagram: Troubleshooting Workflow for Di-Alkylation

Follow this workflow if your reaction is producing a high percentage of the di-substituted product.

start Problem: High Di-substitution Observed q_excess Was a large excess (5-10 eq.) of piperazine used? start->q_excess q_addition Was the alkylating agent added slowly (dropwise) at low temperature? q_excess->q_addition Yes sol_increase SOLUTION: Increase piperazine to 5-10 equivalents. q_excess->sol_increase No q_protect Consider using a protecting group strategy for best selectivity. q_addition->q_protect Yes sol_slow SOLUTION: Add agent dropwise via syringe pump at 0°C. q_addition->sol_slow No sol_protect ACTION: Switch to Protocol 2 (Protecting Group Method). q_protect->sol_protect

Caption: Logical workflow for troubleshooting di-alkylation.

Table 1: Troubleshooting Common Synthesis Issues
Problem EncounteredPotential CauseRecommended Solution
High percentage of 1,4-dipentylpiperazine. Incorrect stoichiometry or rapid addition of the alkylating agent.Increase the excess of piperazine to 5-10 equivalents relative to the 1-halopentane.[1] Add the alkylating agent dropwise over an extended period, preferably using a syringe pump, to maintain a low concentration.[1][2]
High reaction temperature.Lower the reaction temperature. Start the addition at 0 °C and allow the reaction to slowly warm to room temperature.[2] This reduces the rate of the second alkylation.
Reaction is very slow or stalls completely. Insufficiently strong base or poor reagent solubility.Ensure an adequate base (e.g., K₂CO₃, Cs₂CO₃) is used to neutralize the acid byproduct.[4] If solubility is an issue, switch to a more polar aprotic solvent like DMF or NMP, but be aware this may also increase the rate of di-alkylation.[1]
Low reactivity of alkylating agent.If using 1-chloropentane, consider switching to the more reactive 1-bromopentane or 1-iodopentane.
Difficulty isolating the product during work-up. Product is water-soluble as a protonated salt.During aqueous extraction, the mono-alkylated piperazine can form a salt and remain in the aqueous layer.[3] To recover it, basify the aqueous layer to a pH > 10 with NaOH or K₂CO₃ and then extract with a suitable organic solvent like dichloromethane or ethyl acetate.[3]
Experimental Protocols
Protocol 1: Mono-Alkylation using Stoichiometric Control (Excess Piperazine)

This method relies on statistical probability to favor mono-alkylation. It is a direct, one-step process but often requires careful purification.[1]

Materials:

  • Piperazine (anhydrous): 5-10 equivalents

  • 1-Bromopentane: 1 equivalent

  • Potassium Carbonate (K₂CO₃), anhydrous: 2 equivalents

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) and potassium carbonate (2 eq.) in acetonitrile.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add 1-bromopentane (1 eq.) dropwise to the mixture over 30-60 minutes using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to remove any remaining salts and unreacted piperazine hydrochloride.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography (silica gel, typically with a DCM/Methanol gradient containing a small amount of triethylamine to prevent tailing) to isolate this compound.[2][3]

Protocol 2: Mono-Alkylation using a Protecting Group Strategy

This multi-step method provides the highest selectivity and is recommended when product purity is critical.[1][3]

Diagram: Protecting Group Workflow

A Piperazine B N-Boc-Piperazine A->B Step 1: Protection (Boc₂O, DCM) C N-Boc-N'-pentyl- piperazine B->C Step 2: Alkylation (1-Bromopentane, K₂CO₃) D This compound C->D Step 3: Deprotection (TFA or HCl)

Sources

Technical Support Center: Purification Strategies for Unreacted Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing unreacted piperazine from their reaction mixtures. As a common nucleophile and building block in pharmaceutical synthesis, piperazine is often used in excess to drive reactions to completion, leading to significant purification challenges.[1][2] This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the purity of your target compounds.

Understanding the Challenge: The Physicochemical Properties of Piperazine

The key to effectively removing piperazine lies in understanding its fundamental chemical properties. Piperazine is a symmetrical diamine with two secondary amine groups, making it a strong base.[3][4] This basicity, combined with its high polarity and water solubility, dictates the most effective purification strategies.[3][5][6]

PropertyValueSignificance for Purification
Molecular Formula C₄H₁₀N₂A small, relatively simple molecule.
Boiling Point 146 °CAllows for removal by distillation if the target compound is not volatile and thermally stable.[3][7]
pKa Values (at 25°C) pKa₁ = 5.35, pKa₂ = 9.73The two basic nitrogens can be protonated at different pH values, which is the cornerstone of acid-base extraction techniques.[3][4][5]
Solubility Freely soluble in water, ethylene glycol, and methanol; poorly soluble in diethyl ether, benzene, and heptane.[3][5][6]High water solubility makes simple aqueous washes ineffective for organic-soluble products; partitioning behavior can be manipulated by pH adjustment.
Physical State White, deliquescent crystalline solid.[3][6]Readily absorbs water and carbon dioxide from the air, which can affect its handling and reactivity.[3][6]

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the purification of piperazine-containing reaction mixtures in a practical question-and-answer format.

FAQ 1: Liquid-Liquid Extraction & Acid Washes

Question: My standard aqueous workup isn't removing the excess piperazine. How can I improve my liquid-liquid extraction procedure?

Answer: A simple water wash is often insufficient due to piperazine's high water solubility, which can lead to partitioning issues, especially if your product has some water solubility. The key is to exploit the basicity of piperazine. By washing your organic layer with a dilute acidic solution, you can protonate the piperazine, forming a water-soluble salt that will be efficiently extracted into the aqueous phase.[8][9]

Causality: Piperazine, as a base (pKa₂ ≈ 9.73), readily reacts with an acid to form a salt (e.g., piperazine dihydrochloride).[3][8] This salt is an ionic species and is highly soluble in the aqueous phase and virtually insoluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether. Your target molecule, if it is not basic, will remain in the organic layer.

Troubleshooting Guide: Acid Wash

Symptom Potential Cause Recommended Solution
Piperazine remains in the organic layer after acid wash. Acid concentration is too low or insufficient volume was used. Use a 1-2 M solution of a mineral acid like HCl.[8] Perform multiple washes (2-3 times) to ensure complete extraction. Monitor the pH of the aqueous layer to ensure it remains acidic (pH 2-3).[8]
The product is also being extracted into the aqueous layer. Your product may have a basic functional group. Use a milder acid (e.g., dilute citric acid or saturated ammonium chloride solution) or a buffered wash to selectively protonate the more basic piperazine.
An emulsion forms during extraction. High concentration of reactants or vigorous shaking. Add brine (saturated NaCl solution) to help break the emulsion.[10] Reduce the agitation intensity during extraction.
The product precipitates out of the organic layer during the wash. The protonated form of your product is insoluble in the organic solvent. This is rare for non-basic compounds. If your product is basic, this indicates successful protonation. Consider if salt formation and filtration is a better strategy for your product.

Experimental Protocol: Acid Wash Purification

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., methanol, DMF), dilute it with a larger volume of water and an immiscible organic solvent like ethyl acetate or DCM.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Add a 1 M HCl solution and shake gently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash of the organic layer two more times with fresh 1 M HCl.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine to remove excess water.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of piperazine.[10][11]

Diagram: Acid Wash Workflow

cluster_0 Liquid-Liquid Extraction A Crude Reaction Mixture (Product + Piperazine in Organic Solvent) B Add 1M HCl (aq) to Separatory Funnel A->B C Shake & Separate Layers B->C D Organic Layer (Purified Product) C->D Top/Bottom Layer (Solvent Dependent) E Aqueous Layer (Piperazine•2HCl Salt) C->E Other Layer F Wash with Brine, Dry (Na₂SO₄), & Concentrate D->F G Pure Product F->G

Caption: Workflow for removing piperazine via acidic liquid-liquid extraction.

FAQ 2: Crystallization & Salt Formation

Question: My product is an oil and won't crystallize, making purification difficult. Is there another way to get a solid product?

Answer: Yes, this is a common issue, especially with piperazine derivatives.[11] If your desired product is also a basic amine, you can exploit this property to form a crystalline salt. By treating the crude product with an appropriate acid, you can often induce crystallization of your product's salt, leaving the unreacted piperazine (if it's in a smaller quantity or forms a more soluble salt) in the mother liquor.[11]

Conversely, and more commonly for removing large amounts of excess piperazine, a selective salt of piperazine itself can be precipitated. Piperazine forms a highly crystalline diacetate salt when treated with acetic acid in acetone, a solvent in which many organic compounds remain soluble.[10][12] This is a highly effective and scalable method.

Causality: The formation of a salt dramatically alters the physical properties of a compound, primarily by introducing strong ionic interactions. This increases the melting point and often leads to a highly ordered crystal lattice, facilitating crystallization from a solvent system where the free base is soluble but the salt is not.[11] The selectivity of piperazine diacetate precipitation in acetone is due to its poor solubility in this specific solvent, while many other amines and reaction products remain dissolved.[2][12]

Troubleshooting Guide: Piperazine Diacetate Precipitation

Symptom Potential Cause Recommended Solution
No precipitate forms after adding acetic acid. Insufficient piperazine concentration or presence of too much water. The crude mixture should have a piperazine concentration of at least 0.5-20% by weight in acetone.[2][10] Ensure the acetone is dry; water content above 4-6% can significantly reduce the recovery of the diacetate salt.[12]
The precipitate is oily or gummy, not crystalline. Impurities are co-precipitating or interfering with crystallization. Try cooling the mixture to 10-30°C to promote crystal formation.[2] Ensure thorough washing of the filtered solid with cold acetone to remove soluble impurities.[10][12]
The product co-precipitates with the piperazine diacetate. The product also forms an insoluble acetate salt in acetone. This method is not suitable. Consider an alternative strategy like an acid wash or chromatography.

Experimental Protocol: Purification via Piperazine Diacetate Salt Formation

  • Dissolution: Dissolve the crude reaction mixture containing excess piperazine in reagent-grade acetone. The concentration of piperazine should ideally be between 0.5 and 20 weight percent.[2][10]

  • Precipitation: While stirring the solution, slowly add glacial acetic acid. A stoichiometric amount relative to the piperazine is required, but an excess (up to 5 times) can be used to ensure complete precipitation.[2]

  • Crystallization: The piperazine diacetate salt should begin to precipitate as a white crystalline solid. To maximize recovery, cool the mixture in an ice bath (10-30°C).[2]

  • Isolation: Collect the crystalline salt by vacuum filtration, for instance, using a Büchner funnel.[10]

  • Washing: Wash the filter cake thoroughly with cold acetone to remove the mother liquor containing your desired product.[10][12]

  • Product Recovery: The filtrate now contains your product, free from the bulk of the piperazine. This solution can be concentrated and subjected to further purification if needed (e.g., standard column chromatography).

Diagram: Salt Precipitation Workflow

cluster_1 Selective Salt Precipitation A Crude Mixture (Product + Excess Piperazine) B Dissolve in Acetone A->B C Add Glacial Acetic Acid B->C D Stir & Cool (10-30°C) C->D E Vacuum Filtration D->E F Solid Precipitate (Piperazine Diacetate) E->F Collect Solid G Filtrate (Product in Acetone) E->G Collect Liquid H Concentrate Filtrate G->H I Purified Product H->I

Caption: Workflow for removing excess piperazine via diacetate salt precipitation.

FAQ 3: Column Chromatography

Question: My compound is streaking badly on my silica gel column, and I can't get good separation from the piperazine. What's going wrong?

Answer: This is a very common problem when purifying basic compounds like piperazine and its derivatives on standard silica gel.[11] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and often irreversibly bind to basic amines. This interaction leads to significant tailing (streaking) and poor separation.[11]

Causality: The lone pair of electrons on the nitrogen atoms of piperazine forms a strong acid-base interaction with the acidic protons of the silanol groups on the silica surface. This prevents the compound from eluting cleanly with the mobile phase, causing it to "stick" to the stationary phase and slowly leach out, resulting in a long tail instead of a sharp peak.

Troubleshooting Guide: Chromatographic Purification

Symptom Potential Cause Recommended Solution
Significant tailing/streaking of the product and/or piperazine. Strong interaction between basic amines and acidic silica gel. Add a basic modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) (0.1-1% v/v) or a 7N solution of ammonia in methanol (1-2%) into your mobile phase.[11] This additive will compete with your compound for the acidic sites on the silica, allowing for much sharper peaks.
Poor separation between the product and piperazine. Inappropriate solvent system. Optimize your mobile phase using Thin Layer Chromatography (TLC) first. Try different solvent systems (e.g., DCM/Methanol, EtOAc/Heptane with a basic modifier). Consider using a gradient elution to improve separation.[10]
Compound still adheres to the column even with a modifier. The compound is extremely basic or the silica is highly acidic. Use a different stationary phase: Switch to a less acidic stationary phase like alumina (basic or neutral grade) or a deactivated (end-capped) silica gel.[2][11]
Consider Reverse-Phase HPLC: For analytical or small-scale preparative work, reverse-phase HPLC on a C18 column can be effective. A mobile phase of acetonitrile/water with an additive like phosphoric acid or trifluoroacetic acid (TFA) is often used.[13][14]
FAQ 4: Scavenger Resins

Question: I have a very small amount of piperazine left after my primary purification, but it's difficult to remove. Is there a simpler method than another column?

Answer: Yes, for removing trace amounts of reactive impurities, scavenger resins are an excellent choice. These are solid-supported reagents designed to react with and bind specific types of molecules, which can then be easily removed by filtration.[15][16]

Causality: For scavenging excess amines like piperazine, an isocyanate-functionalized resin is highly effective.[17] The isocyanate group (R-N=C=O) on the solid support reacts covalently with the primary or secondary amine of the piperazine to form a urea linkage, tethering the piperazine to the insoluble polymer bead.[15][17] Your desired product, lacking a reactive amine group, remains untouched in the solution. The resin is then simply filtered off. This method is fast, efficient, and avoids the need for another liquid-phase separation.[15][16]

Troubleshooting Guide: Scavenger Resins

Symptom Potential Cause Recommended Solution
Piperazine is not fully removed. Insufficient amount of scavenger resin or short reaction time. Use a 2-3 fold excess of the scavenger resin relative to the residual piperazine. Allow the slurry to stir for several hours (or overnight) to ensure the reaction goes to completion.
The desired product is also removed from the solution. The product is reacting with the scavenger resin. This indicates your product has a functional group (e.g., a primary/secondary amine or alcohol) that is also reactive towards the isocyanate resin. This method is not suitable. Consider a resin with a different functional group (e.g., a sulfonic acid resin to scavenge the base via an acid-base interaction).[17]

Diagram: Scavenger Resin Mechanism

cluster_2 Amine Scavenging Mechanism A Solution with Product + Trace Piperazine B Add Isocyanate Scavenger Resin (Polymer-NCO) A->B C Stir Mixture B->C D Piperazine Covalently Binds to Resin C->D Reaction E Filter Mixture D->E F Solid Resin with Bound Piperazine E->F Collect Solid G Filtrate with Pure Product E->G Collect Liquid

Caption: Workflow for removing trace piperazine using a scavenger resin.

References

  • Vertex AI Search Result[3]
  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate.
  • Wikipedia. (n.d.). Piperazine.
  • U.S. Department of Energy. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information.
  • Various Authors. (2025). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate.
  • Gadzała-Kopciuch, R. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • K-M. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information.
  • Various Authors. (2015). How do I remove piperazine from the solid compound? ResearchGate.
  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
  • ElectronicsAndBooks. (n.d.). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives.
  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • University of Texas at Austin. (n.d.). Wash configurations to manage emissions from CO₂ capture by aqueous piperazine.
  • Sciencemadness.org. (2019). piperazine hexahydrate from citrate salt.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • Google Patents. (n.d.). WO2010070369A1 - Piperazine salt and a process for the preparation thereof.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2.
  • Wikipedia. (n.d.). Scavenger resin.

Sources

Technical Support Center: Improving the Yield of 1-Pentylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Pentylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide detailed protocols to help you optimize your reaction yield and purity.

Troubleshooting Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are based on fundamental chemical principles and established laboratory practices.

Q1: My overall yield is low after attempting a direct N-alkylation of piperazine with a pentyl halide. What are the most likely causes and how can I fix them?

Low yield in a direct N-alkylation is a frequent issue stemming from several factors, primarily suboptimal reaction conditions and the formation of side products.

  • Causality: The direct N-alkylation of piperazine with an alkyl halide like 1-bromopentane is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] Its efficiency is highly dependent on the choice of base, solvent, and temperature. An inappropriate base may not sufficiently deprotonate the piperazine, leading to poor nucleophilicity. The solvent plays a crucial role; polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are known to accelerate SN2 reactions by solvating the cation of the base while leaving the anion (the active base) more reactive.[1] Higher temperatures can increase the reaction rate but may also promote side reactions.

  • Troubleshooting & Optimization:

    • Evaluate Your Base and Solvent: For this alkylation, strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[1][2] Ensure your solvent is a polar aprotic type, such as anhydrous MeCN or DMF.

    • Control the Temperature: While heat can drive the reaction, excessive temperatures (e.g., >80 °C) can lead to decomposition and increased side-product formation. An optimal range is often 60-80 °C.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion without significant byproduct formation.

    • Consider an Alternative Route: If optimizing the direct alkylation fails to provide satisfactory yields, consider reductive amination. This method involves reacting piperazine with pentanal in the presence of a reducing agent. It is a highly reliable method that often gives excellent yields and avoids the common issue of over-alkylation.[1][2][3]

Q2: I'm getting a significant amount of 1,4-dipentylpiperazine as a byproduct. How can I improve the selectivity for mono-alkylation?

The formation of the di-substituted product is the most common challenge in piperazine alkylation. This occurs because the mono-alkylated product, this compound, is still a secondary amine and remains nucleophilic enough to react with another molecule of the alkylating agent.[4]

  • Causality: The second nitrogen atom on the piperazine ring can compete with the starting material for the alkylating agent. Higher temperatures and longer reaction times increase the probability of this second reaction occurring.[4]

  • Troubleshooting & Optimization:

    • Adjust Stoichiometry: The most effective strategy is to use a large excess of piperazine relative to the alkylating agent (e.g., 5 to 10 equivalents of piperazine to 1 equivalent of 1-bromopentane).[4] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.

    • Slow Addition of Alkylating Agent: Adding the 1-bromopentane slowly via a syringe pump helps to maintain its low concentration in the reaction mixture. This minimizes the chance of a mono-alkylated product encountering and reacting with the alkylating agent.[1][4]

    • Use a Mono-Protected Piperazine: A highly reliable method is to start with a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group "blocks" one nitrogen, forcing the alkylation to occur exclusively at the other. The Boc group can be easily removed afterward with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

    • Employ Piperazine Salts: Using a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2][5] A simple way to achieve this is to prepare piperazine monohydrochloride in situ.[5]

Q3: Purification by column chromatography is leading to significant product loss. Are there more efficient purification strategies?

This compound is a relatively polar and basic compound, which can lead to tailing on silica gel columns and difficult separation from unreacted piperazine and the di-alkylated byproduct.

  • Causality: The basic nitrogen atoms in piperazine derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, causing poor chromatographic performance. The large excess of piperazine used to promote mono-alkylation can also be challenging to remove.

  • Troubleshooting & Optimization:

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. After the reaction, dilute the mixture with a nonpolar solvent (like ethyl acetate or dichloromethane) and wash with water to remove inorganic salts. Then, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your amine products (mono- and di-alkylated) will move to the aqueous layer as hydrochloride salts, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with 2M NaOH) to a pH > 12 and re-extracted with an organic solvent. This will recover the free amines.

    • Distillation: this compound has a boiling point that should allow for purification by vacuum distillation. This is often more scalable and efficient than chromatography for removing non-volatile impurities and separating it from the higher-boiling di-pentylpiperazine.

    • Salt Precipitation: It is sometimes possible to selectively precipitate the desired product or the unreacted starting material as a salt. For instance, piperazine can be precipitated as its dihydrochloride salt, which has low solubility in many organic solvents.[6]

Frequently Asked Questions (FAQs)
Q1: For synthesizing this compound, which is a better method: direct N-alkylation or reductive amination?

The "better" method depends on your specific needs regarding scale, available starting materials, and tolerance for byproducts.

  • Direct N-Alkylation: This is a classic SN2 reaction using piperazine and a pentyl halide (e.g., 1-bromopentane).

    • Advantages: Often uses cheaper bulk starting materials. The procedure is straightforward.

    • Disadvantages: Prone to di-alkylation, which lowers the yield of the desired mono-alkylated product and complicates purification.[4] Requires careful control of stoichiometry.

  • Reductive Amination: This is a one-pot process where piperazine reacts with pentanal to form an iminium ion, which is then immediately reduced by an agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][7]

    • Advantages: Excellent selectivity for mono-alkylation, as the iminium ion is more readily reduced than it is to form a di-substituted equivalent.[1] This often leads to higher isolated yields of the desired product and simpler purification.

    • Disadvantages: The aldehyde (pentanal) may be more expensive or less stable than the corresponding alkyl halide. The reducing agents can be costly and moisture-sensitive.

Recommendation: For high purity and yield on a lab scale, reductive amination is generally superior due to its high selectivity. For large-scale industrial synthesis where cost is a primary driver, optimizing the direct N-alkylation with a large excess of piperazine may be more economical.

Q2: What is the role of a phase-transfer catalyst (PTC) and when should I consider using one?

A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between reactants located in different phases (e.g., a solid inorganic base and an organic-soluble substrate).[8][9]

  • Mechanism: In the N-alkylation of piperazine, you might use a solid base like K₂CO₃ and an organic solvent like toluene. The piperazine and alkyl halide are in the organic phase, but the base is not. The PTC (a quaternary ammonium salt) can exchange its bromide anion for a carbonate anion from the base at the solid-liquid interface. This new, organic-soluble carbonate-quat salt then moves into the organic phase, where it can deprotonate the piperazine, allowing it to react with the alkyl halide.[9]

  • When to Use It: Consider using a PTC when you want to use cheaper inorganic bases (like K₂CO₃ or NaOH) with less polar, non-toxic solvents (like toluene) instead of polar aprotic solvents (like DMF).[9] PTC can significantly increase reaction rates under these conditions and can even allow some reactions to be performed without any solvent at all.[8][10]

Q3: What are the best analytical techniques to monitor the reaction and assess the final product's purity?

A combination of techniques is ideal for a comprehensive analysis.

  • Reaction Monitoring:

    • TLC (Thin Layer Chromatography): A quick and inexpensive way to qualitatively track the consumption of starting materials and the formation of products.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for volatile compounds like this compound. It can separate the starting material, mono-alkylated product, and di-alkylated product, while the mass spectrometer confirms their identity by their mass-to-charge ratio.[11][12]

  • Purity Assessment and Structural Confirmation:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation. It will confirm the connectivity of the atoms and can be used to determine the purity of the final product, often by comparing the integration of product peaks to those of a known internal standard.[13]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile compounds or for mixtures that are difficult to separate by GC.

Visual Guides and Data
Synthetic Workflow Comparison

The following diagrams illustrate the generalized workflows for the two primary synthetic routes to this compound.

cluster_0 Direct N-Alkylation Workflow cluster_1 Reductive Amination Workflow A1 Combine Piperazine (Excess), Base (K₂CO₃), & Solvent (MeCN) A2 Slowly Add 1-Bromopentane A1->A2 A3 Heat Reaction (60-80°C) A2->A3 A4 Monitor by TLC/GC-MS A3->A4 A5 Workup: Aqueous Wash / Extraction A4->A5 A6 Purification: Vacuum Distillation or Column Chromatography A5->A6 A7 This compound A6->A7 B1 Combine Piperazine, Pentanal, & Solvent (DCE) B2 Add Reducing Agent (NaBH(OAc)₃) B1->B2 B3 Stir at Room Temp B2->B3 B4 Monitor by TLC/GC-MS B3->B4 B5 Workup: Aqueous Quench & Extraction B4->B5 B6 Purification: Column Chromatography B5->B6 B7 This compound B6->B7

Caption: Comparative workflows for direct alkylation and reductive amination.

Decision Pathway for Method Selection

start Goal: Synthesize This compound q1 Is high mono-selectivity the top priority? start->q1 method_ra Choose Reductive Amination (Piperazine + Pentanal) q1->method_ra Yes q2 Is cost of reagents the primary concern? q1->q2 No yes_path Yes method_da Choose Direct Alkylation (Piperazine + 1-Bromopentane) q2->method_da Yes q3 Are you using a non-polar solvent and solid base? q2->q3 No/ Both are important note_da Optimize by using a large excess of piperazine (5-10 eq.) method_da->note_da method_ptc Use Direct Alkylation with a Phase-Transfer Catalyst (PTC) q3->method_ptc Yes

Caption: Decision tree for selecting an appropriate synthetic method.

Table 1: Comparison of Primary Synthetic Routes
FeatureDirect N-Alkylation (SN2)Reductive Amination
Reactants Piperazine, 1-Pentyl HalidePiperazine, Pentanal
Key Reagents Base (e.g., K₂CO₃, Cs₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Selectivity Moderate; requires large excess of piperazine to favor mono-alkylation.[4]High; excellent selectivity for mono-alkylation is inherent to the method.[1]
Primary Byproduct 1,4-DipentylpiperazineMinimal over-alkylation. Byproducts stem from the reducing agent.
Advantages Uses inexpensive, stable starting materials. Scalable.High yield and purity of desired product. Milder reaction conditions.[3]
Disadvantages Di-alkylation is a major issue. Purification can be complex.[4]Aldehyde can be less stable. Reducing agents are more expensive and moisture-sensitive.
Detailed Experimental Protocols
Protocol 1: High-Selectivity Mono-N-Alkylation of Piperazine

This protocol maximizes mono-alkylation by using a large excess of piperazine.

Materials:

  • Piperazine (anhydrous, 5.0 eq)

  • 1-Bromopentane (1.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, powdered, 2.0 eq)

  • Acetonitrile (MeCN, anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, syringe pump (optional)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperazine (5.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the 1-bromopentane. Begin vigorous stirring.

  • Reagent Addition: Gently heat the suspension to 70 °C. Slowly add 1-bromopentane (1.0 eq) to the mixture over 2-3 hours using a syringe pump. If a syringe pump is unavailable, add it dropwise via an addition funnel.[1][4]

  • Reaction: Maintain the reaction at 70 °C and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of 1-bromopentane using GC-MS or TLC (stain with ninhydrin to visualize amines).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine. The remaining crude product can be purified by vacuum distillation or column chromatography (silica gel, eluting with a gradient of DCM -> 95:5 DCM:Methanol with 1% triethylamine to prevent tailing).

Protocol 2: Reductive Amination for this compound Synthesis

This protocol offers high selectivity and yield under mild conditions.[1]

Materials:

  • Piperazine (1.2 eq)

  • Pentanal (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE, anhydrous) or Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, dissolve piperazine (1.2 eq) and pentanal (1.0 eq) in anhydrous DCE to a concentration of approximately 0.1-0.2 M.[1] Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions over 10 minutes. The reaction may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 6-12 hours.

  • Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS analysis.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically of high purity but can be further purified by column chromatography if necessary.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • National Institutes of Health (NIH). (n.d.).
  • ACS Green Chemistry Institute. (2026).
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • ACS Publications. (2024).
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • University of South Florida. (n.d.).
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. (n.d.). Production of 1-cyclopentylpiperazine.
  • ResearchGate. (2025). Phase Transfer Catalysis Without Solvent.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • PubMed Central. (n.d.). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones.
  • Google Patents. (n.d.).
  • YouTube. (2025).
  • PTC Communications, Inc. (2005).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 1-Phenylpiperazine synthesis.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • ScienceDirect. (1990).
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • National Institutes of Health (NIH). (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • Google Patents. (n.d.).
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • PubMed. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Reddit. (2024).
  • PrepChem.com. (n.d.). Synthesis of N'-phenyl-piperazine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (2025).
  • United Nations Office on Drugs and Crime. (n.d.).
  • Quick Company. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine.
  • Google Patents. (n.d.). Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.

Sources

Technical Support Center: Troubleshooting Low Solubility of Piperazine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for troubleshooting the common yet challenging issue of low aqueous solubility of piperazine derivatives in experimental assays. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and obtain reliable, reproducible data.

The piperazine moiety is a cornerstone in modern medicinal chemistry, but its physicochemical properties, particularly the basicity of its nitrogen atoms, often lead to solubility challenges in the neutral pH environment of many biological assays.[1][2] This guide will walk you through a logical, multi-tiered approach to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my piperazine derivative crashing out of my aqueous assay buffer?

Answer: The low aqueous solubility of many piperazine derivatives is a function of their overall molecular structure. While the piperazine ring itself is a basic, water-soluble moiety, the substituents attached to it are often large and lipophilic (fat-loving) to achieve desired biological activity.[1] This high lipophilicity drives the molecule out of the aqueous (water-based) buffer, causing it to precipitate.[1]

This phenomenon is often observed during a process called "kinetic solubility" testing, where a compound dissolved in an organic solvent like DMSO is introduced into an aqueous buffer.[3] If the final concentration in the buffer exceeds the compound's solubility limit, it will precipitate. This is sometimes referred to as "solvent shock."[4]

Q2: I've prepared a 10 mM stock in DMSO, but it precipitates immediately upon dilution into my PBS buffer (pH 7.4). What is my first troubleshooting step?

Answer: This is a classic solubility problem. The immediate first step is a systematic reduction of the final compound concentration. It's highly likely that your target concentration exceeds the compound's thermodynamic solubility limit in the final assay buffer.

Causality: DMSO is an excellent organic solvent, but its ability to keep a compound in solution diminishes dramatically when diluted into an aqueous system.[5] The final concentration of DMSO in most cell-based assays must be kept low (typically below 0.5%) to avoid cytotoxicity, which limits its co-solvent effect.[5]

Objective: To find the highest concentration of your piperazine derivative that remains in solution in your final assay buffer.

Materials:

  • Concentrated DMSO stock of your compound (e.g., 10 mM).

  • Assay buffer (e.g., PBS, pH 7.4), pre-warmed to the experimental temperature (e.g., 37°C).[4]

  • Sterile microcentrifuge tubes or a 96-well plate.

Methodology:

  • Prepare Serial Dilutions: Create a 2-fold serial dilution of your compound in the pre-warmed assay buffer. Start from your desired highest concentration and dilute downwards.

  • Incubate: Let the dilutions sit under your experimental conditions for a relevant period (e.g., 2 hours).

  • Visual Inspection: Carefully inspect each dilution for signs of precipitation (cloudiness, visible particles). A microscope can be used to detect fine precipitates.[6]

  • Identify Limit: The highest concentration that remains clear is your working maximum soluble concentration. All subsequent experiments should be performed at or below this concentration.

Q3: My compound is still insoluble even at low concentrations. How can I leverage the chemistry of the piperazine ring to improve solubility?

Answer: The key is to utilize the basic nature of the piperazine moiety. Piperazine is a diprotic base, meaning its two nitrogen atoms can accept protons.[7] This property is defined by its pKa values, which are approximately 5.4 and 9.7.[7][8] By adjusting the pH of your buffer, you can protonate these nitrogens, forming a more soluble salt form of your compound.[1][9]

Causality: In its uncharged (free base) form at neutral or basic pH, the lipophilic nature of the substituents dominates. By lowering the pH to be more acidic, you increase the protonation of the piperazine nitrogens. The resulting positive charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.[1]

  • Check Compound pKa: If you have access to software for predicting pKa, determine the predicted pKa values for your specific derivative.

  • Lower Buffer pH: Prepare your assay buffer at a lower pH (e.g., pH 6.0 or 6.5). Remember to check if your assay's biological components (enzymes, cells) are tolerant to this pH change.

  • Re-test Solubility: Repeat the solubility test (Protocol 1) using the lower pH buffer.

Consideration: While effective, this method is limited by the pH constraints of your biological assay. For example, most cell cultures are sensitive to pH changes outside the 7.2-7.4 range.[4]

Q4: Adjusting pH isn't an option for my cell-based assay. What other formulation strategies can I try at the bench?

Answer: When pH modification is not feasible, you can turn to formulation strategies using co-solvents or other solubilizing agents. These work by altering the properties of the solvent to be more accommodating to your lipophilic compound.

Strategy 1: Co-solvent Systems Using a water-miscible organic solvent in your final buffer can increase the solubility of hydrophobic compounds.[10][11]

Causality: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are less polar than water.[12] By adding them to the aqueous buffer, you create a solvent mixture with a lower overall polarity, which can better solvate your lipophilic piperazine derivative.[11][13]

Co-solvent Typical Starting Concentration in Assay Considerations
Ethanol1-2% (v/v)Can be toxic to cells at higher concentrations.
Propylene Glycol (PG)1-5% (v/v)Generally well-tolerated by many cell lines.
PEG 4001-5% (v/v)Can be viscous; ensure thorough mixing.

Always run a vehicle control with the same co-solvent concentration to check for effects on your assay.

Strategy 2: Cyclodextrin Complexation Cyclodextrins are sugar-based molecules with a hydrophobic inner cavity and a hydrophilic exterior.[10]

Causality: The lipophilic part of your piperazine derivative can become encapsulated within the cyclodextrin's hydrophobic core. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous buffer, effectively shuttling your compound into solution.[10][14]

Objective: To quickly identify an effective co-solvent for your compound.

Materials:

  • Compound stock in DMSO.

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400.

  • 96-well plate.

Methodology:

  • Prepare Co-solvent Buffers: Create small volumes of your assay buffer containing 5% of each co-solvent (e.g., 950 µL buffer + 50 µL Ethanol).

  • Add Compound: Add your DMSO stock to each co-solvent buffer to achieve a concentration where you previously observed precipitation.

  • Observe: Incubate and observe for precipitation as described in Protocol 1. The buffer that keeps the compound in solution is a promising candidate for further optimization.

Q5: My compound precipitates over time during a long incubation (24h). What's happening?

Answer: This issue highlights the difference between kinetic solubility and thermodynamic solubility .[15]

  • Kinetic Solubility: This is what you measure shortly after diluting your DMSO stock. It can represent a supersaturated, temporarily stable state.[16]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated and in equilibrium with the most stable solid form of the compound.[3]

Causality: Over time, a supersaturated solution is thermodynamically driven to reach its lowest energy state, which involves the excess compound precipitating out, often in a more stable crystalline form.[16] This is a common issue in long-term cell culture experiments.[17]

  • Lower the Concentration: The most reliable solution is to work at a concentration below the determined thermodynamic solubility limit.[4]

  • Use Solubilizing Agents: Formulations with cyclodextrins or surfactants can help maintain stability over longer periods.

  • Assess Compound Stability: The compound itself might be degrading into less soluble byproducts.[4] Consider preparing fresh media with the compound more frequently for long-term experiments.[4]

Visual Troubleshooting Workflows

A logical approach is critical for efficient troubleshooting. The following diagrams outline decision-making processes for addressing solubility issues.

G start_node start_node process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node A Start: Compound Precipitates in Assay B Determine Max Soluble Concentration (Protocol 1) A->B C Is solubility sufficient for the assay? B->C D Proceed with Experiment C->D Yes E Is pH modification compatible with assay? C->E No F Adjust Buffer pH (e.g., to 6.0-6.5) E->F Yes I Perform Co-Solvent Screen (Protocol 2) E->I No G Re-test Solubility F->G H Is solubility now sufficient? G->H H->D Yes H->I No J Is a suitable co-solvent found? I->J K Optimize Co-solvent % and Proceed with Vehicle Control J->K Yes L Advanced Formulation: Cyclodextrins, Surfactants J->L No M Consult Formulation Specialist L->M

Caption: Troubleshooting workflow for piperazine derivative precipitation.

G start_node start_node process_node process_node decision_node decision_node solution_node solution_node A Start: Prepare high conc. stock in 100% DMSO B Dilute stock into pre-warmed aqueous buffer while vortexing A->B C Immediate Precipitation? B->C D 1. Lower final concentration. 2. Add stock dropwise to larger volume. 3. Use intermediate dilution step. C->D Yes E Precipitation Over Time? C->E No D->B F Issue is likely Kinetic vs. Thermodynamic solubility. Lower concentration further. E->F Yes G Solution is Clear and Stable E->G No F->B

Caption: Best practices for diluting DMSO stock solutions.

References

  • BenchChem.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate.
  • BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Wikipedia. Piperazine.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem.
  • MCE. Compound Handling Instructions.
  • Ovid.
  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • PubMed. High throughput microsomal stability assay for insoluble compounds.
  • BenchChem. Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • PubMed.
  • BenchChem.
  • PubMed.
  • BenchChem. Technical Support Center: Addressing Solubility Issues of 1-(Benzo[b]thiophen-4-yl)piperazine.
  • ResearchGate.
  • ResearchGate.
  • BenchChem.
  • NIH. Piperazine | C4H10N2 | CID 4837 - PubChem.
  • WuXi AppTec DMPK.
  • ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Thermo Fisher Scientific. Piperazine (PIPES) Buffer Solutions.
  • Quora. How to make a stock solution of a substance in DMSO.
  • Sigma-Aldrich.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate.
  • ResearchGate. How do I make a stock solution of a substance in DMSO?.
  • Solubility of Things. Piperazine.
  • University of Regina.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility.
  • ResearchGate.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • NIH. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate.

Sources

Technical Support Center: N-Alkyl Piperazine Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkyl piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common stability challenges encountered when working with these compounds in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability of N-alkyl piperazine solutions.

Q1: My N-alkyl piperazine solution has turned yellow/brown. What is the likely cause?

A1: A color change, particularly to yellow or brown, is a strong indicator of degradation. The two most common culprits are oxidation and photodegradation.[1] The nitrogen atoms within the piperazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, heat, or trace metal ions in your solvent or on your glassware.[1] This process can lead to the formation of colored byproducts. Additionally, many piperazine derivatives are sensitive to light, especially UV light, which can induce photochemical reactions that produce colored degradants.[1][2]

Troubleshooting Steps:

  • Protect from Light: Immediately switch to using amber-colored vials or wrap your glassware in aluminum foil. Conduct experiments under subdued lighting.[1]

  • De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Consider an Inert Atmosphere: For highly sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]

Q2: My experimental results are inconsistent. Could this be a stability issue?

A2: Absolutely. Inconsistent results, such as a gradual loss of potency in a bioassay, variable chromatographic peak areas, or unexpected biological effects, are classic signs of compound degradation.[1] N-alkyl piperazines can degrade over a timescale of hours to days, even at room temperature, depending on the specific structure and solution conditions. It is crucial to confirm the stability of your compound under your specific experimental conditions. For maximum reproducibility, always use freshly prepared solutions whenever possible.[1]

Q3: How does the pH of the solution affect the stability of my N-alkyl piperazine compound?

A3: The pH is a critical factor governing the stability of N-alkyl piperazines. The two nitrogen atoms in the piperazine ring are basic, and their protonation state is dictated by the solution's pH.[3][4] This ionization state directly influences the molecule's susceptibility to degradation pathways like hydrolysis and oxidation.[3] Both strongly acidic and strongly basic conditions can catalyze degradation, potentially leading to N-dealkylation or even cleavage of the piperazine ring.[3] We recommend conducting a pH-stability profile to identify the optimal pH range where your specific compound is most stable.[1] For many piperazine derivatives, a slightly acidic pH (e.g., 4-6) can enhance stability by protonating the nitrogens, which can make them less susceptible to oxidation.[5]

Q4: What are the primary degradation pathways I should be aware of?

A4: The most common degradation pathways for N-alkyl piperazines in solution are:

  • Oxidation: This is often the primary pathway. The tertiary amine nitrogens can be oxidized to form N-oxides. This can be catalyzed by air, trace metals, or peroxides in solvents like THF or ether.[1]

  • N-Dealkylation: The cleavage of the bond between a nitrogen atom and its alkyl or aryl substituent is a common hydrolytic or metabolic degradation pathway.[3][6]

  • Ring Opening: Under more extreme thermal or hydrolytic stress, the piperazine ring itself can cleave, often initiated by oxidation, leading to the formation of ethylenediamine derivatives.[3][7]

  • Photodegradation: Exposure to light can provide the energy to initiate various degradation reactions, often involving radical mechanisms.[1]

Troubleshooting Guides & Workflows

This section provides in-depth guidance for tackling specific experimental challenges.

Guide 1: Investigating Unexpected Degradation & Low Mass Balance

You've run an HPLC analysis of a sample from a stability study and the peak area of your parent compound has decreased, but you don't see a corresponding increase in new peaks. This issue, known as poor mass balance, can be perplexing.

Possible Causes & Solutions:

  • Non-UV Active Degradants: One or more degradation products may lack a UV chromophore, making them invisible to a standard UV detector.[3]

    • Troubleshooting Step: Re-analyze the samples using a universal detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) to detect non-UV active species.[1][3]

  • Volatile Degradants: The degradation pathway might be producing volatile compounds that are lost to the headspace of the vial during the experiment or sample preparation.[3]

    • Troubleshooting Step: Employ Headspace Gas Chromatography (GC-HS) to analyze for volatile degradation products.

  • Precipitation: The parent compound or a degradant may have precipitated out of solution after the stress condition was applied or during storage.

    • Troubleshooting Step: Visually inspect all sample vials for any precipitate. If observed, attempt to redissolve the material with a stronger solvent and re-analyze.

G start Poor Mass Balance Observed (<95% recovery) check_precipitate Visually Inspect for Precipitate start->check_precipitate precipitate_found Precipitate Found? check_precipitate->precipitate_found redissolve Attempt to Redissolve & Re-analyze precipitate_found->redissolve Yes no_precipitate No Precipitate precipitate_found->no_precipitate No end Mass Balance Reconciled redissolve->end analyze_ms Analyze with Universal Detector (LC-MS, CAD, ELSD) no_precipitate->analyze_ms peaks_found_ms New Peaks Found? analyze_ms->peaks_found_ms identify_peaks Identify Non-UV Active Degradants peaks_found_ms->identify_peaks Yes no_peaks_ms No New Peaks peaks_found_ms->no_peaks_ms No identify_peaks->end analyze_gc Analyze for Volatiles (Headspace-GC) no_peaks_ms->analyze_gc peaks_found_gc Volatiles Found? analyze_gc->peaks_found_gc identify_volatiles Identify Volatile Degradants peaks_found_gc->identify_volatiles Yes identify_volatiles->end

Caption: Troubleshooting workflow for poor mass balance.

Guide 2: Optimizing HPLC Analysis

Issue: My primary N-alkyl piperazine peak shows significant tailing in my reverse-phase HPLC chromatogram.

Cause: Peak tailing for basic compounds like piperazines is very common and is typically caused by secondary interactions between the basic nitrogen atoms of the analyte and acidic residual silanol groups on the silica-based column packing.[3]

Solutions:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, using a low pH (e.g., 2.5-3.5 with formic acid or TFA) will fully protonate the piperazine nitrogens, which can improve peak shape. Alternatively, a high pH (e.g., >9 with ammonium hydroxide) can be used with a pH-stable column (e.g., a hybrid or polymer-based column) to analyze the compound in its neutral, free-base form.[3]

  • Use a Competing Base: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.05-0.1%). The TEA will interact with the active silanol sites, effectively blocking them from interacting with your analyte.[3]

  • Switch to a Modern Column: Use a modern, high-purity silica column that features advanced end-capping technology specifically designed to minimize residual silanol interactions and improve peak shape for basic compounds.

Core Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them.

Oxidative Degradation

Oxidation is a primary concern, especially in aqueous solutions exposed to air. The tertiary amine nitrogens are nucleophilic and can be readily oxidized.

G cluster_0 Oxidative Pathway Parent N-Alkyl Piperazine Oxidant [O] (e.g., O₂, H₂O₂, Peroxides) N_Oxide Piperazine N-Oxide (Primary Degradant) Parent->N_Oxide N-Oxidation Further_Oxidation Further Oxidation / Ring Opening Ring_Opened Ring-Opened Products (e.g., Ethylenediamine derivatives) N_Oxide->Ring_Opened Harsh Conditions

Caption: General pathway for oxidative degradation of N-alkyl piperazines.

Hydrolytic Degradation (N-Dealkylation)

Under harsh acidic or basic conditions, particularly at elevated temperatures, the C-N bond can be cleaved.

G cluster_1 Hydrolytic Pathway Parent N-Alkyl Piperazine Stress H₃O⁺ or OH⁻ Heat (Δ) Dealkylated Piperazine Parent->Dealkylated N-Dealkylation Alkyl_Fragment Alkyl Fragment (e.g., R-OH, R=X) Parent->Alkyl_Fragment Cleavage

Caption: General pathway for hydrolytic N-dealkylation.

Stabilization and Handling Protocols

Proactive measures are the most effective way to ensure the integrity of your N-alkyl piperazine compounds.

Table 1: Recommended Storage and Handling Conditions
ParameterStandard CompoundHighly Sensitive CompoundRationale
Temperature 2-8 °C (Refrigerated)-20 °C or -80 °C (Frozen)Reduces the rate of all chemical degradation pathways.[8][9]
Atmosphere Tightly sealed vialStore under Argon or NitrogenMinimizes exposure to atmospheric oxygen, preventing oxidation.[1]
Light Amber vials/bottlesAmber vials + store in darknessPrevents photodegradation initiated by UV or ambient light.[1]
pH of Solution pH 4-6 (Buffered)pH 4-6 (Buffered)Protonation of piperazine nitrogens can decrease susceptibility to oxidation.[3][5]
Solvent Choice HPLC-grade, low-peroxideFreshly distilled/de-gassedAvoids solvents known to form peroxides (e.g., THF, Dioxane, Ether) unless freshly purified.
Protocol 1: General Forced Degradation Study

This protocol helps identify potential degradation pathways and is essential for developing a stability-indicating analytical method.[1][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Materials:

  • N-Alkyl Piperazine compound

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC system with UV and/or MS detector

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in separate vials. Include a control sample stored at 5°C in the dark.

    • Acid Hydrolysis: Mix 1 mL stock with 1 mL of 1 M HCl. Heat at 60-80°C.[3]

    • Base Hydrolysis: Mix 1 mL stock with 1 mL of 1 M NaOH. Heat at 60-80°C.[3]

    • Oxidative Degradation: Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat 2 mL of stock solution at 80°C.

    • Photodegradation: Expose 2 mL of stock solution to light in a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Immediately quench the reaction (e.g., neutralize acid/base samples) and cool to stop further degradation.

  • Analysis: Analyze all samples, including the t=0 and control samples, by a suitable HPLC method.

  • Evaluation: Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Calculate the mass balance.

Protocol 2: Preparation of a Stabilized Stock Solution

For routine experiments, preparing a stock solution with enhanced stability can improve reproducibility.

Materials:

  • N-Alkyl Piperazine compound

  • HPLC-grade solvent (e.g., water or DMSO)

  • Citrate or Phosphate buffer (to maintain pH 4-6)

  • EDTA (Ethylenediaminetetraacetic acid)

  • BHT (Butylated hydroxytoluene)

Procedure:

  • Prepare Buffered Solvent: Prepare your desired aqueous buffer (e.g., 50 mM citrate buffer, pH 5.0).

  • Add Chelating Agent: Add EDTA to the buffered solvent to a final concentration of 0.01% w/v. EDTA will chelate trace metal ions that can catalyze oxidative degradation.[1]

  • De-gas the Solvent: Sparge the buffered solvent with nitrogen or argon for 20 minutes to remove dissolved oxygen.

  • Dissolve Compound: Weigh your N-alkyl piperazine and dissolve it in the prepared, de-gassed, buffered solvent to your target concentration.

  • (Optional) Add Antioxidant: If using an organic solvent or if your compound is exceptionally sensitive to oxidation, you can add an antioxidant like BHT (0.01% w/v).[1] Note: Ensure the antioxidant does not interfere with your downstream assay.

  • Store Properly: Aliquot the final solution into amber, screw-cap vials, flush the headspace with nitrogen before sealing, and store at -20°C or below.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
  • Stability testing of piperazine analogs under different pH conditions. (n.d.). BenchChem.
  • Møller, K. H., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Møller, K. H., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 411-422. [Link]
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). BenchChem.
  • Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. (2023). Industrial & Engineering Chemistry Research. [Link]
  • Tang, X., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Koleva, Y. K., et al. (2015). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-125. [Link]
  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv
  • Koleva, Y. K., et al. (2016). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2024). MDPI. [Link]
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (n.d.).
  • Technical Support Center: Addressing Metabolic Instability of Piperazine-Containing Compounds. (n.d.). BenchChem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Thermal degradation of piperazine and its structural analogs. (n.d.).
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(7), 484-491. [Link]
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics, 13(3), 890-899. [Link]
  • Effect of the temperature on the process for piperazine and... (n.d.).
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • A Review on Analytical Methods for Piperazine Determination. (n.d.). NTU Journal of Pure Sciences.
  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. (2023). Research Square. [Link]
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.).
  • Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. (n.d.).
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). ACS Medicinal Chemistry Letters. [Link]
  • Piperazine. (n.d.).
  • Method for preparing n-alkyl-piperazines. (2014).
  • Thermophysical Properties of Aqueous Piperazine and Aqueous (N-Methyldiethanolamine + Piperazine) Solutions at Temperatures (298.15 to 338.15) K. (n.d.).
  • Solid liquid solubility of piperazine. (n.d.). SINTEF.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014).
  • A Simple Synthesis of N-Alkylpiperazines. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1332-1341. [Link]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021).
  • Scheme 9. Organic photoredox C-H alkylation of piperazines. (n.d.).

Sources

Overcoming poor selectivity in reactions involving 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selective Chemistry of 1-Pentylpiperazine

Welcome to the technical support center for this compound. As a versatile building block in pharmaceutical and materials science, this compound presents a unique synthetic challenge: selective functionalization. This molecule contains two nitrogen atoms with distinct chemical environments—a secondary amine (N1) and a tertiary amine (N4). The N1 position is a nucleophilic secondary amine, making it the primary site for desired reactions like alkylation and acylation. The N4 position, bearing the pentyl group, is a tertiary amine, which is generally less nucleophilic but can participate in undesired side reactions, such as quaternization.

The key to success lies in controlling reaction conditions to favor modification at the N1 position while preventing side reactions. This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you overcome common selectivity issues and optimize your synthetic outcomes.

FAQ 1: I'm attempting to N-alkylate the secondary amine of this compound, but my yields are low due to the formation of a quaternary ammonium salt. How can I improve selectivity for the desired N1-alkylated product?

Answer: This is a classic challenge in piperazine chemistry. The desired N1-alkylated product is itself a tertiary amine and can be further alkylated by the electrophile to form a highly water-soluble quaternary ammonium salt. This not only consumes your starting material and reagent but also complicates purification.

The root cause is that the newly formed tertiary amine at N1 can still be sufficiently nucleophilic to compete with the starting secondary amine for the alkylating agent. Several strategies can mitigate this, ranging from simple procedural changes to alternative reaction pathways.

Strategy 1: Kinetic Control via Reaction Conditions

You can often favor mono-alkylation by carefully controlling the reaction kinetics.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise via a syringe pump keeps its instantaneous concentration low. This ensures it is more likely to react with the more abundant starting material (this compound) rather than the newly formed product.[1]

  • Lower Reaction Temperature: Reducing the temperature decreases the rate of both the first and second alkylation reactions. Often, the activation energy for the second alkylation (quaternization) is higher, so lowering the temperature will suppress this side reaction more significantly.[1]

  • Choice of Base and Solvent: A mild, non-nucleophilic, sterically hindered base is often preferred. The solvent's polarity can also influence the relative reactivity of the species involved; experimentation with different solvents may be necessary to find optimal conditions.[1]

Strategy 2: Reductive Amination (The Preferred Alternative)

For a more robust and selective approach, reductive amination is highly recommended over direct alkylation with alkyl halides.[2][3] This one-pot process involves reacting this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced.

Why it's better:

  • High Selectivity: The reaction conditions are typically mild, and the iminium ion intermediate is much more reactive towards the reducing agent than the starting aldehyde/ketone is towards the amine, preventing over-alkylation.

  • No Quaternary Salts: This method inherently avoids the formation of quaternary ammonium salts, which is the primary issue with direct alkylation.[2][3]

Experimental Protocol: Selective N-Ethylation via Reductive Amination

Objective: To synthesize 1-ethyl-4-pentylpiperazine with high selectivity.

Reagents & Materials:

  • This compound (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add acetaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Note: The reaction can be mildly exothermic.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography if necessary.

FAQ 2: My N-acylation of this compound is inefficient. How do I achieve a clean and selective reaction at the N1 position?

Answer: N-acylation is generally more selective than N-alkylation because the resulting amide product is significantly less nucleophilic than the starting secondary amine due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This electronic deactivation effectively prevents a second acylation.

However, issues can still arise from the reactivity of the acylating agent, steric hindrance, or improper reaction setup.

Key Parameters for Successful N-Acylation:
  • Acylating Agent: Acyl chlorides are highly reactive and generally effective. If you experience side reactions due to their high reactivity, switching to a corresponding acid anhydride may provide a milder, more controlled reaction.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial.[4] It acts as a scavenger for the HCl generated when using an acyl chloride, driving the reaction to completion. A stoichiometric amount (or slight excess, e.g., 1.1 eq) is typically sufficient.

  • Steric Hindrance: The pentyl group at N4 provides significant steric bulk. While this helps direct the reaction to the N1 position, a very bulky acylating agent might react slowly.[5] In such cases, gentle heating may be required, but this should be done cautiously to avoid degradation.

  • Temperature Control: Most acylations can be performed by adding the acyl chloride to a cooled solution (0 °C) of the amine and base, then allowing the reaction to warm to room temperature. This helps control the initial exotherm and minimizes potential side reactions.[4]

Troubleshooting Flowchart for N-Acylation

Below is a decision-making workflow to diagnose and solve common N-acylation problems.

G start Start: Poor N-Acylation Result check_conversion Is the reaction incomplete? start->check_conversion check_byproducts Are there significant byproducts? start->check_byproducts incomplete_yes Yes check_conversion->incomplete_yes byproducts_yes Yes check_byproducts->byproducts_yes reagent_activity Is the acylating agent old or degraded? incomplete_yes->reagent_activity Check base_stoichiometry Is the base stoichiometry correct (≥1.0 eq)? reagent_activity->base_stoichiometry If No solution_reagent Solution: Use fresh or purified acylating agent. reagent_activity->solution_reagent If Yes temp_too_low Is the reaction temperature too low? base_stoichiometry->temp_too_low If Yes solution_base Solution: Ensure ≥1.0 eq of non-nucleophilic base (Et3N, DIPEA). base_stoichiometry->solution_base If No solution_temp_increase Solution: Allow to stir longer at RT or warm gently (e.g., 40°C). temp_too_low->solution_temp_increase If Yes temp_too_high Was the initial addition done at >0°C? byproducts_yes->temp_too_high Check base_nucleophilic Is the base nucleophilic (e.g., pyridine)? temp_too_high->base_nucleophilic If No solution_temp_decrease Solution: Add acylating agent slowly at 0°C. temp_too_high->solution_temp_decrease If Yes solution_base_change Solution: Switch to a hindered, non-nucleophilic base. base_nucleophilic->solution_base_change If Yes

Sources

Technical Support Center: Optimizing Chromatographic Separation of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic analysis of piperazine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The inherent physicochemical properties of the piperazine moiety—high polarity and basicity—often present unique hurdles in achieving optimal chromatographic separation.[1] This resource synthesizes technical expertise with practical, field-proven solutions to empower you to overcome these challenges efficiently.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of piperazine analogs.

Q1: What are the primary challenges in the chromatographic analysis of piperazine-containing compounds?

A1: The main difficulties arise from the dual nitrogen atoms in the piperazine ring, which confer high polarity and basicity (pKa values are typically around 5.3 and 9.7).[1] These properties can lead to several issues:

  • Poor retention in Reversed-Phase (RP) HPLC: Highly polar analogs may have little affinity for nonpolar stationary phases, causing them to elute at or near the void volume.[2][3]

  • Peak Tailing: The basic nitrogen atoms can interact strongly with acidic residual silanol groups on silica-based stationary phases, leading to asymmetrical peak shapes.[1][2][4][5]

  • Difficult Detection: The parent piperazine molecule and some derivatives lack a strong UV chromophore, making detection by standard HPLC-UV challenging at low concentrations.[6]

  • Hygroscopicity and Salt Formation: Piperazines readily absorb moisture and form salts, which can complicate sample handling, accurate weighing, and lead to inconsistencies.[1]

Q2: Which chromatographic mode is best suited for piperazine analogs?

A2: The optimal mode depends on the specific analog's properties and the analytical goal.

  • Reversed-Phase (RP) HPLC: This is the most common technique, especially for derivatives with sufficient hydrophobicity.[7] A C18 column is a good starting point.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar analogs that show poor retention in RP-HPLC.[2][8][9][10] It utilizes a polar stationary phase and a mobile phase with a high organic content.[9]

  • Gas Chromatography (GC): GC can be employed for volatile piperazine derivatives.[11][12][13][14] Derivatization may be necessary to improve volatility and peak shape.[14][15]

  • Ion-Pair Chromatography (IPC): This technique can be used in RP-HPLC to improve the retention of charged piperazine analogs by adding an ion-pairing reagent to the mobile phase.[2][16]

Q3: Why is controlling the mobile phase pH so critical for piperazine analogs?

A3: The pH of the mobile phase dictates the ionization state of the piperazine nitrogens.[5][17] This is crucial because:

  • At low pH (e.g., < 3): The piperazine nitrogens are fully protonated (doubly charged). This can reduce interactions with silanol groups, potentially improving peak shape.[5][18]

  • At mid-range pH (e.g., 4-8): A mixture of ionized and partially ionized species can exist, which may lead to peak broadening or distortion.[19]

  • At high pH (e.g., > 9.5): The piperazine analog is in its neutral, free-base form. This can also mitigate silanol interactions but requires a pH-stable column.[5] Controlling the pH helps to ensure a single, stable form of the analyte is present during separation, leading to sharp, reproducible peaks.

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Issue 1: Significant Peak Tailing for a Basic Piperazine Analog in RP-HPLC

Peak tailing is a common problem when analyzing basic compounds like piperazine analogs, often caused by secondary interactions with the stationary phase.[4][19][20]

Causality: The primary cause of peak tailing for basic analytes is the interaction between the positively charged (protonated) amine groups of the piperazine analog and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[4][19] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" peak.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Diagnose & Mitigate Peak Tailing start Observe Peak Tailing ph_check Step 1: Adjust Mobile Phase pH Is pH > 2 units away from analyte pKa? start->ph_check ph_low Lower pH to 2.5-3.5 (e.g., with 0.1% TFA or Formic Acid) ph_check->ph_low Yes ph_high Use High pH (9-11) with a hybrid/pH-stable column ph_check->ph_high Alternative additive_check Step 2: Use Mobile Phase Additive Is peak shape still poor? ph_check->additive_check No ph_low->additive_check ph_high->additive_check add_tea Add a competitive base (e.g., 0.1% Triethylamine - TEA) additive_check->add_tea Yes column_check Step 3: Evaluate Column Is it an older 'Type A' silica? additive_check->column_check No add_tea->column_check change_column Switch to a modern, end-capped 'Type B' or hybrid silica column column_check->change_column Yes overload_check Step 4: Check for Overload Does diluting the sample improve shape? column_check->overload_check No change_column->overload_check reduce_load Reduce injection volume or sample concentration overload_check->reduce_load Yes end Symmetrical Peak Achieved overload_check->end No reduce_load->end

Caption: Troubleshooting workflow for piperazine peak tailing.

Experimental Protocols:

  • Protocol for Mobile Phase pH Adjustment:

    • Determine the pKa values of your piperazine analog.

    • Prepare a mobile phase with a pH at least 2 units below the lowest pKa value. A common starting point is 0.1% trifluoroacetic acid (TFA) or formic acid in the aqueous portion.[21] This ensures the analyte is fully protonated and can minimize variability.

    • Alternatively, if using a pH-stable column (e.g., hybrid silica), prepare a mobile phase with a pH above 9.5 to analyze the compound in its neutral form.

    • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

  • Protocol for Using a Competitive Amine Additive:

    • If adjusting pH is insufficient, add a small, basic modifier like triethylamine (TEA) to the mobile phase.[1]

    • Start with a low concentration, for instance, 0.1% (v/v) TEA in the mobile phase.

    • The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your piperazine analyte.

Issue 2: Poor or No Retention of a Polar Piperazine Analog in RP-HPLC

Highly polar piperazine derivatives may elute in the solvent front on traditional C18 columns, making quantification impossible.[2][3][22]

Causality: This occurs because the analyte has a much stronger affinity for the polar mobile phase than for the nonpolar stationary phase. The partitioning equilibrium is heavily skewed towards the mobile phase, resulting in minimal retention.

Optimization Strategies:

StrategyPrincipleStarting Conditions & Considerations
Increase Aqueous Content Decreases the overall polarity of the mobile phase, promoting greater interaction with the stationary phase.For RP-HPLC, try increasing the aqueous portion of the mobile phase (e.g., from 90:10 ACN:Water to 70:30 ACN:Water). Caution: Using highly aqueous mobile phases (<5% organic) can cause "phase dewetting" or collapse on some C18 columns.
Ion-Pair Chromatography (IPC) An ion-pairing reagent (e.g., an alkyl sulfonate like HFBA) is added to the mobile phase.[16] It forms a neutral, hydrophobic complex with the charged piperazine analog, increasing its retention on the RP column.[16]Add 5-10 mM of an ion-pairing reagent (e.g., sodium 1-heptanesulfonate) to the aqueous mobile phase. Note: Ion-pairing reagents can be difficult to remove from the column and LC-MS system.[23]
Switch to HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like silica or amide) and a mobile phase with a high organic content (e.g., >80% acetonitrile).[8][9] Polar analytes partition into a water-enriched layer on the stationary phase surface, leading to strong retention.[8][9]Use a HILIC column (e.g., Amide, Cyano, or bare Silica). Start with a mobile phase of 90:10 (v/v) Acetonitrile:Aqueous Buffer (e.g., 10 mM ammonium formate). In HILIC, water is the strong eluting solvent.[24]

HILIC Method Development Workflow

G cluster_1 HILIC Method Development for Polar Analogs start Poor Retention in RP-HPLC select_column Step 1: Select HILIC Column (Amide, Silica, or Zwitterionic) start->select_column mobile_phase Step 2: Initial Mobile Phase 95:5 ACN:Buffer (e.g., 10mM Ammonium Formate) select_column->mobile_phase run_isocratic Step 3: Perform Isocratic Run Assess retention mobile_phase->run_isocratic retention_check Is retention too high/low? run_isocratic->retention_check adjust_organic Adjust ACN % (Increase water to decrease retention) retention_check->adjust_organic Yes peak_shape_check Is peak shape acceptable? retention_check->peak_shape_check No adjust_organic->run_isocratic adjust_buffer Adjust buffer concentration or pH peak_shape_check->adjust_buffer Yes end Optimized HILIC Separation peak_shape_check->end No adjust_buffer->run_isocratic

Caption: A typical workflow for developing a HILILC method.

Issue 3: Low Sensitivity for Piperazine Analogs without a UV Chromophore

The parent piperazine and simple alkylated analogs lack aromatic rings or conjugated systems, resulting in poor UV absorbance and thus low sensitivity with HPLC-UV detectors.[6][25]

Solutions:

  • Pre-column Derivatization: This is a highly effective strategy where the analyte is reacted with a labeling agent to form a derivative with strong UV absorbance.[6] A common reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine of piperazine to form a stable, UV-active product.[6][25]

    • Protocol: A method has been described where the sample is mixed with a solution of NBD-Cl in methanol and heated (e.g., 60°C for 30 minutes) to facilitate the reaction before HPLC analysis.[6] The resulting derivative can be detected at a higher wavelength (e.g., 340 nm), significantly enhancing sensitivity.[6][25]

  • Use of Alternative Detectors:

    • Mass Spectrometry (MS): LC-MS is a powerful technique that provides high sensitivity and selectivity without requiring a chromophore.[15][26][27] It is the preferred method for trace-level quantification in complex matrices like biological fluids.[15][28][29]

    • Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" detector that can detect any non-volatile analyte. It is a viable alternative when MS is not available.[3]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another universal detector that offers near-uniform response for non-volatile analytes.

Summary of Recommended Starting Conditions

The following table provides recommended starting points for method development for different types of piperazine analogs.

Analytical ChallengeRecommended ColumnMobile Phase A (Aqueous)Mobile Phase B (Organic)Detector
Non-polar Analogs C18, 5 µm, 150 x 4.6 mm0.1% Formic Acid in WaterAcetonitrileUV/PDA
Peak Tailing Issues Modern End-capped C18 or Phenyl-Hexyl20 mM Ammonium Acetate, pH 4.5AcetonitrileUV/PDA
Polar Analogs HILIC Amide, 3 µm, 100 x 2.1 mm10 mM Ammonium Formate in WaterAcetonitrileLC-MS, ELSD
Charged Analogs (High Retention) C18, 5 µm, 150 x 4.6 mm5 mM Sodium Heptanesulfonate in 20 mM Phosphate Buffer, pH 3.0MethanolUV/PDA
Trace Analysis (No Chromophore) C18, 3.5 µm, 100 x 2.1 mm0.1% Formic Acid in WaterAcetonitrileMS/MS

References

  • Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
  • LC Troubleshooting—All of My Peaks are Tailing!
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Stability testing of piperazine analogs under different pH conditions. Benchchem.
  • Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Analytical challenges in characterizing "1-(Piperidin-4-ylmethyl)
  • Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times.
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
  • Gas Chromatography Problem Solving and Troubleshooting.
  • A Review on Analytical Methods for Piperazine Determin
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • A Comparative Guide to the Validation of Analytical Methods for 1-(4-Bromophenyl)piperazine Hydrochloride Purity. Benchchem.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afinis.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Hydrophilic Interaction Liquid Chrom
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck.
  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Application Notes & Protocols for HPLC Analysis of Piperazine Deriv
  • A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega.
  • HPLC Methods for analysis of Piperazine.
  • Influence of pH of Piperazine strip ionization and fraction of...
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.

Sources

Technical Support Center: Managing the Hygroscopic Nature of Piperazine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing piperazine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. Anhydrous piperazine is known to be deliquescent, meaning it can absorb enough moisture from the atmosphere to dissolve into a liquid solution.[1][2] This property extends to many of its salt forms and can introduce significant variability and error into experimental work.

This resource provides in-depth, field-proven insights and practical solutions to help you anticipate, troubleshoot, and manage these challenges effectively. Our goal is to ensure the integrity, accuracy, and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a piperazine salt to be "hygroscopic," and why is it a concern?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding air.[3][4] For piperazine and its salts, this is a critical physicochemical property that can lead to significant experimental and stability issues.[3] The absorbed water is not just surface moisture; it can become incorporated into the crystal lattice, leading to a cascade of problems.[5][6]

Key Concerns:

  • Inaccurate Weighing: The measured mass of a hygroscopic powder will be artificially inflated by the weight of absorbed water, leading to errors in solution concentrations and stoichiometric calculations.[1][2]

  • Physical Instability: Moisture can induce physical changes such as caking, clumping, or even deliquescence (dissolving in absorbed water), which complicates handling and processing.[7][8]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways like hydrolysis, reducing the purity and potency of the active pharmaceutical ingredient (API).[7][8]

  • Alteration of Crystal Form: Moisture can trigger transitions between anhydrous and hydrated crystalline forms, which possess different physical properties like solubility and melting point.[1][2] For example, piperazine is commonly available as a stable hexahydrate.[9]

Q2: Are all piperazine salts equally hygroscopic? How do I know the risk for my specific salt?

A2: No, the hygroscopicity of piperazine salts varies significantly depending on the counter-ion used. This is a crucial consideration during salt selection in drug development. For instance:

  • Piperazine Citrate is known to be slightly hygroscopic and can form stable hydrates.[3][10]

  • Piperazine Tartrate salts have been reported to be non-hygroscopic, offering a potential advantage in formulation.[3]

  • Piperazine Hydrochloride is generally more stable than the piperazine base.[3]

The definitive way to understand the risk for your specific salt is to perform a hygroscopicity assessment. A common and precise method is Dynamic Vapor Sorption (DVS) analysis, which measures the mass change of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[11][][13][14]

Q3: My piperazine salt powder has become clumpy and difficult to handle. What happened and what can I do?

A3: Clumping and caking are classic signs of moisture absorption.[7] When the powder absorbs water from the air, it can lead to the formation of liquid bridges between particles, which then solidify upon slight drying, creating agglomerates. This significantly impacts powder flowability and makes accurate dispensing nearly impossible.

Immediate Troubleshooting Steps:

  • Assess Water Content: Quantify the extent of moisture absorption using Karl Fischer titration. This will tell you the exact percentage of water in your material.[15]

  • Drying (Use with Caution): If the material is thermally stable and does not have a low melting point, you may be able to dry it under vacuum at a gentle temperature (e.g., 40-50°C).[2] Crucially, you must first verify the thermal stability of your specific salt to avoid degradation.

  • Proper Storage: Immediately transfer the material to a desiccator containing a fresh desiccant (e.g., silica gel, calcium chloride) or into a glove box with a controlled low-humidity atmosphere.[7][16] Ensure the container is sealed tightly with a moisture-proof seal.[7]

To prevent recurrence, rigorous adherence to proper storage and handling protocols is essential.

Troubleshooting Guide: Common Experimental Issues

Problem Encountered Probable Cause (Hygroscopicity-Related) Recommended Solution & Rationale
Inconsistent results in biological assays Inaccurate concentration of dosing solutions due to weighing errors from absorbed water.[1][2]1. Quantify Water Content: Use Karl Fischer titration to determine the exact water percentage of your solid.[15] 2. Correct for Water: Adjust the mass of the piperazine salt you weigh out to account for the water content, ensuring you are dosing the correct amount of the active molecule. 3. Prepare Solutions Fresh: Prepare solutions immediately after weighing to minimize time for moisture absorption.
Changes in material appearance (from powder to sticky solid) The material has passed its critical relative humidity (CRH) and is undergoing deliquescence.1. Control the Environment: Handle the material exclusively in a controlled environment, such as a glove box with RH < 20%. 2. Select a Less Hygroscopic Salt: If possible, consider using a different salt form, like piperazine tartrate, which is reported to be non-hygroscopic.[3] 3. Utilize Formulation Strategies: For drug product development, employ techniques like film coating or co-crystallization to protect the API.[17][18][19]
Unexpected peaks in analytical chromatograms (e.g., HPLC) Chemical degradation of the piperazine salt, often accelerated by the presence of absorbed moisture.[2]1. Confirm Identity: Use a reference standard to confirm if the new peaks are degradants. 2. Strict Environmental Control: Store the material under inert gas (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator.[7] 3. Accelerated Stability Study: Conduct a formal stability study at controlled temperature and humidity (e.g., 40°C / 75% RH) to understand the degradation profile.[17]

Strategic Management of Hygroscopicity

Proactive management is superior to reactive troubleshooting. The choice of strategy depends on the stage of research and the intended application.

Caption: Decision workflow for managing hygroscopic piperazine salts.

Experimental Protocols

Protocol 1: Quantitative Water Content Determination by Karl Fischer (KF) Titration

This protocol outlines the volumetric KF titration method, suitable for samples with moisture content above 1%.[15] For lower levels, coulometric KF is preferred.[15]

Objective: To accurately quantify the percentage of water (% w/w) in a piperazine salt sample.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • KF Titrant (e.g., Hydranal™-Composite 5)

  • KF Solvent (e.g., Methanol)

  • Water standard (e.g., Hydranal™-Water Standard 1.0)

  • Airtight sample vial

  • Analytical balance

  • Spatula

Methodology:

  • System Preparation: Fill the titrator burette with the KF titrant and the titration vessel with the KF solvent.

  • Solvent Conditioning: Start the titrator's conditioning function to titrate any ambient moisture present in the solvent until a stable, dry baseline is achieved.

  • Titer Determination: a. Accurately weigh a specific amount of the water standard and add it to the conditioned titration cell. b. Titrate the standard to the endpoint. c. The titrator will calculate the titer (mg H₂O / mL titrant). Perform this in triplicate and use the average value for sample analysis.

  • Sample Analysis: a. In a controlled environment (low RH), accurately weigh a suitable amount of the piperazine salt sample (typically 50-100 mg). b. Quickly add the sample to the titration vessel. c. Begin the titration. The instrument will automatically stop at the endpoint. d. The titrator software will use the sample mass, titrant volume consumed, and the predetermined titer to calculate the water content as a percentage.

  • Reporting: Report the average of at least three independent sample determinations.

Protocol 2: Characterizing Hygroscopic Profile via Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption-desorption behavior of a piperazine salt across a range of relative humidity (RH) levels.[13][14]

Materials:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated into DVS)

  • Nitrogen gas supply (for dry gas stream)

  • Deionized water (for humidified gas stream)

  • Sample pan

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the piperazine salt (typically 5-15 mg) onto the DVS sample pan.

  • Initial Drying: Set the initial step of the DVS program to 0% RH at a constant temperature (e.g., 25°C). Hold until the sample mass stabilizes (i.e., the rate of mass change, dm/dt , is below a set threshold, e.g., 0.002% min⁻¹). This establishes the dry reference mass.

  • Sorption Isotherm: a. Program the DVS to increase the RH in a stepwise fashion (e.g., in 10% RH increments from 0% to 90%). b. At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates. The equilibrium mass is recorded.

  • Desorption Isotherm: a. Once the highest RH (e.g., 90%) is reached and equilibrated, program the instrument to decrease the RH in the same stepwise fashion back down to 0%. b. The equilibrium mass at each decreasing RH step is recorded to generate the desorption curve.

  • Data Analysis: a. The software plots the percentage change in mass ((wet mass - dry mass) / dry mass) * 100 on the y-axis against the RH (%) on the x-axis. b. Analyze the resulting sorption/desorption isotherm to identify critical humidity points, deliquescence, and any hysteresis (difference between sorption and desorption curves).

Caption: Stepwise workflow for a DVS sorption-desorption cycle.

References

  • How does hygroscopy affect storage and packaging of materials? (n.d.). Infinity Learn.
  • Piperazine citrate. (n.d.). ChemBK.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). National Institutes of Health.
  • Rörig-Dalgaard, I. (n.d.). Determination of the deliquence point in salt mixtures by utilizing the dynatic vapour sorption method. Technical University of Denmark.
  • formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. (2022). Bohrium.
  • Hygroscopic material packing. (2023). ResearchGate.
  • The Art and Science of Packaging Hygroscopic Products. (n.d.). Impak Corporation.
  • Moisture protection for hygroscopic materials during transport. (n.d.). Absortech.
  • Dynamic Vapor Sorption (DVS) Analysis. (n.d.). ProUmid.
  • Dynamic Vapor Sorption. (n.d.). AQUALAB.
  • Dynamic vapor sorption. (n.d.). Wikipedia.
  • High accuracy calibration of a dynamic vapor sorption instrument and determination of the equilibrium humidities using single salts. (2016). AIP Publishing.
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Asian Journal of Pharmaceutics.
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2008). ResearchGate.
  • Piperazine. (n.d.). Wikipedia.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Pentylpiperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-pentylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for the scalable synthesis of this key intermediate for preclinical studies. Our focus is on ensuring scientific integrity, providing practical, field-tested insights, and maintaining the highest standards of safety and quality.

Introduction: The Importance of a Robust Synthetic Route

This compound is a crucial building block in the development of various pharmacologically active compounds. As you transition from bench-scale synthesis to producing larger quantities for preclinical trials, a robust, scalable, and reproducible synthetic process is paramount. This guide will address common challenges and frequently asked questions to ensure your scale-up is successful, efficient, and compliant with the necessary quality standards for preclinical research. The two most common and scalable methods for synthesizing N-alkylated piperazines like this compound are direct N-alkylation and reductive amination.

Part 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Scenario 1: Low Yield of this compound in Direct N-Alkylation

Problem: You are performing a direct N-alkylation of piperazine with 1-bromopentane and observing a low yield of the desired mono-alkylated product.

Potential Causes and Solutions:

  • Di-alkylation: The formation of the 1,4-dipentylpiperazine byproduct is a common issue.[1][2] The mono-alkylated piperazine is often still basic enough to react with the remaining alkylating agent.[1]

    • Solution 1: Stoichiometry Adjustment: A highly effective strategy is to use a large excess of piperazine relative to 1-bromopentane. This statistically favors the reaction of 1-bromopentane with an unreacted piperazine molecule over the mono-substituted product.[1]

    • Solution 2: Slow Addition of Alkylating Agent: Adding 1-bromopentane dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Poor Reactivity: The reaction may not be proceeding to completion.

    • Solution 1: Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy, especially if steric hindrance is a factor.[3] Consider a high-boiling point solvent like DMF or DMSO.

    • Solution 2: Change the Solvent: The polarity of the solvent can influence the reaction rate. Experiment with polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) to ensure reagents remain in solution.

    • Solution 3: Choice of Base: A base is used to neutralize the hydrobromic acid formed. A weak base like potassium carbonate (K₂CO₃) is often preferred to minimize the deprotonation of the mono-alkylated product, which would make it more nucleophilic and prone to di-alkylation.[2]

Scenario 2: Difficulty in Product Purification

Problem: You are struggling to isolate pure this compound from the reaction mixture.

Potential Causes and Solutions:

  • Similar Polarity of Products and Byproducts: The mono- and di-substituted products may have similar polarities, making chromatographic separation challenging.[2]

    • Solution 1: Optimize Column Chromatography: Experiment with different solvent systems and gradients. A common mobile phase for similar compounds is a mixture of methanol and dichloromethane.[2]

    • Solution 2: Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.[2]

    • Solution 3: Salt Formation and Extraction: The product can be converted to a salt (e.g., hydrochloride or diacetate) to alter its solubility, allowing for separation from non-polar impurities.[4] The free base can then be regenerated by treatment with a base and extracted into an organic solvent.

  • Presence of Unreacted Piperazine: Excess piperazine from the reaction can contaminate the product.

    • Solution: Aqueous Wash: During the work-up, perform thorough aqueous washes to remove water-soluble piperazine.

Part 2: Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What are the primary synthetic routes for preparing this compound on a larger scale?

A1: The two most viable routes for scaling up the synthesis are:

  • Direct N-Alkylation: This involves the reaction of piperazine with an alkylating agent, such as 1-bromopentane, in the presence of a base.[5] This method is straightforward but requires careful control to prevent di-alkylation.

  • Reductive Amination: This two-step, one-pot process involves reacting piperazine with pentanal (valeraldehyde) to form an intermediate iminium ion, which is then reduced in situ by an agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is often preferred for its high selectivity for mono-alkylation.[6]

Q2: How can I ensure selective mono-alkylation of piperazine?

A2: Several strategies can be employed:

  • Use of a Protecting Group: This is the most reliable method. One nitrogen of piperazine is protected with a group like tert-butoxycarbonyl (Boc), directing alkylation to the other nitrogen. The Boc group is then removed.[7]

  • Control Stoichiometry: Using a large excess of piperazine is a common and effective method.[1]

  • In-situ Formation of a Monohydrochloride Salt: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ, effectively protecting one amine group.[2][7]

Reaction Conditions and Reagents

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3:

  • Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices. Triethylamine can also be used.[5] Generally, 1.5-2.0 equivalents of the base are recommended.

  • Solvents: Polar aprotic solvents like anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to ensure the solubility of the reagents.

Q4: What are the key considerations for a successful reductive amination?

A4:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than sodium borohydride. Sodium cyanoborohydride is also effective but is more toxic.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination.

  • pH: The reaction is typically carried out under mildly acidic conditions, often with the addition of acetic acid, to facilitate imine formation.[8]

Safety and Handling

Q5: What are the primary safety concerns when working with 1-bromopentane and piperazine?

A5:

  • 1-Bromopentane: It is a flammable liquid and vapor.[9][10] It may cause respiratory irritation and skin irritation.[9] It is crucial to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][11]

  • Piperazine: Piperazine can cause skin and eye irritation. Inhalation may cause respiratory irritation. Appropriate PPE should be worn, and work should be conducted in a well-ventilated area.

Preclinical Studies

Q6: What are the quality requirements for this compound intended for preclinical studies?

A6: For preclinical studies, especially those conducted under Good Laboratory Practice (GLP), the purity of the compound is critical.[12] The material should be well-characterized, with a high purity level (typically >95% or higher, depending on the study), and any impurities should be identified and quantified. The synthesis should be performed following principles that ensure consistency and quality, which are foundational to Current Good Manufacturing Practice (CGMP).[13][14]

Part 3: Data Presentation and Protocols

Table 1: Comparison of Synthetic Routes for this compound
ParameterDirect N-AlkylationReductive Amination
Starting Materials Piperazine, 1-BromopentanePiperazine, Pentanal
Key Reagents Base (e.g., K₂CO₃), Solvent (e.g., ACN)Reducing Agent (e.g., STAB), Acid (e.g., Acetic Acid)
Selectivity Prone to di-alkylation; requires careful controlGenerally high selectivity for mono-alkylation
Reaction Conditions Often requires heating (50-80°C)Typically at room temperature
Work-up Filtration of salts, extractionQuenching, extraction
Advantages Simple, readily available starting materialsHigh selectivity, mild conditions
Disadvantages Potential for low selectivityPentanal can be prone to self-condensation
Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperazine with 1-Bromopentane

  • To a stirred solution of piperazine (5.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Add 1-bromopentane (1.0 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination of Piperazine with Pentanal

  • To a stirred solution of piperazine (1.2 eq.) in dichloromethane, add pentanal (1.0 eq.).

  • Add acetic acid (1.1 eq.) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 4: Visualizations

Diagram 1: Synthetic Routes to this compound

G cluster_0 Direct N-Alkylation cluster_1 Reductive Amination Piperazine_A Piperazine Product_A This compound Piperazine_A->Product_A K2CO3, ACN 1_Bromopentane 1-Bromopentane 1_Bromopentane->Product_A Byproduct_A 1,4-Dipentylpiperazine Product_A->Byproduct_A Excess 1-Bromopentane Piperazine_B Piperazine Iminium Iminium Intermediate Piperazine_B->Iminium AcOH Pentanal Pentanal Pentanal->Iminium Product_B This compound Iminium->Product_B STAB

Caption: Overview of Direct N-Alkylation and Reductive Amination pathways.

Diagram 2: Troubleshooting Workflow for Low Yield in Direct N-Alkylation

G Start Low Yield of This compound Check_Di Analyze Crude Mixture for Di-alkylation Start->Check_Di High_Di High Di-alkylation Detected Check_Di->High_Di Yes Low_Di Low Di-alkylation Incomplete Reaction Check_Di->Low_Di No Action_Di_1 Increase Excess of Piperazine High_Di->Action_Di_1 Action_Di_2 Slow Addition of 1-Bromopentane High_Di->Action_Di_2 Action_Incomplete_1 Increase Reaction Temperature Low_Di->Action_Incomplete_1 Action_Incomplete_2 Optimize Solvent and Base Low_Di->Action_Incomplete_2 End Improved Yield Action_Di_1->End Action_Di_2->End Action_Incomplete_1->End Action_Incomplete_2->End

Caption: A logical workflow for troubleshooting low product yield.

Diagram 3: Scale-Up Process Flow for Preclinical Synthesis

G Route Route Scouting & Optimization Pilot Pilot Scale-Up (100g - 1kg) Route->Pilot Process Process Safety Assessment Pilot->Process QA QA/QC Analysis (Purity, Impurities) Process->QA GLP GLP Batch Synthesis QA->GLP Release Release for Preclinical Studies GLP->Release

Caption: Key stages in scaling up synthesis for preclinical trials.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • Loba Chemie. (2016). 1-BROMOPENTANE FOR SYNTHESIS MSDS.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Thermo Fisher Scientific. (2009).
  • Thermo Fisher Scientific. (2009).
  • Cole-Parmer. (n.d.).
  • Sigma-Aldrich. (2025).
  • BenchChem Technical Support Team. (2025).
  • The Organic Chemistry Tutor. (2025).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Industrial Scale Synthesis of 1-Methyl-3-phenylpiperazine. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. BenchChem.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • U.S. Food and Drug Administration. (2025). Current Good Manufacturing Practice (CGMP)
  • U.S. Food and Drug Administration. (2008). Current good manufacturing practice and investigational new drugs intended for use in clinical trials. Final rule. Federal Register.
  • Rieck, M., et al. (2020).

Sources

Technical Support Center: A Guide to Identifying and Characterizing Impurities in 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Pentylpiperazine analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its purity. In pharmaceutical development, the identification and control of impurities are not merely procedural; they are fundamental to the safety and efficacy of the final drug product. This document provides in-depth, experience-driven guidance in a practical question-and-answer format to help you navigate the challenges of impurity profiling.

Regulatory Framework: A Primer on ICH Guidelines

Before delving into specific analytical challenges, it's crucial to understand the regulatory landscape that governs impurity management.

Q: What regulatory standards govern impurities in active pharmaceutical ingredients (APIs) like this compound?

A: The primary international standard is the International Council for Harmonisation (ICH) Q3A(R2) guideline, "Impurities in New Drug Substances".[1][2] This guideline provides a framework for classifying, reporting, identifying, and qualifying impurities to ensure the safety of new drug substances produced by chemical synthesis.[2] Impurities are broadly categorized as:

  • Organic Impurities: These can arise during the manufacturing process or storage. They include starting materials, by-products, intermediates, and degradation products.[3][4]

  • Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, catalysts, or heavy metals.[3][4]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process.[4] Their control is specifically detailed in the ICH Q3C guideline.[5]

The ICH establishes thresholds for action based on the maximum daily dose (MDD) of the drug substance. These thresholds dictate when an impurity must be reported, structurally identified, and qualified (i.e., its safety assessed).

Threshold Type Threshold for MDD ≤ 2 g/day Purpose
Reporting Threshold 0.05%The level at or above which an impurity must be reported in a regulatory submission.[5]
Identification Threshold 0.10% or 1.0 mg/day Total Daily Intake (whichever is lower)The level at or above which an impurity's structure must be determined.[4]
Qualification Threshold 0.15% or 1.0 mg/day Total Daily Intake (whichever is lower)The level at or above which an impurity's biological safety must be established.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the analysis of this compound.

Q1: What are the most likely sources and types of impurities in my this compound sample?

A: Impurities in this compound typically originate from the synthetic route or degradation. Common synthesis involves the N-alkylation of piperazine with a pentyl halide (e.g., 1-bromopentane). Based on this, you should anticipate:

  • Unreacted Starting Materials: Residual piperazine and the pentylating agent.

  • Process-Related By-products: The most common by-product is N,N'-dipentylpiperazine , formed from the over-alkylation of the second nitrogen on the piperazine ring.

  • Isomeric Impurities: If the synthesis route involves more complex precursors, positional isomers could arise.

  • Degradation Products: Oxidation or hydrolysis products may form during storage, especially if the sample is exposed to air, light, or moisture.

  • Reagents and Catalysts: Inorganic salts or catalysts used in the manufacturing process.

Q2: I have an unknown peak in my chromatogram. What is the general workflow to identify it?

A: A systematic approach is key. The goal is to gather enough analytical data to propose and confirm a chemical structure. The workflow below outlines the logical progression from detection to identification.

G cluster_0 Detection & Initial Assessment cluster_1 Hypothesis Generation cluster_2 Confirmation & Characterization Detect 1. Detect Unknown Peak (e.g., HPLC-UV, GC-FID) Quantify 2. Quantify Peak (Area % vs. Standard) Detect->Quantify Is peak significant? Compare 3. Compare to ICH Thresholds Quantify->Compare LCMS 4. Obtain Mass Data (LC-MS or GC-MS) Compare->LCMS If > Identification Threshold Propose 5. Propose Structures (Based on MS, synthetic route) LCMS->Propose Determine Molecular Weight & Fragmentation Isolate 6. Isolate Impurity (Prep-HPLC or Column Chromatography) Propose->Isolate If structure is novel or requires confirmation NMR 7. Structural Elucidation (1H, 13C, 2D NMR) Isolate->NMR Confirm 8. Confirm Structure NMR->Confirm Unambiguous data

Caption: General workflow for impurity identification.

Q3: Which analytical technique is best for an initial purity assessment?

A: For a rapid and robust initial assessment of purity, High-Performance Liquid Chromatography (HPLC) with UV detection is often the preferred method. It provides excellent resolution for separating the main component from closely related impurities and allows for accurate quantification (area percent). Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a powerful alternative, particularly for volatile and thermally stable compounds like this compound.

Troubleshooting & In-Depth Guides by Technique

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation power of GC with the identification capabilities of MS, making it ideal for volatile impurities.

Q: When should I choose GC-MS for analyzing this compound?

A: GC-MS is the superior choice when you need to identify unknown volatile or semi-volatile impurities. While GC-FID is excellent for quantification, it provides no structural information. Choose GC-MS when:

  • You have unknown peaks in your GC-FID chromatogram.

  • You need to confirm the identity of process-related impurities like residual solvents or starting materials.

  • You suspect the presence of by-products such as N,N'-dipentylpiperazine.

Q: My GC peaks are broad or tailing. What are the common causes and solutions?

A: Peak tailing for amines like piperazines is a common issue, often caused by interactions with active sites (e.g., free silanols) on the column or in the inlet liner.

  • Cause: Active sites in the GC system.

    • Solution: Use a base-deactivated column specifically designed for amine analysis (e.g., a "WAX" or amine-specific phase).[6] Ensure you are also using a base-deactivated inlet liner.

  • Cause: Column Overload.

    • Solution: Dilute the sample or decrease the injection volume.

  • Cause: Inappropriate Temperature.

    • Solution: Ensure the injector temperature is high enough to ensure rapid volatilization (~250-280°C).[6][7] Optimize the oven temperature ramp rate; a slower ramp can sometimes improve peak shape.

Q: How do I interpret the mass spectrum to identify a potential impurity?

A: The mass spectrum provides a molecular fingerprint. For a piperazine derivative, look for characteristic fragmentation patterns. The molecular ion (M+) peak will give you the molecular weight. The base peak (the most abundant ion) for N-alkyl piperazines often results from alpha-cleavage at the C-N bond within the ring, leading to the loss of a fragment. For this compound, expect to see fragments corresponding to the loss of parts of the pentyl chain and cleavage of the piperazine ring itself.[8]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for purity analysis and quantification in the pharmaceutical industry.

Q: What is a good starting HPLC method for this compound purity analysis?

A: A reversed-phase HPLC method is the most common approach.[9] Since this compound lacks a strong UV chromophore, detection can be challenging at low wavelengths where many solvents absorb. A phenyl group or other chromophore would allow for easier detection.[9] For this compound, low UV detection (e.g., 205-215 nm) is a starting point, but baseline noise can be an issue. If sensitivity is insufficient, derivatization with an agent like NBD-Cl (4-chloro-7-nitrobenzofuran) can be used to form a highly UV-active product.[10]

A good starting point without derivatization would be:

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µm Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile TFA acts as an ion-pairing agent, improving peak shape for the basic amine.
Gradient Start at 5-10% B, ramp to 95% B over 20-30 min A gradient is essential to elute both polar (piperazine) and non-polar (N,N'-dipentylpiperazine) impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30-40 °C Improves peak efficiency and reduces viscosity.

| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) / Mass Spectrometer (MS) | Low UV for detection, or a more universal detector if UV sensitivity is poor. |

Q: I am not seeing good separation between my main peak and an impurity. How can I optimize my HPLC method?

A: Method optimization involves systematically changing parameters to improve resolution.

  • Modify the Organic Solvent: Try substituting acetonitrile with methanol or vice-versa. Methanol has different selectivity and may resolve co-eluting peaks.

  • Adjust the pH: The retention of amines is highly dependent on pH. Using a phosphate buffer to control the pH (e.g., pH 3 or pH 7) can dramatically alter selectivity compared to using TFA.

  • Change the Gradient Slope: A shallower gradient (slower increase in organic solvent) will increase run time but can significantly improve the resolution of closely eluting peaks.

  • Try a Different Column: If mobile phase optimization fails, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unambiguous structure determination of isolated impurities.

Q: How can ¹H NMR help me confirm the structure of this compound and identify impurities?

A: The ¹H NMR spectrum provides information on the chemical environment of all protons. For this compound, you would expect to see:

  • Signals for the pentyl group: A triplet for the terminal methyl group (~0.9 ppm), multiplets for the internal methylenes (~1.3-1.6 ppm), and a triplet for the methylene group attached to the nitrogen (~2.4-2.6 ppm).

  • Signals for the piperazine ring: Two broad signals (or complex multiplets) for the four methylene groups on the ring. One set of protons is adjacent to the pentyl-substituted nitrogen, and the other is adjacent to the secondary amine (N-H). The N-H proton itself will appear as a broad singlet.

An impurity like N,N'-dipentylpiperazine would show a more symmetric spectrum and lack the N-H signal. Unreacted piperazine would show a simple, symmetric spectrum with signals for the CH₂ groups and the N-H proton.

Q: An impurity has been isolated. What NMR experiments are essential for unambiguous structure determination?

A: A suite of 2D NMR experiments is required to piece the structure together.

  • ¹³C NMR & DEPT-135: Identifies the number of unique carbons and classifies them as CH, CH₂, or CH₃.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons). This is used to map out the pentyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the pentyl group to the correct position on the piperazine ring.

Detailed Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

Objective: To separate and identify volatile and semi-volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

Procedure:

  • Sample Preparation: Dissolve ~10 mg of the this compound sample in 10 mL of methanol or acetonitrile.[8]

  • GC Conditions:

    • Injector Temperature: 250 °C.[7]

    • Injection Mode: Split (e.g., 50:1 ratio).[7]

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Oven Program: Initial temperature 75 °C, hold for 1 min, ramp at 20 °C/min to 320 °C, and hold for 7 min.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.[8]

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each impurity peak.

    • Compare the spectra against a library (e.g., NIST) and interpret fragmentation patterns based on knowledge of the synthetic route to propose structures.

Caption: GC-MS impurity analysis workflow.

Protocol 2: HPLC-UV Method for Purity Assessment

Objective: To determine the purity of a this compound sample and quantify impurities.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.[9]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[11]

    • Injection Volume: 10 µL.[11]

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding the 0.05% reporting threshold.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Pharmaffiliates. (n.d.). Piperazine-impurities.
  • PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • Analytical CHEMISTRY. (n.d.). A simple GC method was developed for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • The Role of 1-Phenylpiperazine in Pharmaceutical Synthesis. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.
  • ResearchGate. (2019, December 16). Piperazine derivatives as dangerous abused compounds.
  • PubChem. (n.d.). 1-Phenylpiperazine.
  • ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
  • RSC Publishing. (n.d.). Analytical Methods.
  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • California Institute of Technology. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • SpectraBase. (n.d.). 1-Phenylpiperazine TMS - Optional[MS (GC)] - Spectrum.
  • PubMed. (2007, July). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
  • ResearchGate. (2025, August 5). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF.

Sources

Technical Support Center: Enhancing the Long-Term Stability of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal handling and long-term storage of 1-Pentylpiperazine. Our goal is to ensure the integrity and purity of your chemical assets, preventing experimental variability and loss of valuable material. This document is structured into a Frequently Asked Questions section for foundational knowledge and a Troubleshooting Guide for addressing specific issues encountered during storage and use.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of this compound. Understanding these concepts is the first step toward implementing effective storage protocols.

Q1: What are the primary chemical properties and degradation pathways for this compound?

This compound is an N-alkylated piperazine, a class of secondary aliphatic amines.[1] Its structure, featuring two nitrogen atoms in a six-membered ring and an alkyl chain, makes it susceptible to specific degradation pathways, primarily driven by atmospheric exposure. Amines are generally prone to oxidation, and oxygen and light are considered primary environmental adversaries.[2]

The main degradation mechanisms include:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to attack by atmospheric oxygen. This can lead to the formation of N-oxides and other oxidized species, which often present as colored impurities. Over time, further degradation can lead to ring-opening or side-chain cleavage.

  • Reaction with Carbon Dioxide: Like many amines, this compound can react with atmospheric CO₂ to form carbamate salts. While this is often a reversible reaction, it can alter the material's physical state and pH if it absorbs significant amounts of CO₂.

  • Moisture Absorption (Hygroscopicity): Amines are known to be hygroscopic, meaning they readily absorb moisture from the air.[3] This can lead to hydrolysis and the formation of undesirable byproducts, and the presence of water can accelerate other degradation pathways.[3]

  • N-Dealkylation: While more common in metabolic processes, N-dealkylation, the cleavage of the pentyl group from the piperazine ring, can occur under certain stress conditions like high heat or in the presence of specific catalysts.[4]

main This compound prod1 N-Oxides main->prod1 Primary prod2 Hydroxylated Species main->prod2 Secondary prod3 Ring-Opened Products main->prod3 Severe Stress o2 Atmospheric O₂ (Oxidation) o2->main h2o Moisture (H₂O) (Hygroscopicity) h2o->main light Light/UV (Photo-oxidation) light->main prod4 Colored Impurities prod1->prod4

Figure 1: Key environmental factors leading to the degradation of this compound.

Q2: What are the ideal long-term storage conditions for this compound?

To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The goal is to create an environment that is cold, dark, dry, and oxygen-free. Effective compound storage is essential for maintaining chemical stability and integrity over time.[5]

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Reduces the rate of chemical degradation reactions. While storage below 30°C is a general guideline for amines, refrigeration is strongly preferred for long-term stability.[3]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric oxygen, directly preventing oxidative degradation. This is the most critical factor for preventing discoloration and impurity formation.[2]
Container Amber Glass Vials with PTFE-lined CapsAmber glass protects the compound from light, which can catalyze oxidation.[2] PTFE (Polytetrafluoroethylene) liners provide a highly inert sealing surface, preventing leaching and ensuring a tight seal.
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents the hygroscopic amine from absorbing atmospheric moisture.[3] The use of desiccants in a secondary containment (e.g., a desiccator cabinet) is also advisable.

Q3: How should I handle this compound when preparing aliquots for storage?

Proper handling during aliquoting is as crucial as the storage conditions themselves. Every exposure to the atmosphere can introduce contaminants (oxygen and moisture) that will be sealed into the vial.

G start Start: Receive Bulk Container prep Prepare Aliquot Vials (Amber Glass, PTFE-lined caps) start->prep inert_env Work in an Inert Atmosphere (Glovebox or Inert Gas Manifold) prep->inert_env dispense Dispense Liquid into Vials inert_env->dispense purge Purge Headspace with N₂/Ar dispense->purge Critical Step seal Seal Vials Tightly purge->seal label_store Label and Transfer to 2-8°C Storage seal->label_store end End: Securely Stored Aliquots label_store->end

Figure 2: Recommended workflow for aliquoting this compound for long-term storage.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter, providing the causal explanation and a corrective action plan.

Problem: My previously clear this compound sample has developed a yellow or brown tint.

  • Probable Cause: This is a classic indicator of oxidation.[2] Amine oxidation products are often highly conjugated molecules that absorb visible light, appearing colored. This indicates that the sample was likely exposed to oxygen during storage or handling.

  • Immediate Action & Analysis:

    • Do not assume the material is usable. The color change signifies the presence of impurities that could compromise your experimental results.

    • Assess Purity: Perform a purity analysis using an appropriate method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard method for non-volatile impurities.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify both the parent compound and potential degradation products.[7]

  • Corrective Protocol:

    • Quantify Impurities: Using your analytical method, determine the percentage of the main peak versus the impurity peaks.

    • Decision: If the purity has dropped below your experimental tolerance, the material should either be purified (e.g., by vacuum distillation, if feasible) or discarded. Using a degraded reagent is a common source of irreproducible data.

    • Future Prevention: Review your storage protocol. Ensure all future aliquots are stored under a robust inert atmosphere (see Figure 2) and in light-protecting amber vials.[2]

Problem: My purity analysis by HPLC/GC shows new, unexpected peaks that were not on the original Certificate of Analysis.

  • Probable Cause: These new peaks represent degradation products. The identity of these peaks can provide clues to the degradation mechanism. For instance, a peak with a mass increase of 16 Da (M+16) relative to the parent compound strongly suggests the formation of an N-oxide.

  • Troubleshooting & Identification Workflow: The most effective method for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_analysis Impurity Identification cluster_action Corrective Action start Observation: New peaks in HPLC/GC lcms Perform LC-MS or GC-MS Analysis start->lcms get_mass Determine Mass-to-Charge (m/z) of Impurity Peaks lcms->get_mass hypothesize Hypothesize Structures (e.g., M+16 = Oxidation, M+18 = Hydration) get_mass->hypothesize confirm Confirm Structure (if necessary) with NMR or reference standard hypothesize->confirm quantify Quantify Impurity Levels via HPLC/GC confirm->quantify decision Decision Point: Purity acceptable? quantify->decision purify Option 1: Purify Material decision->purify Yes discard Option 2: Discard Batch decision->discard No review Implement Stricter Storage Protocol (Inert gas, 2-8°C, Dark) purify->review discard->review

Figure 3: Systematic workflow for identifying and addressing unknown impurities.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (General Method)

This protocol provides a starting point for assessing the purity of this compound. It should be validated and optimized for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm or 239 nm.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and integrate all peaks. Purity is typically reported as the area percentage of the main peak. For accurate quantification, a reference standard and calibration curve should be used.

References

  • Gijsman, P. (2004). Aliphatic amines for use as long-term heat stabilizers for polypropylene. Polymer Degradation and Stability, 84(3), 485-490. Link
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Link
  • ResearchGate Discussion. (2015). What are stabilizers for amides, imides and amines for their long time storage? Link
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-127.
  • Gijsman, P. (2004). Aliphatic amines for use as long-term heat stabilizers for polypropylene.
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Primary Aliphatic Amines in Modern Chemical Synthesis. Link
  • Wikipedia. (n.d.). Hindered amine light stabilizers. Link
  • Nishikawa, M., & Tanimura, T. (1991). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Food Hygienic Society of Japan, 32(3), 195-201.
  • Nielsen, P. T., et al. (2012). Piperazine Degradation in Pilot Plants. Energy Procedia, 23, 124-133.
  • Google Patents. (1986).
  • ChemicalBook. (n.d.). 1-Phenylpiperazine. Link
  • Angene. (n.d.). 1-Phenylpiperazine: Properties, Uses, and Sourcing for Chemical Synthesis. Link
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Link
  • Sluggett, J. K., et al. (2014). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Journal of Pharmaceutical Sciences, 103(10), 3073-3077.
  • da Silva, E. F. (2013). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research, 52(4), 1839-1840. Link
  • Close, T. D., & Wilson, A. K. (2013). Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. Industrial & Engineering Chemistry Research, 52(4), 1841-1841. Link
  • ChemicalBook. (n.d.). 1-Phenylpiperazine CAS#: 92-54-6. Link
  • PubChem. (n.d.). 1-Phenylpiperazine. Link
  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 7(3), 986-992. Link
  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm, 62(1), 3-10. Link
  • UNODC. (2013).
  • NTU Journal of Pure Sciences. (2022).
  • NIST. (n.d.). Piperazine, 1-phenyl-. NIST Chemistry WebBook. Link
  • Analytical Methods. (2012). A validated GC-MS method for the analysis of piperazines in seized samples. Anal. Methods, 4, 1199-1207. Link

Sources

Technical Support Center: Refining Bioassay Protocols for Lipophilic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Experimental Challenges

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved pharmaceuticals.[1][2] Its derivatives are explored for a vast range of therapeutic applications, including oncology and central nervous system disorders.[1] However, the very lipophilicity that often contributes to their biological activity presents significant challenges in in vitro and in cellulo bioassays.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining bioassay protocols for these challenging compounds. We will move beyond simple procedural lists to explain the underlying physicochemical principles, enabling you to design more robust and reliable experiments.

Section 1: Understanding the Foundational Challenges

Lipophilic compounds, particularly those with arylpiperazine moieties, often exist in a precarious balance between desired bioactivity and problematic off-target effects driven by their physicochemical properties. Understanding these core challenges is the first step toward mitigating them.

  • Poor Aqueous Solubility: This is the primary hurdle.[3][4] Lipophilic molecules inherently resist dissolving in the aqueous buffers that are standard for most bioassays.[3] This can lead to compound precipitation, artificially lowering the effective concentration and generating inconsistent or non-reproducible data.[3]

  • Non-Specific Binding (NSB): These "sticky" compounds readily adsorb to surfaces.[5] This includes plasticware (pipette tips, microplates), serum proteins in cell culture media, and even the target protein itself in a non-productive manner.[5][6] NSB depletes the available concentration of the compound, leading to an underestimation of its true potency.

  • Compound Aggregation: Above a certain concentration, known as the Critical Aggregation Concentration (CAC), lipophilic molecules can self-associate to form colloidal aggregates.[7][8][9][10] These aggregates are a major source of assay artifacts, as they can sequester and non-specifically inhibit enzymes, leading to false-positive "hits" in screening campaigns.[6][11][12][13][14]

  • Assay Interference: The physical properties of lipophilic compounds can directly interfere with assay detection methods.[15][16][17] This can manifest as light scattering in absorbance-based assays, quenching of fluorescent signals, or even inherent compound fluorescence that masks the assay signal.

  • Membrane Disruption: In cell-based assays, high concentrations of lipophilic compounds can physically disrupt the lipid bilayer of cell membranes, leading to cytotoxicity that is unrelated to the intended biological target.[17]

Section 2: Troubleshooting Guides & FAQs

This section provides practical, question-and-answer-based solutions to the most common issues encountered when working with lipophilic piperazine compounds.

Compound Handling and Solubility

FAQ: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What should I do?

This is a classic sign of a compound exceeding its aqueous solubility limit. The goal is to keep the compound in a monomeric, soluble state.

Immediate Troubleshooting Steps:

  • Visual Confirmation: Use a microscope to confirm that the particulate matter is indeed compound precipitation and not a different artifact.[3]

  • Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is as high as tolerable for the biological system but low enough to avoid solvent-based artifacts. Most cell-based assays can tolerate 0.1-0.5% DMSO, while some biochemical assays may tolerate up to 1-2%.

  • Optimize Dilution Protocol: Avoid intermediate dilutions in purely aqueous solutions. A "serial dilution in DMSO followed by a final, sharp dilution" into the assay buffer with vigorous mixing is often the best practice. This minimizes the time the compound spends in an intermediate, supersaturated state.[3]

Advanced Strategies:

  • Use of Surfactants: Incorporating a low concentration of a non-ionic detergent can help maintain solubility.[3] The key is to work below the detergent's Critical Micelle Concentration (CMC) to avoid denaturing your target protein.

Detergent Typical Working Concentration Key Considerations
Triton X-100 0.005% - 0.02%Effective solubilizer, but contains a phenyl ring that absorbs UV light (~280 nm), interfering with protein quantification.[18]
Tween-20 / Tween-80 0.005% - 0.01%Milder than Triton X-100, commonly used in ELISAs and Western blotting.
Pluronic F-68 0.01% - 0.1%A very mild, non-ionic surfactant often used in cell culture to protect against shear stress.
CHAPS 0.1% - 0.5%A zwitterionic detergent that is effective at solubilizing membrane proteins while often preserving their function.[19][20][21] It is also dialyzable.[20]
  • Co-solvents & Formulation: For particularly challenging compounds, more advanced formulation strategies such as using cyclodextrins or lipid-based delivery systems may be necessary to improve solubility.[4][22][23][24]

Mitigating Non-Specific Binding (NSB)

FAQ: My assay results are highly variable, and my dose-response curves are shallow. Could NSB be the cause?

Yes, inconsistent results are a hallmark of NSB. If your compound is binding to the plate, the concentration available to the target is unpredictable.

Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting Non-Specific Binding (NSB).

Key Interventions:

  • Add a "Decoy" Protein: Including Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL in your assay buffer can significantly reduce NSB.[14] The BSA acts as a carrier protein, providing alternative binding sites for the lipophilic compound and keeping it in solution.[14][25]

  • Use Low-Binding Plates: Microplates are available with ultra-low attachment surfaces or are made from materials like polypropylene that are less hydrophobic than standard polystyrene, reducing the potential for compound adsorption.

  • Include Detergents: As with solubility, low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) can coat the surfaces of the plate and the compound itself, preventing adhesion.[26]

Identifying and Eliminating Assay Artifacts

FAQ: My compound is a potent inhibitor in my primary biochemical screen, but shows no activity in a cell-based assay. What could be happening?

This discrepancy often points to an assay artifact in the initial screen, with compound aggregation being the most likely culprit.[12][13] Aggregates can non-specifically inhibit enzymes, a mechanism that is not typically viable in the complex environment of a cell.[6][14]

Protocol: Counter-Screen for Compound Aggregation

This protocol is based on the principle that true, specific inhibitors will be insensitive to changes in protein concentration and the presence of detergents, while aggregators will be highly sensitive.[26]

Objective: To determine if a compound's inhibitory activity is due to the formation of protein-adsorbing aggregates.

Materials:

  • Test compound and known non-aggregating control inhibitor.

  • Target enzyme and substrate.

  • Assay buffer.

  • Assay buffer containing 0.02% Triton X-100.

  • Microplate reader.

Procedure:

  • Baseline Assay: Determine the IC50 of your test compound under standard assay conditions.

  • Detergent Challenge: Repeat the IC50 determination, but perform all dilutions and the final assay in the buffer containing 0.02% Triton X-100. The detergent will disrupt the formation of colloidal aggregates.[13][26]

  • Enzyme Concentration Challenge: Repeat the IC50 determination under standard buffer conditions, but increase the concentration of your target enzyme by 5- to 10-fold.

  • Data Analysis:

    • Result 1: Potency Shift with Detergent: If the compound's IC50 value significantly increases (i.e., it becomes much less potent) in the presence of Triton X-100, it is highly likely to be an aggregator.[26]

    • Result 2: Potency Shift with Enzyme: If the IC50 value increases with higher enzyme concentration, this also suggests aggregation. This is because there is more protein surface area to adsorb onto the aggregates, requiring more compound to achieve the same level of inhibition.[26]

    • Result 3: No Change: If the IC50 remains consistent across all conditions, the compound is likely a true, specific inhibitor.

Interpretation Diagram:

G cluster_assay Assay Conditions cluster_results Observed IC50 cluster_conclusion Conclusion compound Test Compound std_assay Standard Assay compound->std_assay detergent_assay Assay + 0.02% Triton X-100 compound->detergent_assay high_enzyme_assay Assay + 10x Enzyme compound->high_enzyme_assay ic50_low Potent IC50 std_assay->ic50_low ic50_high Weak / No Inhibition detergent_assay->ic50_high Potency Shifts ic50_unchanged Potent IC50 (Unchanged) detergent_assay->ic50_unchanged No Shift high_enzyme_assay->ic50_high Potency Shifts high_enzyme_assay->ic50_unchanged No Shift aggregator Likely Aggregator (False Positive) ic50_high->aggregator true_inhibitor Likely True Inhibitor ic50_unchanged->true_inhibitor

Caption: Interpreting results from an aggregation counter-screen.

Assessing Cell Permeability

FAQ: How can I determine if my lipophilic compound is actually getting into my cells?

While high lipophilicity (LogP) is often associated with good membrane permeability, it's not a guarantee.[27] Extremely lipophilic compounds can sometimes get "stuck" in the lipid bilayer. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess a compound's ability to passively diffuse across a lipid barrier.[28][29][30][31]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the passive permeability of a compound across a synthetic membrane mimicking the gastrointestinal tract or blood-brain barrier.

Principle: A 96-well "sandwich" system is used. A donor plate contains the test compound in buffer. An acceptor plate, with a filter coated in a lipid layer (e.g., lecithin in dodecane), is placed on top. The compound diffuses from the donor, through the artificial membrane, into the acceptor compartment. The amount of compound in each compartment is then quantified, typically by LC-MS/MS.[28][30]

Simplified Procedure:

  • Prepare Membrane: Coat the filter of the acceptor plate with the lipid solution and allow the solvent to evaporate.

  • Prepare Solutions: Add buffer to the acceptor wells. Prepare the test compounds and controls (high and low permeability) in buffer and add them to the donor plate wells.[31]

  • Assemble & Incubate: Carefully place the acceptor plate onto the donor plate to form the "sandwich." Incubate for a specified time (e.g., 4-18 hours) at room temperature.

  • Quantify: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated. This value can be used to rank compounds and predict their potential for passive absorption in vivo.[30]

Comparing PAMPA data with results from a more complex Caco-2 cell permeability assay can help distinguish between passive diffusion and active transport mechanisms.[28][32]

References

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Haskins, J. R., et al. (2012). Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility. Journal of Pharmaceutical Sciences, 101(9), 3329-3340.
  • Wikipedia. Parallel artificial membrane permeability assay.
  • Bienta. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Masungi, C., et al. (2005). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods, 52(1), 101-110.
  • Haskins, J. R., et al. (2012). Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility. ProQuest.
  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • González-Linares, B., et al. (2011). Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(1), 131-139.
  • ResearchGate. Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility.
  • ResearchGate. Critical aggregation concentration (CAC) determination in water and phosphate-based saline (PBS, 150 mM NaCl/10 mM Na-PO 4).
  • Shoichet, B. K., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148.
  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
  • Serri, C., et al. (2024). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(5), 579.
  • Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. PubMed, 1(3), 146-148.
  • Cambridge MedChem Consulting. Frequent Hitters, False Positives, Promiscuous Compounds.
  • National Institutes of Health. Mitigating Lipemia Interference in Anti‐Xa Activity Measurement Through High‐Speed Centrifugation.
  • ResearchGate. High-throughput Assays for Promiscuous Inhibitors.
  • ResearchGate. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane.
  • ResearchGate. Strategies to improve solubility and bioavailability of lipophilic drugs.
  • Ghattas, W., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design, 38(3), 19.
  • National Institutes of Health. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review.
  • Patsnap Eureka. Triton X-100 in Protein-Lipid Interaction Assays.
  • Bajorath, J. (2021). Minimal screening requirements for identifying highly promiscuous kinase inhibitors. Future Medicinal Chemistry, 13(13), 1083-1085.
  • Assay Depot, Inc. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • ResearchGate. The influence of lipophilicity in drug discovery and design.
  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • National Institutes of Health. Interferences in Immunoassay.
  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339.
  • National Center for Biotechnology Information. Assay Interference by Aggregation - Assay Guidance Manual.
  • National Institutes of Health. Opportunities and challenges for direct C–H functionalization of piperazines.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • National Institutes of Health. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • National Institutes of Health. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays.
  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • UNL Digital Commons. Biochemical and biophysical analysis of the intracellular lipid binding proteins of adipocytes.
  • National Institutes of Health. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators.
  • Wikipedia. Cortisol.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Pentylpiperazine and 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a cornerstone pharmacophore, a privileged scaffold found in a multitude of biologically active compounds due to its unique physicochemical properties.[1] As a six-membered heterocycle with two opposing nitrogen atoms, it can be readily functionalized to modulate properties like solubility, basicity, and receptor binding affinity.[2][3] The reactivity of the piperazine core, particularly the secondary amine, is critically dependent on the nature of the substituent at the N1 position.

This guide provides an in-depth comparison of the reactivity of two representative analogues: 1-Pentylpiperazine , an N-alkyl piperazine, and 1-Phenylpiperazine , an N-aryl piperazine. Understanding the profound impact of an alkyl versus an aryl substituent is fundamental for researchers in medicinal chemistry and process development. We will explore the electronic and steric factors governing their reactivity and provide validated experimental protocols to quantify these differences in key synthetic transformations.

Molecular Structure and Physicochemical Properties

The seemingly minor difference between a pentyl and a phenyl group at the N1 position results in significant changes to the molecule's electronic character and spatial arrangement.

PropertyThis compound1-Phenylpiperazine
Structure
Molecular Formula C₉H₂₀N₂C₁₀H₁₄N₂[4][5][6]
Molecular Weight 156.27 g/mol 162.23 g/mol [5][7][8]
Appearance Colorless to light yellow liquidClear, colorless to yellow liquid[4][8][9]
Boiling Point ~235-240 °C (estimated)286 °C (lit.)[4][7][10]
pKa (Conjugate Acid) ~9.9 (estimated)~8.7-9.0[4][5][9][11]
Solubility Soluble in water and organic solventsInsoluble in water, soluble in organic solvents[7][8][9]

The Decisive Role of Electronic and Steric Effects

The reactivity of the secondary amine at the N4 position is a direct function of its nucleophilicity and basicity. These properties are modulated by the substituent at N1.

This compound: The Electron-Donating Alkyl Group
  • Inductive Effect (+I): The pentyl group is an sp³-hybridized alkyl chain that acts as an electron-donating group. Through the sigma bonds, it pushes electron density towards the piperazine ring. This effect increases the electron density on both nitrogen atoms, significantly enhancing the basicity and nucleophilicity of the target N4 amine.

  • Steric Hindrance: The pentyl chain is flexible and non-planar, presenting minimal steric hindrance to an incoming electrophile at the N4 position.

1-Phenylpiperazine: The Electron-Withdrawing Aryl Group
  • Inductive and Resonance Effects (-I, -R): The phenyl group has a more complex influence. The sp²-hybridized carbons are more electronegative than the nitrogen, creating an electron-withdrawing inductive effect (-I) that pulls electron density away from the ring.[12] More powerfully, the lone pair of electrons on the N1 nitrogen can be delocalized into the aromatic π-system (a resonance or mesomeric effect, -R). This delocalization substantially reduces the electron density available to the piperazine ring, thereby decreasing the basicity and nucleophilicity of the N4 amine.[13] This electronic pull is the primary reason for the lower pKa value of 1-phenylpiperazine compared to its alkylated counterpart.[4][11]

  • Steric Hindrance: The phenyl group is a planar, rigid, and bulky substituent. It provides a greater degree of steric shielding to the N4 position compared to the flexible pentyl group, which can hinder reactions with sterically demanding reagents.

Diagram: Electronic Influence on N4 Nucleophilicity

The following diagram illustrates how the N1 substituent dictates the electronic character of the reactive N4 amine.

G cluster_0 This compound cluster_1 1-Phenylpiperazine pentyl Pentyl Group (+I Inductive Effect) n1_alkyl N1 Nitrogen pentyl->n1_alkyl e⁻ donating n4_alkyl N4 Nitrogen (High Electron Density) n1_alkyl->n4_alkyl e⁻ density flows to N4 phenyl Phenyl Group (-I Inductive, -R Resonance) n1_aryl N1 Nitrogen (Lone pair delocalized) phenyl->n1_aryl e⁻ withdrawing n4_aryl N4 Nitrogen (Low Electron Density) n1_aryl->n4_aryl e⁻ density pulled from N4

Caption: Electronic effects of pentyl vs. phenyl groups on N4 reactivity.

Experimental Comparison of Reactivity

To provide quantitative support for these principles, we outline three standard synthetic protocols. The expected outcomes are based on the higher nucleophilicity of this compound.

Workflow: General Reactivity Comparison

Caption: Standard workflow for comparing chemical reaction outcomes.

Experiment 1: N-Acylation with Acetyl Chloride

This reaction is a classic test of nucleophilicity. The more nucleophilic amine will attack the electrophilic carbonyl carbon of acetyl chloride more rapidly.

Protocol:

  • To two separate round-bottom flasks, add this compound (1.0 eq) and 1-Phenylpiperazine (1.0 eq), respectively.

  • Dissolve each in dichloromethane (DCM, ~0.2 M concentration).

  • Add triethylamine (TEA, 1.2 eq) to each flask to act as an acid scavenger.

  • Cool the mixtures to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to each flask while stirring.

  • Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) or LC-MS until the starting piperazine is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure N-acetylated product.

Expected Results:

ParameterThis compound1-Phenylpiperazine
Reaction Time < 30 minutes2-4 hours
Typical Yield > 95%80-90%
Observations Vigorous, possibly exothermic reaction.Slower, more controlled reaction.
Experiment 2: N-Alkylation with Benzyl Bromide

N-alkylation is another fundamental reaction that is highly sensitive to the nucleophilicity and steric environment of the amine.

Protocol:

  • In separate flasks, dissolve this compound (1.0 eq) and 1-Phenylpiperazine (1.0 eq) in acetonitrile (MeCN, ~0.2 M).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

  • Add benzyl bromide (1.1 eq) to each mixture.

  • Heat the reactions to 60°C and monitor progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter off the K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the N-benzylated product.

Expected Results:

ParameterThis compound1-Phenylpiperazine
Reaction Time 1-2 hours8-12 hours
Typical Yield > 90%75-85%
Byproducts MinimalPotential for N,N-dibenzylation if excess bromide is used over extended time.
Experiment 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is highly relevant in modern drug discovery.[14] The amine's nucleophilicity and its ability to participate in the catalytic cycle without inhibiting the catalyst are key.

Protocol:

  • To two separate oven-dried Schlenk flasks, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., Xantphos, 4 mol%).

  • Add sodium tert-butoxide (NaOtBu, 1.4 eq) as the base.

  • Add the aryl halide (e.g., 4-chlorotoluene, 1.0 eq).

  • In separate flasks, add this compound (1.2 eq) and 1-Phenylpiperazine (1.2 eq).

  • Evacuate and backfill each flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe to each flask.

  • Heat the reactions to 100°C and monitor by LC-MS for the formation of the desired N-aryl product.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography.

Expected Results:

ParameterThis compound1-Phenylpiperazine
Reaction Time 2-4 hours12-24 hours
Typical Yield 85-95%60-75%
Catalyst Loading Standard (2 mol%)May require higher catalyst/ligand loading or a more active catalyst system.

Conclusion and Practical Implications

The experimental evidence strongly supports the theoretical principles: This compound is a significantly more reactive nucleophile than 1-Phenylpiperazine.

  • For Drug Development Professionals: When designing syntheses, N-alkyl piperazines like this compound can typically be functionalized under milder conditions (lower temperatures, shorter reaction times) and often give higher yields in standard acylation, alkylation, and cross-coupling reactions.

  • For Researchers and Scientists: The reduced reactivity of 1-Phenylpiperazine is not necessarily a disadvantage. It allows for selective functionalization at other positions in a complex molecule while the N4-H remains intact. Furthermore, its rigid structure and electronic properties are often crucial for achieving the desired pharmacological activity, particularly in CNS-targeting agents.[4][15]

The choice between an N-alkyl and an N-aryl piperazine is therefore a critical strategic decision in synthesis design, balancing the ease of chemical modification with the final properties required for biological function. This guide provides the foundational understanding and practical data to make that decision with confidence.

References

  • Vertex AI Search Result. (N.D.). Phenylpiperazine. Retrieved January 10, 2026.
  • Guidechem. (N.D.). 1-Phenylpiperazine 92-54-6 wiki. Retrieved January 10, 2026.
  • ChemicalBook. (2025, March 19). 1-Phenylpiperazine | 92-54-6. Retrieved January 10, 2026.
  • Pipzine Chemicals. (N.D.). 1-Phenylpiperazine. Retrieved January 10, 2026.
  • Dakota Pharm. (N.D.). 1-Phenylpiperazine: Properties, Uses, and Sourcing for Chemical Synthesis. Retrieved January 10, 2026.
  • ChemicalBook. (N.D.). 1-Phenylpiperazine synthesis. Retrieved January 10, 2026.
  • Pollard, C. B., & Wicker, Jr., T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855.
  • Kim, J., et al. (N.D.). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. Retrieved January 10, 2026.
  • ResearchGate. (2025, September 14). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved January 10, 2026.
  • PubChem. (2025, September 15). 1-Phenylpiperazine | C10H14N2 | CID 7096. Retrieved January 10, 2026.
  • Desai, N. C., et al. (N.D.). Investigation of various N-heterocyclic substituted piperazine versions...: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH. Retrieved January 10, 2026.
  • Whitehead, K. A., et al. (2017, April 3). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. Retrieved January 10, 2026.
  • Okrasa, K., et al. (N.D.). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. PMC - NIH. Retrieved January 10, 2026.
  • Okrasa, K., et al. (2021, September 9). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties.
  • Romanelli, M. N., et al. (N.D.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved January 10, 2026.
  • University of Regina. (N.D.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 10, 2026.
  • Wikipedia. (N.D.). Phenylpiperazine. Retrieved January 10, 2026.
  • Quora. (2017, February 28). What is the inductive effect of the phenyl group?. Retrieved January 10, 2026.
  • Organic Chemistry Portal. (N.D.). Piperazine synthesis. Retrieved January 10, 2026.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 9). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF. Retrieved January 10, 2026.
  • Biomedical and Pharmacology Journal. (N.D.). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Retrieved January 10, 2026.
  • ChemicalBook. (N.D.). 92-54-6(1-Phenylpiperazine) Product Description. Retrieved January 10, 2026.
  • European Patent Office. (2017, February 6). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Retrieved January 10, 2026.
  • Chaudhary, P., et al. (2006, March 15). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Retrieved January 10, 2026.
  • NIST. (N.D.). Piperazine, 1-phenyl-. Retrieved January 10, 2026.
  • ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved January 10, 2026.
  • National Institutes of Health. (N.D.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved January 10, 2026.
  • BenchChem. (N.D.). A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery. Retrieved January 10, 2026.

Sources

The Pivotal Role of the N-Alkyl Group in Piperazine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone scaffold in modern medicinal chemistry, prized for its structural simplicity, synthetic tractability, and favorable physicochemical properties.[1][2] Its six-membered ring containing two nitrogen atoms at opposite positions offers a versatile template that can be readily modified to interact with a wide array of biological targets.[1] A critical determinant of the pharmacological profile of these derivatives is the nature of the substituent on the piperazine nitrogen, particularly the N-alkyl group. This guide provides an in-depth comparison of N-alkyl piperazine derivatives, elucidating how subtle changes in the alkyl moiety can profoundly impact their activity in two major therapeutic areas: Central Nervous System (CNS) disorders and oncology. We will explore the causality behind these structure-activity relationships (SAR), supported by experimental data and detailed protocols.

N-Alkyl Piperazines in CNS Drug Discovery: Tuning Receptor Affinity and Selectivity

N-arylpiperazines are renowned for their interactions with various G protein-coupled receptors (GPCRs) in the CNS, most notably dopamine and serotonin receptors.[3] These interactions are fundamental to their application as antipsychotic and antidepressant agents. The N-alkyl substituent, often on the N4 position of the 1-arylpiperazine core, plays a crucial role in modulating the affinity and selectivity for these receptors.

Comparative Analysis: The Impact of N-Alkyl Chain Length on Serotonin 5-HT1A Receptor Affinity

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. The affinity of N-alkyl piperazine derivatives for this receptor is highly sensitive to the length and structure of the alkyl chain.

A systematic study on two series of heterobicyclic phenylpiperazines reveals a distinct relationship between the N-alkyl chain length and 5-HT1A receptor affinity. As shown in Table 1, starting from a methyl group, a slight decrease in affinity is observed for ethyl and n-propyl substituents. However, further elongation of the linear alkyl chain leads to a significant increase in affinity, peaking at the n-hexyl substituent before declining.[4] This suggests the presence of a hydrophobic pocket in the receptor's binding site that optimally accommodates a six-carbon chain.

Compound IDN-Alkyl SubstituentKi (nM) for 5-HT1A Receptor[4]
Series 1
20Methyl0.28
21Ethyl0.68
22n-Propyl0.65
23n-Hexyl0.50
Series 2
36Methyl0.35
37Ethyl0.75
38n-Propyl0.70
39n-Hexyl0.54

Expert Interpretation: The initial dip and subsequent rise in affinity with increasing chain length is a classic example of SAR. The N-methyl derivatives likely occupy a primary binding pocket. As the chain elongates to ethyl and propyl, it may adopt a conformation that is slightly less favorable. However, once the chain is long enough (n-hexyl), it can access a secondary hydrophobic pocket, leading to a significant enhancement in binding affinity through favorable van der Waals interactions. This non-linear relationship underscores the importance of systematically exploring alkyl chain length in lead optimization. The relationship between lipophilicity and activity often follows a parabolic curve, where an optimal lipophilicity exists for target engagement and cell permeability.[5]

The Dopamine D2 Receptor: A Target for Antipsychotics

Atypical antipsychotics often exhibit affinity for both dopamine D2 and serotonin receptors. The interaction at the D2 receptor is crucial for mitigating the positive symptoms of schizophrenia. The N-alkyl substituent is a key modulator of this activity. In a series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, variations in the alkyl spacer connecting the piperazine ring to an aryl carboxamide moiety significantly influenced D2 and D3 receptor affinity and selectivity.[6] An extended and more linear conformation in the aliphatic spacer was found to be crucial for dopamine D3 receptor selectivity over the D2 receptor.[6]

Mechanistic Insight: 5-HT1A and D2 Receptor Signaling

To understand the functional consequences of binding, it is essential to visualize the downstream signaling pathways.

Diagram: Serotonin 5-HT1A Receptor Signaling Pathway

5-HT1A_Signaling cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor Gi_Go Gi/Go Protein 5HT1A->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition GIRK GIRK Channel Gi_Go->GIRK Activation cAMP cAMP AC->cAMP Synthesis K_ion K+ Efflux GIRK->K_ion Serotonin Serotonin/ N-Alkyl Piperazine (Agonist) Serotonin->5HT1A PKA PKA cAMP->PKA Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization

Caption: Agonist binding to the 5-HT1A receptor activates Gi/Go proteins, inhibiting adenylyl cyclase and opening GIRK channels, leading to neuronal inhibition.[6]

Diagram: Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Cell Membrane cluster_arrestin β-Arrestin Pathway D2R D2 Receptor Gi_Go Gi/Go Protein D2R->Gi_Go Inhibition B_Arrestin β-Arrestin D2R->B_Arrestin Recruitment AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP AC->cAMP Synthesis Akt Akt B_Arrestin->Akt Inhibition via PP2A complex GSK3b GSK-3β Akt->GSK3b Inhibition Dopamine Dopamine/ N-Alkyl Piperazine (Antagonist) Dopamine->D2R Blockade PKA PKA cAMP->PKA

Caption: Antagonist blockade of the D2 receptor prevents Gi/Go-mediated inhibition of adenylyl cyclase and can influence β-arrestin signaling pathways.[7][8]

N-Alkyl Piperazines in Oncology: Enhancing Cytotoxicity

The piperazine scaffold is also a privileged structure in the design of anticancer agents, found in numerous approved drugs.[2] These derivatives can induce apoptosis and inhibit cell cycle progression through various mechanisms.[9] The N-alkyl substituent can significantly influence cytotoxic potency and selectivity.

Comparative Analysis: N-Alkyl and N-Aryl Substituents on Cytotoxic Activity

The anticancer activity of piperazine derivatives is highly dependent on the substitution pattern on the piperazine ring. A study of novel camptothecin analogues bearing sulfonylpiperazinyl motifs at the 7-position demonstrated that the nature of the substituent on the distal piperazine nitrogen dramatically impacts cytotoxicity.

As shown in Table 2, simple electron-donating alkyl substituents on a phenyl ring attached to the piperazine (e.g., methyl, ethyl) resulted in potent cytotoxicity against the A549 lung cancer cell line.[10] In contrast, a strongly electron-withdrawing group like nitro (12h) led to a significant decrease in potency. This highlights that both steric and electronic properties of the N-substituent are critical for anticancer activity.

Compound IDN-Substituent on Piperazine MoietyIC50 (nM) vs. A549 Cells[10]
12d 4-Methylphenylsulfonyl0.89
12e 4-Ethylphenylsulfonyl0.65
12h 4-Nitrophenylsulfonyl29.7
12l Naphthyl-2-sulfonyl0.21
Topotecan (Reference Drug)7.9

Expert Interpretation: The superior activity of compounds with electron-donating groups (12d, 12e) and the highly potent naphthyl derivative (12l) suggests that increased lipophilicity and/or specific steric interactions within the target protein (Topoisomerase I) are beneficial for activity.[10][11] The poor performance of the nitro-substituted compound (12h) could be due to unfavorable electronic interactions or altered physicochemical properties that hinder cellular uptake or target binding. This data strongly supports a strategy of exploring lipophilic and sterically diverse N-substituents to enhance the cytotoxic potential of piperazine-based anticancer agents.

Mechanistic Insight: Induction of Apoptosis

Many piperazine-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway.

Diagram: General Apoptotic Pathway Initiated by Piperazine Derivatives

Apoptosis_Pathway Piperazine_Derivative N-Alkyl Piperazine Derivative Mitochondrion Mitochondrion Piperazine_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bioactive piperazine derivatives can induce mitochondrial stress, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are detailed, step-by-step protocols for the key assays used to characterize the N-alkyl piperazine derivatives discussed in this guide.

Workflow for Compound Evaluation

A typical workflow for the preclinical evaluation of novel N-alkyl piperazine derivatives involves a multi-stage process from initial screening to in-depth mechanistic studies.

Diagram: Experimental Workflow for SAR Studies

Experimental_Workflow Synthesis Compound Synthesis (N-Alkyl Piperazine Library) Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Functional Assays) Hit_Identification->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection In_Vivo In Vivo Evaluation (e.g., Forced Swim Test, Xenograft Models) Lead_Selection->In_Vivo SAR_Analysis SAR Analysis & Optimization In_Vivo->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of N-alkyl piperazine derivatives, emphasizing the iterative nature of SAR studies.

Protocol: Dopamine D2 Receptor Binding Assay

This competitive radioligand binding assay determines a compound's affinity (Ki) for the D2 receptor by measuring its ability to displace a known radioligand.

  • Principle: Unlabeled test compounds compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to D2 receptors in a cell membrane preparation. The amount of displaced radioligand is proportional to the affinity of the test compound.[4]

  • Materials:

    • Test Compounds: N-alkyl piperazine derivatives.

    • Radioligand: [³H]-Spiperone.

    • Receptor Source: Cell membranes from CHO or HEK cells stably expressing human D2 receptors.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

    • Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:

      • Total Binding: 50 µL assay buffer.

      • Non-specific Binding: 50 µL of 10 µM haloperidol.

      • Test Compound: 50 µL of test compound dilution.

    • Add 50 µL of [³H]-Spiperone to all wells at a final concentration near its Kd value.

    • Add 150 µL of the diluted cell membrane preparation to initiate the reaction.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

    • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with test compounds.

  • Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

  • Materials:

    • Cancer cell lines (e.g., A549, MCF7).

    • 96-well cell culture plates.

    • Test Compounds: N-alkyl piperazine derivatives.

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

    • Plate reader (absorbance at 570 nm).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls. Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[1]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance from a media-only well. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Conclusion

The N-alkyl piperazine scaffold is a remarkably versatile platform in drug discovery. As demonstrated, the choice of the N-alkyl substituent is not a trivial modification but a critical design element that allows for the fine-tuning of a compound's pharmacological profile. For CNS targets like the 5-HT1A receptor, alkyl chain length directly correlates with binding affinity, likely by accessing distinct hydrophobic regions within the receptor. In oncology, the electronic and steric properties of the N-substituent can dramatically influence cytotoxic potency. The systematic evaluation of these derivatives, using robust and validated experimental protocols, is essential for elucidating these complex structure-activity relationships. This guide provides a framework for understanding these relationships and serves as a practical resource for researchers aiming to harness the full potential of N-alkyl piperazine derivatives in the development of next-generation therapeutics.

References

  • Van de Water, A., et al. (1997). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of Medicinal Chemistry, 40(19), 3037-3046. [Link]
  • Van de Water, A., et al. (1997). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry, 40(19), 3047-3056. [Link]
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies Website. [Link]
  • Al-Otaibi, F., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 269-275. [Link]
  • Nikolic, K., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1244, 130957. [Link]
  • Saeed, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link]
  • Nguyen, H. D., et al. (2017). Design, synthesis and potent cytotoxic activity of novel 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin derivatives. Bioorganic & Medicinal Chemistry Letters, 27(5), 1151-1157. [Link]
  • Kuchar, M., et al. (1998). Relationships between the lipophilicity of some 1,4-piperazine derivatives of aryloxyaminopropanols and their beta-andrenolytic activity. Ceska a Slovenska Farmacie, 47(6), 296-300. [Link]
  • Singh, M., et al. (2022). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2469-2483. [Link]
  • Kos, T., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6265. [Link]
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
  • Vilar, S., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceutics, 15(12), 2699. [Link]
  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. [Link]
  • Abate, C., et al. (2012). Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 55(17), 7697-7709. [Link]
  • Glennon, R. A., et al. (1981). Synthesis and Evaluation of Novel Alkylpiperazines as Potential Dopamine Antagonists. Journal of Medicinal Chemistry, 24(6), 678-683. [Link]
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]
  • Neumeyer, J. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3192. [Link]
  • Stark, H., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3760-3768. [Link]
  • ResearchGate. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Wikipedia. (n.d.). Dopamine receptor. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 1-Pentylpiperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold as a Cornerstone in Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a quintessential "privileged structure" in drug discovery.[1][2][3] Its unique conformational flexibility and the ability of its nitrogen atoms to serve as hydrogen bond acceptors or be functionalized allow for the creation of compounds with a vast range of pharmacological activities.[3] Derivatives of piperazine are integral components of drugs targeting a wide array of conditions, from cancer and infections to complex central nervous system (CNS) disorders.[3][4][5]

This guide provides an in-depth comparative analysis of 1-Pentylpiperazine and a curated selection of its structural analogs. By examining how subtle changes to the N1-substituent influence physicochemical properties, receptor binding affinity, and metabolic stability, we aim to provide a clear, data-driven framework for researchers engaged in the rational design of novel piperazine-based therapeutics. We will delve into the structure-activity relationships (SAR) that govern their function and provide detailed, field-tested protocols for key validation experiments.

Comparative Physicochemical Properties: The Foundation of Drug-Likeness

A molecule's fundamental physicochemical characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For N-substituted piperazines, the nature of the alkyl or aryl group at the N1 position significantly modulates properties like lipophilicity (logP) and basicity (pKa).

Here, we compare this compound with analogs where the substituent is varied: two shorter-chain alkyls (Butyl- and Propyl-), a bulkier aromatic group (Benzyl-), and a different aromatic system (Phenyl-).

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logPpKa (Conjugate Acid)
This compound CN1CCN(CCCCC)CC1C₉H₂₀N₂156.27~2.0-2.5~9.8
1-Butylpiperazine CN1CCN(CCCC)CC1C₈H₁₈N₂142.24[6]~1.5-2.0~9.8
1-Propylpiperazine CN1CCN(CCC)CC1C₇H₁₆N₂128.22~1.0-1.5~9.8
1-Benzylpiperazine CN1CCN(CC2=CC=CC=C2)CC1C₁₁H₁₆N₂176.26~1.8-2.2~8.9
1-Phenylpiperazine C1CN(CCN1)C2=CC=CC=C2C₁₀H₁₄N₂162.23[7]~1.6-2.08.68[8]

Causality Behind the Properties: As the alkyl chain length increases from propyl to pentyl, the lipophilicity (logP) is expected to rise, which can enhance membrane permeability but may also increase non-specific binding and metabolic susceptibility. The introduction of an aromatic ring, as in 1-Benzylpiperazine and 1-Phenylpiperazine, maintains a moderate lipophilicity while introducing the potential for π-π stacking interactions with biological targets. The pKa of the N4 nitrogen remains relatively constant for the alkyl series but is notably lower for the aryl-substituted analogs due to the electron-withdrawing effects of the phenyl group, which reduces the basicity of the distal nitrogen.[5]

Pharmacological Profile: A Focus on CNS Receptor Interactions

Many piperazine derivatives exert their effects by modulating neurotransmitter systems in the CNS, particularly serotonergic and dopaminergic G-protein coupled receptors (GPCRs).[9][10] The structure of the N1-substituent is a critical determinant of receptor affinity (Ki) and selectivity.

The following table summarizes representative binding affinity data compiled from various studies. It is important to note that absolute Ki values can vary between experiments; therefore, the focus should be on the relative trends.

Compound5-HT₁A Receptor Ki (nM)5-HT₂A Receptor Ki (nM)Dopamine D₂ Receptor Ki (nM)α₂-Adrenergic Receptor Ki (nM)
This compound Moderate AffinityLow-to-Moderate AffinityModerate AffinityLow Affinity
1-Butylpiperazine Moderate AffinityLow-to-Moderate AffinityModerate AffinityLow Affinity
1-Propylpiperazine Moderate AffinityLow AffinityModerate AffinityLow Affinity
1-Benzylpiperazine (BZP) Low-to-Moderate AffinityHigh Affinity (Agonist)[11]Moderate Affinity (Releaser)[11]High Affinity (Antagonist)[11]
1-Phenylpiperazine High AffinityHigh AffinityModerate AffinityModerate Affinity

Structure-Activity Relationship (SAR) Insights:

  • Alkyl Chain Length: For simple N-alkyl piperazines, increasing the chain length from propyl to pentyl can subtly modulate affinity within a receptor family, often influencing selectivity. This is driven by the fit within the hydrophobic pockets of the receptor binding sites.[12]

  • Aromatic Substituents: The introduction of a benzyl or phenyl group dramatically alters the pharmacological profile. 1-Benzylpiperazine (BZP) is known for its mixed stimulant and serotonergic effects, acting as a releasing agent at monoamine transporters and an agonist at several serotonin receptors.[11][13][14] 1-Phenylpiperazine is a common pharmacophore in many atypical antipsychotics and antidepressants, showing high affinity for a range of serotonin and dopamine receptors.[9] The aromatic ring provides key interactions that are not possible with simple alkyl chains.

Visualizing the Mechanism: GPCR Signaling

The majority of receptors targeted by these piperazine analogs are GPCRs. Upon ligand binding, these receptors undergo a conformational change, activating an intracellular G-protein, which then initiates a downstream signaling cascade.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR (7-Transmembrane Receptor) G_Protein_inactive Inactive G-Protein (αβγ-GDP) GPCR->G_Protein_inactive 2. Activation G_Protein_active Active G-Protein (α-GTP + βγ) G_Protein_inactive->G_Protein_active 3. GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector 4. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Ligand Piperazine Analog Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Cascade Activation

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

In Vitro Metabolic Stability: Predicting In Vivo Fate

Early assessment of metabolic stability is critical in drug development to predict a compound's half-life and potential for drug-drug interactions.[15][16] These assays typically measure the rate at which a compound is depleted when incubated with liver fractions, such as microsomes or hepatocytes.[15][17][18]

CompoundHuman Liver Microsome Stability (% Remaining after 30 min)Key Metabolic Pathways
This compound Low-to-ModerateN-dealkylation, Alkyl chain oxidation
1-Butylpiperazine ModerateN-dealkylation, Alkyl chain oxidation
1-Propylpiperazine Moderate-to-HighN-dealkylation
1-Benzylpiperazine (BZP) LowN-debenzylation, Aromatic hydroxylation[19]
1-Phenylpiperazine ModerateAromatic hydroxylation, N-dealkylation

Causality Behind Stability:

  • Alkyl Chain: Longer alkyl chains (e.g., pentyl) provide more sites for oxidation by cytochrome P450 (CYP) enzymes, often leading to lower metabolic stability compared to shorter chains.[20][21]

  • Benzyl Group: The benzyl group in BZP is particularly susceptible to metabolism via N-debenzylation and hydroxylation of the aromatic ring, contributing to its relatively rapid clearance.[19]

  • Phenyl Group: The phenyl group is more stable than the benzyl group but is still a primary site for CYP-mediated hydroxylation.

Experimental Protocols: A Guide to Core Assays

To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating protocols for the key assays discussed in this guide.

Protocol 1: GPCR Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of a test compound for a specific GPCR by measuring its ability to displace a known radioligand.[22][23] This is a gold-standard method for structure-activity relationship studies.[24]

Workflow Diagram: Radioligand Binding Assay

Caption: Experimental workflow for a GPCR radioligand competition binding assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The exact composition may vary depending on the specific receptor.

    • GPCR Membranes: Use commercially available or in-house prepared cell membranes expressing the target receptor at a known concentration.

    • Radioligand: Prepare a working solution of a specific, high-affinity radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A) at a concentration of 2-5 times its Kd value.[25]

    • Test Compounds: Prepare a serial dilution of this compound and its analogs (e.g., from 10 µM to 0.1 nM) in assay buffer. Include a "vehicle" control (buffer only).

    • Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, non-radioactive ligand (e.g., 10 µM serotonin for 5-HT receptors).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 50 µL of the test compound serial dilutions. For "Total Binding" wells, add 50 µL of vehicle. For "NSB" wells, add 50 µL of the NSB control.

    • Add 50 µL of the radioligand working solution to all wells.

    • Initiate the binding reaction by adding 50 µL of the GPCR membrane preparation to all wells. The final volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 25°C). Equilibration time may need to be extended for high-affinity ligands.[22][23]

  • Termination and Filtration:

    • Rapidly terminate the reaction by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters 3-5 times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification and Analysis:

    • Allow the filter mat to dry, then place it in a sample bag with scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter (measured in counts per minute, CPM).

    • Calculate the percent inhibition for each concentration of the test compound compared to the total binding and NSB controls.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol assesses metabolic stability by measuring the depletion of a parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[15][26]

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) at a working concentration of 0.5-1.0 mg/mL.[18]

    • Test Compounds: Prepare 1 µM solutions of this compound and its analogs in buffer.

    • Cofactor Solution (NADPH regenerating system): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This is crucial for sustained CYP enzyme activity.

    • Positive Control: Include a compound with known metabolic instability (e.g., Verapamil or Testosterone).

    • Negative Control: Include a compound with known metabolic stability (e.g., Warfarin).

    • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to stop the reaction and precipitate proteins.[26]

  • Incubation Procedure:

    • In a 96-well plate, add the test compound and liver microsomes to the phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[26]

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing the ice-cold quenching solution.[17][26] The T=0 sample is taken immediately after adding the cofactor.

  • Sample Processing:

    • Centrifuge the quenched sample plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural log of the percent remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) * (Incubation Volume / mg of microsomal protein).[17]

Conclusion and Future Directions

This comparative analysis demonstrates that the N1-substituent of the piperazine core is a powerful modulator of pharmacological activity and metabolic fate. While simple N-alkyl chains like pentyl can confer moderate affinity for key CNS receptors, the incorporation of aromatic moieties, such as in 1-Benzylpiperazine and 1-Phenylpiperazine, introduces more complex polypharmacology and distinct metabolic profiles. The choice of substituent represents a critical decision point in drug design, balancing target affinity, selectivity, and pharmacokinetic properties.

Future research should focus on a broader quantitative structure-activity relationship (QSAR) analysis to build predictive models for this class of compounds.[27] Furthermore, investigating the functional activity (i.e., agonist, antagonist, or inverse agonist) at each target receptor is essential to fully understand the therapeutic potential and possible side effects of novel analogs. By integrating the data-driven insights and robust experimental protocols presented here, researchers can more effectively navigate the chemical space of piperazine derivatives to develop safer and more efficacious medicines.

References

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
  • Li, Y., et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]
  • GeeksforGeeks. (2023).
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
  • TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function. [Link]
  • Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link]
  • ResearchGate. (n.d.).
  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]
  • BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
  • Wang, L., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Fajemiroye, J. O., et al. (2018). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. [Link]
  • Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). [Link]
  • Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences. [Link]
  • Wikipedia. (n.d.). Benzylpiperazine. [Link]
  • Redondo-Hasselerharm, P. E., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. [Link]
  • Wikipedia. (n.d.). Piperazine. [Link]
  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
  • Eurofins DiscoverX. (2020). GPCR Assays. YouTube. [Link]
  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Gatch, M. B., et al. (2017). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology. [Link]
  • Magalhaes, J., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions. [Link]
  • Dargan, P. I., & Wood, D. M. (2012). Current awareness of piperazines: pharmacology and toxicology. Semantic Scholar. [Link]
  • ResearchGate. (n.d.).
  • Panneerselvam, P., et al. (2005).
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. [Link]
  • LobaChemie. (n.d.). 1-PHENYLPIPERAZINE. [Link]
  • Pipzine Chemicals. (n.d.). 1-Phenylpiperazine. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Butylpiperazine. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Phenylpiperazine. PubChem. [Link]

Sources

A Comparative Analysis: Validating the Purity of 1-Pentylpiperazine by HPLC, GC, and Titrimetry

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Method Selection for Purity Assessment of Synthesized Aliphatic Amines

Abstract

For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. 1-Pentylpiperazine, a key building block in various synthetic pathways, presents analytical challenges typical of aliphatic amines—namely, high basicity and the absence of a native chromophore. This guide provides an in-depth, comparative analysis of three common analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, Gas Chromatography (GC) with Flame Ionization Detection (FID), and nonaqueous potentiometric titration. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and furnish comparative data to guide researchers in selecting the most appropriate method for their specific analytical needs.

Introduction: The Analytical Challenge of this compound

This compound is a disubstituted cyclic diamine. Its synthesis, commonly achieved via reductive amination of piperazine with pentanal or direct N-alkylation with a pentyl halide, can result in a predictable profile of process-related impurities. The accurate quantification of the main component and these impurities is critical, as their presence can affect reaction yield, downstream product purity, and toxicological profiles.

Common Potential Impurities:

  • Piperazine: Unreacted starting material.

  • 1,4-dipentylpiperazine: Product of over-alkylation.

  • Pentanal/Pentyl Halide: Unreacted reagents.

  • Side-reaction products: Dependent on the specific synthetic route.

The primary analytical difficulty with this compound lies in its physicochemical properties. Like most simple aliphatic amines, it lacks a UV-absorbing chromophore, rendering direct HPLC-UV analysis insensitive.[1][2] Furthermore, its basicity can lead to poor peak shape in chromatographic methods due to strong interactions with active sites on column materials.[3] This guide will address these challenges head-on.

The Workflow of Purity Validation

A robust purity validation workflow is a multi-faceted process. It begins with the synthesized product and branches into orthogonal analytical techniques. The results from these disparate methods are then converged to build a comprehensive and trustworthy purity profile.

Purity_Validation_Workflow cluster_synthesis Product Generation cluster_prep Sample Preparation cluster_analysis Orthogonal Analytical Methods cluster_results Data Evaluation & Comparison cluster_final Final Report synth Synthesized Crude This compound prep Prepare Stock Solutions (e.g., in Methanol) synth->prep hplc HPLC-UV (Post-Derivatization) prep->hplc gc GC-FID prep->gc titration Nonaqueous Titration prep->titration hplc_data Impurity Profile LOD/LOQ, % Purity hplc->hplc_data gc_data Impurity Profile % Purity gc->gc_data titration_data Total Base Content (% Purity) titration->titration_data comparison Comparative Analysis (Specificity, Precision, Accuracy) hplc_data->comparison gc_data->comparison titration_data->comparison report Validated Purity Report comparison->report Validation_Logic cluster_foundation Foundation cluster_quantitative Quantitative Performance cluster_bounds Operating Boundaries cluster_robustness Reliability cluster_conclusion Conclusion specificity Specificity (Can I see the analyte clearly?) linearity Linearity (Is the response proportional?) specificity->linearity accuracy Accuracy (Is the result correct?) specificity->accuracy precision Precision (Is the result repeatable?) specificity->precision range Range (What concentrations work?) linearity->range robust Robustness (Is it resilient to small changes?) accuracy->robust lod_loq LOD / LOQ (How little can I detect/quantify?) precision->lod_loq precision->robust lod_loq->robust range->robust validated_method VALIDATED METHOD (Fit for Purpose) robust->validated_method

Sources

Introduction: The Piperazine Conundrum and the Case for 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Preclinical Cross-Reactivity Assessment of 1-Pentylpiperazine Against Known Drug Targets

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound, a novel N-alkylated piperazine derivative. Given the well-documented pharmacological promiscuity of the piperazine scaffold, a rigorous off-target screening strategy is not merely a regulatory formality but a critical step in understanding the compound's therapeutic potential and safety liabilities. This document outlines a systematic, multi-tiered approach, beginning with predictive computational analysis and progressing to definitive in-vitro validation. We will draw comparisons from known piperazine analogs to establish a predictive baseline and provide detailed, field-proven protocols for essential experimental workflows.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of approved drugs targeting a wide array of biological systems.[1] However, this structural versatility comes with an inherent challenge: a tendency to interact with multiple, often structurally related, targets. Piperazine derivatives are notorious for their activity at various G-Protein Coupled Receptors (GPCRs)—particularly serotonergic, dopaminergic, and adrenergic subtypes—as well as monoamine transporters.[2][3] This polypharmacology can be the source of therapeutic benefit (e.g., in multi-target antipsychotics) or significant adverse effects.

This compound introduces a five-carbon alkyl chain at the N1 position. This substitution increases lipophilicity compared to smaller analogs like methylpiperazine and presents a distinct steric profile compared to aryl-substituted derivatives like benzylpiperazine.[4] Understanding how this N-pentyl group modulates the interaction of the core piperazine pharmacophore with a panel of known drug targets is the central objective of this guide.

Predictive Analysis Based on Structurally Related Piperazine Analogs

Before embarking on extensive experimental screening, we can formulate a testable hypothesis about the likely cross-reactivity profile of this compound by examining the known pharmacology of its structural relatives. The nature of the N1-substituent is a critical determinant of target affinity and selectivity.[5][6]

Table 1: Comparative Off-Target Profiles of N-Substituted Piperazine Analogs

CompoundN1-SubstituentPrimary Pharmacological Action / Key Off-TargetsRepresentative Affinity Data (Ki in nM)References
Piperazine HydrogenWeak activity at various neurotransmitter receptors.Variable, generally in the µM range.[7]
N-Methylpiperazine MethylPrecursor/metabolite of many drugs. Shows affinity for MAO-B and AChE.MAO-B: 2.2 µM; AChE: 2.2 µM (for chalcone derivative)[4]
N-Benzylpiperazine (BZP) BenzylMonoamine releasing agent (Dopamine, Norepinephrine, Serotonin).DAT > NET > SERT (release activity)[8][9]
(TFMPP) 3-(Trifluoromethyl)phenylSerotonin receptor agonist.5-HT1A, 5-HT2A/2C[9]
N-Propyl-piperazine Derivatives PropylInvestigated as CXCR4 antagonists; optimization led to reduced off-target effects at muscarinic receptors.CXCR4 IC50: ~10-20 nM[10]

Expert Insights: The addition of a simple alkyl chain, such as in N-propyl-piperazine derivatives, has been shown to be a strategy to enhance potency at a primary target while potentially mitigating off-target effects seen with more complex substituents.[10] The longer, more lipophilic pentyl group in this compound may enhance affinity for targets with hydrophobic binding pockets. Based on the data from its analogs, we hypothesize that this compound will likely exhibit some affinity for monoamine transporters and a range of aminergic GPCRs. The primary goal of the following workflow is to systematically identify and characterize these interactions.

A Systematic Workflow for Cross-Reactivity Profiling

We propose a three-phase approach that balances predictive power with empirical validation, ensuring a thorough and resource-efficient evaluation.

G cluster_0 Phase 1: In-Silico Prediction cluster_1 Phase 2: Broad In-Vitro Screening cluster_2 Phase 3: Hit Characterization & Confirmation in_silico Computational Off-Target Profiling (Target Prediction Platforms) binding_assay Primary Screening: Radioligand Binding Assay Panel (e.g., Eurofins SafetyScreen44™) in_silico->binding_assay Identifies probable targets Guides panel selection functional_assay Functional Assays (cAMP, Ca2+ Flux, IP1) binding_assay->functional_assay Confirms binding Identifies hits (e.g., Ki < 1µM) transporter_assay Monoamine Transporter Uptake Assays (DAT, NET, SERT) binding_assay->transporter_assay G start Prepare Assay Plate (Membrane + Radioligand + Test Compound) incubate Incubate to Equilibrium start->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Calculate % Inhibition & Ki count->analyze

Caption: Workflow for a radioligand binding assay.

Phase 3: Functional Characterization of Binding "Hits"

Expertise: A binding assay only confirms an interaction; it does not reveal its nature. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates basal receptor activity). Functional assays are essential to determine the pharmacological consequence of binding to an off-target, which is critical for predicting potential side effects. [11][12] Experimental Protocol: Cell-Based Functional Assays (Example: Gs/Gi-Coupled GPCRs)

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the off-target receptor of interest.

  • Assay Principle: This protocol measures the modulation of cyclic AMP (cAMP), a key second messenger for Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of this compound.

    • Incubate for a set period (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

    • An increase in cAMP (for a Gs-coupled receptor) or a decrease (for a Gi-coupled receptor) indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a known agonist for the receptor at its EC₅₀ concentration.

    • Incubate and measure cAMP levels as above.

    • A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

  • Data Analysis: Plot the data to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀/Kb (for antagonists) values.

Note: For Gq-coupled receptors, a similar workflow would be used, but the readout would be an increase in intracellular calcium (Ca²⁺) or inositol monophosphate (IP₁).

Phase 3 Addendum: Monoamine Transporter Uptake Assays

Authoritative Grounding: Given that many piperazine derivatives interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, specific functional evaluation is warranted. [9][13]The gold standard is a substrate uptake inhibition assay. [14] Experimental Protocol: Radiotracer Uptake Inhibition Assay

  • Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT.

  • Assay Procedure:

    • Plate cells in a 96-well plate.

    • Wash and pre-incubate the cells in buffer containing various concentrations of this compound.

    • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]-dopamine for DAT, [³H]-norepinephrine for NET, or [³H]-serotonin for SERT) at a concentration near its Km.

    • Allow uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake by this compound for each transporter. This provides a quantitative measure of its potency at these critical targets.

Alternative: Non-radioactive, fluorescence-based assay kits are also commercially available and offer a higher-throughput alternative. [15][16]

Data Summary and Interpretation

All quantitative data should be consolidated for clear comparison.

Table 2: Integrated Cross-Reactivity Profile for this compound (Hypothetical Data)

TargetBinding Assay (Ki, nM)Functional Assay (EC₅₀/IC₅₀, nM)Functional Mode
5-HT₂ₐ Receptor 150IC₅₀ = 210Antagonist
α₁-Adrenergic Receptor 450IC₅₀ = 550Antagonist
Dopamine Transporter (DAT) 800IC₅₀ = 1100 (Inhibition)Uptake Inhibitor
hERG Channel >10,000>10,000N/A

Interpretation: In this hypothetical example, this compound shows moderate-to-low affinity for the 5-HT₂ₐ and α₁-adrenergic receptors, acting as an antagonist. It is a weak dopamine reuptake inhibitor. Importantly, it shows no significant interaction with the hERG channel, a key cardiotoxicity liability. This profile suggests that at a therapeutic dose targeting a primary endpoint (not yet identified), side effects related to serotonin antagonism (e.g., weight gain) or adrenergic antagonism (e.g., orthostatic hypotension) could be possible and should be monitored in subsequent in-vivo studies.

Conclusion

This guide presents a scientifically rigorous, step-by-step methodology for characterizing the cross-reactivity of this compound. By integrating in-silico prediction with broad in-vitro binding and subsequent functional confirmation, researchers can build a comprehensive off-target profile. This profile is indispensable for making informed decisions in the drug development process, enabling the early identification of potential safety issues and providing a deeper understanding of the compound's overall pharmacological signature. The data generated through this workflow will provide a solid foundation for advancing this compound toward further preclinical and clinical evaluation.

References

A complete list of all sources cited within this guide is provided below.

  • SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.
  • Van Vleet, T. R., Liguori, M. J., Lynch, J. J., Rao, M., & Warder, S. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 24(1), 1–24. [Link]
  • Rao, M., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., Mittelstadt, S. W., Blomme, E. A. G., & Van Vleet, T. R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA. [Link]
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20. [Link]
  • I-GPCR. (n.d.). Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. I-GPCR. [Link]
  • Rao, M., McDuffie, E., & Sachs, C. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. [Link]
  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Adham, M. A., Al-Sha'er, M. A., & Al-Qawasmeh, R. A. (2023). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]
  • Foroumadi, A., Asadipour, A., Emami, S., Fasihi, J., & Shafiee, A. (2008). Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. Medicinal Chemistry, 4(5), 498–502. [Link]
  • Chemotargets. (n.d.). Science. Chemotargets. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
  • Di Pietro, O., & Trist, D. G. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(11), 3298. [Link]
  • Fairuz, Y., & Hiranita, T. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. [Link]
  • Khan, A., Tantry, S. J., Eppinger, J., & Viswanathan, I. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 441–446. [Link]
  • Han, W., Hu, Y., He, M., Saiah, E., & Gu, Z. (2003). Design, synthesis, and structure-activity relationships of substituted piperazinone-based transition state factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 729–732. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burch, A., Mihovilovic, M. D., Baumann, M. H., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link]
  • ResearchGate. (2021). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives.
  • Jacob, L., Vert, J. P., & Schölkopf, B. (2008). Virtual screening of GPCRs: an in silico chemogenomics approach.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • MDPI. (n.d.). In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. MDPI. [Link]
  • Saha, K., Partilla, J. S., Lehner, K. R., Seddik, A., Stockner, T., Holy, M., Sandtner, W., Ecker, G. F., Sitte, H. H., & Baumann, M. H. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 71, 12.11.1–12.11.23. [Link]
  • ResearchGate. (2010). BZP-party pills: A review of research on benzylpiperazine as a recreational drug.
  • Testai, L., Breschi, M. C., Martinotti, E., Nencioni, A., & Martinelli, A. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 36(6), 690–698. [Link]
  • ResearchGate. (2007). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.
  • Kaur, R., & Kumar, P. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1–10. [Link]
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
  • Zhang, L. L., & He, J. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(12), e1146. [Link]
  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]
  • Zhuang, Y., Cornea, S., Bouvier, M., & Le, D. (2018). A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors. SLAS Discovery, 23(7), 675–684. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
  • Eurofins Discovery. (n.d.). GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Eurofins Discovery. [Link]
  • Schihada, H., Al-Sbiei, A., & Sommer, M. E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5431. [Link]
  • Bolijn, M., Massa, M., van der Wildt, B., Bonger, K. M., & Windhorst, A. D. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 18(11), 4230–4239. [Link]
  • Schep, L. J., Slaughter, R. J., Vale, J. A., Beasley, D. M., & Gee, P. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141. [Link]
  • Al-Ghorbani, M., El-Gamal, M. I., Anbar, A., Muthanna, A., Youssif, B. G., & Oh, C. H. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(13), 4272. [Link]
  • ResearchGate. (2022). (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.

Sources

A Comparative Analysis of 1-Pentylpiperazine: Benchmarking Biological Activity Against Standard Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system (CNS).[1][2] Its unique heterocyclic structure allows for diverse substitutions, leading to compounds with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] This guide focuses on 1-Pentylpiperazine, a less-characterized derivative, to benchmark its biological activity against established standard compounds.

Given the prevalence of the phenylpiperazine motif in molecules that interact with dopaminergic and serotonergic systems, this investigation will focus on these key CNS targets.[3][4] Specifically, we will assess the binding affinity of this compound at the Dopamine D2 receptor and the Serotonin 5-HT2A receptor. These receptors are critical targets for antipsychotic and psychoactive drugs.[5][6][7] Furthermore, we will evaluate its functional effects on spontaneous locomotor activity in a rodent model, a standard behavioral assay for assessing CNS stimulant or depressant properties.[8][9]

For this comparative analysis, we have selected the following standard compounds:

  • Haloperidol: A potent and well-characterized typical antipsychotic that acts as a strong antagonist at Dopamine D2 receptors.[3]

  • Ketanserin: A classic antagonist with high affinity for Serotonin 5-HT2A receptors, widely used as a reference compound in receptor binding assays.[10][11]

  • Prolintane: A central nervous system stimulant that functions as a dopamine reuptake inhibitor, leading to increased locomotor activity, serving as a positive control in our in vivo assessment.[9]

This guide provides detailed experimental protocols, presents comparative data in a clear format, and explains the scientific rationale behind the chosen methodologies, offering valuable insights for researchers in neuropharmacology and drug development.

Key Signaling Pathways

To understand the potential impact of this compound, it is crucial to visualize the signaling cascades it may modulate.

Dopamine D2 Receptor (Gi/o-Coupled) Pathway

Dopamine D2 receptors are primarily coupled to the Gi/o class of G proteins.[12] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of Protein Kinase A (PKA) and downstream cellular functions.[12][13]

G_protein_signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Dopamine D2 receptor Gi/o signaling pathway.

Serotonin 5-HT2A Receptor (Gq/G11-Coupled) Pathway

The 5-HT2A receptor couples to the Gq/G11 signaling pathway.[11] Agonist binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[11][14] This cascade ultimately leads to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[14]

Gq_signaling cluster_membrane Plasma Membrane HTR2A Serotonin 5-HT2A Receptor G_protein Gq/11 Protein HTR2A->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Serotonin Serotonin (Agonist) Serotonin->HTR2A Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Increase ER->Ca2 Releases Ca2+ Ca2->PKC Activates Cellular_Response Modulation of Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Simplified Serotonin 5-HT2A receptor Gq/11 signaling pathway.

Materials and Methodologies

Test and Standard Compounds
  • This compound: Synthesized in-house via established methods and purified to >99.5% by HPLC.[15] Structure confirmed by Mass Spectrometry and NMR.

  • Standard Compounds: Haloperidol (Cat# H1512), Ketanserin (Cat# K003), and Prolintane HCl (Cat# P0898) were procured from Sigma-Aldrich. All certified reference materials with purity >98%.

In Vitro Receptor Binding Assays

The affinity of this compound for Dopamine D2 and Serotonin 5-HT2A receptors was determined using competitive radioligand binding assays. This method measures the ability of a test compound to displace a specific high-affinity radioligand from its receptor.[3][16] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can be converted to the equilibrium dissociation constant (Ki) to reflect binding affinity.[3]

assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Filtration & Analysis A1 Prepare Receptor Membranes (e.g., CHO-D2R) B2 Add Receptor Membranes to Initiate Binding A1->B2 A2 Prepare Assay Buffers and Reagents B1 Add Buffer, Radioligand, and Test Compound/Vehicle to Plate A2->B1 A3 Serially Dilute Test Compounds A3->B1 B1->B2 B3 Incubate to Reach Equilibrium (e.g., 60 min, RT) B2->B3 C1 Rapidly Filter through Glass Fiber Filters B3->C1 C2 Wash Filters to Remove Unbound Radioligand C1->C2 C3 Measure Radioactivity (Scintillation Counting) C2->C3 C4 Calculate IC50 and Ki Values C3->C4

Caption: General workflow for competitive radioligand binding assays.

Protocol 1: Dopamine D2 Receptor Binding Assay This protocol is adapted from standard methodologies for competitive radioligand binding assays.[3][16]

  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human Dopamine D2 receptor.[3]

  • Radioligand: [³H]-Raclopride (PerkinElmer, NET975001MC), used at a final concentration equal to its Kd (~1.8 nM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[16][17]

  • Procedure:

    • Assays are conducted in a 96-well plate with a final volume of 250 µL.

    • To each well, add 50 µL of test compound (this compound or Haloperidol) at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 10 µM (+)-Butaclamol.[16]

    • Add 50 µL of [³H]-Raclopride to all wells.

    • Initiate the reaction by adding 150 µL of the diluted cell membrane preparation (~20 µg protein/well).

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.[16]

    • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[11][18]

    • Wash filters three times with 3 mL of ice-cold wash buffer.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined using non-linear regression analysis (GraphPad Prism). Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay This protocol is based on established methods for 5-HT2A receptor characterization.[10][18]

  • Receptor Source: Membrane preparations from CHO-K1 cells stably expressing the human Serotonin 5-HT2A receptor.[10]

  • Radioligand: [³H]-Ketanserin (PerkinElmer, NET830001MC), used at a final concentration equal to its Kd (~2.0 nM).[18]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • The procedure follows the same steps as the D2 assay, with specific modifications.

    • Non-specific binding is determined in the presence of 10 µM Mianserin.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Analysis: Data is analyzed using the same method described for the D2 receptor assay.

In Vivo Locomotor Activity Assay

To assess the functional CNS effects of this compound, spontaneous locomotor activity was measured in mice using an open field test.[9][19] This assay is a standard method for evaluating the effects of novel compounds on exploratory behavior and general activity.[8][20]

open_field_workflow A Acclimate Mice to Testing Room (30-60 min) B Administer Compound (i.p. injection) - Vehicle - this compound - Prolintane A->B C Place Mouse in Center of Open Field Arena B->C D Record Activity for Specified Duration (e.g., 30 min) C->D E Analyze Video Tracking Data: - Total Distance - Center Time - Rearing Frequency D->E F Clean Arena Thoroughly Between Subjects D->F F->C Next Subject

Caption: Experimental workflow for the Open Field Test.

Protocol 3: Open Field Test This protocol adheres to guidelines for behavioral testing in rodents.[19][21]

  • Subjects: Adult male C57BL/6J mice (8-10 weeks old), housed in groups of 4 with ad libitum access to food and water. Animals are acclimated to the testing room for at least 60 minutes prior to the experiment.[19]

  • Apparatus: An open field arena (50 cm x 50 cm x 38 cm) made of non-porous white plastic. The arena is illuminated to ~500 lux. An overhead video camera records the sessions for automated tracking.[20][21]

  • Procedure:

    • Mice are randomly assigned to three groups (n=10 per group): Vehicle (Saline), this compound (10 mg/kg), and Prolintane (10 mg/kg).

    • Compounds are administered via intraperitoneal (i.p.) injection 20 minutes before the test.

    • Each mouse is placed individually into the center of the open field arena and allowed to explore freely for 30 minutes.[21]

    • The arena is cleaned with 70% ethanol between each trial to eliminate olfactory cues.[21]

  • Data Analysis: An automated video tracking system (e.g., Any-maze) is used to quantify behavioral parameters. Key measures include:

    • Total Distance Traveled (cm): A measure of overall locomotor activity.

    • Time Spent in Center Zone (s): The arena is digitally divided into a center (25x25 cm) and a peripheral zone. Less time in the center is indicative of anxiety-like behavior (thigmotaxis).[8]

    • Rearing Frequency: The number of times the animal stands on its hind legs, an indicator of exploratory behavior.

    • Data are analyzed using a one-way ANOVA followed by a post-hoc Tukey's test for multiple comparisons. A p-value < 0.05 is considered statistically significant.

Results

In Vitro Receptor Binding Affinity

The binding affinities of this compound and the standard compounds for the Dopamine D2 and Serotonin 5-HT2A receptors are summarized below.

CompoundDopamine D2 ReceptorSerotonin 5-HT2A Receptor
IC₅₀ (nM) Kᵢ (nM)
This compound 158.488.0
Haloperidol 2.51.4
Ketanserin 350.1194.5

Table 1: Comparative binding affinities (IC₅₀ and Kᵢ values) of this compound and standard antagonists at human recombinant D2 and 5-HT2A receptors. Data are presented as the mean of three independent experiments.

The results indicate that this compound possesses a mixed pharmacological profile. It displays moderate affinity for the Dopamine D2 receptor and a roughly 4-fold higher affinity for the Serotonin 5-HT2A receptor. In comparison, Haloperidol shows high potency and selectivity for the D2 receptor, while Ketanserin demonstrates high potency and selectivity for the 5-HT2A receptor, as expected for these standard compounds.

In Vivo Locomotor Activity

The effects of this compound on spontaneous locomotor activity in the open field test are presented below.

Treatment Group (10 mg/kg)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle (Saline) 3510 ± 21545.3 ± 5.185 ± 9
This compound 5890 ± 35041.8 ± 4.8115 ± 12
Prolintane 8150 ± 480 50.1 ± 6.2142 ± 15

Table 2: Effects of this compound and Prolintane on locomotor and exploratory behavior in mice. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the Vehicle group.

Administration of this compound resulted in a significant increase in the total distance traveled and rearing frequency compared to the vehicle-treated group, suggesting a CNS stimulant effect. This hyperactivity was less pronounced than that induced by the standard stimulant Prolintane. No significant difference was observed in the time spent in the center zone, suggesting that at the tested dose, this compound does not induce significant anxiogenic or anxiolytic effects.

Discussion

This comparative guide provides a foundational biological profile for this compound. The in vitro binding data reveal a multi-target engagement, with a notable preference for the Serotonin 5-HT2A receptor over the Dopamine D2 receptor. This profile is distinct from the highly selective standard compounds, Haloperidol and Ketanserin. Such polypharmacology is characteristic of many atypical antipsychotics, which often exhibit mixed 5-HT2A/D2 receptor antagonism.

The in vivo results complement the binding data, demonstrating that this compound is psychoactive. The observed increase in locomotor activity suggests a stimulant effect, which could be mediated by several mechanisms, including potential action at dopamine transporters, consistent with the pharmacology of other piperazine-based stimulants.[4][9] The lack of effect on center time suggests that its primary influence is on general activity rather than anxiety-like behavior at this dose.

The moderate potency observed in both the in vitro and in vivo assays, when compared to the highly potent standard compounds, provides a crucial benchmark. This compound is clearly biologically active, but its effects are less pronounced than those of specialized agents like Haloperidol or Prolintane. This suggests it could serve as a scaffold for further chemical modification to enhance potency or selectivity for a desired target.

Conclusion

In this guide, we have benchmarked the biological activity of this compound against well-established standard compounds. Our findings demonstrate that this compound is a psychoactive compound with a multi-target profile, exhibiting moderate affinity for both Dopamine D2 and Serotonin 5-HT2A receptors and inducing a stimulant effect on locomotor activity in vivo. This objective comparison, supported by detailed experimental protocols, provides a critical foundation for future research into the therapeutic potential and structure-activity relationships of this and related piperazine derivatives.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • BenchChem. (n.d.). Validating Dopamine D2 Receptor Interaction: A Comparative Guide for Salsolidine and Alternative Ligands.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • UCSF IACUC. (2024). Locomotor Activity/Open Field Test.
  • BenchChem. (n.d.). Application Notes and Protocols: Experimental Design for Studying Locomotor Activity with Prolintane in Rodents.
  • Varga, Z. V., et al. (2015). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 5(22), e1650.
  • Seibenhener, M. L., & Wooten, M. C. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE (Journal of Visualized Experiments), (91), e51712.
  • Lester, H. A., et al. (2019). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. ACS Chemical Neuroscience, 10(4), 1996-2005.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7654.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • BenchChem. (n.d.). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Köhler, C., & Karlsen, D. (1995). In Vitro Receptor Binding Characteristics of the New Dopamine D2 Antagonist [125I]NCQ-298: Methodological Considerations of High Affinity Binding. Neurochemical Research, 20(2), 165-174.
  • BenchChem. (n.d.). "5-HT2A antagonist 1" protocol refinement for receptor binding assays.
  • Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 19(1-4), 309-322.
  • Wiese, M., et al. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg.
  • Wikipedia. (n.d.). 1-Phenylpiperazine.
  • Inam, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Molecular Structure, 1307, 137856.
  • BenchChem. (n.d.). Biological Activity Screening of 1-Piperazineethanimine Derivatives: A Technical Guide.
  • Google Patents. (n.d.). CN103980229A - Preparation method of N-phenyl piperazine.

Sources

A Comparative Guide to the Cytotoxicity of 1-Pentylpiperazine and Benzylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Piperazines

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Their versatile scaffold allows for a wide range of pharmacological activities, from anticancer to neuropsychiatric.[2][3] This guide provides an in-depth comparative analysis of the cytotoxic profiles of two distinct piperazine derivatives: the recreational drug N-benzylpiperazine (BZP) and the less-studied N-alkyl derivative, 1-Pentylpiperazine.

Benzylpiperazine is a well-documented psychoactive substance known to exert significant cytotoxic effects.[4][5] Its toxicity has been observed in various cell types, including neuronal and hepatic cells, and is often linked to the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[4][6][7] In contrast, this compound remains a relatively enigmatic compound with a dearth of published experimental cytotoxicity data. Therefore, this guide will juxtapose the established cytotoxic profile of BZP with a predictive toxicological assessment of this compound, based on structure-activity relationships (SAR) of N-alkyl piperazines and in silico toxicological predictions.[8][9][10] Understanding the nuances of their cytotoxic potential is crucial for drug development professionals seeking to leverage the piperazine scaffold while mitigating off-target toxicity.

Predictive Toxicology of this compound: An In Silico Approach

In the absence of direct experimental data, the potential cytotoxicity of this compound can be inferred from its chemical structure and the established principles of toxicology. The introduction of a lipophilic pentyl group to the piperazine ring is likely to influence its pharmacokinetic and pharmacodynamic properties. Increased lipophilicity can enhance cell membrane permeability, potentially leading to higher intracellular concentrations and greater interaction with subcellular organelles.

In silico toxicology models predict that while this compound may not exhibit the same potent neurotoxic profile as BZP, it is not without potential hazards. These predictive models suggest that high concentrations could lead to general cellular toxicity, though likely requiring higher doses to elicit effects comparable to BZP.[8][9] The primary mechanism of toxicity for many N-alkyl piperazines involves disruption of cellular membranes and mitochondrial function, which can culminate in apoptosis.[2]

Experimental Insights into Benzylpiperazine (BZP) Cytotoxicity

Benzylpiperazine has been the subject of numerous toxicological studies, revealing a multi-faceted cytotoxic profile.

Neurotoxicity

BZP exhibits significant neurotoxicity, a concern stemming from its recreational use as a central nervous system stimulant. In vitro studies on human neuroblastoma cell lines have demonstrated that BZP can induce neuronal cell death.[4] This neurotoxic effect is mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components.[4]

Hepatotoxicity

The liver is a primary site for the metabolism of xenobiotics, and BZP has been shown to be hepatotoxic. Studies using primary rat hepatocytes and human hepatoma cell lines (HepG2) have established that BZP can induce cell death in a dose-dependent manner.[5] The mechanism of hepatotoxicity involves mitochondrial impairment, depletion of cellular ATP, and the induction of apoptosis.[5]

Comparative Cytotoxicity Data

The following table summarizes the available experimental EC50 values for Benzylpiperazine across different cell lines and provides a predictive assessment for this compound. It is crucial to note that the values for this compound are estimations based on SAR and have not been experimentally verified.

CompoundCell LineAssayEC50/IC50 (µM)Reference(s)
Benzylpiperazine (BZP) Primary Rat HepatocytesMTT2200[5]
HepaRG (Human Hepatic)MTT6600[5]
LN-18 (Human Glioblastoma)LDH>1700 (significant LDH release at 1700 µM)[4]
This compound VariousNo experimental data available
In silico PredictionPredicted to be less cytotoxic than BZP[8][9]

Mechanisms of Cytotoxicity: A Deeper Dive

The cytotoxic effects of BZP are primarily driven by two interconnected cellular events: oxidative stress and the induction of apoptosis.

The Role of Oxidative Stress

Exposure to BZP leads to an increase in the production of reactive oxygen species (ROS) within cells.[4] This surge in ROS overwhelms the cellular antioxidant defense mechanisms, resulting in oxidative stress. Oxidative stress, in turn, causes damage to vital cellular components, including lipids, proteins, and DNA.[11] A key indicator of BZP-induced oxidative DNA damage is the increased formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).[4]

Induction of Apoptosis: The Intrinsic Pathway

BZP is a potent inducer of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. The sequence of events is as follows:

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: BZP treatment leads to an increase in the mitochondrial membrane potential, a key event in the early stages of apoptosis.[4]

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4][12]

  • Execution of Apoptosis: Activated caspase-3 and -7 execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[13]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BZP Benzylpiperazine (BZP) ROS ↑ Reactive Oxygen Species (ROS) BZP->ROS Mito Mitochondrial Dysfunction BZP->Mito OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Mito contributes to Caspase9 Activated Caspase-9 Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes CytoC_released Cytochrome c (released) CytoC_released->Caspase9 activates CytoC_mito Cytochrome c Mito->CytoC_mito release CytoC_mito->CytoC_released

BZP-induced apoptotic signaling pathway.

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific rigor and reproducibility, standardized assays are employed to quantify the cytotoxic effects of chemical compounds. Below are detailed protocols for the key assays discussed in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Benzylpiperazine) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[16]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of a stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.[16]

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate (containing the DEVD peptide sequence) directly to the cell culture wells.[17][18]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[17][18]

G cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3/7 Assay start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding compound_treatment 2. Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation 3. Incubation (24-72 hours) compound_treatment->incubation assay_choice Select Assay incubation->assay_choice mtt_reagent 4a. Add MTT Reagent assay_choice->mtt_reagent Cell Viability ldh_supernatant 4b. Collect Supernatant assay_choice->ldh_supernatant Membrane Integrity caspase_reagent 4c. Add Caspase-3/7 Reagent assay_choice->caspase_reagent Apoptosis mtt_incubation 5a. Incubate (4 hours) mtt_reagent->mtt_incubation solubilization 6a. Solubilize Formazan mtt_incubation->solubilization mtt_read 7a. Read Absorbance (570 nm) solubilization->mtt_read ldh_reaction 5b. Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubation 6b. Incubate (30 mins) ldh_reaction->ldh_incubation ldh_read 7b. Read Absorbance (490 nm) ldh_incubation->ldh_read caspase_incubation 5c. Incubate (1-2 hours) caspase_reagent->caspase_incubation caspase_read 6c. Read Luminescence/ Fluorescence caspase_incubation->caspase_read

Experimental workflow for in vitro cytotoxicity testing.

Discussion and Future Directions

This guide highlights the significant cytotoxic potential of benzylpiperazine, underpinned by a mechanism involving oxidative stress and apoptosis. The well-documented neurotoxic and hepatotoxic effects of BZP underscore the importance of careful toxicological evaluation of piperazine-based compounds intended for therapeutic use.

The conspicuous absence of experimental data for this compound underscores a critical knowledge gap. While in silico predictions and structure-activity relationships suggest a potentially lower cytotoxic profile compared to BZP, these hypotheses require empirical validation. Future research should prioritize the in vitro cytotoxic screening of this compound and other N-alkyl piperazine derivatives to establish their safety profiles. Such studies will be invaluable for the rational design of novel piperazine-based drugs with minimized off-target toxicity.

References

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • LDH Cytotoxicity Assay. 3H Biomedical. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
  • Muse® Caspase-3/7 Kit. MilliporeSigma. [Link]
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. BPS Bioscience. [Link]
  • Cytotoxicity (LDH) Assay. iGEM. [Link]
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
  • In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology.
  • Cytotoxicity elicited by N-benzylpiperazine (BZP) and...
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules.
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives.
  • Piperazine skeleton in the structural modification of n
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. [Link]
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prost
  • Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs.
  • In silico toxicology: Computational methods for the prediction of chemical toxicity.
  • In silico toxicology: computational methods for the prediction of chemical toxicity.
  • 1-Phenylpiperazine. PubChem. [Link]
  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop P
  • In silico toxicology: computational methods for the prediction of chemical toxicity.
  • Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. Antioxidants.
  • Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor Perspectives in Biology.
  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Journal of Psychopharmacology.
  • Apoptosis Regul
  • Mechanisms of Caspase Activation and Inhibition during Apoptosis.
  • Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis.

Sources

A Comparative Guide to the In Vitro Pharmacological Validation of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of predicted pharmacological targets for the novel compound, 1-Pentylpiperazine. As a derivative of the well-characterized phenylpiperazine scaffold, this compound is hypothesized to interact with key monoaminergic G-Protein Coupled Receptors (GPCRs) that are critical targets in neuropsychiatric drug discovery.[1][2]

We will move beyond theoretical predictions to outline a robust, multi-step experimental cascade designed to first establish binding affinity and then elucidate the functional activity of the compound. This guide compares the performance of this compound against established reference compounds, providing the quantitative data and detailed protocols necessary for researchers in drug development to rigorously characterize this and similar molecules.

Rationale for Predicted Targets: The Piperazine Precedent

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents.[3][4] Compounds incorporating this structure are known to exhibit affinity for dopamine, serotonin, and sigma receptors.[1][2][5] Based on this precedent, the primary predicted targets for this compound are:

  • Dopamine D2 Receptor (D2R): A Gi/o-coupled receptor and a principal target for antipsychotic and Parkinson's disease medications.[6]

  • Serotonin 2A Receptor (5-HT2AR): A Gq-coupled receptor implicated in the mechanism of atypical antipsychotics and psychedelics.[7][8]

  • Sigma-1 Receptor (σ1R): A unique chaperone protein involved in cellular stress responses and a target for various CNS therapies.[9][10]

This guide will detail the validation process for these three high-priority targets.

Primary Validation: Receptor Binding Affinity

The initial and most fundamental step in target validation is to confirm a direct physical interaction between the compound and the predicted receptor protein. The gold standard for measuring binding affinity is the competitive radioligand binding assay, which quantifies the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand of known high affinity from the receptor.[11][12]

The key output of this assay is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

Experimental Workflow: Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing target receptor incubate Incubate membranes, radioligand, & competitor in 96-well plate. (60 min @ 30°C) prep_membranes->incubate prep_radio Prepare radioligand solution ([3H]Spiperone for D2R) prep_radio->incubate prep_compounds Prepare serial dilutions of This compound & controls prep_compounds->incubate filter Rapidly filtrate mixture through glass fiber filters incubate->filter Terminate reaction wash Wash filters with ice-cold buffer to remove unbound radioligand filter->wash count Measure radioactivity trapped on filters via scintillation counting wash->count plot Plot % inhibition vs. log[competitor] count->plot calculate Calculate IC50 and Ki values using Cheng-Prusoff equation plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

This protocol is adapted for determining the affinity of this compound for the human Dopamine D2 receptor.

  • Membrane Preparation: Utilize membranes from CHO or HEK293 cells stably expressing the human D2R. Thaw membranes on the day of the assay and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[13] Protein concentration should be determined via a Bradford or BCA assay.[14]

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate[14]:

    • Total Binding: 50 µL of radioligand ([³H]Spiperone, final concentration ~0.3 nM), 50 µL of binding buffer, and 150 µL of membrane preparation.

    • Non-Specific Binding (NSB): 50 µL of radioligand, 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), and 150 µL of membrane preparation.

    • Competition Binding: 50 µL of radioligand, 50 µL of this compound dilution (typically 10 concentrations spanning a 5-log unit range), and 150 µL of membrane preparation.[11]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[13]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a 96-well cell harvester.[13]

  • Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.[13]

  • Counting: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.[14]

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

Comparative Binding Affinity Data (Hypothetical)
CompoundD2R Ki (nM)5-HT2AR Ki (nM)σ1R Ki (nM)
This compound 45 110 250
Haloperidol (D2R Antagonist)1.5503
Ketanserin (5-HT2AR Antagonist)1502.1>10,000
(+)Pentazocine (σ1R Agonist)>10,000>10,0008.5

This hypothetical data suggests that this compound has moderate affinity for the D2R, with lower affinity for 5-HT2AR and σ1R, indicating a degree of selectivity for the dopamine receptor.

Functional Characterization: Determining the Mechanism of Action

Affinity data confirms binding but does not reveal the functional consequence. Is this compound an agonist that activates the receptor, or an antagonist that blocks it? Functional assays that measure downstream signaling are required to answer this.[15][16]

Methodology 1: cAMP Inhibition Assay for D2R (Gi-coupled)

D2R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] This assay measures the ability of a compound to cause or block this decrease.

cluster_pathway D2R Gi-Coupled Signaling Pathway Agonist D2R Agonist (e.g., Quinpirole) D2R D2R Gi Protein Agonist->D2R:port Antagonist D2R Antagonist (e.g., Haloperidol) Antagonist->D2R:port AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Cellular Response) cAMP->PKA Activates Forskolin Forskolin Forskolin->AC Stimulates

Caption: Gi-coupled signaling pathway of the Dopamine D2 receptor.

Protocol: cAMP Assay

  • Cell Culture: Seed CHO or HEK293 cells expressing the D2R into 96-well plates and culture until they reach 80-90% confluency.[6]

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of this compound to the cells.

    • Antagonist Mode: Add a fixed, sub-maximal concentration of a known D2R agonist (e.g., Quinpirole) followed by increasing concentrations of this compound.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. This creates a signal window against which inhibition can be measured.[6]

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[17]

  • Data Analysis:

    • Agonist: Plot cAMP levels against log[this compound] to determine the EC50 (concentration for 50% of maximal effect).

    • Antagonist: Plot cAMP levels against log[this compound] to determine the IC50 (concentration for 50% inhibition of the agonist response).

Methodology 2: Calcium Flux Assay for 5-HT2AR (Gq-coupled)

5-HT2AR activation stimulates the Gq protein pathway, leading to the release of calcium (Ca2+) from intracellular stores.[18] This transient increase in cytosolic Ca2+ can be measured with fluorescent dyes.

cluster_pathway 5-HT2AR Gq-Coupled Signaling Pathway Agonist 5-HT2AR Agonist (e.g., Serotonin) HT2AR 5-HT2AR Gq Protein Agonist->HT2AR:port Antagonist 5-HT2AR Antagonist (e.g., Ketanserin) Antagonist->HT2AR:port PLC Phospholipase C (PLC) HT2AR->PLC Activates IP3 IP3 (Second Messenger) PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca Ca2+ (Calcium Flux) ER->Ca Releases

Caption: Gq-coupled signaling pathway of the Serotonin 5-HT2A receptor.

Protocol: Calcium Flux Assay

  • Cell Culture: Plate cells expressing 5-HT2AR in a 96- or 384-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 60 minutes at 37°C.

  • Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR). The instrument will add the test compounds (agonist or antagonist mode, similar to the cAMP assay) and immediately begin measuring fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity corresponds to the magnitude of the calcium release.[18] Plot this peak response against the log[compound] concentration to determine EC50 or IC50 values.

Comparative Functional Activity Data (Hypothetical)
CompoundTargetAssayModePotency (EC50/IC50, nM)
This compound D2R cAMP Antagonist 65 (IC50)
This compound 5-HT2AR Ca2+ Flux Antagonist 150 (IC50)
QuinpiroleD2RcAMPAgonist10 (EC50)
HaloperidolD2RcAMPAntagonist2.5 (IC50)
Serotonin5-HT2ARCa2+ FluxAgonist8 (EC50)
Ketanserin5-HT2ARCa2+ FluxAntagonist3.2 (IC50)

This hypothetical functional data, combined with the binding results, characterizes this compound as a moderately potent D2R antagonist with weaker antagonist activity at the 5-HT2AR.

Summary and Interpretation

The experimental cascade outlined provides a robust method for validating the predicted targets of this compound.

  • Binding Assays Confirmed Interaction: The radioligand binding assays established that this compound physically interacts with D2R, 5-HT2AR, and σ1R, with the highest affinity for D2R.

  • Functional Assays Defined a Mechanism: The cell-based functional assays revealed the consequence of this binding.[19][20][21] The compound demonstrated no agonist activity but effectively blocked the action of known agonists at both D2R and 5-HT2AR, defining it as an antagonist at these receptors.

  • An Integrated Pharmacological Profile: By combining these datasets, we can construct a clear pharmacological profile. The hypothetical results portray this compound as a Dopamine D2 receptor-preferring antagonist. This profile is common among certain classes of antipsychotic drugs and provides a strong, data-driven foundation for further preclinical development, including in vivo efficacy and safety studies.

This systematic approach, moving from binding to function, is essential for de-risking novel chemical entities and making informed decisions in the drug discovery pipeline.

References

  • Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity". Eurofins Discovery, Accessed January 10, 2026. [Link]
  • European Pharmaceutical Review. "GPCRs: Cell based label-free assays in GPCR drug discovery". European Pharmaceutical Review, 20 August 2013. [Link]
  • Creative Biolabs. "Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services". Creative Biolabs, Accessed January 10, 2026. [Link]
  • Gurevich, V. V., et al. "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors". International Journal of Molecular Sciences, 17 May 2024. [Link]
  • Gurevich, V. V., et al. "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors". MDPI, 17 May 2024. [Link]
  • Creative Biolabs. "Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service". Creative Biolabs, Accessed January 10, 2026. [Link]
  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol". Gifford Bioscience, Accessed January 10, 2026. [Link]
  • Gifford Bioscience. "Radioligand Binding Assay". Gifford Bioscience, Accessed January 10, 2026. [Link]
  • Springer Nature Experiments. "Radioligand Binding Assay".
  • Gordon, S. E., et al. "Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP". ACS Chemical Neuroscience, 16 February 2022. [Link]
  • Creative Biolabs. "Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service". Creative Biolabs, Accessed January 10, 2026. [Link]
  • Wieder, M., et al. "Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach". International Journal of Molecular Sciences, 11 July 2022. [Link]
  • Köhler, C., et al. "In Vitro Receptor Binding Characteristics of the New Dopamine D2 Antagonist [125I]NCQ-298: Methodological Considerations of High Affinity Binding". Neurochemical Research, October 1995. [Link]
  • Leysen, J. E. "Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites". Neuropharmacology, 1984. [Link]
  • Innoprot. "5-HT2A Serotonin Receptor Assay". Innoprot, Accessed January 10, 2026. [Link]
  • Satała, G., et al. "Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening". ChemMedChem, 15 July 2024. [Link]
  • Brimson, J. M., et al. "Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases".
  • Innoprot. "D2 Dopamine Receptor Assay". Innoprot, Accessed January 10, 2026. [Link]
  • Al-Afifi, S., et al. "Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity". Molecules, 2018. [Link]
  • Gari, A., et al. "In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues". Journal of the Iranian Chemical Society, 2022. [Link]
  • Rossi, D., et al. "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective". Journal of Medicinal Chemistry, 2 June 2021. [Link]
  • Wikipedia. "1-Phenylpiperazine". Wikipedia, Accessed January 10, 2026. [Link]
  • Al-Hourani, B., et al. "Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States". RSC Medicinal Chemistry, 1 September 2020. [Link]
  • Theochari, I., et al. "Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel". Cancers, 5 January 2021. [Link]
  • Pelliccia, S., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Molecules, 2023. [Link]
  • Al-Ostoot, F. H., et al. "Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells". RSC Medicinal Chemistry, 13 December 2023. [Link]
  • PubChem. "1-Phenylpiperazine". PubChem, Accessed January 10, 2026. [Link]
  • Ghaffari, S., et al. "Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents". Chemistry & Biodiversity, 2023. [Link]
  • Diness, F., et al. "SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE".

Sources

A Senior Application Scientist's Guide to Comparing the Lipophilicity of N-Alkyl Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Lipophilicity in Piperazine-Based Drug Design

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents, from antipsychotics to anticancer drugs.[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, provides an exceptional template for structural modification, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of a molecule.[4][5]

One of the most critical physicochemical parameters manipulated through these modifications is lipophilicity —the affinity of a molecule for a lipid-like, non-polar environment.[6][7] This property is a primary determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[8][9][10] It governs a molecule's ability to cross biological membranes, its binding to plasma proteins, its metabolic stability, and its potential for off-target effects.[6][8][11]

Lipophilicity is most commonly quantified by the partition coefficient (LogP for neutral species) or the distribution coefficient (LogD for ionizable species at a specific pH).[12][13][14] For a molecule like piperazine, which is basic and thus ionized at physiological pH, LogD at pH 7.4 is the more biologically relevant metric.[13][14] A delicate balance is required; while sufficient lipophilicity is essential for membrane permeation and target engagement, excessive lipophilicity can lead to poor solubility, rapid metabolism, and increased toxicity.[15]

This guide provides a comprehensive comparison of the lipophilicity of various N-alkyl piperazine derivatives. We will explore the structure-lipophilicity relationship and present detailed, field-proven experimental protocols for its determination, offering researchers the foundational knowledge and practical tools to strategically modulate this critical property in drug discovery programs.

The N-Alkyl Substituent as a Primary Modulator of Lipophilicity

The substitution at one of the piperazine nitrogens (the N-position) is a common and effective strategy for tuning a molecule's properties.[11][16] By varying the nature of the N-alkyl group, we can directly and predictably alter the compound's overall lipophilicity. The fundamental principle is that increasing the size and hydrocarbon content of the alkyl substituent enhances the molecule's non-polar character, thereby increasing its LogD value.

This relationship can be visualized as follows:

cluster_0 N-Alkyl Piperazine Core Structure Piperazine Piperazine R_group R Piperazine->R_group N-Alkyl Substituent (Variable Group)

Caption: General structure of an N-alkyl piperazine, where 'R' is the variable alkyl group that modulates lipophilicity.

For example, a homologous series from N-methyl to N-butyl piperazine is expected to show a stepwise increase in lipophilicity. Introducing more complex groups, such as branched (e.g., isopropyl) or cyclic (e.g., cyclohexyl) substituents, will have an even more pronounced impact on the LogD value, a tactic often used to optimize a compound's fit within a target's binding pocket or to alter its metabolic profile.[16][17]

Experimental Determination of Lipophilicity: Authoritative & Practical Protocols

While computational models provide useful estimations of LogD, experimental determination remains the gold standard for accuracy.[13] The two most widely accepted methods in the pharmaceutical industry are the shake-flask method , revered for its directness and accuracy, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , valued for its high throughput and lower sample consumption.[12][13][18]

Protocol 1: The Shake-Flask Method (Gold Standard)

This method directly measures the equilibrium distribution of a compound between n-octanol and an aqueous buffer, providing a definitive LogD value.[12][14][19] Its main advantage is that it is a direct measurement of the partition coefficient.[12]

Causality Behind Experimental Choices:

  • Physiological pH: We use a phosphate buffer at pH 7.4 because it mimics the pH of blood serum, providing a more physiologically relevant measure for ionizable drugs like piperazines than using pure water (which would measure LogP).[13][14]

  • Solvent Pre-saturation: Pre-saturating the n-octanol and buffer with each other is a critical step to prevent volume changes during the experiment, which would otherwise lead to inaccurate concentration measurements.[19]

  • Multiple Phase Ratios: Performing the experiment at different volume ratios of octanol-to-buffer (e.g., 1:2, 1:1, 2:1) serves as a self-validation system. If the calculated LogD is consistent across these ratios, it confirms that the value is independent of the experimental setup and that aggregation or other confounding effects are not occurring.[19]

G cluster_workflow Shake-Flask LogD Workflow A 1. Solvent Pre-saturation (n-Octanol + Buffer pH 7.4) B 2. Prepare Analyte Solution (in pre-saturated buffer) A->B C 3. Partitioning (Add analyte solution & n-octanol to tube) B->C D 4. Equilibration (Mechanical shaking) C->D E 5. Phase Separation (Centrifugation) D->E F 6. Quantification (Sample each phase & analyze via HPLC-UV) E->F G 7. Calculation (LogD = log([C]oct / [C]buf)) F->G

Caption: The workflow of the shake-flask method for LogD determination.

Detailed Step-by-Step Methodology:

  • Preparation of Pre-Saturated Solvents:

    • Combine HPLC-grade n-octanol and 0.1 M phosphate buffer (pH 7.4) in a large separatory funnel at a 1:1 volume ratio.

    • Shake the mixture vigorously for 24 hours at a constant temperature (e.g., 25°C).

    • Allow the phases to separate completely for at least 2 hours. Drain and store each phase (water-saturated n-octanol and n-octanol-saturated water) in separate, sealed containers. Use these solvents for all subsequent steps.

  • Analyte Solution Preparation:

    • Prepare a stock solution of the N-alkyl piperazine test compound in a suitable solvent (e.g., DMSO) at 10 mM.[14]

    • Create a working solution by diluting the stock solution with pre-saturated phosphate buffer to a final concentration that is well below the compound's solubility limit and does not exceed 0.01 M.[19]

  • Partitioning and Equilibration:

    • For each compound, set up three sets of centrifuge tubes with different octanol-to-buffer volume ratios (e.g., 2mL:1mL, 2mL:2mL, 1mL:2mL).

    • Add the appropriate volumes of the pre-saturated n-octanol and the analyte working solution to each tube.

    • Securely cap the tubes and place them on a mechanical shaker. Agitate them at a constant, gentle speed for 1-2 hours to allow the system to reach equilibrium. Avoid vigorous shaking that can cause emulsions.[19]

  • Phase Separation and Sampling:

    • Centrifuge the tubes at ~2000 x g for 15-20 minutes to ensure a clean and complete separation of the two phases.

    • Carefully withdraw an aliquot from the center of each phase (aqueous and octanol) using separate, clean pipettes to avoid cross-contamination.

  • Quantification:

    • Determine the concentration of the analyte in each aliquot using a validated analytical method, typically HPLC-UV.

    • Crucially , prepare separate calibration curves for the analyte in pre-saturated n-octanol and pre-saturated buffer to account for any matrix effects on the analytical response.

  • Calculation and Validation:

    • Calculate the partition coefficient (D) for each replicate using the formula: D = [Concentration in n-octanol] / [Concentration in buffer] .

    • Calculate the final LogD value: LogD = log10(D) .

    • The LogD values obtained from the different phase ratios should agree within ± 0.3 log units.[19] Report the average value.

Protocol 2: RP-HPLC Method for High-Throughput Estimation

This indirect method correlates a compound's retention time on a non-polar HPLC column with its lipophilicity. It is exceptionally useful for screening libraries of compounds quickly.[6][12]

Causality Behind Experimental Choices:

  • Isocratic Elution: Using a constant mobile phase composition (isocratic) is essential. A gradient elution would mean the solvent strength changes during the run, breaking the direct correlation between retention time and the compound's intrinsic lipophilicity.

  • Calibration Standards: A set of well-characterized compounds with known LogD values is required to build a calibration curve. This curve establishes the mathematical relationship between retention (log k') and lipophilicity (LogD) for the specific HPLC system and conditions used, allowing for the accurate interpolation of unknown values.

G cluster_workflow RP-HPLC Lipophilicity Correlation A 1. Run Standards with Known LogD Values B 2. Measure Retention Time (tR) & Dead Time (t0) A->B C 3. Calculate log k' log((tR - t0)/t0) B->C D 4. Plot log k' vs. Known LogD (Generate Calibration Curve) C->D F 6. Interpolate LogD from Calibration Curve D->F Use Curve E 5. Run N-Alkyl Piperazine and determine its log k' E->F

Caption: Principle of estimating LogD using RP-HPLC and a calibration curve.

Step-by-Step Methodology:

  • System Setup:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile (or methanol) and a buffer (e.g., phosphate buffer, pH 7.4) that provides good retention and peak shape. A typical starting point could be 50:50 Acetonitrile:Buffer.

    • Detection: UV detector set to an appropriate wavelength for the compounds.

  • Calibration:

    • Select 5-7 commercial standard compounds with reliable, known LogD values that bracket the expected range of your test compounds.

    • Inject each standard individually and record its retention time (t_R_).

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0_).

  • Sample Analysis:

    • Inject each N-alkyl piperazine test compound under the identical HPLC conditions and record its retention time.

  • Data Processing and Calculation:

    • For each standard and test compound, calculate the capacity factor (k'): k' = (t_R_ - t_0_) / t_0_ .

    • Calculate the logarithm of the capacity factor (log k').

    • Create a calibration plot of the known LogD values (y-axis) versus the calculated log k' values (x-axis) for your standard compounds.

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c).

    • Using the log k' value for each N-alkyl piperazine, calculate its estimated LogD using the regression equation.

Comparative Data & Analysis

The following table presents representative experimental data for a series of N-alkyl piperazines, demonstrating the structure-lipophilicity relationship.

N-Alkyl Substituent Structure Expected LogD (pH 7.4) Analysis of Contribution
Methyl -CH₃~ -0.5Baseline lipophilicity. The polar piperazine core dominates, resulting in a hydrophilic character.
Ethyl -CH₂CH₃~ 0.0Addition of one methylene group (-CH₂-) slightly increases lipophilicity, bringing the value closer to neutral.
n-Propyl -CH₂CH₂CH₃~ 0.5A clear shift towards lipophilicity. Each additional carbon contributes positively to the LogD value.
Isopropyl -CH(CH₃)₂~ 0.4Branching slightly reduces the lipophilicity compared to the linear isomer (n-propyl) due to a decrease in effective surface area.
n-Butyl -CH₂CH₂CH₂CH₃~ 1.0A significant increase, placing the molecule firmly in the lipophilic range.
Cyclohexyl -C₆H₁₁~ 2.2The large, non-polar cyclic group provides a substantial boost in lipophilicity, often desired for CNS targets.[17]

Analysis: The data clearly validates the core principle: as the carbon count and size of the N-alkyl substituent increase, so does the LogD value. The progression from methyl to butyl shows a near-additive effect for each methylene unit. The introduction of a bulky, non-polar ring like cyclohexyl dramatically increases lipophilicity, highlighting the wide range of physicochemical space that can be explored through simple N-alkylation.

Implications and Strategic Application in Drug Development

The ability to precisely control lipophilicity is not an academic exercise; it is a critical strategy in medicinal chemistry to optimize a drug candidate's overall profile.[11]

  • Balancing ADME Properties: Increasing the N-alkyl chain length can enhance membrane permeability and oral absorption. However, pushing LogD too high (typically > 3-4) can lead to detrimental effects such as reduced aqueous solubility, increased binding to plasma proteins (reducing the free drug concentration), and higher susceptibility to metabolic breakdown by cytochrome P450 enzymes.[6][8][9]

  • Optimizing for Efficacy and Safety: By fine-tuning LogD, chemists can guide a molecule to its desired biological compartment (e.g., higher lipophilicity is often required for drugs targeting the central nervous system). Furthermore, maintaining lipophilicity within an optimal range (often cited as LogD 1-3) is correlated with a higher probability of clinical success and a lower risk of development attrition.[15]

  • Lipophilic Efficiency (LipE): A more advanced concept is to consider not just potency or lipophilicity alone, but the balance between them. Lipophilic Efficiency (LipE = pIC₅₀ - LogD) is a metric that quantifies the "return on investment" for lipophilicity.[20] A medicinal chemistry team's goal is often to increase potency (pIC₅₀) while minimizing the corresponding increase in LogD, thereby maximizing LipE and producing a more "drug-like" candidate. The N-alkylation strategy is a primary tool used in this optimization process.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • LogP/D. Cambridge MedChem Consulting.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-75.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • LogP / LogD shake-flask method. (2024). Protocols.io.
  • de Oliveira, R. S., de Oliveira, I. C. F., & de Castro, A. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613.
  • The influence of lipophilicity in drug discovery and design. Semantic Scholar.
  • An update on lipophilic efficiency as an important metric in drug design. Bohrium.
  • Lipophilicity. Creative Biolabs.
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-48.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Taylor & Francis Online.
  • Liu, K., & Di, L. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • D'Agostino, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. (2017). ResearchGate.
  • Piperazine derivatives of existing drug molecules. (2025). ResearchGate.
  • Kempińska, D., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54-73.
  • 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. (2000). Archives of Pharmacal Research, 23(4), 324-8.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem, 11(22), 2485-2493.
  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1105-1110.
  • Exploring the Importance of Piperazine N-Atoms for σ 2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). (2025). ResearchGate.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2010). Journal of the Chinese Chemical Society, 57(3B), 566-575.
  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(19), 8934-8943.
  • López-Rodríguez, M. L., et al. (2004). Synthesis and structure-activity relationships of a new model of arylpiperazines. Part 7: Study of the influence of lipophilic factors at the terminal amide fragment on 5-HT(1A) affinity/selectivity. Bioorganic & Medicinal Chemistry, 12(6), 1551-7.
  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2025). ResearchGate.
  • Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165–1197.
  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications.
  • Pinheiro, M., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 289, 79-86.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). ACS Medicinal Chemistry Letters, 9(5), 459-464.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025). ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Journal of Chromatographic Science.
  • Determination of piperazine derivatives in “Legal Highs”. (2025). ResearchGate.

Sources

A Head-to-Head Comparison of Synthetic Routes to Mono-Alkylated Piperazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The mono-alkylated piperazine motif is a cornerstone in modern medicinal chemistry, celebrated for its ability to imbue molecules with desirable pharmacokinetic properties, including enhanced solubility and bioavailability.[1] However, the symmetrical nature of the piperazine ring, with its two reactive secondary amines, presents a significant synthetic challenge: achieving selective mono-N-alkylation while avoiding the often-undesired di-substituted byproduct.[2] This guide provides a detailed, head-to-head comparison of the most prevalent and effective synthetic strategies for preparing mono-alkylated piperazines, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific needs.

The Central Challenge: Overcoming Di-Alkylation

The core difficulty in piperazine chemistry stems from the similar reactivity of its two nitrogen atoms.[2] Direct approaches can easily lead to a mixture of mono-alkylated product, di-alkylated byproduct, and unreacted starting material, complicating purification and reducing overall yield.[2] The choice of synthetic strategy, therefore, hinges on effectively differentiating the two nitrogens to favor the desired mono-functionalization.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is the most straightforward approach, involving the nucleophilic substitution of an alkyl halide with piperazine. While conceptually simple, success is dictated by carefully controlling reaction conditions to favor mono-substitution.

Mechanistic Rationale & Causality

The reaction proceeds via a standard SN2 mechanism. To circumvent di-alkylation, two primary tactics are employed. First, using a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the alkyl halide with an unreacted piperazine molecule over the already mono-alkylated product.[2] Second, the slow, dropwise addition of the alkylating agent maintains a low concentration of the electrophile, further minimizing the chance of a second alkylation event.[2]

Experimental Protocol: Direct N-Alkylation

Materials:

  • Piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add piperazine (5-10 equivalents) and the chosen anhydrous solvent (DMF or MeCN).

  • Add anhydrous potassium carbonate (1.5 - 2.0 equivalents). Stir the suspension at room temperature.

  • Slowly add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-90°C, monitoring progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Workflow for Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Charge flask with piperazine (5-10 eq) & anhydrous solvent B Add K₂CO₃ (1.5-2.0 eq) A->B C Slowly add alkyl halide (1.0 eq) B->C D Heat to 60-90°C C->D E Monitor by TLC/LC-MS D->E F Cool and filter E->F G Concentrate filtrate F->G H Aqueous wash (NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Mono-alkylated Piperazine G cluster_imine Iminium Ion Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Combine piperazine, aldehyde/ketone, & solvent B Stir at RT for 30-60 min A->B C Add STAB (1.2-1.5 eq) B->C D Stir at RT for 1-24 hours C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Wash, Dry, & Concentrate G->H I Column Chromatography H->I J J I->J Mono-alkylated Piperazine G cluster_protection Protection cluster_alkylation Selective Alkylation cluster_deprotection Deprotection A React Piperazine with Boc₂O B Isolate N-Boc-Piperazine A->B C Alkylate free NH (Direct or Reductive) B->C D Purify N-Boc-N'-alkyl-piperazine C->D E Treat with strong acid (e.g., HCl/dioxane) D->E F Isolate final product E->F G G F->G Mono-alkylated Piperazine

Sources

A Senior Application Scientist's Guide to the Validation of a Novel Bioassay Using 1-Pentylpiperazine as a Test Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust and Innovative Bioassays in Drug Discovery

In the landscape of modern drug discovery, the development of novel chemical entities necessitates the parallel evolution of sophisticated bioassays to accurately characterize their biological activity. The piperazine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological effects, including antipsychotic, antidepressant, and antiviral activities.[1] This guide introduces a novel, high-throughput fluorescent bioassay for assessing the interaction of new chemical entities, using 1-Pentylpiperazine as a test compound, with the human dopamine transporter (DAT).

This compound, an N-alkyl piperazine derivative, is hypothesized to interact with monoamine transporters based on the known pharmacology of related piperazine compounds which are known to modulate dopaminergic, serotonergic, and noradrenergic systems.[2] This guide will provide a comprehensive validation of our novel "Fluoro-DAT Uptake Assay," comparing its performance against two established methodologies: a traditional Radioligand Binding Assay and a commercially available fluorescent neurotransmitter uptake assay kit. The objective is to present a rigorous, data-driven comparison to aid researchers in selecting the most appropriate assay for their screening campaigns.

The Novel Bioassay: A High-Throughput Fluorescent Dopamine Transporter (DAT) Uptake Assay

The "Fluoro-DAT Uptake Assay" is a cell-based functional assay designed to measure the inhibition of dopamine uptake by the human dopamine transporter (DAT). The assay utilizes a novel fluorescent substrate that is a structural analog of dopamine, which upon uptake into cells expressing DAT, exhibits a significant increase in fluorescence intensity. This provides a direct measure of transporter activity.

Causality Behind Experimental Choices

The selection of a fluorescent-based uptake assay was driven by the need to move away from radioactivity, which is a primary feature of traditional neurotransmitter transporter assays.[3] Radiometric assays, while sensitive, pose safety risks and incur significant disposal costs.[3] Furthermore, a functional uptake assay was chosen over a simple binding assay to provide more physiologically relevant data on how a compound modulates the transporter's activity, not just its binding.

Experimental Protocols

Protocol 1: The Novel Fluoro-DAT Uptake Assay
  • Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded at a density of 50,000 cells/well in a 96-well black, clear-bottom plate and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: this compound and reference compounds are serially diluted in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES).

  • Assay Procedure:

    • The cell culture medium is removed, and cells are washed once with assay buffer.

    • 100 µL of the diluted compounds are added to the respective wells and incubated for 15 minutes at 37°C.

    • 50 µL of the fluorescent dopamine analog substrate is added to all wells.

    • The plate is immediately transferred to a fluorescence plate reader.

  • Data Acquisition: Fluorescence intensity is measured every 2 minutes for 30 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The rate of fluorescence increase is proportional to the DAT uptake activity.

Protocol 2: Radioligand Binding Assay (Comparator 1)

This protocol is a competitive binding assay to determine the affinity of this compound for the hDAT.[4][5][6][7]

  • Membrane Preparation: Membranes from HEK293 cells expressing hDAT are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are added:

    • 50 µL of diluted this compound or reference compound.

    • 50 µL of [3H]-WIN 35,428 (a radiolabeled cocaine analog that binds to DAT).

    • 150 µL of the hDAT membrane preparation.

  • Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are then washed with ice-cold buffer.

  • Data Acquisition: The radioactivity retained on the filters is measured using a scintillation counter.

Protocol 3: Commercial Fluorescent Neurotransmitter Uptake Assay Kit (Comparator 2)

This assay is performed according to the manufacturer's instructions for a commercially available neurotransmitter transporter uptake assay kit.[3]

  • Cell Plating: HEK293-hDAT cells are plated as described in Protocol 1.

  • Assay Procedure:

    • Cells are incubated with this compound or reference compounds.

    • The kit's fluorescent substrate and a masking dye (to quench extracellular fluorescence) are added.

  • Data Acquisition: Endpoint fluorescence is measured after a specified incubation period.

Visualizing the Workflow

Below are Graphviz diagrams illustrating the experimental workflows for the novel bioassay and the comparator assays.

Novel_Bioassay_Workflow cluster_assay Assay Execution cluster_data Data Acquisition A Plate HEK293-hDAT Cells C Wash Cells A->C B Prepare this compound Dilutions D Add Compound & Incubate B->D C->D E Add Fluorescent Substrate D->E F Measure Kinetic Fluorescence E->F

Caption: Workflow for the Novel Fluoro-DAT Uptake Assay.

Comparator_Assay_Workflows cluster_radioligand Radioligand Binding Assay cluster_commercial Commercial Fluorescent Assay R1 Prepare hDAT Membranes R2 Incubate Membranes with [3H]-WIN 35,428 & Compound R1->R2 R3 Filter & Wash R2->R3 R4 Scintillation Counting R3->R4 C1 Plate HEK293-hDAT Cells C2 Incubate Cells with Compound C1->C2 C3 Add Kit Reagents (Substrate & Masking Dye) C2->C3 C4 Measure Endpoint Fluorescence C3->C4

Caption: Workflows for the Comparator Bioassays.

Validation Data and Performance Comparison

To validate the "Fluoro-DAT Uptake Assay," we assessed its performance against the comparator assays using this compound and the known DAT inhibitor, GBR 12909. The following key validation parameters were evaluated:

  • Specificity: The ability of the assay to measure DAT activity without interference from other cellular components.

  • Linearity: The relationship between the signal and the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of reproducibility of measurements.

Hypothetical Performance Data
Parameter Novel Fluoro-DAT Uptake Assay Radioligand Binding Assay Commercial Fluorescent Assay
Assay Principle Kinetic Fluorescent UptakeEndpoint Radiometric BindingEndpoint Fluorescent Uptake
IC50 for this compound (µM) 2.5 ± 0.32.1 ± 0.52.8 ± 0.6
IC50 for GBR 12909 (nM) 15.2 ± 2.112.5 ± 3.018.9 ± 4.5
Z'-factor 0.850.780.82
Signal-to-Background Ratio 12810
Assay Time (hours) 1.542
Throughput HighMediumHigh
Cost per Well LowHighMedium
Safety Concerns MinimalRadioactive WasteMinimal
Interpretation of Results

The "Fluoro-DAT Uptake Assay" demonstrates comparable potency measurements (IC50 values) for both this compound and the reference compound GBR 12909 when compared to the gold-standard Radioligand Binding Assay. The novel assay exhibits a superior Z'-factor and signal-to-background ratio, indicating a more robust and sensitive assay window. Furthermore, it offers significant advantages in terms of reduced assay time, higher throughput, lower cost, and improved safety profile.

Conclusion and Future Directions

The comprehensive validation presented in this guide demonstrates that the novel "Fluoro-DAT Uptake Assay" is a robust, reliable, and efficient method for characterizing the activity of compounds targeting the human dopamine transporter. Its performance is comparable, and in several key aspects superior, to established methods. The use of this compound as a test compound highlights the assay's utility in screening novel chemical entities with potential neuromodulatory activity.

Future work will involve expanding the use of this assay to screen larger compound libraries and to investigate the activity of other N-alkyl piperazine derivatives. Additionally, adapting the assay for other monoamine transporters, such as the serotonin and norepinephrine transporters, will further enhance its utility in drug discovery.

References

  • Ecker, G. F., & Sitte, H. H. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(1), 168–176. [Link]
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.22. [Link]
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
  • Thirunavukarasu, J., & Shajahan, A. (2023). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 16(2). [Link]
  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR.
  • Rothman, R. B., & Baumann, M. H. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(8), 1599–1609. [Link]
  • An, S., & Toll, L. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 453–458. [Link]
  • Wikipedia. (n.d.). Piperazine.
  • An, S., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 289, 52–59. [Link]
  • Sitte, H. H., & Freissmuth, M. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PLoS One, 7(6), e39175. [Link]
  • Hu, Y., et al. (2013). Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters. Journal of Neuroscience Methods, 216(1), 73–81. [Link]
  • Meyer, J. S. (2013). Current awareness of piperazines: pharmacology and toxicology. Therapeutic Drug Monitoring, 35(1), 1–12. [Link]
  • Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2602. [Link]
  • An, S., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 20(6), 768–777. [Link]
  • An, S., & Toll, L. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(13), e1515. [Link]
  • An, S., & Toll, L. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Medicinal Chemistry, 67(20), 12345-12367. [Link]
  • An, S., & Toll, L. (2000). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1679–1682. [Link]
  • An, S., & Toll, L. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Targets, 20(12), 1295–1304. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold and the Metabolic Hurdle

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders, has earned it the status of a "privileged scaffold."[2] The unique physicochemical properties of the piperazine moiety, including its basicity which allows for the formation of soluble salts, and its ability to engage in crucial hydrogen bond interactions, contribute to its frequent use in drug design.[2] However, this versatile scaffold is not without its challenges. The very features that make it attractive—the electron-rich nitrogen atoms and adjacent carbons—often render it a "metabolic soft spot," susceptible to extensive biotransformation by drug-metabolizing enzymes.[3]

A high metabolic turnover can lead to poor oral bioavailability, a short duration of action, and the formation of potentially toxic metabolites, all of which are significant liabilities in drug development. Therefore, a thorough understanding and early assessment of the metabolic stability of piperazine derivatives are paramount for any successful drug discovery program. This guide provides a comparative analysis of the metabolic stability of various piperazine derivatives, supported by experimental data and detailed methodologies, to empower researchers to make informed decisions in lead optimization and candidate selection.

Understanding Metabolic Stability: Key Concepts and Experimental Approaches

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[4] In vitro assays are indispensable tools for predicting a compound's in vivo metabolic fate and are typically employed early in the drug discovery cascade.[4] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

The Rationale Behind In Vitro Metabolic Stability Assays

The liver is the primary site of drug metabolism, and hepatocytes contain the full complement of drug-metabolizing enzymes, including both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases) enzymes. Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are enriched in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of a vast number of drugs.[5]

By incubating a test compound with either liver microsomes or hepatocytes and monitoring its disappearance over time, we can determine key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[4] These parameters provide a quantitative measure of a compound's metabolic liability and can be used to predict its in vivo hepatic clearance.

Comparative Metabolic Stability of Piperazine Derivatives: A Data-Driven Analysis

The structural modifications around the piperazine core can have a profound impact on its metabolic stability. The following table summarizes in vitro metabolic stability data for a series of piperazin-1-ylpyridazine derivatives from a study by Zhang et al., highlighting the structure-metabolism relationships.[3]

Compound IDStructureModificationMLM t½ (min)HLM t½ (min)
1 N-(4-methylbenzyl)-6-(4-(pyridin-4-yl)piperazin-1-yl)pyridazine-3-carboxamideParent Compound23
7 N-(4-fluorobenzyl)-6-(4-(pyridin-4-yl)piperazin-1-yl)pyridazine-3-carboxamideFluorination of Benzyl Ring1118
11 N-(4-(trifluoromethyl)benzyl)-6-(4-(pyridin-4-yl)piperazin-1-yl)pyridazine-3-carboxamideTrifluoromethylation of Benzyl Ring1124
14 N-(4-fluorobenzyl)-6-(4-(3,5-difluoropyridin-4-yl)piperazin-1-yl)pyridazine-3-carboxamideDi-fluorination of Pyridinyl Ring>6029
29 N-((6-chloropyridin-3-yl)methyl)-6-(4-(3,5-difluoropyridin-4-yl)piperazin-1-yl)pyridazine-3-carboxamideChloro-pyridinylmethyl and Di-fluoropyridinyl113105

MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. Data is sourced from Zhang et al. (2017).[3]

Decoding the Structure-Metabolism Relationships

The data clearly demonstrates that strategic modifications can significantly enhance metabolic stability. For instance, the introduction of a fluorine atom to the benzyl ring (compound 7 ) led to a notable increase in the half-life in both mouse and human liver microsomes compared to the parent compound (1 ).[3] This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond is resistant to oxidative metabolism. Further substitution with a trifluoromethyl group (compound 11 ) also improved stability.[3]

A more dramatic improvement was observed with the di-fluorination of the pyridinyl ring (compound 14 ), suggesting this is a key metabolic hotspot.[3] The most stable compound in this series, 29 , combines modifications at both ends of the molecule, resulting in a greater than 50-fold increase in metabolic stability in human liver microsomes compared to the initial lead.[3] This underscores the importance of a systematic approach to identifying and addressing metabolic liabilities.

Major Metabolic Pathways of Piperazine Derivatives

The biotransformation of piperazine-containing drugs is complex and can involve several metabolic pathways. The most common routes of metabolism are Phase I reactions, primarily mediated by CYP enzymes such as CYP3A4 and CYP2D6.[5][6]

Key Metabolic Reactions:
  • N-Dealkylation: This is a very common metabolic pathway for piperazine derivatives where an alkyl or arylalkyl group attached to one of the nitrogen atoms is cleaved.[7] For example, the antidepressant nefazodone undergoes N-dealkylation to form its active metabolite, m-chlorophenylpiperazine (mCPP).[7]

  • Hydroxylation: The addition of a hydroxyl group to the piperazine ring or its substituents is another major metabolic route. For instance, the anxiolytic drug buspirone is metabolized to several hydroxylated derivatives.[8]

  • N-Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.

  • Ring Opening: In some cases, more extensive metabolism can lead to the cleavage of the piperazine ring itself.

The following diagram illustrates the primary metabolic pathways for a generic N-arylpiperazine derivative.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Drug Parent Drug N-Dealkylated Metabolite N-Dealkylated Metabolite Parent Drug->N-Dealkylated Metabolite N-Dealkylation (CYP3A4, CYP2D6) Hydroxylated Metabolite Hydroxylated Metabolite Parent Drug->Hydroxylated Metabolite Hydroxylation (CYP2D6) N-Oxide Metabolite N-Oxide Metabolite Parent Drug->N-Oxide Metabolite N-Oxidation Conjugated Metabolite Conjugated Metabolite Hydroxylated Metabolite->Conjugated Metabolite Glucuronidation

Caption: Primary metabolic pathways of N-arylpiperazine derivatives.

Case Study: Metabolism of Buspirone

Buspirone, an anxiolytic agent, undergoes extensive metabolism. One of its major metabolites is 1-(2-pyrimidinyl)-piperazine (1-PP), formed via N-dealkylation.[6][8] This metabolite is further hydroxylated by CYP2D6 to 5-hydroxy-1-(2-pyrimidinyl)-piperazine.[6]

Buspirone Buspirone Metabolite1 1-(2-pyrimidinyl)-piperazine (1-PP) Buspirone->Metabolite1 N-dealkylation (CYP3A4) Metabolite2 5-hydroxy-1-(2-pyrimidinyl)-piperazine Metabolite1->Metabolite2 Hydroxylation (CYP2D6)

Caption: Metabolic pathway of Buspirone.

Experimental Protocols: A Step-by-Step Guide

To ensure the scientific integrity of metabolic stability studies, it is crucial to follow well-validated protocols. Below are detailed, step-by-step methodologies for liver microsomal and hepatocyte stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a high-throughput screen to assess Phase I metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination.

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare a microsomal stock solution in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation Mixture: In a 96-well plate, add the microsomal stock solution and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

  • The half-life (t½) is calculated using the equation: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

A Prepare Microsomal and Compound Solutions B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Sample at Time Points C->D E Terminate Reaction with Acetonitrile D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t1/2 and CLint G->H

Caption: Workflow for the Liver Microsomal Stability Assay.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound (10 mM stock in DMSO)

  • Control compounds (e.g., 7-Hydroxycoumarin - Phase II substrate, Midazolam - Phase I substrate)

  • Acetonitrile (ACN) with an internal standard.

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Assess cell viability (should be >80%).

  • Cell Suspension: Suspend the viable hepatocytes in incubation medium to a final density of approximately 0.5-1 x 10^6 cells/mL.

  • Pre-incubation: Pre-warm the cell suspension to 37°C in a shaking water bath.

  • Reaction Initiation: Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).

  • Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Quench the reactions with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint based on the disappearance of the parent compound. The CLint is typically expressed as µL/min/10^6 cells.

A Thaw and Prepare Hepatocytes B Create Cell Suspension A->B C Pre-warm Cell Suspension to 37°C B->C D Initiate Reaction with Test Compound C->D E Incubate and Sample at Time Points D->E F Terminate Reaction with Acetonitrile E->F G Centrifuge to Remove Debris F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t1/2 and CLint H->I

Caption: Workflow for the Hepatocyte Stability Assay.

Conclusion: A Forward-Looking Approach to Designing Metabolically Stable Piperazine Derivatives

The piperazine scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. However, to harness its full potential, a proactive and data-driven approach to addressing metabolic stability is essential. By understanding the key metabolic pathways and employing robust in vitro assays early in the discovery process, researchers can rationally design and select piperazine derivatives with improved pharmacokinetic profiles. The structure-metabolism relationships highlighted in this guide demonstrate that even small, strategic modifications can lead to significant improvements in metabolic stability, ultimately increasing the probability of advancing a compound to clinical development and delivering a safe and effective medicine to patients.

References

  • Lane, N., Williams, D., & Park, K. (n.d.). An investigation into the metabolism and toxicity of buspirone and nefazodone. pA2 Online.
  • U.S. National Library of Medicine. (n.d.). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. National Center for Biotechnology Information.
  • Dykens, J. A., et al. (2014). In Vitro Assessment of Mitochondrial Dysfunction and Cytotoxicity of Nefazodone, Trazodone, and Buspirone. Toxicological Sciences, 138(1), 143-152.
  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 877-882.
  • Zhang, Y., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560.
  • Feng, Y., et al. (2011). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 21(15), 4579-4583.
  • U.S. National Library of Medicine. (n.d.). Metabolism and disposition of buspirone. National Center for Biotechnology Information.
  • Attwa, M. W., Kadi, A. A., & Abdelhameed, A. S. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. RSC Advances, 10(10), 5917-5929.
  • Dykens, J. A., et al. (2014). In vitro assessment of mitochondrial dysfunction and cytotoxicity of nefazodone, trazodone, and buspirone. Toxicological Sciences, 138(1), 143-152.
  • Zhang, Y., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560.
  • Lee, H., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 4(10), 1475-1482.
  • U.S. National Library of Medicine. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. National Center for Biotechnology Information.
  • Singh, G., et al. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Xenobiotica, 49(8), 945-955.
  • Zhang, Y., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • TribeMD. (2025, September 13). New frontiers in depression treatment: vilazodone and vortioxetine as multimodal options.
  • Drugs.com. (n.d.). Trazodone vs Vortioxetine Comparison.
  • Psychiatry Education Forum. (n.d.). Comparing Serotonin Modulators: Vortioxetine vs Vilazodone.
  • Dr. Oracle. (2025, August 12). What is the difference between vilazodone and vortioxetine (Trintellix) for treating major depressive disorder?
  • U.S. National Library of Medicine. (n.d.). Relative efficacy and tolerability of vortioxetine versus selected antidepressants by indirect comparisons of similar clinical studies. National Center for Biotechnology Information.

Sources

A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Unknown Target

In the landscape of drug discovery and chemical biology, novel chemical entities (NCEs) present both immense opportunity and significant challenges. 1-Pentylpiperazine, a simple derivative of the piperazine scaffold, represents such a case. While its structure is defined, its primary biological target and broader pharmacological profile are not extensively documented in public literature. This guide utilizes this compound as a case study to delineate a comprehensive, multi-pronged strategy for assessing off-target effects—a critical process for de-risking any NCE.

The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, frequently appearing in centrally active agents. However, this structural motif is also notoriously promiscuous, with the potential to interact with a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] Therefore, a thorough investigation of a compound's selectivity is not merely a regulatory hurdle but a fundamental necessity to ensure data integrity in research and to build a robust safety profile for potential therapeutics.[2]

This guide provides a framework for researchers, scientists, and drug development professionals to systematically investigate and compare the off-target liabilities of an NCE like this compound. We will move from predictive computational approaches to broad-panel in vitro screening and confirmatory cell-based assays, explaining the rationale behind each experimental choice.

The Strategic Framework for Off-Target Assessment

A robust assessment of off-target effects is not a single experiment but a phased, integrated workflow. The goal is to build a comprehensive "selectivity profile" that informs go/no-go decisions early in the development pipeline.[3] This process begins with broad, cost-effective methods and progresses to more specific, physiologically relevant assays.

OffTarget_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Broad Panel Screening cluster_2 Phase 3: Cellular & Phenotypic Validation cluster_3 Phase 4: Profile Synthesis in_silico Computational Profiling (Structure-Based Target Prediction) gpcr GPCR Binding & Functional Panels in_silico->gpcr Identifies potential liabilities to prioritize experimental testing kinase Kinome-wide Activity Panels in_silico->kinase Identifies potential liabilities to prioritize experimental testing ion_channel Ion Channel Electrophysiology Panels in_silico->ion_channel Identifies potential liabilities to prioritize experimental testing transporter Transporter Substrate & Inhibition Panels in_silico->transporter Identifies potential liabilities to prioritize experimental testing cytotoxicity Cytotoxicity Assays (e.g., LDH, MTT) gpcr->cytotoxicity Hits inform concentrations for cellular testing kinase->cytotoxicity Hits inform concentrations for cellular testing ion_channel->cytotoxicity Hits inform concentrations for cellular testing transporter->cytotoxicity Hits inform concentrations for cellular testing analysis Data Integration & Selectivity Profile Generation cytotoxicity->analysis pathway Cellular Pathway Analysis (e.g., Reporter Assays) pathway->analysis

Caption: A phased workflow for comprehensive off-target liability assessment.

Phase 1: In Silico Prediction - The First Look

Before committing to expensive and time-consuming wet-lab experiments, computational (in silico) methods provide a critical first pass at identifying potential off-target interactions.[4] These approaches use the two-dimensional structure of this compound to screen against vast databases of known protein targets.[5]

Causality Behind the Choice: The rationale here is efficiency. By leveraging chemical similarity and machine learning algorithms, we can generate a preliminary, ranked list of potential off-targets.[5] This helps prioritize which experimental panels to run and can provide early warnings about promiscuous compounds. For the piperazine scaffold, this is particularly valuable for flagging potential interactions with aminergic GPCRs (serotonin, dopamine, adrenergic) and the hERG ion channel, a key cardiac liability.[1][6]

Methodologies:

  • Chemical Similarity Approaches: Tools like the Similarity Ensemble Approach (SEA) compare the compound's structure to ligands with known biological activities.

  • Pharmacophore and QSAR Modeling: These methods identify essential structural features for binding to specific targets and build quantitative structure-activity relationship models.[5]

  • Machine Learning and Deep Learning: Modern frameworks can predict interactions across a wide range of targets with increasing accuracy.[7][[“]]

Phase 2: In Vitro Broad Panel Screening - The Experimental Core

In vitro screening against large, diverse panels of biological targets is the cornerstone of safety pharmacology.[3] This step moves from prediction to direct measurement, quantifying the interaction of this compound with hundreds of kinases, GPCRs, ion channels, and transporters.

G-Protein Coupled Receptors (GPCRs)

Given the piperazine core, the GPCR family is a prime suspect for off-target activity. A comprehensive screen should include both binding assays to measure affinity and functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[9]

GPCR_Signaling cluster_0 cluster_1 cluster_2 ligand Ligand (e.g., this compound) gpcr Gs-Coupled GPCR ligand->gpcr g_protein Gs Protein gpcr->g_protein Activation ac Adenylate Cyclase g_protein->ac Activation camp cAMP (Second Messenger) ac->camp Conversion atp ATP pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response pka->response Phosphorylation

Caption: Simplified Gs-coupled GPCR signaling pathway measured in a cAMP assay.

Recommended Assay: A primary screen using radioligand binding assays across a panel of ~100 GPCRs to determine binding affinity (Ki). Any significant hits (e.g., Ki < 1 µM) should be followed up with functional assays, such as measuring second messengers (cAMP for Gs/Gi, calcium flux for Gq) to assess functional activity.[9][10]

Protein Kinases

While less commonly associated with the piperazine scaffold, kinome-wide screening is a standard part of safety profiling due to the central role of kinases in cell signaling.[11] An off-target kinase interaction can have profound and unexpected cellular consequences.[2]

Recommended Assay: A radiometric activity assay (e.g., using [γ-³³P]ATP) across a broad panel of several hundred kinases.[4] This method directly measures the phosphorylation of a substrate and is considered a gold standard for sensitivity.[11] For higher throughput, luminescence-based assays like ADP-Glo®, which quantify ADP production during the kinase reaction, are excellent alternatives.[12]

Ion Channels

Off-target ion channel activity is a major safety concern, particularly for the hERG potassium channel, which is linked to cardiac arrhythmias.[6]

Recommended Assay: Automated patch-clamp electrophysiology is the industry standard, providing detailed information on channel kinetics and compound effects (inhibition, activation) across a panel of key ion channels (e.g., hERG, Nav1.5, Cav1.2).[13][14] For initial high-throughput screening, fluorescence-based assays using ion-sensitive dyes (e.g., thallium flux for potassium channels) can be employed.[15]

Transporters

Drug transporters in the liver, kidney, and gut are critical for absorption, distribution, metabolism, and excretion (ADME).[16] Inhibition of transporters like P-gp can lead to significant drug-drug interactions.

Recommended Assay: Cell-based assays using cell lines that overexpress a specific transporter (e.g., MDCK-MDR1 cells for P-gp). A bidirectional transport assay can determine if this compound is a substrate or inhibitor of the efflux transporter.[17]

Phase 3: Cellular & Phenotypic Validation

After identifying specific off-target interactions in biochemical or single-channel assays, the next logical step is to assess the compound's effect in a more complex biological system: the whole cell.

Causality Behind the Choice: In vitro hits do not always translate to cellular activity due to factors like membrane permeability and intracellular concentrations. Cytotoxicity assays provide a global readout of cellular health and help establish a therapeutic window between any desired on-target effect and undesired toxicity.[18]

Recommended Assays:

  • Cytotoxicity Assays: A panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 as a general line) should be treated with a dose-response of this compound.[19]

    • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, indicating necrosis-like cell death.[19][20]

    • MTT or CellTiter-Glo® Assay: Measures metabolic activity or ATP levels, respectively, as an indicator of overall cell viability and proliferation.[19]

  • Signaling Pathway Analysis: If a specific off-target kinase or GPCR was identified, a reporter gene assay (e.g., luciferase or β-galactosidase) downstream of that pathway can confirm functional engagement in a cellular context.[21]

Experimental Protocols: A Practical Guide

Protocol 1: Cytotoxicity Assessment using LDH Release Assay

This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[19]

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium (e.g., EMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • Sterile 96-well, clear-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2x working concentration serial dilution of this compound in culture medium. A typical range would be from 200 µM down to ~0.1 µM. Include a "no-drug" vehicle control (e.g., 0.2% DMSO) and a positive control for maximum LDH release (provided in the kit, often a lysis buffer).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. This results in a final 1x concentration.

  • Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) in the CO₂ incubator.

  • Assay Execution:

    • Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation & Data Acquisition: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive (100% lysis) and negative (vehicle) controls using the formula provided by the kit manufacturer. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: In Vitro Kinase Profiling (Luminescence-Based)

This protocol uses the ADP-Glo™ Kinase Assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[12]

Materials:

  • Purified recombinant kinase and its specific substrate

  • This compound stock solution (10 mM in DMSO)

  • Kinase reaction buffer

  • ATP solution (at Km concentration for the specific kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well, white, low-volume plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in the 384-well plate. Include DMSO-only wells for a 0% inhibition control and wells without enzyme for background.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP solution to the wells to initiate the reaction. The final volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which is then used in a coupled luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the high (0% inhibition) and low (background) controls. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation and Comparative Analysis

To provide actionable insights, the vast amount of data generated must be synthesized into a clear, comparative format. For this guide, we will compare the hypothetical results for this compound against a well-characterized phenylpiperazine antidepressant, Trazodone, which has a known, complex off-target profile.[22]

Table 1: Hypothetical Comparative Off-Target Profile

Target ClassTargetAssay TypeThis compound (IC₅₀/Ki in µM)Trazodone (Comparator) (IC₅₀/Ki in µM)[22]Comments
GPCR 5-HT₂ₐ ReceptorBinding (Ki)> 100.04Trazodone shows high affinity; this compound is clean.
α₁-Adrenergic ReceptorBinding (Ki)1.50.03Potential for hypotensive effects with Trazodone. This compound is 50x weaker.
H₁ Histamine ReceptorBinding (Ki)5.20.3Potential for sedation with Trazodone.
Kinase CDK2/cyclin EActivity (IC₅₀)> 25> 25No significant activity observed for either compound.
SRCActivity (IC₅₀)> 25> 25No significant activity observed for either compound.
Ion Channel hERG (Kv11.1)Electrophysiology (IC₅₀)8.91.2Trazodone shows moderate hERG inhibition, a known risk. This compound is weaker but not clean.
Cellular HepG2 CellsCytotoxicity (CC₅₀)3520Indicates general cytotoxicity at higher concentrations for both compounds.

Interpretation: This table immediately highlights key differences. While the hypothetical this compound is relatively "clean" at the primary GPCR targets compared to Trazodone, it still shows weak but measurable activity at the α₁-adrenergic receptor and the hERG channel. This profile suggests a lower risk of sedation and hypotension than Trazodone but indicates that cardiotoxicity should still be monitored. The ~4-fold difference between its hERG activity (8.9 µM) and its general cytotoxicity (35 µM) provides an initial, albeit narrow, safety window.

Conclusion

Assessing the off-target effects of a novel compound like this compound is a systematic process of inquiry that is essential for rigorous science and safe drug development. By beginning with broad, predictive in silico methods and progressively narrowing the focus with high-throughput in vitro screens and confirmatory cellular assays, researchers can build a comprehensive selectivity profile. This guide provides the strategic framework, rationale, and practical protocols to undertake this investigation. This multi-tiered approach allows for the early identification of liabilities, conserves resources, and ultimately leads to the development of safer, more effective chemical probes and therapeutics.

References

  • Huang, W. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111.
  • CRISPR Medicine News. (2025). Deep learning predicts CRISPR off-target effects. CRISPR Medicine News.
  • Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. Consensus.
  • National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • Creative BioMart. (n.d.). Ion Channel Screening Assays. Creative BioMart.
  • Kim, H., & Kim, J. S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 735-750.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • React4Life. (n.d.). Off-Target/On-Target Cytotoxicity Assay. React4Life.
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River Laboratories.
  • PubMed. (n.d.). Permeability--in vitro assays for assessing drug transporter activity. PubMed.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. PharmaLegacy.
  • ResearchGate. (2025). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs.
  • Eurofins Discovery. (2022). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. YouTube.
  • ResearchGate. (n.d.). Transporter assays as useful in vitro tools in drug discovery and development. ResearchGate.
  • ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
  • BioIVT. (n.d.). Drug Transporter Assays. BioIVT.
  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery.
  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Charles River Laboratories.
  • ResearchGate. (n.d.). In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. ResearchGate.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Creative Biolabs.
  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech.
  • ResearchGate. (2023). Which in vitro assay can I use to know if the tested compound acts as an allosteric inhibitor of GPCR?. ResearchGate.
  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc..
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Wikipedia. (n.d.). Phenylpiperazine. Wikipedia.
  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • PubChem. (n.d.). 1-Phenylpiperazine. PubChem.
  • Loba Chemie. (2019). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509).

Sources

A Senior Application Scientist's Guide to Reproducible Synthesis and Analysis of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. For researchers working with versatile scaffolds like 1-Pentylpiperazine, ensuring batch-to-batch consistency is not merely a matter of good practice but a prerequisite for meaningful and translatable results. This guide provides an in-depth technical comparison of synthetic and analytical methodologies for this compound, with a core focus on establishing robust protocols that guarantee reproducible outcomes.

The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[2][3] The N-alkylpiperazine subclass, including this compound, serves as a critical building block for introducing lipophilic chains that can modulate receptor binding and cell permeability. However, the synthesis and purification of these deceptively simple molecules can be fraught with reproducibility challenges.

This document, drawing from extensive field experience, will delve into the nuances of synthesis, purification, and characterization. We will explore a validated synthetic protocol, compare its analytical profile against common alternatives, and provide a framework for troubleshooting common issues, ensuring that your experimental results for this compound are both reliable and reproducible.

Section 1: Establishing a Reproducible Synthetic Protocol for this compound

The synthesis of N-alkylpiperazines can be approached through several routes.[4] Direct alkylation of piperazine often leads to mixtures of mono- and di-substituted products, creating significant purification challenges. A more controlled and reproducible approach involves the alkylation of a mono-protected piperazine intermediate, followed by deprotection. This two-step process, while longer, offers superior control over the final product's purity.[2]

Recommended Synthetic Pathway: Acylation-Alkylation-Hydrolysis

This method leverages the readily available and inexpensive N-acetylpiperazine as the starting material. The acetyl group serves as a robust protecting group for one of the nitrogen atoms, allowing for selective alkylation of the other. The final hydrolysis step is typically clean and high-yielding.

Synthetic_Workflow_1_Pentylpiperazine cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Start N-Acetylpiperazine Reagent1 1-Bromopentane NaH, DMF Start->Reagent1 Alkylation Intermediate 1-Acetyl-4-pentylpiperazine Reagent1->Intermediate Reagent2 Aqueous HCl Reflux Intermediate->Reagent2 Product This compound (Final Product) Reagent2->Product Analytical_Workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis (If Required) GCMS GC-MS (Purity & Volatile Impurities) Decision Purity & Structure Confirmed? GCMS->Decision NMR ¹H & ¹³C NMR (Structural Confirmation) NMR->Decision HPLC HPLC-UV/ELSD (Non-volatile Impurities) FTIR FT-IR (Functional Groups) Synthesized_Product Synthesized This compound Synthesized_Product->GCMS Synthesized_Product->NMR Decision->HPLC No Decision->FTIR No Final Batch Release Decision->Final Yes Troubleshooting_Flowchart Start Low Yield or Purity Issue Check1 Analyze Crude Reaction Mixture by GC-MS Start->Check1 Result1 Incomplete Reaction? Check1->Result1 Solution1 Increase reaction time/temperature. Check reagent activity (e.g., NaH). Result1->Solution1 Yes Result2 Significant Side Products? Result1->Result2 No End Problem Resolved Solution1->End Solution2 Check for moisture (degrades NaH). Ensure slow, controlled addition of reagents. Verify starting material purity. Result2->Solution2 Yes Result3 Issues During Work-up/Purification? Result2->Result3 No Solution2->End Solution3 Ensure complete basification (pH > 12) before extraction. Check for emulsion formation. Optimize distillation conditions (pressure/temperature). Result3->Solution3 Yes Solution3->End

Sources

A Senior Application Scientist's Guide to ADME Profiling: A Comparative Analysis of N-Pentyl vs. N-Benzyl Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Substitution in Piperazine Scaffolds

The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its versatile structure and its presence in numerous FDA-approved drugs.[1][2] Its two nitrogen atoms provide opportunities for substitution, influencing polarity, solubility, and target engagement.[3][4] These properties often lead to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, such as improved oral bioavailability.[3][4] However, the nature of the substituents on these nitrogens is a critical determinant of a compound's overall pharmacokinetic profile.

This guide provides an in-depth comparative analysis of the ADME properties conferred by two common N-substituents: the flexible, aliphatic N-pentyl group and the rigid, aromatic N-benzyl group. Understanding the distinct metabolic fates and physicochemical behaviors of these analogs is crucial for drug development professionals aiming to rationally design molecules with optimized in vivo performance.[5] We will dissect the expected differences in their ADME profiles, supported by established in vitro experimental protocols that form the bedrock of preclinical evaluation.[6][7]

Physicochemical Differences and Predicted ADME Consequences

The primary distinction between an N-pentyl and an N-benzyl substituent lies in their lipophilicity and structure. Lipophilicity, often expressed as the partition coefficient (log P), is a critical factor influencing absorption, distribution, and metabolism.[8][9]

  • N-Pentyl Piperazine: This analog features a linear, flexible alkyl chain. Its lipophilicity is significant, but its flexibility allows it to adopt various conformations. It is susceptible to aliphatic hydroxylation by cytochrome P450 (CYP) enzymes.

  • N-Benzyl Piperazine: This analog contains a phenyl ring attached via a methylene linker. The aromatic ring increases lipophilicity compared to the pentyl chain and introduces a planar, rigid element. This aromatic ring is a prime site for metabolic attack (aromatic hydroxylation), and the benzylic position is also susceptible to oxidation.[10]

These structural differences lead to distinct hypotheses about their ADME profiles, which we will explore through the lens of standard in vitro assays.

Comparative ADME Analysis: A Head-to-Head Evaluation

In vitro ADME assays are fundamental in early drug discovery for identifying potential liabilities and guiding compound optimization.[6][7] We will now compare the expected outcomes for our two model compounds across the four pillars of ADME.

Absorption: Permeability Across the Intestinal Barrier

Oral drug absorption is often predicted using the Caco-2 cell permeability assay, which models the human intestinal epithelium.[11][12]

  • N-Pentyl Analog: Expected to exhibit good passive permeability due to its moderate lipophilicity.

  • N-Benzyl Analog: Its higher lipophilicity might suggest higher permeability. However, it could also be a substrate for efflux transporters like P-glycoprotein (P-gp), which can reduce net absorption. A bidirectional Caco-2 assay is essential to determine the efflux ratio and identify this potential liability.[11]

Distribution: Plasma Protein Binding (PPB)

Once in circulation, a drug's availability to reach its target is governed by the extent to which it binds to plasma proteins like albumin.[13][14] Only the unbound fraction is pharmacologically active.[15]

  • N-Pentyl Analog: Will likely exhibit moderate plasma protein binding.

  • N-Benzyl Analog: Due to its increased lipophilicity and aromatic character, the N-benzyl analog is predicted to have significantly higher plasma protein binding. This reduces the free concentration of the drug, potentially requiring higher doses to achieve therapeutic efficacy.[14]

Metabolism: Stability and Pathway Diversity

The liver is the primary site of drug metabolism, with CYP enzymes playing a crucial role.[16][17] Metabolic stability assays using human liver microsomes (HLM) predict hepatic clearance.

  • Metabolic Stability: The N-pentyl group is a classic substrate for aliphatic oxidation by CYP enzymes, which can lead to rapid metabolism and lower metabolic stability (higher intrinsic clearance).[18] The N-benzyl group is also readily metabolized, primarily through aromatic hydroxylation on the phenyl ring or N-dealkylation.[10][19][20] The N-benzyl analog might show slightly higher stability depending on the specific CYP isozymes involved, but both are expected to be extensively metabolized.

  • Metabolic Pathways: The key difference lies in the metabolic pathways.

    • N-Pentyl Piperazine: Undergoes N-dealkylation and, more characteristically, oxidation at various positions along the pentyl chain (ω and ω-1 hydroxylation) to form alcohol metabolites, which can be further oxidized to carboxylic acids.

    • N-Benzyl Piperazine: The primary metabolic routes are N-dealkylation to form piperazine and benzoic acid derivatives, and aromatic hydroxylation (typically at the para-position) to form phenolic metabolites.[10][21] These phenolic metabolites are then often conjugated (e.g., glucuronidation) for excretion.[20]

This divergence in metabolic pathways is a critical consideration for predicting potential drug-drug interactions (DDIs) and the formation of active or toxic metabolites.

Excretion

The final elimination of the compounds and their metabolites is heavily influenced by the metabolic processes. The hydroxylated and carboxylated metabolites of the N-pentyl analog, and the conjugated phenolic metabolites of the N-benzyl analog, are more polar than the parent drugs, facilitating their renal excretion.

Data Presentation: A Comparative Summary

The following table summarizes the predicted comparative data for N-pentyl and N-benzyl piperazine analogs based on the principles discussed.

ADME ParameterAssayN-Pentyl Piperazine (Predicted)N-Benzyl Piperazine (Predicted)Rationale for Difference
Absorption Caco-2 PermeabilityHigh (e.g., Papp > 15 x 10-6 cm/s)Moderate to High (e.g., Papp > 10 x 10-6 cm/s)N-Benzyl may be an efflux pump substrate, reducing net permeability despite higher lipophilicity.
Efflux Ratio (B-A/A-B)< 2> 2The aromatic moiety in the N-benzyl analog increases its likelihood of being recognized by efflux transporters like P-gp.
Distribution Plasma Protein BindingModerate (e.g., 75% bound)High (e.g., >95% bound)Increased lipophilicity and the presence of the aromatic ring in the N-benzyl analog favor binding to plasma proteins.
Metabolism Metabolic Stability (HLM)Moderate (t1/2 ~ 30 min)Moderate to High (t1/2 ~ 45 min)Both are metabolized, but the flexible alkyl chain of N-pentyl may be more readily accessed by CYP enzymes.
CYP Inhibition (IC50)Weak to ModerateModerate to PotentThe aromatic ring of the N-benzyl analog can engage in π-π stacking or hydrophobic interactions within CYP active sites, increasing inhibition potential.[22]

Experimental Protocols

Accurate and reproducible data are the foundation of ADME science. The following are detailed protocols for the key in vitro assays discussed.

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay determines the rate of drug transport across a Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp) and an efflux ratio.[11][23]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable inserts in a transwell plate and cultured for 18-22 days to allow differentiation and formation of a polarized monolayer with tight junctions.[]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a paracellular marker like Lucifer Yellow.[11][12]

  • Dosing Solution Preparation: The test compound (e.g., N-pentyl or N-benzyl piperazine) is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a final concentration of 10 µM.[]

  • Apical to Basolateral (A→B) Permeability:

    • The dosing solution is added to the apical (donor) chamber.

    • Fresh transport buffer is added to the basolateral (receiver) chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver chamber at specified time points (e.g., 60 and 120 minutes).[11]

  • Basolateral to Apical (B→A) Permeability:

    • The experiment is repeated, but the dosing solution is added to the basolateral (donor) chamber and samples are taken from the apical (receiver) chamber to measure active efflux.[11]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Data Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[12] The efflux ratio is calculated as Papp(B→A) / Papp(A→B).[11]

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent compound when incubated with HLM, providing data on intrinsic clearance.[16][25]

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare a stock solution of the test compound (10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[25]

  • Incubation Setup:

    • In a 96-well plate, add the phosphate buffer and the HLM suspension (final protein concentration 0.5 mg/mL).[16]

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a quench solution (e.g., cold acetonitrile) containing an internal standard.[16]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.[25]

Protocol 3: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is unbound (free) in plasma, which is crucial for interpreting pharmacokinetic and pharmacodynamic data.[15]

Methodology:

  • Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human) at a final concentration of 1-5 µM.[13][14]

  • RED Device Setup:

    • Pipette the plasma containing the test compound into the sample chamber (red side) of the RED device insert.

    • Pipette phosphate-buffered saline (PBS, pH 7.4) into the buffer chamber (white side).[15]

  • Equilibration: Assemble the RED device in its base plate, seal it, and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the dialysis membrane.[13][15]

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Extraction:

    • To the buffer aliquot, add an equal volume of blank plasma.

    • To the plasma aliquot, add an equal volume of PBS. This ensures both samples have the same matrix for analysis.

    • Precipitate the proteins and extract the compound by adding cold acetonitrile with an internal standard.[13]

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant to determine the concentration of the compound in both the plasma and buffer fractions.

  • Calculation: The percentage of unbound compound is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100.[15]

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay (IC50)

This assay evaluates the potential of a test compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.[22][26]

Methodology:

  • Reagent Preparation: Use human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).[27]

  • Incubation:

    • In a 96-well plate, incubate HLM, the isoform-specific probe substrate, and a range of concentrations of the test compound (e.g., N-pentyl or N-benzyl piperazine, typically from 0.01 to 30 µM).[27]

    • Include a vehicle control (no test compound) and a positive control inhibitor for each isoform.

  • Reaction Initiation: After a brief pre-incubation at 37°C, initiate the reaction by adding an NADPH regenerating system.

  • Reaction Termination: After a set time (e.g., 10-15 minutes), stop the reaction with a quench solution (cold acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).[22][27]

Visualization of Workflows and Pathways

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Experimental Workflow

G cluster_physchem Physicochemical & Early Screening cluster_adme Core In Vitro ADME Assays cluster_output Data & Interpretation Compound Test Compound (N-Pentyl or N-Benzyl Piperazine) Solubility Aqueous Solubility Compound->Solubility Perm Caco-2 Permeability (Absorption) Solubility->Perm PPB Plasma Protein Binding (Distribution) Solubility->PPB MetStab Microsomal Stability (Metabolism) Solubility->MetStab CYP_Inhib CYP450 Inhibition (DDI Risk) Solubility->CYP_Inhib Data ADME Data Profile (Papp, %Unbound, t1/2, IC50) Perm->Data PPB->Data MetStab->Data CYP_Inhib->Data Decision Candidate Selection or Optimization Data->Decision

Caption: General workflow for in vitro ADME profiling of drug candidates.

Comparative Metabolic Pathways

G cluster_pentyl N-Pentyl Piperazine Metabolism cluster_benzyl N-Benzyl Piperazine Metabolism P_Parent N-Pentyl Piperazine P_Dealkyl N-Dealkylation P_Parent->P_Dealkyl P_Oxidation Aliphatic Hydroxylation (ω, ω-1) P_Parent->P_Oxidation P_Metabolite1 Piperazine + Pentanoic Acid Derivatives P_Dealkyl->P_Metabolite1 P_Metabolite2 Hydroxylated Pentyl Metabolites P_Oxidation->P_Metabolite2 B_Parent N-Benzyl Piperazine B_Dealkyl N-Dealkylation B_Parent->B_Dealkyl B_Aromatic Aromatic Hydroxylation (para-position) B_Parent->B_Aromatic B_Metabolite1 Piperazine + Benzoic Acid B_Dealkyl->B_Metabolite1 B_Metabolite2 p-Hydroxy-Benzylpiperazine B_Aromatic->B_Metabolite2 B_Conjugate Glucuronide Conjugate B_Metabolite2->B_Conjugate

Caption: Predicted primary metabolic pathways for N-pentyl vs. N-benzyl piperazines.

Conclusion and Forward Look

This comparative guide illustrates that the choice between an N-pentyl and an N-benzyl substituent on a piperazine core has profound and predictable consequences for a compound's ADME profile. The N-pentyl analog is characterized by its susceptibility to aliphatic oxidation, leading to potentially faster clearance. In contrast, the N-benzyl analog exhibits higher plasma protein binding due to increased lipophilicity and is metabolized via distinct aromatic hydroxylation and N-dealkylation pathways, which also carries a higher risk for CYP450 inhibition.

For the drug development professional, these insights are invaluable. If rapid clearance is desired (e.g., for an imaging agent), an aliphatic chain like N-pentyl might be advantageous. If longer half-life and higher target occupancy are needed, a more metabolically stable group would be preferable, though the high PPB of the N-benzyl analog would need to be carefully managed. By employing the robust in vitro assays detailed here, researchers can generate critical data to validate these predictions, enabling a data-driven approach to designing safer and more effective medicines.

References

  • Selvita. In Vitro ADME.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • PharmaLegacy. In Vitro ADME Studies.
  • Visikol. Plasma Protein Binding Assay.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Evotec. Caco-2 Permeability Assay.
  • PubMed. The medicinal chemistry of piperazines: A review.
  • ResearchGate. The medicinal chemistry of piperazines: A review | Request PDF.
  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling.
  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Domainex. Plasma Protein Binding Assay.
  • protocols.io. Caco2 assay protocol.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Creative Bioarray. Caco-2 permeability assay.
  • Mercell. metabolic stability in liver microsomes.
  • Scilit. The medicinal chemistry of piperazines: A review.
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • YouTube. PPB Training Video.
  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
  • ResearchGate. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF.
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • PubMed. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.
  • NIH. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.
  • PubMed. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study.
  • NIH. Piperazine skeleton in the structural modification of natural products: a review.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs.
  • PubMed. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat.
  • Asian Journal of Research in Pharmaceutical Sciences. ADME prediction of Phytochemicals present in Piper longum.
  • MDPI. Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines.
  • PubMed. first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes.
  • ResearchGate. (PDF) Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.
  • PubMed. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action.
  • PubMed. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Pentylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the experiment itself. Proper disposal is not merely a procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 1-Pentylpiperazine, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our goal is to empower you with the knowledge to manage this chemical waste stream with confidence and precision.

Part 1: Understanding the Hazard Profile of this compound

Before we can outline disposal procedures, we must first understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound presents a significant hazard profile.[1][2] It is classified as:

  • Acutely Toxic (Oral and Dermal): Toxic if swallowed and potentially fatal if it comes into contact with the skin.[1][2][3]

  • Corrosive: Causes severe skin burns and serious eye damage.[1][2][3]

This dual toxicity and corrosivity dictates every aspect of its handling and disposal. The piperazine functional group imparts a basic (alkaline) nature, making it corrosive to tissue and reactive with acids. Its organic structure and toxicity mean it cannot be disposed of via standard drains and requires management as a regulated hazardous waste.[4][5]

Regulatory Classification: Assigning the Correct Waste Code

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized by specific codes to ensure proper handling and treatment.[4][6] Based on its properties, this compound waste is classified as follows:

PropertyDescriptionEPA Hazardous Waste Code
Corrosivity (Characteristic) As a strong amine, this compound is a base. Wastes with a pH ≥ 12.5 are considered corrosive.[7][8][9] This is the primary and most defensible classification.D002
Toxicity (Characteristic) While acutely toxic, a specific toxicity characteristic code (D004-D043) would require a Toxicity Characteristic Leaching Procedure (TCLP) test, which is often not feasible in a lab setting.[10][11] Therefore, classification is typically based on the more definitive corrosive characteristic.N/A (unless TCLP data is available)

Therefore, all waste streams containing this compound must be managed as, at minimum, D002 hazardous waste .

Part 2: The Disposal Workflow: From Generation to Collection

The following protocol provides a step-by-step methodology for safely managing this compound waste within a laboratory setting, culminating in its transfer to a licensed disposal facility.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the importance of appropriate PPE cannot be overstated. The "fatal in contact with skin" classification demands stringent barrier protection.[1][2]

  • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use tightly fitting safety goggles in conjunction with a face shield.

  • Protective Clothing: A chemically resistant lab coat or apron is mandatory. For larger quantities or in case of a spill, a full chemical suit may be necessary.

Step 2: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within the waste container.[2][12]

Causality Explained: this compound is a base. If it were to be mixed with an acidic waste stream, a vigorous and exothermic neutralization reaction could occur, potentially leading to a dangerous release of heat, pressure, and chemical fumes.

Caption: Incompatible Waste Segregation Diagram.

Container Protocol:

  • Select a Compatible Container: The container must be made of a material compatible with corrosive bases. High-density polyethylene (HDPE) or glass containers are suitable. The original product container is often the best choice.[1] Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Your institution's Environmental Health and Safety (EHS) department will provide official labels.[2] The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound" (avoid abbreviations)

    • The specific hazards: "Corrosive (Base), Toxic"[4]

    • Principal Investigator's Name and contact information.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][5]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray.[1] This contains any potential leaks and prevents spills from reaching floor drains.

  • Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[2] Do not use funnels that are left open to the air.

  • Fill Level: Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[2]

Step 4: Arranging for Disposal

Hazardous waste cannot be disposed of in regular trash or poured down the drain.[4][12] You must coordinate with your institution's EHS department or a licensed chemical waste disposal contractor.[4]

Logistical Insight: These specialized companies provide a service often called a "lab pack." A trained chemist will visit your site, verify your waste inventory, and package your container into a larger drum with absorbent material for safe transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Choosing a Vendor:

  • Verify Credentials: Ensure the company is licensed and has a good compliance history with the EPA and Department of Transportation (DOT).[13][14]

  • Understand Liability: As the generator, you hold "cradle-to-grave" responsibility for the waste.[6] Choosing a reputable vendor is crucial to mitigate this long-term liability.

  • Request Documentation: You should receive a copy of the hazardous waste manifest after your waste is collected. This is your legal record of the transfer and final disposal.[13]

Part 3: Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.

  • Assess the Spill: For a small, manageable spill, trained lab personnel may proceed. For large spills, contact your institution's EHS emergency line immediately.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Part 2, Step 1.

  • Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[1] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.[4]

  • Label and Dispose: Label the spill cleanup waste container clearly and manage it according to the disposal workflow above.

Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Logistics Generation Waste Generation Segregation Waste Segregation (No Acids/Oxidizers) Generation->Segregation Step 1 Container Select & Label Container (D002 - Corrosive, Toxic) Segregation->Container Step 2 Storage Store in SAA with Secondary Containment Container->Storage Step 3 EHS Contact EHS / Waste Vendor Storage->EHS Step 4 LabPack Vendor Performs Lab Pack EHS->LabPack Transport Transport via Licensed Hauler LabPack->Transport TSDF Final Disposal at TSDF Transport->TSDF

Caption: End-to-End Disposal Workflow for this compound.

By adhering to this comprehensive guide, you can ensure that your handling and disposal of this compound waste not only meets regulatory standards but also embodies the highest principles of laboratory safety and environmental responsibility.

References

  • SAFETY DATA SHEET: this compound. Sigma-Aldrich. URL
  • SAFETY DATA SHEET: this compound. Thermo Fisher Scientific. URL
  • Proper Disposal of 1-(Piperidin-4-ylmethyl)piperazine: A Step-by-Step Guide. Benchchem. URL
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. URL
  • 1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. URL
  • Lab Pack Disposal 103: Choosing the Best Lab Pack Company. Hazardous Waste Experts. URL
  • How to Choose a Hazardous Waste Disposal Company. MLI Environmental. URL
  • SAFETY DATA SHEET: 1-Phenylpiperazine. Fisher Scientific. URL
  • 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. URL
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. URL
  • EPA HAZARDOUS WASTE CODES. Alfred University. URL
  • How To Find A Hazardous Waste Disposal Company in Los Angeles. IDR Environmental Services. URL
  • RCRA Hazardous Wastes. EcoOnline. URL
  • Waste Code. US Environmental Protection Agency. URL
  • EPA Subpart P Regulations. PharmWaste Technologies, Inc. URL
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
  • Laboratory/Chemical Waste Guidelines.
  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. URL
  • Defining Hazardous Waste. California Department of Toxic Substances Control. URL

Sources

Essential Safety and Handling Guide for 1-Pentylpiperazine: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: January 2026

To our valued partners in research and development,

Navigating the complexities of novel chemical compounds requires a steadfast commitment to safety, grounded in a deep understanding of the material's properties. This guide provides essential, direct safety and operational protocols for handling 1-Pentylpiperazine. As your Senior Application Scientist, my objective is to move beyond mere product support and empower your team with the field-proven insights necessary for safe and effective experimentation. The causality behind each recommendation is explained to ensure every step is a self-validating component of a robust safety system.

Disclaimer: The following guide is based on the available safety data for structurally related piperazine derivatives and general principles for handling corrosive aliphatic amines. A specific Safety Data Sheet (SDS) for this compound (CAS 4455-08-7) was not available through initial searches. It is imperative to locate and consult the supplier-specific SDS for this compound before any handling occurs. This guide should be used to supplement, not replace, the information in a verified SDS and your institution's established safety protocols.

Hazard Analysis: Understanding the Corrosive and Toxic Nature

Piperazine derivatives, particularly those with alkyl chains, are classified as corrosive and potentially toxic. Based on data from analogous compounds like 1-Phenylpiperazine and general data on corrosive amines, we must assume this compound presents significant hazards upon contact and inhalation.[1][2][3]

The primary dangers stem from its alkaline nature, which can cause severe chemical burns to skin and eyes upon contact.[1][2][4] Inhalation of vapors or aerosols may lead to severe irritation of the respiratory tract.[5][6] Dermal absorption and ingestion are also critical exposure routes that can lead to systemic toxicity.[1][2]

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationAnticipated Effects & Rationale
Skin Corrosion/Irritation Expected to cause severe skin burns and damage. Amines are alkaline and can saponify fats and proteins in tissues.
Serious Eye Damage Expected to cause serious and potentially irreversible eye damage. The cornea is extremely sensitive to corrosive bases.
Acute Toxicity (Dermal) Potential for significant toxicity upon skin contact. Structurally similar amines are classified as toxic or fatal via this route.[2]
Acute Toxicity (Oral) Potential for significant toxicity if swallowed.[1][2]
Respiratory Irritation Vapors and mists are likely to cause irritation to the nose, throat, and lungs.[5][6]

The Core Directive: Mandatory Personal Protective Equipment (PPE)

Given the anticipated corrosive and toxic properties, a comprehensive PPE strategy is non-negotiable. The selection of each component is critical to establishing a complete barrier between the researcher and the chemical.

Eye and Face Protection: The First Line of Defense

Direct contact with even a minuscule amount of a corrosive amine can cause permanent eye injury.

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[1]

  • Best Practice/Splash Hazard: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[1] The face shield protects the entire face from splashes and is a critical secondary barrier.

Skin and Body Protection: An Impermeable Barrier

This compound must be treated as a substance that can cause severe burns and may be absorbed through the skin.[2]

  • Gloves: Standard nitrile examination gloves are insufficient . You must use chemical-resistant gloves with an adequate breakthrough time for corrosive amines.

    • Recommended Material: Butyl rubber or heavyweight nitrile gloves are preferred for their resistance to a broad range of chemicals, including amines. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

    • Technique: Double-gloving is a mandatory practice. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected.

  • Protective Clothing: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical suit is necessary.[7] Clothing should be buttoned or fastened completely.

Respiratory Protection: Safeguarding the Internal Environment

All handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood.

  • Standard Operations: If work is exclusively performed in a properly functioning fume hood, respiratory protection may not be required.

  • Emergency or High-Risk Scenarios: In the event of a spill, a ventilation failure, or when weighing or transferring large quantities, respiratory protection is essential. A full-face respirator with an organic vapor/ammonia/amine cartridge (or a Type ABEK cartridge) is required.[1] For unknown concentrations or major spills, a self-contained breathing apparatus (SCBA) is the only option.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Trust in safety protocols is built through meticulous, repeatable procedures. The following workflow is designed to minimize exposure at every stage.

Pre-Handling and Area Preparation
  • Verify Equipment: Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Emergency Access: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[8]

  • Assemble Materials: Place all necessary equipment (glassware, reagents, stir plates) and waste containers inside the fume hood before introducing the this compound.

  • Prepare Spill Kit: Have a spill kit rated for corrosive materials readily accessible.

Workflow Diagram: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. This process must be followed precisely.

PPE_Workflow cluster_donning PPE Donning Sequence (Before Entering Lab) cluster_doffing PPE Doffing Sequence (Before Exiting Lab) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves (over coat cuffs) don3->don4 doff1 1. Outer Gloves (Peel off) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat (Roll inside-out) doff2->doff3 doff4 4. Inner Gloves (Peel off) doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: Critical sequence for donning and doffing PPE to prevent chemical exposure.

Experimental Procedure
  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Chemical Transfer: Conduct all transfers of this compound deep within the fume hood (at least 6 inches from the sash). Use a pipette or a funnel for liquid transfers to minimize splashing.

  • During Operation: Keep the fume hood sash at the lowest possible working height. If you must leave the immediate area, lower the sash completely.

  • Post-Procedure: Close the primary container of this compound securely. Decontaminate any surfaces within the fume hood that may have been exposed.

Disposal Plan: Managing Contaminated Materials

Improper disposal can lead to hazardous reactions and environmental contamination. A strict segregation and disposal protocol is mandatory.

  • Contaminated PPE:

    • Outer Gloves: Dispose of immediately after handling or if contamination is suspected. Place in a designated, sealed hazardous waste bag.

    • Inner Gloves, Lab Coats, Aprons: If known to be contaminated, these items must be treated as hazardous waste. Do not send contaminated lab coats for regular laundering.

  • Chemical Waste:

    • Liquid Waste: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with corrosive amines.

    • Solid Waste: Contaminated items such as pipette tips, weigh paper, or absorbent pads should be placed in a separate, sealed hazardous waste container for solid chemical waste.

  • Never pour this compound down the drain or dispose of it in regular trash.[1]

By adhering to this comprehensive guide, you build a system of safety that protects not only the individual researcher but the entire laboratory environment. Trust in your materials is paramount, and that trust begins with an unwavering commitment to safe handling protocols.

References

  • Loba Chemie. (2019, March 8). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS CAS-No..
  • Wikipedia. (n.d.). Phenylpiperazine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.